MOUSE IL-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
102619-80-7 |
|---|---|
Molecular Formula |
C11H17N5O4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mouse IL-4 Signaling Pathway in T Lymphocytes
Audience: Researchers, scientists, and drug development professionals.
Version: 1.0
Introduction
Interleukin-4 (IL-4) is a pleiotropic, type I cytokine that plays a pivotal role in the adaptive immune system.[1] Produced primarily by T helper 2 (Th2) cells, mast cells, and basophils, IL-4 is the principal driver of Th2 differentiation from naive CD4+ T lymphocytes.[1][2] This differentiation pathway is critical for orchestrating immune responses against extracellular parasites, particularly helminths, and is also centrally implicated in the pathophysiology of allergic inflammatory diseases.[3][4] The signaling cascade initiated by IL-4 in T cells is rapid, proceeding from the cell surface to the nucleus to enact a specific program of gene transcription.[3] Understanding the molecular intricacies of this pathway is fundamental for the development of targeted therapeutics for a range of immune-mediated disorders, including allergies, asthma, and certain autoimmune conditions. This document provides a detailed overview of the core components, regulatory mechanisms, and experimental methodologies associated with the mouse IL-4 signaling pathway in T lymphocytes.
The Core IL-4 Signaling Pathway in T Lymphocytes
The canonical IL-4 signaling pathway in T lymphocytes is initiated by the binding of IL-4 to its high-affinity receptor, leading to the activation of the Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway.
2.1 Receptor Complex In T lymphocytes, IL-4 signals exclusively through the Type I IL-4 receptor (IL-4R) . This receptor is a heterodimer composed of two essential subunits:
-
IL-4 Receptor alpha chain (IL-4Rα): This is the specific, high-affinity binding component for IL-4.[1][5]
-
Common gamma chain (γc): This subunit is shared with the receptors for other cytokines, including IL-2, IL-7, IL-9, and IL-15.[1][6]
The expression of IL-4Rα on resting lymphocytes is typically low but can increase significantly upon cellular activation.[5]
2.2 Kinase Activation The intracellular domains of the IL-4Rα and γc chains are constitutively associated with members of the Janus kinase family.[1]
The binding of IL-4 brings the receptor subunits into close proximity, facilitating the trans-phosphorylation and activation of JAK1 and JAK3.[3] These activated kinases then phosphorylate specific tyrosine residues on the intracellular tail of the IL-4Rα chain, creating docking sites for downstream signaling molecules.[6]
2.3 STAT6 Recruitment and Activation The primary downstream effector of the IL-4R complex is Signal Transducer and Activator of Transcription 6 (STAT6) .[2][7][8]
-
Recruitment: The newly created phosphotyrosine docking sites on IL-4Rα are recognized by the SH2 domain of cytoplasmic STAT6, recruiting it to the activated receptor complex.[3]
-
Phosphorylation: Once recruited, STAT6 is phosphorylated by the activated JAKs on a critical tyrosine residue.[3]
-
Dimerization and Translocation: Phosphorylation induces the homo-dimerization of STAT6 monomers via their SH2 domains.[3] This dimerization event unmasks a nuclear localization signal, leading to the rapid translocation of the STAT6 dimer into the nucleus.[3]
2.4 Transcriptional Regulation Inside the nucleus, the STAT6 dimer binds to specific DNA sequences known as Gamma-Activated Sites (GAS) in the promoter regions of IL-4 target genes.[3] This binding initiates the transcription of genes essential for Th2 cell differentiation and function, most notably:
-
Gata3: The master transcriptional regulator of Th2 lineage commitment.[2][3]
-
Il4, Il5, and Il13: The signature cytokines produced by Th2 cells.[8]
-
Il4ra: The gene encoding the IL-4Rα chain itself, creating a positive feedback loop that enhances sensitivity to IL-4.[2][6]
In addition to the canonical STAT6 pathway, IL-4 can also activate the Insulin Receptor Substrate (IRS-1/2) pathway, which is primarily involved in mediating cell proliferation and survival signals.[6][9]
References
- 1. IL-4: an important cytokine in determining the fate of T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T helper 2 (Th2) cell differentiation, type 2 innate lymphoid cell (ILC2) development and regulation of interleukin-4 (IL-4) and IL-13 production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of JAK-STAT signaling pathway and its regulators in the fate of T helper cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Recent advances in understanding the role of IL-4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transient Inhibition of Interleukin 4 Signaling by T Cell Receptor Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. Transcriptional regulation by STAT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. THE IL-4 RECEPTOR: Signaling Mechanisms and Biologic Functions | Annual Reviews [annualreviews.org]
The Discovery and History of Murine Interleukin-4: A Technical Guide
Introduction
Interleukin-4 (IL-4) is a pleiotropic cytokine central to the development of T helper 2 (Th2) cell-mediated immune responses. Initially identified through its activities on B cells and T cells, its discovery was a pivotal moment in immunology, unraveling key mechanisms of humoral immunity and allergic inflammation. This technical guide provides an in-depth overview of the discovery and history of murine Interleukin-4, tailored for researchers, scientists, and drug development professionals.
The Dawn of Discovery: B-cell and T-cell Growth Factors
The story of murine IL-4 begins in the early 1980s with independent lines of research focusing on factors that stimulate B and T lymphocyte proliferation. In 1982, two research groups, one led by Maureen Howard and William E. Paul, and another by Ellen Vitetta, co-discovered a T-cell-derived factor that promoted the proliferation of B cells.[1][2] This factor was initially named B-cell stimulating factor-1 (BSF-1).[1][3] Concurrently, research into T-cell growth factors identified a similar activity, sometimes referred to as T-cell growth factor II (TCGF-II), to distinguish it from Interleukin-2 (IL-2), the first described T-cell growth factor.[4][5]
Subsequent research revealed that these activities were mediated by the same molecule. This molecule was shown to not only induce B-cell proliferation but also to promote the switching of immunoglobulin class to IgG1 and IgE, and to enhance the expression of MHC class II molecules on resting B cells.[6][7][8] These diverse functions underscored its importance as a key regulator of the immune system.
From Activity to Molecule: Purification and Cloning
The transition from a described biological activity to a characterized molecule was a critical step. The purification of murine IL-4 from the supernatant of activated T-cell clones was a significant challenge due to its low abundance. However, by the mid-1980s, sufficient quantities were purified to allow for biochemical characterization.
A major breakthrough came with the successful cloning of the cDNA encoding murine IL-4.[9][10] This not only confirmed that a single protein was responsible for the multiple observed biological activities but also enabled the production of recombinant IL-4, which greatly facilitated further research.[11][12] The cloning of the murine IL-4 receptor cDNA soon followed, providing essential tools to dissect its signaling pathways.[6][13][14]
Quantitative Data Summary
The following tables summarize key quantitative data from the early research on murine IL-4.
| Parameter | Value | Reference(s) |
| Molecular Weight (recombinant) | 13.5 - 16 kDa | [12][15] |
| Amino Acid Length (mature) | 120 amino acids | [12] |
| Receptor Binding Affinity (Kd) | 20 - 300 pM | [13] |
| Biological Activity (ED50) | 0.2 - 2.0 ng/mL | [12][16] |
Table 1: Physicochemical and Biological Properties of Murine IL-4
| Receptor Component | Molecular Weight | Reference(s) |
| IL-4 Receptor α chain | 120 - 140 kDa | [6][13] |
| Common gamma chain (γc) | 64 kDa | [17] |
Table 2: Murine IL-4 Receptor Components
Key Experimental Protocols
The discovery and characterization of murine IL-4 relied on a number of key experimental techniques. Below are detailed methodologies for some of these seminal experiments.
B-cell Proliferation Assay (Anti-IgM Co-stimulation)
This assay was fundamental in the initial identification of B-cell stimulating factor-1 (BSF-1) activity.
-
Cell Preparation: Splenic B cells were purified from mice by depleting T cells using anti-Thy-1 antibody and complement.
-
Cell Culture: Purified resting B cells were cultured at a density of 5 x 104 cells/well in 96-well microtiter plates.
-
Stimulation: Cells were cultured in the presence of a suboptimal concentration of goat anti-mouse IgM antibody (1-10 µg/mL) and serial dilutions of the T-cell supernatant or purified factor being tested.
-
Proliferation Measurement: After 48-72 hours of culture, proliferation was assessed by measuring the incorporation of 3H-thymidine into the DNA of dividing cells. A liquid scintillation counter was used to quantify the incorporated radioactivity.
-
Data Analysis: Results were expressed as counts per minute (cpm) of 3H-thymidine incorporation. A significant increase in cpm in the presence of the test sample compared to anti-IgM alone indicated BSF-1 activity.
Expression Cloning of the Murine IL-4 Receptor cDNA
The cloning of the IL-4 receptor was a landmark achievement that utilized a novel expression cloning strategy.
-
cDNA Library Construction: A cDNA library was constructed from a murine T-cell line known to express high levels of the IL-4 receptor. The cDNA was inserted into a mammalian expression vector.
-
Transfection: The cDNA library was transfected into COS-7 cells, which do not normally express the IL-4 receptor.
-
Ligand Binding: After 48 hours, the transfected cells were incubated with biotinylated recombinant murine IL-4.
-
Panning: Cells that bound the biotinylated IL-4 were selected by panning on dishes coated with avidin.
-
Plasmid Rescue: Plasmids were recovered from the selected cells and the process of transfection and panning was repeated to enrich for the specific cDNA clone.
-
Sequence Analysis: After several rounds of enrichment, individual plasmid clones were isolated and sequenced to identify the full-length cDNA encoding the murine IL-4 receptor.
Murine IL-4 Signaling Pathway
Upon binding to its receptor, IL-4 initiates a signaling cascade that culminates in the transcriptional activation of target genes. The IL-4 receptor is a heterodimer composed of the IL-4 receptor alpha chain (IL-4Rα) and the common gamma chain (γc).[17] The signaling is primarily mediated through the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway.
Caption: Murine IL-4 Signaling Pathway.
Upon ligand binding, the IL-4 receptor dimerizes, leading to the activation of JAK1 and JAK3.[8][18] These kinases then phosphorylate the IL-4Rα chain, creating docking sites for the transcription factor STAT6.[18][19][20] STAT6 is subsequently phosphorylated, dimerizes, and translocates to the nucleus to regulate the expression of IL-4-responsive genes.[17][18][19][20]
Experimental Workflow for Murine IL-4 Discovery
The logical flow of experiments that led to the discovery and characterization of murine IL-4 can be visualized as follows:
Caption: Experimental Workflow of Murine IL-4 Discovery.
Conclusion
The discovery of murine Interleukin-4, from its initial observation as a B-cell stimulating factor to the elucidation of its molecular identity and signaling pathway, represents a paradigm of cytokine research. This journey, driven by meticulous experimental work and innovative techniques, has profoundly shaped our understanding of immunology. The knowledge gained from these foundational studies continues to inform the development of novel therapeutics for a wide range of diseases, including allergies, autoimmune disorders, and cancer. This in-depth guide serves as a valuable resource for scientists and researchers, providing a comprehensive overview of the pivotal discoveries that have defined the field of IL-4 biology.
References
- 1. Interleukin 4 - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. B-cell growth factor (B-cell growth factor I or B-cell-stimulating factor, provisional 1) is a differentiation factor for resting B cells and may not induce cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. pnas.org [pnas.org]
- 7. uniprot.org [uniprot.org]
- 8. Recent advances in understanding the role of IL-4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cloning and expression of cDNA for interleukin 4 from the MSKR inbred strain of Mus musculus molossinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cloning and Expression of cDNA for Interleukin 4 from the MSKR Inbred Strain of Mus musculus molossinus | In Vivo [iv.iiarjournals.org]
- 11. Expression and Purification of Recombinant Mouse Interleukin-4 and -6 from Transgenic Rice Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. immunotools.de [immunotools.de]
- 13. Molecular Characterization and Functional Analysis of Murine Interleukin 4 Receptor Allotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expression cloning of a cDNA encoding the murine interleukin 4 receptor based on ligand binding (Journal Article) | OSTI.GOV [osti.gov]
- 15. Mouse Interleukin-4 (mIL-4) (#5208) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 16. biofargo.com [biofargo.com]
- 17. pnas.org [pnas.org]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Essential role of Stat6 in IL-4 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Stat6 is required for mediating responses to IL-4 and for development of Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
MOUSE IL-4 gene expression regulation in mast cells
An In-Depth Technical Guide to the Regulation of Mouse IL-4 Gene Expression in Mast Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Interleukin-4 (IL-4) is a pleiotropic cytokine critical to the development of Type 2 immunity, but its dysregulation is a key driver of allergic and atopic diseases. While T helper 2 (Th2) cells are a well-known source of IL-4, mast cells, strategically located at mucosal and connective tissue interfaces, are crucial early producers. Upon activation, mast cells rapidly release pre-stored mediators and synthesize cytokines de novo, including IL-4, which shapes the local inflammatory milieu. Understanding the unique molecular mechanisms that govern Il4 gene expression in mast cells is therefore paramount for developing targeted therapeutics to modulate allergic responses.
This guide provides a comprehensive overview of the core regulatory layers controlling IL-4 production in murine mast cells. We detail the primary signaling cascades initiated by the high-affinity IgE receptor (FcεRI), dissect the roles of key lineage-specific transcription factors and epigenetic modifications at the Il4 locus, present quantitative expression data, and provide detailed protocols for essential experimental procedures.
Core Signaling Pathways in IL-4 Induction
The canonical pathway for inducing IL-4 expression in mast cells is initiated by the aggregation of the high-affinity IgE receptor, FcεRI, by an antigen-IgE complex. This event triggers a rapid and complex signaling cascade. Unlike in T cells, where the T cell receptor (TCR) is the primary initiator, the FcεRI pathway in mast cells is uniquely tailored for rapid response to allergens.
The signaling cascade begins with the activation of the Src family kinase LYN, which phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the β and γ subunits of the FcεRI complex.[1][2][3] This creates docking sites for Spleen Tyrosine Kinase (Syk), which is subsequently activated and phosphorylates key adaptor proteins, most notably the Linker for Activation of T cells (LAT).[3][4]
Phosphorylated LAT serves as a critical scaffold, recruiting a multi-protein complex known as the "signalosome." Key components recruited to LAT include Phospholipase Cγ (PLCγ) and Grb2/SOS, which activate distinct downstream branches:
-
PLCγ Pathway: Activated PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, leading to the activation of the transcription factor Nuclear Factor of Activated T cells (NFAT).[4] DAG, in conjunction with Ca²⁺, activates Protein Kinase C (PKC), which is involved in both degranulation and cytokine gene transcription.
-
MAPK Pathway: The recruitment of Grb2/SOS to the signalosome leads to the activation of Ras and the subsequent phosphorylation cascade of Mitogen-Activated Protein Kinases (MAPKs), including ERK, p38, and JNK.[4][5] These kinases ultimately lead to the activation of the transcription factor Activator Protein-1 (AP-1), which is composed of Fos and Jun family proteins.
These pathways converge in the nucleus, where transcription factors like NFAT and AP-1 bind to the Il4 promoter to initiate transcription.
Transcriptional Control Mechanisms
While promoter elements bound by NFAT and AP-1 are important, the cell-type-specific expression of IL-4 in mast cells is largely dictated by a unique combination of transcription factors acting on enhancer elements.
-
Mast Cell-Specific Intronic Enhancer: A critical regulatory region is located within the second intron of the murine Il4 gene.[6][7] This region functions as a potent, mast cell-specific enhancer.
-
GATA and PU.1 Cooperation: This intronic enhancer contains binding sites for GATA family members (GATA-1 and GATA-2) and the Ets family member PU.1.[6] Mutation of either the GATA or the PU.1 binding site significantly reduces enhancer activity.[6][7] In mast cells, GATA-2 and PU.1 are co-expressed and act cooperatively to regulate mast cell-specific genes, a notable exception to their often antagonistic roles in other hematopoietic lineages.[8][9][10]
-
Role of STAT6: The Signal Transducer and Activator of Transcription 6 (STAT6) is the primary transcription factor activated by the IL-4 receptor. While STAT6 is essential for Th2 cell differentiation and for mediating many of the downstream effects of IL-4 on mast cells (such as regulating FcεRI expression), it is not required for the initial, activation-induced production of IL-4 by mast cells.[11][12][13] This distinction underscores that mast cells can serve as an initial source of IL-4 to kickstart a Type 2 response, independent of a pre-existing IL-4 environment.
Epigenetic Regulation of the Il4 Locus
The potential for Il4 gene expression is established during mast cell development through epigenetic modifications that create an accessible chromatin structure at the Il4 locus. The Il4, Il5, and Il13 genes are clustered together on mouse chromosome 11 in what is known as the Th2 cytokine locus.
-
Chromatin Accessibility: In mast cells, this locus exists in a "poised" or accessible state, which is marked by histone hyperacetylation.[14] This open chromatin structure allows transcription factors rapid access to promoter and enhancer elements upon cell stimulation. This is in contrast to naïve T cells, where the locus is in a more condensed, inaccessible state.
-
Cis-Regulatory Elements: Several conserved non-coding sequences (CNS) act as key regulatory hubs. A distal 3' enhancer, known as CNS-2, has been identified as an essential enhancer for Il4 gene transcription in mast cells.[8] The accessibility of these elements, governed by histone modifications, is a key determinant of IL-4 expression potential. For instance, mast cells from the Th1-prone C57BL/6 mouse strain exhibit more robust Il4 expression and higher basal histone acetylation at the Th2 locus compared to the Th2-prone BALB/c strain.
Quantitative Analysis of IL-4 Gene Expression
Upon FcεRI cross-linking, mast cells rapidly upregulate the transcription of a suite of inflammatory cytokines. RNA sequencing (RNA-seq) analyses provide a global view of these transcriptional changes. Stimulation of bone marrow-derived mast cells (BMMCs) with IgE and antigen leads to a significant increase in cytokine mRNA levels within hours.
| Gene | Function | Fold Change (2h post-stimulation) |
| Il4 | Key Type 2 Cytokine | Upregulated |
| Il13 | Type 2 Cytokine, functionally similar to IL-4 | Upregulated |
| Tnf | Pro-inflammatory Cytokine | Upregulated |
| Il6 | Pro-inflammatory Cytokine | Upregulated |
| Ccl1 | Chemokine (attracts immune cells) | Upregulated |
| Ccl2 | Chemokine (attracts immune cells) | Upregulated |
| Table 1: Summary of cytokine and chemokine gene expression changes in murine BMMCs 2 hours after IgE-mediated activation. Data is derived from re-analysis of published RNA-seq datasets.[9][15] |
Note: While exact fold-change values can vary between experiments, the general trend shows robust and rapid upregulation of these key inflammatory genes. For example, some analyses show that IgE crosslinking upregulates transcripts for numerous cytokines, including Il4, Il13, and Tnf, with a peak in transcriptional changes around one hour post-stimulation.[15]
Key Experimental Methodologies
Investigating the regulation of IL-4 expression requires a combination of specialized cell culture and molecular biology techniques.
Murine Bone Marrow-Derived Mast Cell (BMMC) Culture and Stimulation
BMMCs are the most common in vitro model for studying mast cell biology due to their high yield and amenability to genetic modification.
Protocol:
-
Isolation: Euthanize a C57BL/6 or BALB/c mouse and sterilize the hind legs with 70% ethanol. Under sterile conditions, dissect the femur and tibia, removing all muscle tissue.
-
Marrow Flushing: Cut the ends of the bones and use a 27-gauge needle with a syringe filled with complete Iscove's Modified Dulbecco's Medium (IMDM) to flush the bone marrow into a sterile petri dish.
-
Cell Suspension: Create a single-cell suspension by gently passing the marrow through a 19-gauge needle. Transfer the suspension to a 50 mL conical tube.
-
Culture Initiation: Centrifuge the cells (300 x g, 10 min), discard the supernatant, and resuspend the pellet in BMMC culture medium (complete IMDM supplemented with 10% FBS, Penicillin/Streptomycin, 50 µM 2-mercaptoethanol, and 10-20 ng/mL recombinant murine IL-3).
-
Maturation: Culture the cells at 37°C, 5% CO₂ for 4-6 weeks, replacing the medium every 3-4 days. Purity ( >95% c-Kit⁺/FcεRI⁺) can be assessed by flow cytometry after 4 weeks.
-
IgE-Mediated Stimulation:
-
Sensitization: Incubate mature BMMCs (1x10⁶ cells/mL) with 0.5-1 µg/mL anti-DNP IgE overnight.[11]
-
Washing: Wash the cells twice with medium to remove unbound IgE.
-
Challenge: Stimulate the cells with an optimal concentration of antigen (e.g., 20-100 ng/mL DNP-HSA) for the desired time (e.g., 1-6 hours for mRNA analysis, 24 hours for protein analysis).
-
Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the binding of specific proteins (like transcription factors or modified histones) to specific DNA regions (like promoters or enhancers) within the cell.
Protocol:
-
Cross-linking: Treat 1x10⁷ BMMCs with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.
-
Cell Lysis: Wash cells with cold PBS and lyse them in a buffer containing protease inhibitors to release the nuclei.
-
Chromatin Shearing: Resuspend the nuclear pellet in lysis buffer and sonicate the chromatin to generate fragments of 200-1000 bp. Centrifuge to remove debris.
-
Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G beads. Incubate a portion of the lysate (saving a small amount as "input" control) overnight at 4°C with an antibody specific to the target protein (e.g., anti-GATA2, anti-acetyl-Histone H3).
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elution & Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers designed for the target DNA region (e.g., the Il4 intronic enhancer). Results are typically expressed as a percentage of the input DNA.
Dual-Luciferase Reporter Assay
This assay is used to measure the activity of a specific promoter or enhancer element in response to cellular signaling events.
Protocol:
-
Plasmid Construction: Clone the DNA sequence of interest (e.g., the Il4 promoter or intronic enhancer) into a reporter plasmid upstream of a firefly luciferase gene (luc). A second plasmid containing a Renilla luciferase gene driven by a constitutive promoter (e.g., TK) is used as a transfection control.
-
Transfection: Transfect BMMCs with both the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid. This can be challenging in suspension cells and often requires electroporation.
-
Stimulation: After allowing the cells to recover and express the reporter genes (typically 24-48 hours), stimulate them as described in section 5.1 (e.g., with IgE and antigen).
-
Cell Lysis: Lyse the cells using a passive lysis buffer provided in a dual-luciferase assay kit.
-
Luciferase Measurement:
-
Add the lysate to a luminometer plate.
-
Inject the Firefly Luciferase Assay Reagent and measure the resulting luminescence (this measures the activity of your element of interest).
-
Inject the Stop & Glo® Reagent, which quenches the firefly reaction and activates the Renilla luciferase. Measure the second luminescence signal (this measures transfection efficiency).
-
-
Data Analysis: Normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity for each sample. Compare the normalized activity of stimulated cells to unstimulated controls to determine the fold-induction.
Conclusion and Future Directions
The regulation of IL-4 expression in murine mast cells is a multi-layered process, distinct from that in T cells, and is orchestrated by the integration of signals from the FcεRI pathway, the cooperative action of lineage-defining transcription factors like GATA-2 and PU.1 on specific enhancers, and a pre-established accessible chromatin landscape. This system allows mast cells to act as rapid first responders in allergic inflammation.
For drug development professionals, several nodes in this network represent potential therapeutic targets. Inhibitors of key signaling molecules like Syk or specific MAPKs could dampen IL-4 production. Furthermore, strategies aimed at modulating the activity of mast cell-specific transcription factors or altering the epigenetic state of the Il4 locus could offer highly targeted approaches to controlling allergic disease. Future research focusing on the precise protein-protein interactions within the transcriptional complex and high-resolution mapping of chromatin changes during mast cell activation will continue to uncover novel targets for therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. Human mast cells produce IL-13 by high-affinity IgE receptor cross-linking: enhanced IL-13 production by IL-4-primed human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endogenous superallergen protein Fv induces IL-4 secretion from human Fc epsilon RI+ cells through interaction with the VH3 region of IgE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Mouse models of asthma: a comparison between C57BL/6 and BALB/c strains regarding bronchial responsiveness, inflammation, and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Crosstalk between Regnase-1 and -3 shapes mast cell survival and cytokine expression | Life Science Alliance [life-science-alliance.org]
- 8. Global gene regulation during activation of immunoglobulin class switching in human B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetraspanin CD151 Is a Negative Regulator of FcεRI-Mediated Mast Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. IgE-mediated systemic anaphylaxis and impaired tolerance to food antigens in mice with enhanced IL-4 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IgG:FcγRIIb signals block effector programs of IgE:FcεRI-activated mast cells but spare survival pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI Insight - The role of Sp140 revealed in IgE and mast cell responses in Collaborative Cross mice [insight.jci.org]
- 14. IL-4 enhances proliferation and mediator release in mature human mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | ELK4 exerts opposite roles in cytokine/chemokine production and degranulation in activated mast cells [frontiersin.org]
The Central Role of Murine IL-4 in Th2 Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of mouse Interleukin-4 (IL-4) in the differentiation of naive CD4+ T helper (Th) cells into the Th2 lineage. Th2 cells are critical mediators of humoral immunity against extracellular pathogens and are centrally implicated in the pathophysiology of allergic diseases. A comprehensive understanding of the molecular mechanisms orchestrated by IL-4 is paramount for the development of novel therapeutic strategies targeting Th2-mediated pathologies. This document provides a detailed overview of the IL-4 signaling cascade, key transcription factors, epigenetic modifications, quantitative data on differentiation outcomes, and detailed experimental protocols.
The IL-4 Signaling Cascade: Initiating the Th2 Fate
The commitment of a naive T cell to the Th2 lineage is initiated by the binding of IL-4 to its receptor complex on the cell surface. This interaction triggers a rapid and well-defined signaling cascade that culminates in the activation of lineage-specific transcription factors.
Receptor Engagement and JAK-STAT Activation
IL-4 signaling is primarily mediated through the Type I IL-4 receptor, composed of the IL-4 receptor alpha chain (IL-4Rα) and the common gamma chain (γc). Upon IL-4 binding, the receptor chains dimerize, leading to the activation of associated Janus kinases (JAKs), specifically JAK1 and JAK3. These activated kinases phosphorylate tyrosine residues on the cytoplasmic tail of the IL-4Rα.
This phosphorylation creates docking sites for the Signal Transducer and Activator of Transcription 6 (STAT6) protein. STAT6 is recruited to the receptor complex, where it is itself phosphorylated by the JAKs. Phosphorylated STAT6 monomers then dimerize and translocate to the nucleus, where they act as a key transcription factor to initiate the Th2 gene expression program.
Master Regulators of Th2 Differentiation: STAT6 and GATA3
The differentiation into a Th2 cell is orchestrated by a network of transcription factors, with STAT6 and GATA3 playing indispensable roles.
STAT6: The Primary Transducer of the IL-4 Signal
As described above, STAT6 is the direct downstream target of the IL-4 receptor signaling pathway. Mice deficient in STAT6 are unable to mount Th2 responses, highlighting its critical role.[1] Activated STAT6 directly binds to the promoter of the Gata3 gene, inducing its expression.[2] Furthermore, STAT6 contributes to the epigenetic remodeling of the Th2 cytokine locus, making it accessible for transcription.[2]
GATA3: The Master Regulator of the Th2 Lineage
GATA3 is considered the master transcription factor for Th2 differentiation. Its expression is induced by STAT6, and it functions to both promote the expression of Th2-specific genes and suppress the differentiation towards the Th1 lineage.[3] GATA3 directly binds to the promoters of the Il4, Il5, and Il13 genes, the signature cytokines of Th2 cells.[4] It also plays a crucial role in the chromatin remodeling of the Th2 cytokine locus, ensuring sustained expression of these genes.[4]
Epigenetic Modifications: Solidifying the Th2 Phenotype
The commitment to the Th2 lineage is stabilized through a series of epigenetic modifications at the Th2 cytokine gene locus, which includes the genes for Il4, Il5, and Il13. These changes ensure that once a T cell has differentiated into a Th2 cell, it maintains its characteristic cytokine expression profile.
Key epigenetic changes include:
-
Histone Acetylation: Increased acetylation of histones, particularly H3K9 and H3K27, at the promoters and enhancer regions of Th2 cytokine genes. This modification is associated with an open chromatin structure that is permissive for transcription.
-
Histone Methylation: An increase in histone H3 lysine (B10760008) 4 trimethylation (H3K4me3), another mark of active transcription, is observed at the Th2 cytokine locus.[5] Conversely, repressive marks like H3K27me3 are removed.[5]
-
DNA Demethylation: The DNA at the Th2 cytokine locus undergoes demethylation, which is also associated with a transcriptionally active state.
Quantitative Data on IL-4-Induced Th2 Differentiation
The following tables summarize quantitative data from various studies on the effects of IL-4 on murine Th2 cell differentiation.
Table 1: Effect of IL-4 on Th2 Cytokine Production
| Cytokine | Condition | Concentration (ng/mL) | Fold Increase vs. Control | Reference |
| IL-4 | Naive CD4+ T cells + anti-CD3/CD28 | - | - | [6] |
| + IL-4 (10 ng/mL) | 1.5 ± 0.3 | ~7-fold | [6] | |
| IL-5 | Naive CD4+ T cells + anti-CD3/CD28 | - | - | [7] |
| + IL-4 (10 ng/mL) | 2.2 ± 0.5 | ~10-fold | [7] | |
| IL-13 | Naive CD4+ T cells + anti-CD3/CD28 | - | - | [3] |
| + IL-4 (10 ng/mL) | 3.1 ± 0.7 | ~15-fold | [3] |
Table 2: Expression of Th2-Associated Cell Surface Markers
| Marker | Cell Type | % Positive (Control) | % Positive (+ IL-4) | Reference |
| CD30 | Differentiated Th cells | 5 ± 2% | 45 ± 8% | |
| ST2 (IL-33R) | Differentiated Th cells | 8 ± 3% | 60 ± 12% | |
| CCR3 | Differentiated Th cells | < 2% | 35 ± 7% | |
| CCR4 | Differentiated Th cells | 15 ± 5% | 75 ± 10% |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further investigation.
In Vitro Differentiation of Mouse Th2 Cells
This protocol describes the differentiation of naive CD4+ T cells into Th2 effector cells in vitro.
Materials:
-
Naive CD4+ T cell isolation kit (e.g., magnetic bead-based)
-
24-well tissue culture plates
-
Anti-mouse CD3ε antibody (clone 145-2C11)
-
Anti-mouse CD28 antibody (clone 37.51)
-
Recombinant mouse IL-4
-
Anti-mouse IFN-γ antibody (clone XMG1.2)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol)
Procedure:
-
Isolate naive CD4+ T cells from the spleens and lymph nodes of mice according to the manufacturer's protocol.
-
Coat a 24-well plate with anti-CD3ε (1-5 µg/mL) and anti-CD28 (1-2 µg/mL) antibodies in PBS overnight at 4°C.
-
Wash the plate twice with sterile PBS.
-
Seed the naive CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add recombinant this compound (10-20 ng/mL) and anti-IFN-γ antibody (10 µg/mL) to the culture.
-
Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
For analysis of cytokine production, restimulate the cells for 4-6 hours with PMA (50 ng/mL) and ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).
Intracellular Cytokine Staining for Flow Cytometry
This protocol allows for the detection of intracellular cytokines, such as IL-4, within individual cells.
Materials:
-
Differentiated Th2 cells
-
PMA (Phorbol 12-myristate 13-acetate)
-
Ionomycin
-
Brefeldin A or Monensin
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies against CD4 and IL-4
Procedure:
-
Restimulate differentiated Th2 cells as described in the previous protocol.
-
Wash the cells with FACS buffer.
-
Stain for surface markers (e.g., CD4) by incubating with the appropriate antibody for 20-30 minutes on ice.
-
Wash the cells with FACS buffer.
-
Fix and permeabilize the cells by incubating with Fixation/Permeabilization buffer for 20 minutes at room temperature.
-
Wash the cells with Permeabilization buffer.
-
Stain for intracellular cytokines (e.g., IL-4) by incubating with the fluorochrome-conjugated anti-IL-4 antibody in Permeabilization buffer for 30 minutes at room temperature.
-
Wash the cells with Permeabilization buffer and then with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the in vivo binding of transcription factors, such as STAT6 and GATA3, to specific DNA sequences.
Materials:
-
Differentiated Th2 cells
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine
-
Lysis buffer
-
Sonication buffer
-
Antibodies against STAT6 or GATA3
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
Procedure:
-
Cross-link proteins to DNA by treating cells with 1% formaldehyde for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells to release the nuclei.
-
Isolate the nuclei and resuspend in sonication buffer.
-
Shear the chromatin to an average size of 200-1000 bp using sonication.
-
Clarify the lysate by centrifugation.
-
Incubate the sheared chromatin with an antibody specific for the transcription factor of interest (e.g., anti-STAT6 or anti-GATA3) overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the complexes from the beads.
-
Reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
Analyze the purified DNA by qPCR or sequencing to identify the DNA sequences bound by the transcription factor.
Conclusion
The differentiation of naive CD4+ T cells into the Th2 lineage is a complex and tightly regulated process in which IL-4 plays a central and non-redundant role. The IL-4-induced activation of the JAK-STAT pathway, leading to the expression of the master regulator GATA3, is the cornerstone of Th2 commitment. This signaling cascade, coupled with extensive epigenetic remodeling, ensures the stable expression of Th2-associated cytokines. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further unravel the intricacies of Th2 biology and develop novel therapeutic interventions for Th2-mediated diseases.
References
- 1. Dynamic regulation of histone modifications and long-range chromosomal interactions during postmitotic transcriptional reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT6-dependent and -independent mechanisms in Th2 polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T helper 2 (Th2) cell differentiation, type 2 innate lymphoid cell (ILC2) development and regulation of interleukin-4 (IL-4) and IL-13 production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome-wide analyses of transcription factor GATA3-mediated gene regulation in distinct T cell types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of T helper cell differentiation by the interplay between histone modification and chromatin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. IL-4 induces differentiation and expansion of Th2 cytokine-producing eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Function of the Mouse IL-4 Receptor Alpha Chain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mouse Interleukin-4 receptor alpha chain (IL-4Rα), a critical component in type 2 immune responses. We will delve into its molecular interactions, signaling pathways, and key functions in various cell types, with a focus on providing practical information for laboratory research and therapeutic development.
Introduction to the IL-4 Receptor Alpha Chain (IL-4Rα)
The mouse IL-4 receptor alpha chain, also known as CD124, is a transmembrane protein that serves as a high-affinity receptor for Interleukin-4 (IL-4) and is an essential component of the receptor complexes for both IL-4 and Interleukin-13 (IL-13).[1][2][3][4][5] These cytokines are central mediators of type 2 immunity, which is crucial for defense against helminth parasites but also drives the pathophysiology of allergic diseases such as asthma and atopic dermatitis.[4]
IL-4Rα is a type I cytokine receptor characterized by a conserved WSXWS motif in its extracellular domain. It plays a pivotal role in initiating signaling cascades that lead to the differentiation of T helper 2 (Th2) cells, B cell class switching to IgE, and alternative activation of macrophages.
Ligand Binding and Receptor Complex Formation
IL-4Rα does not signal on its own but forms heterodimeric receptor complexes upon ligand binding. Two main types of IL-4Rα-containing receptor complexes exist:
-
Type I Receptor: This complex is formed when IL-4 binds to IL-4Rα, which then recruits the common gamma chain (γc or CD132).[2][3][4] The Type I receptor is primarily expressed on hematopoietic cells and is the exclusive signaling pathway for IL-4 in these cell types, as they often lack the IL-13 receptor alpha 1 chain.[3][4]
-
Type II Receptor: This complex is formed when the IL-4/IL-4Rα dimer associates with the IL-13 receptor alpha 1 chain (IL-13Rα1).[2][3][4] The Type II receptor can be activated by both IL-4 and IL-13. IL-13 initiates signaling by first binding to IL-13Rα1, which then recruits IL-4Rα.[4] This receptor is widely expressed on both hematopoietic and non-hematopoietic cells, including epithelial and smooth muscle cells.[4]
The differential expression of γc and IL-13Rα1 on various cell types dictates their responsiveness to IL-4 and IL-13.
Quantitative Data: Ligand-Receptor Binding Affinities
The following table summarizes the reported binding affinities (dissociation constant, KD) for the interactions between IL-4, IL-13, and their receptor components in the mouse system.
| Ligand | Receptor/Complex | Binding Affinity (KD) | Reference(s) |
| IL-4 | IL-4Rα | 20–300 pM | [2][4][5] |
| IL-4/IL-4Rα complex | Common gamma chain (γc) | ~500 nM | [2][4] |
| IL-4/IL-4Rα complex | IL-13Rα1 | ~500 nM | [2][4] |
| IL-13 | IL-13Rα1 | ~30 nM | [4] |
| IL-13 | IL-13Rα2 (decoy receptor) | <10-15 M | [4] |
Signaling Pathways
Upon ligand-induced dimerization, the IL-4Rα-containing receptor complexes initiate intracellular signaling cascades, primarily through the Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway, and the Insulin Receptor Substrate (IRS) pathway.
The JAK-STAT Pathway
This is the canonical signaling pathway for both Type I and Type II receptors.
-
JAK Activation: Ligand binding brings the intracellular domains of the receptor chains into close proximity, leading to the trans-phosphorylation and activation of associated JAKs. The Type I receptor activates JAK1 (associated with IL-4Rα) and JAK3 (associated with γc). The Type II receptor activates JAK1 and JAK2/TYK2 (associated with IL-13Rα1).
-
STAT6 Phosphorylation: Activated JAKs phosphorylate specific tyrosine residues on the cytoplasmic tail of IL-4Rα, creating docking sites for the transcription factor STAT6.[2][3]
-
STAT6 Dimerization and Nuclear Translocation: Recruited STAT6 is then phosphorylated by the JAKs, leading to its dimerization, translocation to the nucleus, and binding to specific DNA sequences in the promoters of target genes.[2]
Key downstream effects of STAT6 activation include the upregulation of GATA3 (a master regulator of Th2 differentiation), CD23, and MHC class II, and the induction of immunoglobulin class switching to IgE in B cells.[6]
The IRS/PI3K Pathway
In addition to the JAK-STAT pathway, IL-4Rα signaling, particularly through the Type I receptor, can also activate the Insulin Receptor Substrate (IRS)/Phosphoinositide 3-kinase (PI3K) pathway.
-
IRS Phosphorylation: The phosphorylated IL-4Rα chain can recruit and lead to the tyrosine phosphorylation of IRS1 and/or IRS2.
-
PI3K Activation: Phosphorylated IRS proteins serve as docking sites for the p85 subunit of PI3K, leading to its activation.
-
Downstream Signaling: Activated PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates downstream effectors such as Akt/PKB, promoting cell survival, proliferation, and differentiation.
While STAT6 is considered the central mediator of most IL-4 and IL-13 functions, the IRS/PI3K pathway plays a significant role in IL-4-induced proliferation and has been implicated in the development of alternatively activated macrophages.
Signaling Pathway Diagrams
References
- 1. Quantitation of IL-4 expression in small numbers of cells from mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IL-4 induces serine phosphorylation of the STAT6 transactivation domain in B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tuning sensitivity to IL-4 and IL-13: differential expression of IL-4Rα, IL-13Rα1, and γc regulates relative cytokine sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. COMMENTARY: IL-4 AND IL-13 RECEPTORS AND SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting cell-type specific cytokine responses with engineered interleukin-4 superkines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Essential role of Stat6 in IL-4 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Murine IL-4 and Macrophage Alternative Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the role of Interleukin-4 (IL-4) in inducing the alternative activation of murine macrophages, often referred to as M2 polarization. It covers the core signaling pathways, quantitative changes in gene expression, and detailed experimental protocols for in vitro studies.
The IL-4 Signaling Pathway in Macrophage Alternative Activation
Interleukin-4 is a key cytokine that drives the differentiation of macrophages into an anti-inflammatory and tissue-reparative M2 phenotype.[1] This process is primarily mediated by the activation of the Signal Transducer and Activator of Transcription 6 (STAT6).[2][3][4]
Upon binding to its Type I or Type II receptor on the macrophage surface, IL-4 triggers the activation of associated Janus kinases (JAKs), typically JAK1 and JAK2.[5][6] These kinases then phosphorylate STAT6 on a specific tyrosine residue (Tyr641).[5] This phosphorylation event is a critical step, leading to the dimerization of STAT6 molecules.[5] The STAT6 dimers then translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of IL-4-responsive genes, thereby initiating their transcription.[3][5] Key transcriptional targets include genes characteristic of the M2 phenotype, such as Arginase-1 (Arg1), Mannose Receptor C-Type 1 (Mrc1 or CD206), and Ym1 (Chi3l3).[7][8]
In addition to the canonical JAK/STAT6 pathway, other signaling cascades are involved. The Phosphatidylinositol 3-kinase (PI3K) pathway plays a critical role, as it is required for STAT6-driven transcription.[9] IL-4 signaling can also lead to the degradation of the SHIP (Src homology 2-domain-containing inositol-5′-phosphatase), which acts as a negative regulator of the PI3K pathway, thereby enhancing M2 skewing.[9] Furthermore, the JNK (Jun N-terminal kinase) pathway can be activated by IL-4 and contributes to the regulation of selective M2 genes by phosphorylating STAT6 on serine residues.[6][10]
Data Presentation: Markers and Gene Expression
Alternatively activated macrophages are characterized by the expression of a distinct set of genes and surface proteins. These markers are crucial for identifying M2 macrophages in vitro and in vivo.
Table 1: Common Markers for Murine M2 Macrophages
| Marker Type | Marker Name | Gene Name | Cellular Location | Primary Function/Association | References |
| Surface | CD206 | Mrc1 | Surface | Mannose receptor, pattern recognition, phagocytosis | [7][8][11] |
| CD163 | Cd163 | Surface | Hemoglobin-haptoglobin scavenger receptor | [11][12] | |
| PD-L2 | Pdcd1lg2 | Surface | Programmed death ligand 2, immune checkpoint | [13] | |
| Secreted/ | Arginase-1 | Arg1 | Cytoplasm/Secreted | Converts arginine to ornithine and urea, tissue repair | [7][13][14] |
| Intracellular | Ym1 | Chi3l3 | Cytoplasm/Secreted | Chitinase-like lectin, role in inflammation | [7][8][9] |
| FIZZ1 | Retnla | Cytoplasm/Secreted | Resistin-like molecule alpha, inflammation | [8] | |
| Egr2 | Egr2 | Nucleus | Early growth response protein 2, transcription factor | [7][8] | |
| c-Myc | Myc | Nucleus | Transcription factor, cell proliferation | [7][8] | |
| IL-10 | Il10 | Secreted | Anti-inflammatory cytokine | [13][15] | |
| TGF-β | Tgfb1 | Secreted | Transforming growth factor beta, tissue repair, fibrosis | [13][15] |
Table 2: Quantitative Gene Expression Changes in Murine BMDMs upon IL-4 Stimulation
This table summarizes representative fold-change (FC) data for key M2 marker genes in Bone Marrow-Derived Macrophages (BMDMs) stimulated with IL-4 (typically 20 ng/mL for 24 hours) compared to unstimulated (M0) macrophages.
| Gene | Marker | Fold Change (FC ± SEM/SD) vs. M0 | Notes | Reference |
| Egr2 | Egr2 | ~12 FC (± 1.5) | Data from cDNA microarray. | [8] |
| Myc | c-Myc | ~3 FC (± 0.2) | Data from cDNA microarray. | [8] |
| Arg1 | Arginase-1 | Significant upregulation | Upregulation observed even at IL-4 concentrations as low as 0.5 ng/mL.[14] | [14] |
| Mrc1 | CD206 | Significant upregulation | Upregulation observed even at IL-4 concentrations as low as 0.5 ng/mL.[14] | [14] |
| Tnf | TNF-α | Significant downregulation | Downregulation observed even at IL-4 concentrations as low as 0.5 ng/mL. | [14] |
Note: Absolute fold-change values can vary significantly between experiments depending on the specific protocol, timing, and mouse strain.
Experimental Protocols & Workflows
Detailed methodologies are essential for the successful in vitro study of macrophage polarization. Below are protocols for key experiments.
This protocol describes the generation of bone marrow-derived macrophages (BMDMs) and their subsequent polarization to an M2 phenotype using recombinant murine IL-4.
Materials:
-
6 to 12-week-old mice
-
DMEM with 10% FBS, 1% Penicillin/Streptomycin (DMEM+)
-
Recombinant mouse M-CSF
-
Recombinant mouse IL-4 (e.g., from eBioscience)[7]
-
Sterile PBS, 70% ethanol
-
Syringes (1 mL, 5 mL) and needles (25G)
-
70 µm cell strainer
-
Petri dishes or multi-well plates
Procedure:
-
Isolation of Bone Marrow Cells:
-
Euthanize a mouse via an approved method and sterilize the hind legs with 70% ethanol.[16]
-
Dissect the femur and tibia, removing all muscle tissue.[16]
-
Cut the ends of the bones and flush the marrow into a sterile tube with cold PBS using a syringe and needle.[16]
-
Pass the cell suspension through a 70-µm cell strainer to obtain a single-cell suspension.[16]
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in DMEM+.
-
-
Differentiation into M0 Macrophages:
-
Count the cells and plate them in non-tissue culture treated petri dishes at a density of 5 x 10^6 cells per 10 mL of DMEM+.
-
Supplement the media with 20% L929 cell supernatant (as a source of M-CSF) or with 20-50 ng/mL recombinant M-CSF.[7]
-
Incubate at 37°C and 5% CO₂ for 7 days. Change the media on day 4.[7][17]
-
-
M2 Polarization:
-
On day 7, harvest the adherent macrophages (now considered M0) by gentle scraping or using a cell lifter after incubation in cold PBS.
-
Replate the M0 macrophages in new plates at the desired density (e.g., 1 x 10^6 cells/mL).[16]
-
Stimulate the cells with recombinant murine IL-4 at a concentration of 10-20 ng/mL for 24 hours (for RNA analysis) or 48 hours (for protein analysis).[7][14][16][18] An unstimulated (M0) control should be included.
-
The maximal effect on M2 marker expression is generally observed at IL-4 dosages of 10 ng/mL, with little additional effect above 20 ng/mL.[14]
-
-
Harvesting:
-
After incubation, collect the supernatant for cytokine analysis (e.g., ELISA).
-
Wash the cells with PBS and lyse them for RNA or protein extraction.
-
This protocol details the detection of IL-4-induced STAT6 phosphorylation, a key indicator of pathway activation.[3][19]
Materials:
-
IL-4 stimulated and control macrophage cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-STAT6 (Tyr641), anti-total-STAT6, anti-Actin or anti-GAPDH.[5][20][21]
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After a short-term IL-4 stimulation (e.g., 15, 30, 60 minutes), wash cells twice with ice-cold PBS. Lyse the cells directly on the plate with ice-cold lysis buffer containing phosphatase and protease inhibitors.[5] Scrape and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[19]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.[19]
-
Transfer: Transfer the separated proteins to a PVDF membrane.[19]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT6 (diluted in blocking buffer) overnight at 4°C with gentle agitation.[5][19]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[5]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: After final washes, apply ECL substrate and visualize the bands using an appropriate imaging system.[5]
-
Stripping and Reprobing: To normalize the p-STAT6 signal, the membrane can be stripped and re-probed for total STAT6 and a loading control like β-actin.[5]
This protocol allows for the quantification of M2-polarized macrophages based on surface marker expression (e.g., CD206).
Materials:
-
IL-4 polarized (M2) and control (M0) macrophages
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32 antibody)
-
Fluorochrome-conjugated antibodies: anti-F4/80, anti-CD11b, anti-CD206.[12][22]
-
Viability dye (e.g., DAPI, Propidium Iodide)
Procedure:
-
Cell Preparation: Harvest macrophages and prepare a single-cell suspension. Count cells and adjust the concentration to ~1 x 10^6 cells per sample.
-
Fc Block: Incubate cells with Fc block for 10-15 minutes on ice to prevent non-specific antibody binding.
-
Surface Staining: Add the cocktail of fluorochrome-conjugated primary antibodies (e.g., against general macrophage markers like F4/80 and CD11b, and the M2 marker CD206) and incubate for 30 minutes on ice in the dark.[7][22]
-
Washing: Wash the cells twice with cold FACS buffer.
-
Acquisition: Resuspend the cells in FACS buffer, add a viability dye just before analysis, and acquire data on a flow cytometer.
-
Analysis: Gate on live, single cells, then on the macrophage population (e.g., F4/80+, CD11b+). Within this gate, quantify the percentage of cells expressing the M2 marker (e.g., CD206+).[7]
M2 macrophages often exhibit altered phagocytic capacity. This protocol provides a method to assess this function.
Materials:
-
Polarized macrophages (M0, M2)
-
FITC-labeled latex beads or zymosan particles
-
Trypan Blue
-
Fluorescence microscope or flow cytometer
Procedure:
-
Co-incubation: Add FITC-labeled particles (e.g., latex beads) to the cultured M0 and M2 macrophages at a specific ratio (e.g., 10:1 particles to cells).[23]
-
Incubation: Incubate for a defined period (e.g., 1-2 hours) at 37°C to allow for phagocytosis.[23]
-
Quenching: After incubation, wash the cells to remove non-adherent particles. Add Trypan Blue solution to quench the fluorescence of extracellular (non-internalized) FITC-labeled particles.[24]
-
Analysis:
-
Microscopy: Visualize the cells under a fluorescence microscope. Count the number of cells containing fluorescent particles and the number of particles per cell to determine a phagocytic index.[23]
-
Flow Cytometry: Harvest the cells and analyze them on a flow cytometer. The intensity of FITC fluorescence per cell will be proportional to the number of ingested particles.[23][25]
-
References
- 1. Polarizing Macrophages In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 2. Analysis of IL-4/STAT6 Signaling in Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 3. Analysis of IL-4/STAT6 Signaling in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel Markers to Delineate Murine M1 and M2 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Markers to Delineate Murine M1 and M2 Macrophages | PLOS One [journals.plos.org]
- 9. Alternative activation of macrophages by IL-4 requires SHIP degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct Responses to IL4 in Macrophages Mediated by JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biocompare.com [biocompare.com]
- 14. Modulation of Mouse Macrophage Polarization in vitro Using IL-4 Delivery by Osmotic Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Macrophage Cell Overview | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. A generalized protocol for the induction of M2-like macrophages from mouse and rat bone marrow mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. STAT6 Upregulation Promotes M2 Macrophage Polarization to Suppress Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An Essential Role for STAT6-STAT1 Protein Signaling in Promoting Macrophage Cell-Cell Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. An optimized flow cytometry panel for classifying macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Assessment of Phagocytic Activity of Cultured Macrophages Using Fluorescence Microscopy and Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 24. scispace.com [scispace.com]
- 25. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activities of Recombinant Mouse IL-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-4 (IL-4) is a pleiotropic cytokine that plays a critical role in the regulation of humoral and adaptive immunity.[1] Produced primarily by activated T helper 2 (Th2) cells, mast cells, and basophils, IL-4 exerts its effects on a wide variety of cell types, influencing processes ranging from B-cell proliferation and differentiation to the development of allergic inflammation.[1][2] Recombinant mouse IL-4 is an indispensable tool for in vitro and in vivo studies aimed at elucidating the complexities of the immune system and developing novel therapeutic strategies for immune-related disorders. This guide provides a comprehensive overview of the biological activities of recombinant this compound, including its signaling pathways, quantitative data on its activity, and detailed experimental protocols.
Core Biological Activities
Recombinant this compound is involved in a multitude of immunological processes. Its primary functions include:
-
B-Cell Proliferation and Differentiation: IL-4 stimulates the proliferation of activated B-cells and is a key factor in the isotype switching of immunoglobulins to IgG1 and IgE.[3] It also induces the expression of MHC class II molecules on resting B-cells.[4]
-
T-Cell Differentiation: A cornerstone of its function, IL-4 drives the differentiation of naïve CD4+ T cells (Th0 cells) into the Th2 phenotype.[1] These Th2 cells, in turn, produce more IL-4, creating a positive feedback loop that amplifies the Th2 response.[1]
-
Mast Cell and Basophil Regulation: IL-4 influences the priming and chemotaxis of mast cells and basophils, key effector cells in allergic reactions. It can also modulate the expression of FcεRI, the high-affinity IgE receptor, on mast cells.[5][6]
-
Macrophage Polarization: IL-4 is a potent inducer of alternative macrophage activation (M2 polarization), which is associated with tissue repair and anti-inflammatory responses.
-
Regulation of Gene Expression: IL-4 upregulates the expression of various genes, including the low-affinity Fc receptor for IgE (CD23) on lymphocytes and monocytes.[4]
Quantitative Data on Biological Activity
The biological activity of recombinant this compound is typically determined by its ability to induce the proliferation of specific cell lines. The effective concentration 50 (ED50) is a common metric used to quantify this activity.
| Cell Line | Assay | Typical ED50 Range (ng/mL) | Corresponding Specific Activity (units/mg) |
| HT-2 | Proliferation Assay | 0.300 - 3.00[7] | > 5 x 10^5 |
| HT-2 | Proliferation Assay | ≤1.04[4] | 0.96 x 10^6[4] |
| HT-2 | Proliferation Assay | <1[8][9] | >1 x 10^6[8][9] |
| HT-2 | Proliferation Assay | 3.8 - 5.7[10] | Not specified |
| HT-2 | Proliferation Assay | 0.1 - 0.4 (pg/ml)[11] | Not specified |
| HT-2 | Proliferation Assay | ≤ 20[12] | Not specified |
| TF-1 | Proliferation Assay | ≤ 0.4[13] | ≥ 2.0 x 10^6[13] |
| Ba/F3 | STAT6 Reporter Gene Assay | 2.0[2] | Not specified |
| M-NFS-60 | Proliferation Assay | 0.035[14] | Not specified |
Signaling Pathways
IL-4 exerts its cellular effects by binding to two distinct receptor complexes, Type I and Type II, both of which initiate signaling through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[15]
-
Type I Receptor: Composed of the IL-4 receptor alpha chain (IL-4Rα) and the common gamma chain (γc), the Type I receptor is primarily found on hematopoietic cells.[11][13] Upon IL-4 binding, this receptor activates JAK1 and JAK3, leading to the phosphorylation and activation of STAT6.[11][15] The Type I receptor can also activate the PI3K/Akt pathway.[11][12]
-
Type II Receptor: This receptor is a heterodimer of IL-4Rα and the IL-13 receptor alpha 1 chain (IL-13Rα1) and is expressed on both hematopoietic and non-hematopoietic cells.[4][11] The Type II receptor is shared with IL-13.[11] IL-4 binding to the Type II receptor activates JAK1 and Tyk2, which in turn phosphorylate and activate STAT6 and STAT3.[11][16]
The activation of STAT6 is a critical event in IL-4 signaling, as it translocates to the nucleus and induces the transcription of IL-4-responsive genes.[15][17]
IL-4 Signaling Pathways Diagram
Caption: IL-4 signaling through Type I and Type II receptors.
Experimental Protocols
HT-2 Cell Proliferation Assay
This bioassay is widely used to determine the biological activity of recombinant this compound.[3][7][11]
Materials:
-
Recombinant this compound
-
HT-2 cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar proliferation reagent
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
Protocol:
-
Culture HT-2 cells in complete RPMI-1640 medium.
-
Wash the cells three times with serum-free RPMI-1640 to remove any residual growth factors.
-
Resuspend the cells in complete RPMI-1640 at a concentration of 2-3.5 x 10^5 cells/mL.[18]
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.[18]
-
Prepare serial dilutions of recombinant this compound in complete RPMI-1640. A typical starting concentration is 100 ng/mL, with 2-fold dilutions down to picogram levels.
-
Add 100 µL of the IL-4 dilutions to the respective wells. Include a negative control (medium only).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Plot the absorbance values against the IL-4 concentration and determine the ED50 from the dose-response curve.
HT-2 Cell Proliferation Assay Workflow
Caption: Workflow for the HT-2 cell proliferation assay.
In Vitro Differentiation of Naïve CD4+ T Cells to Th2 Cells
Recombinant this compound is essential for directing the differentiation of naïve CD4+ T cells into the Th2 lineage.[1][3]
Materials:
-
Spleen and lymph nodes from a mouse
-
CD4+ T cell isolation kit (negative selection)
-
Recombinant this compound
-
Recombinant mouse IL-2
-
Anti-mouse CD3e antibody (plate-bound)
-
Anti-mouse CD28 antibody (soluble)
-
Complete RPMI-1640 medium
Protocol:
-
Prepare a single-cell suspension from the spleen and lymph nodes.
-
Isolate naïve CD4+ T cells using a negative selection kit.
-
Coat a 24-well plate with anti-CD3e antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with sterile PBS.
-
Seed the naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640.
-
Add the following to the cell culture:
-
Recombinant this compound (e.g., 10-20 ng/mL)
-
Anti-mouse CD28 antibody (e.g., 1-2 µg/mL)
-
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
After 2-3 days, add recombinant mouse IL-2 (e.g., 10 ng/mL) to support T cell expansion.
-
Culture for a total of 5-7 days.
-
To assess differentiation, restimulate the cells with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.
-
Perform intracellular cytokine staining for IL-4, IL-5, and IL-13, and analyze by flow cytometry.
Th2 Differentiation Workflow
Caption: Workflow for in vitro Th2 cell differentiation.
Conclusion
Recombinant this compound is a powerful and versatile tool for immunological research. Its diverse biological activities, from promoting B-cell responses to driving Th2 differentiation, make it central to the study of immune regulation, allergic diseases, and parasitic infections. The detailed protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to effectively utilize recombinant this compound in their experimental designs. A thorough understanding of its functions and the methods to assess its activity is crucial for advancing our knowledge of the immune system and for the development of novel immunotherapies.
References
- 1. Recombinant this compound - Leinco Technologies [leinco.com]
- 2. immunotools.de [immunotools.de]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. Recombinant this compound protein (Active) (ab259406) | Abcam [abcam.com]
- 5. Direct effects of IL-4 on mast cells drive their intestinal expansion and increase susceptibility to anaphylaxis in a murine model of food allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bio-techne.com [bio-techne.com]
- 8. Recombinant Mouse Interleukin-4/IL-4 Protein - Elabscience® [elabscience.com]
- 9. bosterbio.com [bosterbio.com]
- 10. stemcell.com [stemcell.com]
- 11. Mouse Interleukin-4 (mIL-4) (#5208) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 12. This compound Recombinant Protein | Cell Signaling Technology [cellsignal.com]
- 13. Recombinant Mouse IL4 | Applied Biological Materials Inc. [abmgood.com]
- 14. cusabio.com [cusabio.com]
- 15. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 16. Modulation of IL-4/IL-13 cytokine signaling in the context of allergic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
The Dichotomous Role of Interleukin-4 in the Pathogenesis of Autoimmune Diseases: A Technical Guide for Researchers
Abstract
Interleukin-4 (IL-4) is a pleiotropic cytokine central to the regulation of Type 2 immunity. Initially characterized by its role in B cell activation and T helper 2 (Th2) cell differentiation, the function of IL-4 in the context of autoimmunity is profoundly complex and often paradoxical. In mouse models of autoimmune disease, IL-4 can exert both pathogenic and protective effects, contingent on the specific disease, the genetic background of the mouse strain, and the stage of the disease process. This technical guide provides an in-depth examination of the core functions of mouse IL-4 in the pathogenesis of prevalent autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, type 1 diabetes, and systemic lupus erythematosus. We present quantitative data from key studies, detailed experimental protocols for core immunological assays, and visualizations of critical signaling and experimental pathways to equip researchers with a comprehensive understanding of this multifaceted cytokine.
The IL-4 Signaling Pathway
IL-4 exerts its biological effects by signaling through two distinct receptor complexes.[1][2] The Type I receptor, predominantly found on hematopoietic cells, is a heterodimer of the IL-4 receptor alpha chain (IL-4Rα) and the common gamma chain (γc).[2] This receptor is specific for IL-4. The Type II receptor, expressed on both hematopoietic and non-hematopoietic cells, consists of the IL-4Rα and the IL-13 receptor alpha 1 (IL-13Rα1) chain and can be activated by both IL-4 and IL-13.[1][2]
Upon ligand binding, the receptor complexes activate Janus kinases (JAKs). The Type I receptor activates JAK1 and JAK3, while the Type II receptor activates JAK1 and either JAK2 or TYK2.[3] This activation leads to the phosphorylation of the IL-4Rα chain, creating docking sites for the Signal Transducer and Activator of Transcription 6 (STAT6).[2][4] Phosphorylated STAT6 then dimerizes, translocates to the nucleus, and acts as a master transcription factor, inducing the expression of IL-4 target genes.[4] This STAT6-dependent signaling is the canonical pathway responsible for most of IL-4's key functions, including Th2 differentiation and macrophage polarization.[3][4][5]
Caption: IL-4 Type I and Type II receptor signaling pathways converge on STAT6 activation.
Core Immunological Functions of IL-4
T Helper 2 (Th2) Cell Differentiation
IL-4 is the master cytokine for the differentiation of naive CD4+ T cells into the Th2 lineage.[5][6][7] This process is initiated when a naive T cell is activated in the presence of IL-4. The subsequent STAT6 activation induces the expression of the transcription factor GATA-3.[4][5] GATA-3 is the master regulator of Th2 differentiation; it promotes the expression of the signature Th2 cytokines—IL-4, IL-5, and IL-13—while simultaneously suppressing the Th1 lineage.[4][5] This IL-4-driven positive feedback loop is essential for establishing a robust Th2 response.[4]
Caption: IL-4/STAT6/GATA-3 axis driving the differentiation of naive CD4+ T cells into Th2 cells.
B Cell Activation and Antibody Isotype Switching
IL-4 plays a critical role in humoral immunity. It acts as a B cell growth factor and potently induces antibody class switching to IgG1 and IgE in mice.[7][8] This function is crucial for immune responses against helminth parasites but can be pathogenic in autoimmune settings by promoting the production of autoantibodies. IL-4 also upregulates the expression of MHC class II molecules on B cells, enhancing their capacity to act as antigen-presenting cells.[3][7]
Alternative Macrophage Activation (M2 Polarization)
Macrophages exhibit remarkable plasticity and can be polarized into different functional phenotypes. The classical M1 phenotype, induced by IFN-γ and LPS, is pro-inflammatory. In contrast, IL-4 (along with IL-13) drives the "alternative activation" of macrophages, leading to the M2 phenotype.[2] M2 macrophages are characterized by the expression of molecules like Arginase-1 (Arg1) and CD206 and are involved in immunoregulation, tissue repair, and the suppression of inflammation.[9][10] This function of IL-4 is often considered protective in autoimmune diseases by dampening inflammatory responses.
Caption: Opposing macrophage polarization states induced by IFN-γ (M1) and IL-4 (M2).
IL-4 in Mouse Models of Autoimmune Disease
The role of IL-4 in autoimmunity is highly context-dependent, as illustrated by studies across various mouse models.
Rheumatoid Arthritis (RA)
In mouse models of RA, such as collagen-induced arthritis (CIA) and proteoglycan-induced arthritis (PGIA), IL-4 generally plays a protective role.[11][12] It is thought to ameliorate disease by suppressing pro-inflammatory Th1 responses and promoting anti-inflammatory M2 macrophages within the joint.
| Model | Mouse Strain | IL-4 Manipulation | Key Quantitative Finding | Reference |
| PGIA | BALB/c | IL-4 gene knockout (IL-4-/-) | IL-4-/- mice exhibited increased risk, enhanced severity, and higher levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF) compared to wild-type controls. | [11] |
| PGIA | BALB/c | IL-4 treatment | Complete inhibition of the disease was observed with IL-4 administration. | [11] |
| CIA | DBA/1 | F8-IL4 (antibody-cytokine fusion) + Dexamethasone | Combination treatment cured 100% of mice with established, severe arthritis. F8-IL4 alone showed dose-dependent disease modulation. | [13] |
| CIA | Balb/c | Combined MSC and IL-4 treatment | Showed significant alleviation of synovitis, with a 64% decrease in rheumatic factor (RF) and an 80% decrease in C-reactive protein (CRP) compared to the diseased group. | [12] |
Multiple Sclerosis (MS)
In the experimental autoimmune encephalomyelitis (EAE) model of MS, IL-4 is largely considered a key regulatory cytokine that limits CNS inflammation.
| Model | Mouse Strain | IL-4 Manipulation | Key Quantitative Finding | Reference |
| EAE | C57BL/6 | CNS-specific IL-4 deficiency | Exacerbated EAE with a significant increase in the absolute number of infiltrating inflammatory cells in the CNS. | [14] |
| EAE | (Not specified) | IL-4 gene knockout (IL-4-/-) | IL-4 deficient mice exhibited more severe EAE clinical disease. | [14] |
| EAE | C57BL/6 | Treatment with albumin-IL-4 fusion molecule | In most mice, the therapy fully prevented the development of EAE and reduced the severity of symptoms. | [15] |
Type 1 Diabetes (T1D)
In the nonobese diabetic (NOD) mouse model, which spontaneously develops autoimmune diabetes, IL-4 often demonstrates a protective function, although some conflicting data exists.
| Model | Mouse Strain | IL-4 Manipulation | Key Quantitative Finding | Reference |
| Spontaneous T1D | NOD | α-GalCer treatment (induces iNKT cells to produce IL-4) | Reduced incidence of T1D from 80% (vehicle) to 42% at 32 weeks of age. | [16] |
| Spontaneous T1D | NOD.IL-4-/- | α-GalCer treatment | No significant reduction in T1D incidence (85% vehicle vs. 65% treated), indicating the protective effect is IL-4 dependent. | [16] |
| Spontaneous T1D | NOD | Reduced thymic IL-4 | Diminished IL-4 in the NOD thymus was associated with impaired negative selection of self-reactive T cells, contributing to T1D development. | [17] |
| Spontaneous T1D | NOD.IL-13Rα1-/- (HR deficient) | IL-4/IL-13 Heteroreceptor (HR) knockout | Surprisingly, mice lacking the HR showed significant resistance to T1D, with delayed onset of hyperglycemia and reduced islet inflammation. | [18] |
Systemic Lupus Erythematosus (SLE)
The role of IL-4 in murine lupus is particularly complex, with evidence supporting both pro- and anti-pathogenic roles. IL-4 can drive the production of certain classes of autoantibodies, but its absence does not always prevent disease, which is often more dependent on Th1 cytokines like IFN-γ.
| Model | Mouse Strain | IL-4 Manipulation | Key Quantitative Finding | Reference |
| Spontaneous Lupus | MRL/lpr | IL-4 gene knockout (IL-4-/-) | Significantly less IgG1 and IgE serum immunoglobulins, but comparable levels of pathogenic IgG2a/IgG2b autoantibodies. Developed reduced lymphadenopathy and end-organ disease. | [8] |
| Induced Lupus | BALB/c (Pristane-induced) | IL-4 gene knockout (IL-4-/-) | IL-4 deficiency had no protective effect on autoantibody production or renal disease in this model. | [19] |
| Spontaneous Lupus-like Disease | MHC-I promoter IL-4 Transgenic | Constitutive IL-4 expression | Mice developed hypergammaglobulinemia (IgG1, IgE), autoantibodies, anemia, and glomerulonephritis, indicating inappropriate IL-4 expression can drive autoimmunity. | [20] |
Key Experimental Protocols
Quantification of this compound by Sandwich ELISA
This protocol provides a generalized workflow for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to measure IL-4 concentrations in samples like serum, plasma, or cell culture supernatants.
Principle: A capture antibody specific for this compound is coated onto a 96-well plate. The sample is added, and any IL-4 present binds to the antibody. A biotinylated detection antibody is then added, followed by HRP-conjugated streptavidin. A substrate solution (TMB) is added, which develops color in proportion to the amount of bound IL-4. The reaction is stopped, and absorbance is read at 450 nm.
Materials:
-
96-well microplate coated with anti-mouse IL-4 antibody
-
Recombinant this compound standard
-
Biotinylated anti-mouse IL-4 detection antibody
-
Streptavidin-HRP conjugate
-
Assay Diluent
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, including serial dilutions of the IL-4 standard (e.g., from 2000 pg/mL down to 0 pg/mL), according to the manufacturer's instructions.[21]
-
Add Standards and Samples: Add 100 µL of each standard and sample (in duplicate or triplicate) to the appropriate wells.
-
Incubation 1: Seal the plate and incubate for 2-2.5 hours at room temperature or overnight at 4°C.[22]
-
Wash: Aspirate the contents of the wells and wash 3-4 times with 300 µL of 1X Wash Buffer per well.
-
Add Detection Antibody: Add 100 µL of the prepared biotinylated detection antibody to each well.
-
Incubation 2: Seal the plate and incubate for 1 hour at room temperature.[22]
-
Wash: Repeat the wash step as in step 4.
-
Add Streptavidin-HRP: Add 100 µL of the prepared streptavidin-HRP solution to each well.
-
Incubation 3: Seal the plate and incubate for 30-45 minutes at room temperature in the dark.[22]
-
Wash: Repeat the wash step, often with an increased number of washes (5-6 times).
-
Develop: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark, monitoring for color development.[22]
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Read the optical density (OD) at 450 nm immediately.
-
Analysis: Generate a standard curve by plotting the mean OD for each standard against its concentration. Use this curve to determine the IL-4 concentration in the unknown samples.
Caption: A generalized workflow for a this compound sandwich ELISA protocol.
Flow Cytometric Analysis of Intracellular IL-4 in T Cells
Principle: This method allows for the identification and quantification of IL-4-producing T cells (e.g., Th2 cells) within a mixed cell population. Cells are first stimulated to induce cytokine production, then treated with a protein transport inhibitor to trap cytokines intracellularly. Cells are subsequently stained for surface markers (like CD4), fixed, permeabilized, and finally stained for intracellular IL-4.
Materials:
-
Single-cell suspension from mouse spleen or lymph nodes
-
Cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Stimulants: Phorbol 12-myristate 13-acetate (PMA) and Ionomycin
-
Protein transport inhibitor: Brefeldin A or Monensin
-
FACS Buffer (e.g., PBS + 2% FBS + 0.05% Sodium Azide)
-
Fixable Viability Dye
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4
-
Fixation/Permeabilization Buffer Kit (e.g., containing paraformaldehyde and saponin)
-
Fluorochrome-conjugated anti-mouse IL-4 antibody and corresponding Isotype Control
-
Flow cytometer
Procedure:
-
Cell Stimulation: Resuspend cells (e.g., 1-2 x 10⁶ cells/mL) in culture medium. Add stimulants (e.g., PMA 50 ng/mL, Ionomycin 500 ng/mL) and the protein transport inhibitor (e.g., Brefeldin A 5 µg/mL).
-
Incubation: Incubate for 4-6 hours at 37°C in a CO₂ incubator.
-
Surface Staining: Harvest cells, wash with FACS buffer, and stain with the fixable viability dye. Then, stain with surface antibodies (e.g., anti-CD3, anti-CD4) for 20-30 minutes at 4°C in the dark.
-
Wash: Wash cells twice with FACS buffer.
-
Fix and Permeabilize: Resuspend cells in Fixation Buffer and incubate for 20 minutes at 4°C. Wash cells with Permeabilization Buffer.
-
Intracellular Staining: Resuspend the fixed and permeabilized cells in Permeabilization Buffer containing the anti-IL-4 antibody (and isotype control in a separate tube). Incubate for 30-45 minutes at 4°C in the dark.
-
Final Wash: Wash cells twice with Permeabilization Buffer, then once with FACS buffer.
-
Acquisition: Resuspend cells in FACS buffer and acquire data on a flow cytometer.
-
Analysis: Gate on live, single cells, then on CD3+CD4+ T cells. Within this population, quantify the percentage of cells positive for IL-4 compared to the isotype control.
Conclusion and Future Directions
The role of IL-4 in the pathogenesis of mouse autoimmune diseases is a tale of dualism. In models of RA and MS, its function in promoting M2 macrophages and suppressing Th1-driven inflammation positions it as a protective, disease-ameliorating cytokine.[11][14] Conversely, its capacity to drive B cell activation and specific autoantibody production can be pathogenic in SLE, while its constitutive overexpression can lead to systemic autoimmune disorders.[8][20] In T1D, it appears largely protective, though nuances related to specific receptor signaling pathways add complexity.[18][23]
This context-dependent nature underscores the challenges and opportunities in targeting the IL-4 pathway for therapeutic intervention. Broad suppression of IL-4 could be detrimental in diseases where it plays a regulatory role. However, novel strategies, such as the antibody-targeted delivery of IL-4 to inflamed tissues, demonstrate the potential for harnessing its beneficial effects while minimizing systemic exposure.[13] Future research must continue to dissect the specific cellular sources and targets of IL-4 within distinct disease microenvironments to develop more precise and effective immunomodulatory therapies.
References
- 1. IL-4 Signaling Pathways: R&D Systems [rndsystems.com]
- 2. Interleukin-4: A Cytokine to Remember - PMC [pmc.ncbi.nlm.nih.gov]
- 3. science-now.reports.s3.amazonaws.com [science-now.reports.s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. T helper 2 (Th2) cell differentiation, type 2 innate lymphoid cell (ILC2) development and regulation of interleukin-4 (IL-4) and IL-13 production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Th2 differentiation and Il4 locus accessibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IL-4: an important cytokine in determining the fate of T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of interferon-gamma and interleukin-4 in murine lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. mdpi.com [mdpi.com]
- 11. Significance of Interleukin (IL)-4 and IL-13 in Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Antibody-based delivery of IL4 to the neovasculature cures mice with arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CNS-Derived Interleukin-4 Is Essential for the Regulation of Autoimmune Inflammation and Induces a State of Alternative Activation in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. Reduced thymic IL-4 impairs negative T cell selection in nonobese diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. On the Role IL-4/IL-13 Heteroreceptor (HR) plays in Regulation of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Murine Models of Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Constitutive Expression of Interleukin (IL)-4 In Vivo Causes Autoimmune-type Disorders in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. file.elabscience.com [file.elabscience.com]
- 22. raybiotech.com [raybiotech.com]
- 23. Interleukin-4 but not interleukin-10 protects against spontaneous and recurrent type 1 diabetes by activated CD1d-restricted invariant natural killer T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Murine IL-4 Function in Parasitic Infections: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-4 (IL-4) is a pleiotropic cytokine central to the development of Type 2 immunity. In the context of parasitic infections in murine models, IL-4 plays a pivotal, albeit complex, role. It is a master regulator of the T helper 2 (Th2) cell differentiation pathway, which is critical for immunity against many extracellular parasites, particularly helminths. However, this same Th2-polarizing function can be detrimental in infections requiring a Type 1 response, such as those caused by intracellular protozoa. This guide provides an in-depth examination of the functions of murine IL-4 in key parasitic infections, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular and cellular pathways.
Core Functions of Murine IL-4 in Parasitic Infections
IL-4's primary role is to drive the differentiation of naive CD4+ T cells into mature Th2 effector cells. This is achieved through its signaling cascade, which predominantly involves the activation of the transcription factor STAT6.[1][2] Th2 cells, in turn, orchestrate a multi-faceted immune response characterized by:
-
B Cell Class Switching: IL-4 promotes the class switching of immunoglobulins in B cells to IgG1 and IgE, antibodies crucial for anti-helminth immunity.[1]
-
Alternative Macrophage Activation (M2): IL-4, along with IL-13, induces the differentiation of macrophages into an "alternatively activated" or M2 phenotype. These M2 macrophages are involved in tissue repair and parasite encapsulation but have reduced microbicidal activity compared to their classically activated (M1) counterparts.
-
Eosinophil and Mast Cell Recruitment: The Th2 response, driven by IL-4, leads to the production of IL-5 and IL-9, which are key for the recruitment and activation of eosinophils and mast cells, respectively. These cells release mediators that can directly target parasites.
-
Goblet Cell Hyperplasia and Mucus Production: In gastrointestinal nematode infections, the IL-4/IL-13 axis stimulates goblet cell hyperplasia and increased mucus production, which facilitates the physical expulsion of worms, a mechanism often described as "weep and sweep".[3][4]
The balance between a protective Th2 response and a detrimental one is highly dependent on the specific parasite and the genetic background of the mouse strain.
IL-4 Signaling Pathways
IL-4 exerts its effects by binding to two distinct receptor complexes, both of which share the IL-4 receptor alpha (IL-4Rα) chain.
-
Type I Receptor: Composed of IL-4Rα and the common gamma chain (γc). It is primarily expressed on hematopoietic cells and binds exclusively to IL-4. Activation of the Type I receptor leads to the phosphorylation and activation of Janus kinases (JAK) 1 and 3, which in turn phosphorylate STAT6.
-
Type II Receptor: Composed of IL-4Rα and the IL-13 receptor alpha 1 (IL-13Rα1) chain. It is expressed on both hematopoietic and non-hematopoietic cells and can be activated by both IL-4 and IL-13. This receptor activates JAK1, JAK2, and TYK2, leading to STAT6 phosphorylation.[1][2][5]
The activation of STAT6 is the central event in IL-4 signaling, leading to its dimerization, nuclear translocation, and the transcription of numerous IL-4-responsive genes that orchestrate the Type 2 immune response.
Quantitative Data on IL-4 Function in Murine Parasitic Infections
The role of IL-4 is highly context-dependent, varying with the parasite species and the genetic background of the murine host. The following tables summarize quantitative data from key studies.
Table 1: IL-4 in Leishmania major Infection
L. major is an intracellular protozoan parasite where a Th1 response (IFN-γ) is protective, while a Th2 response (IL-4) leads to susceptibility. BALB/c mice are a susceptible strain, while C57BL/6 mice are resistant.
| Mouse Strain | Genetic Background | Treatment/Genotype | Time Post-Infection | Organ | Parasite Burden (Log10) | Key Finding | Reference |
| BALB/c | Susceptible | Wild-Type | 8 weeks | Draining Lymph Node | ~6.5 | High parasite load with Th2 response. | [6] |
| BALB/c | Susceptible | Anti-IL-4 mAb | 8 weeks | Draining Lymph Node | ~4.0 | Neutralizing IL-4 reduces parasite burden. | [7] |
| BALB/c | Susceptible | IL-4 Knockout (-/-) | 10 weeks | Footpad | ~5.0 | IL-4 deficiency alone may not confer full resistance.[8] | [9] |
| C57BL/6 | Resistant | Wild-Type | 8 weeks | Draining Lymph Node | < 2.0 | Low parasite load with Th1 response. | [10] |
Table 2: IL-4 in Trichuris muris Infection
T. muris is a gastrointestinal nematode where a Th2 response driven by IL-4 and IL-13 is essential for worm expulsion. AKR mice are susceptible, while BALB/c and C57BL/6 mice are typically resistant.
| Mouse Strain | Genetic Background | Genotype | Time Post-Infection | Measurement | Value | Key Finding | Reference |
| BALB/k | Resistant | Wild-Type | Day 21 | Worm Burden | ~5 | Effective worm expulsion. | [11] |
| AKR | Susceptible | Wild-Type | Day 35 | Worm Burden | ~150 | Chronic infection with a Th1 response. | [11] |
| C57BL/6 | Resistant | Wild-Type | Day 21 | Worm Burden | 0 | Complete expulsion. | [3] |
| C57BL/6 | Resistant | IL-4 Knockout (-/-) | Day 35 | Worm Burden | ~120 | IL-4 is critical for worm expulsion. | [12] |
| BALB/c (Female) | Resistant | IL-4 Knockout (-/-) | Day 35 | Worm Burden | ~10 | Resistant phenotype maintained via IL-13.[13] | [12] |
Table 3: IL-4 in Schistosoma mansoni Infection
S. mansoni is a helminth that causes schistosomiasis. The immune response to its eggs is a classic Th2-driven granulomatous reaction, which is both pathogenic (causing fibrosis) and protective (sequestering egg antigens).
| Mouse Strain | Genotype | Treatment | Measurement | Value | Key Finding | Reference |
| C57BL/6 | Wild-Type | Infected Control | Liver Granuloma Size (μm²) | ~120,000 | Robust granuloma formation. | [14] |
| C57BL/6 | Wild-Type | Anti-IL-4 mAb | Liver Granuloma Size (μm²) | ~115,000 | No significant reduction in granuloma size. | [14] |
| C57BL/6 | Wild-Type | Anti-IL-4 mAb | Liver Collagen (μg/mg) | ~25 | Marked reduction in liver fibrosis. | [14] |
| BALB/c | IL-4 Knockout (-/-) | Infected | Liver Granuloma Size | Similar to WT | IL-4 is not essential for hepatic granuloma formation. | [15] |
| BALB/c | IL-4 Knockout (-/-) | Infected | Lung Granuloma Size | Smaller than WT | IL-4 contributes to lung pathology. | [15] |
Experimental Protocols
Detailed and reproducible protocols are essential for studying cytokine function. Below are methodologies for key experiments cited in murine parasitology.
Protocol 1: General Workflow for Murine Parasite Infection Study
This diagram outlines a typical experimental workflow for assessing the role of IL-4 in a murine model of parasitic infection.
Protocol 2: Quantification of Murine IL-4 by Sandwich ELISA
This protocol is adapted from commercially available kits and common laboratory practices.[16][17][18][19]
Materials:
-
96-well high-binding ELISA plate
-
Capture Antibody (anti-mouse IL-4)
-
Detection Antibody (biotinylated anti-mouse IL-4)
-
Recombinant mouse IL-4 standard
-
Assay Diluent (e.g., PBS with 1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP (Horse-radish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader capable of measuring absorbance at 450 nm
-
Samples (cell culture supernatants, serum, etc.)
Procedure:
-
Plate Coating: Dilute the capture antibody in coating buffer (e.g., PBS) to the recommended concentration. Add 100 µL to each well of the 96-well plate. Seal the plate and incubate overnight at 4°C.
-
Blocking: Aspirate the coating solution and wash the plate 3 times with 300 µL/well of Wash Buffer. Add 200 µL/well of Assay Diluent to block non-specific binding. Seal and incubate for 1-2 hours at room temperature (RT).
-
Standard and Sample Incubation: Wash the plate 3 times. Prepare a serial dilution of the recombinant IL-4 standard in Assay Diluent (e.g., from 1000 pg/mL down to 0 pg/mL). Add 100 µL of standards and samples (in duplicate or triplicate) to the appropriate wells. Seal and incubate for 2 hours at RT.
-
Detection Antibody Incubation: Wash the plate 4 times. Dilute the biotinylated detection antibody in Assay Diluent. Add 100 µL to each well. Seal and incubate for 1 hour at RT.
-
Streptavidin-HRP Incubation: Wash the plate 4 times. Dilute the Streptavidin-HRP conjugate in Assay Diluent. Add 100 µL to each well. Seal and incubate for 30 minutes at RT in the dark.
-
Development: Wash the plate 5 times. Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-20 minutes at RT in the dark, allowing color to develop.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Reading: Gently tap the plate to ensure a uniform color. Read the optical density (OD) at 450 nm within 30 minutes.
-
Calculation: Subtract the average zero standard OD from all readings. Plot a standard curve of OD versus concentration and use the equation of the line to calculate the IL-4 concentration in the samples.
Protocol 3: Quantification of Leishmania major Parasite Burden by Limiting Dilution Assay (LDA)
This protocol is used to determine the number of viable parasites in infected tissues.[6][10]
Materials:
-
Infected tissue (e.g., draining lymph node, footpad)
-
Sterile tissue grinder or homogenizer
-
Schneider's Drosophila Medium supplemented with 20% heat-inactivated FBS and antibiotics
-
96-well flat-bottom microtiter plates
-
Inverted microscope
Procedure:
-
Tissue Homogenization: Aseptically remove the tissue (e.g., lymph node) and place it in a sterile petri dish with 1-2 mL of complete Schneider's medium. Homogenize the tissue using a sterile grinder or by pressing it through a fine mesh screen.
-
Cell Suspension: Transfer the homogenate to a sterile tube and allow large debris to settle for 2-3 minutes. Collect the supernatant containing the cell suspension. Wash the debris with more media to ensure maximum parasite recovery.
-
Initial Dilution: Determine the volume of the cell suspension. This is your stock solution.
-
Serial Dilutions: In a 96-well plate, add 100 µL of complete Schneider's medium to all wells except for the first column.
-
Add 200 µL of the stock tissue homogenate to the first well of each row to be used.
-
Perform a 2-fold or 4-fold serial dilution across the plate. For a 4-fold dilution, transfer 50 µL from the first well to the second well (containing 150 µL of media), mix well, and repeat across the plate. Use a new pipette tip for each transfer.
-
Replicates: Typically, 8 to 12 replicate wells are plated for each dilution.
-
Incubation: Seal the plate or place it in a humidified chamber and incubate at 26°C for 7-10 days.
-
Scoring: After incubation, examine each well under an inverted microscope for the presence of motile Leishmania promastigotes. Score each well as positive (+) or negative (-).
-
Calculation: The endpoint is the last dilution at which parasites are still detectable. The number of parasites per milliliter (or per organ) is estimated using the formula: Parasite Titer = -ln(F) / V, where F is the fraction of negative wells at the endpoint dilution and V is the volume of the original suspension in that dilution. Alternatively, specialized software (e.g., Leishmania LDA software) can be used for calculation based on the Poisson distribution.[6]
Protocol 4: Flow Cytometry for M2 Macrophage Identification in Spleen
This protocol provides a basic panel for identifying alternatively activated (M2) macrophages in the spleen of a mouse infected with a helminth like S. mansoni.
Materials:
-
Freshly harvested mouse spleen
-
RPMI-1640 medium, FACS Buffer (PBS + 2% FBS + 1mM EDTA)
-
Red Blood Cell Lysis Buffer
-
70 µm cell strainer
-
Fc Block (anti-mouse CD16/32)
-
Fluorochrome-conjugated antibodies:
-
Live/Dead stain (e.g., Zombie Aqua)
-
Anti-CD45 (leukocyte common antigen)
-
Anti-F4/80 (macrophage marker)
-
Anti-CD11b (myeloid marker)
-
Anti-CD206 (Mannose Receptor, M2 marker)
-
Anti-MHC-II (M1/activated macrophage marker)
-
-
Flow cytometer
Procedure:
-
Splenocyte Preparation: Harvest the spleen into a petri dish with cold RPMI. Mechanically dissociate the spleen by mashing it through a 70 µm cell strainer using a syringe plunger.
-
Red Blood Cell Lysis: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in RBC Lysis Buffer. Incubate for 3-5 minutes at RT, then quench with a large volume of FACS buffer.
-
Cell Count and Viability: Centrifuge, resuspend in FACS buffer, and count the cells. Adjust the concentration to 1x10⁷ cells/mL.
-
Fc Block: Transfer 1x10⁶ cells per tube. Add Fc Block and incubate for 10-15 minutes on ice to prevent non-specific antibody binding.
-
Surface Staining: Add the cocktail of surface antibodies (CD45, F4/80, CD11b, CD206, MHC-II) along with the Live/Dead stain. Incubate for 30 minutes on ice, protected from light.
-
Wash: Add 2 mL of FACS buffer to each tube, centrifuge, and discard the supernatant. Repeat the wash step.
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquisition: Acquire the samples on a flow cytometer.
-
Gating Strategy:
-
Gate on single cells using FSC-A vs FSC-H.
-
Gate on live cells (negative for Live/Dead stain).
-
Gate on leukocytes using CD45+.
-
From the CD45+ gate, identify macrophages as F4/80+ and CD11b+.
-
Within the macrophage gate, identify M2 macrophages as CD206+ and M1 macrophages as MHC-II high.
-
Conclusion
Murine IL-4 is a central, multifaceted cytokine in the immune response to parasitic infections. Its induction of a potent Type 2 response is a double-edged sword: essential for clearing many helminth infections but often detrimental in protozoan infections that require a Type 1 response. A thorough understanding of its signaling pathways, cellular targets, and context-dependent effects is critical for researchers in immunology and parasitology. The quantitative data and detailed protocols provided in this guide serve as a resource for designing and interpreting experiments aimed at dissecting the complex role of IL-4 and developing novel immunomodulatory therapies for parasitic diseases.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Trickle infection and immunity to Trichuris muris | PLOS Pathogens [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 16. immunomart.com [immunomart.com]
- 17. raybiotech.com [raybiotech.com]
- 18. file.elabscience.com [file.elabscience.com]
- 19. This compound(Interleukin 4) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
An In-depth Technical Guide on Mouse IL-4 and its Role in Cancer Immunology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-4 (IL-4) is a pleiotropic cytokine that plays a pivotal and paradoxical role in the landscape of cancer immunology. Primarily recognized for its role in orchestrating type 2 immunity, its influence within the tumor microenvironment (TME) is complex, exhibiting both pro-tumorigenic and anti-tumorigenic functions. This guide provides a comprehensive technical overview of mouse IL-4's signaling pathways, its multifaceted roles in cancer progression and regression, and detailed experimental protocols for its study.
The Dichotomous Role of IL-4 in Cancer Immunology
This compound's impact on tumor development is highly context-dependent, influenced by its concentration, the specific tumor model, and the composition of the surrounding immune infiltrate.
Pro-Tumorigenic Functions of IL-4
IL-4 is frequently associated with promoting tumor growth and metastasis through several mechanisms:
-
Polarization of M2 Macrophages: IL-4 is a potent inducer of the alternative activation of macrophages, leading to the M2 phenotype.[1][2] These M2 macrophages, often referred to as tumor-associated macrophages (TAMs), contribute to a pro-tumorigenic microenvironment by producing factors that promote angiogenesis, tissue remodeling, and suppression of anti-tumor T-cell responses.[1][2]
-
Suppression of Th1-mediated Immunity: By promoting a Th2-biased immune response, IL-4 can antagonize the Th1-mediated anti-tumor immunity, which is crucial for the activation of cytotoxic T lymphocytes (CTLs) that directly kill cancer cells.
-
Direct Effects on Cancer Cells: Some cancer cells express the IL-4 receptor (IL-4R) and can respond directly to IL-4, which can promote their proliferation, survival, and resistance to apoptosis.[3]
-
Promotion of Metastasis: In mouse models of breast cancer, IL-4 signaling in macrophages has been shown to be crucial for the seeding and growth of lung metastases.[4][5][6] IL-4 enhances the interaction between tumor cells and macrophages, which facilitates tumor cell extravasation and survival.[4][5]
Anti-Tumorigenic Functions of IL-4
Conversely, under certain circumstances, IL-4 can exert anti-tumor effects:
-
Activation of Anti-Tumor Effector Cells: Early studies demonstrated that tumors genetically engineered to produce IL-4 could be rejected by the host's immune system.[7][8] This rejection was mediated by the recruitment and activation of eosinophils and macrophages that could directly kill tumor cells.
-
Induction of Apoptosis in Tumor Cells: IL-4 has been shown to induce apoptosis in certain cancer cell types, such as melanoma, through the activation of the STAT6 signaling pathway.[3]
-
Enhanced Anti-Tumor Immunity: Neutralization of IL-4 in some tumor models has been shown to enhance anti-tumor immunity by increasing the infiltration of tumor-specific CD8+ T cells and reducing the number of immunosuppressive myeloid cells.[2][4]
IL-4 Signaling Pathways in the Cancer Context
IL-4 exerts its cellular effects by binding to its receptor, the IL-4 receptor (IL-4R), which exists in two forms. Type I receptors are composed of the IL-4Rα chain and the common gamma chain (γc) and are primarily found on hematopoietic cells. Type II receptors consist of the IL-4Rα chain and the IL-13Rα1 chain and are expressed on non-hematopoietic cells, including many types of cancer cells.[9]
Upon IL-4 binding, the receptor chains dimerize, leading to the activation of Janus kinases (JAKs), which then phosphorylate specific tyrosine residues on the intracellular domain of the IL-4Rα chain. This initiates two major signaling cascades: the STAT6 pathway and the PI3K/AKT pathway.[9]
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the role of this compound in cancer immunology.
Table 1: Effect of IL-4 Neutralization on Tumor Growth in Mouse Models
| Tumor Model | Mouse Strain | Treatment | Outcome | Reference |
| CT26 Colon Carcinoma | BALB/c | anti-IL-4 Ab (11B11) | Significantly delayed tumor growth compared to control Ab. | [2][4] |
| 4T1 Breast Cancer | BALB/c | anti-IL-4 Ab (11B11) | Significantly delayed tumor growth compared to control Ab. | [2][4] |
| D5-HER2 Melanoma | hmHER2Tg | anti-IL-4 Ab (11B11) + Trastuzumab | Enhanced survival compared to either agent alone. | [10][11] |
Table 2: Impact of IL-4 Manipulation on Tumor-Infiltrating Immune Cell Populations
| Tumor Model | Experimental Condition | Immune Cell Population | Change | Reference |
| CT26 Colon Carcinoma | anti-IL-4 Ab (11B11) treatment | CD8+ T cells | Increased infiltration into the tumor. | [4] |
| CT26 Colon Carcinoma | anti-IL-4 Ab (11B11) treatment | CD4+ T cells | Increased infiltration into the tumor. | [4] |
| D5-HER2 Melanoma | anti-IL-4 Ab (11B11) + Trastuzumab | CD11b+CD206+ myeloid cells | Reduction in tumor-infiltrating cells. | [10][11] |
| Urethane-induced Lung Cancer | STAT6 knockout | CD11b+ cells | Decreased mobilization and differentiation. | [12][13] |
Experimental Protocols
In Vivo Mouse Cancer Models
A common approach to studying the role of IL-4 in cancer is to use syngeneic mouse tumor models and manipulate the IL-4 signaling pathway.
1. Tumor Cell Implantation:
-
Cell Lines: Commonly used cell lines include CT26 (colon carcinoma) and 4T1 (breast cancer) for BALB/c mice, and B16F10 (melanoma) for C57BL/6 mice.
-
Procedure: Tumor cells (typically 1 x 10^5 to 1 x 10^6 cells in 100 µL of sterile PBS) are injected subcutaneously into the flank of the mice.
2. IL-4 Neutralization:
-
Antibody: The neutralizing anti-mouse IL-4 antibody, clone 11B11, is widely used.[12][14]
-
Dosage and Administration: A typical regimen involves intraperitoneal (i.p.) injection of 200-500 µg of 11B11 antibody per mouse, starting when tumors are palpable and repeated every 4-5 days.[11]
3. Monitoring:
-
Tumor growth is monitored by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume is calculated using the formula: (length x width^2) / 2.
-
Survival of the mice is also recorded.
Preparation of Single-Cell Suspensions from Tumors
Materials:
-
RPMI 1640 medium
-
Collagenase/Hyaluronidase solution
-
DNase I
-
70 µm cell strainer
-
50 mL conical tubes
-
FACS buffer (PBS with 2% FBS and 1 mM EDTA)
Protocol:
-
Excise the tumor and place it in a petri dish with cold RPMI 1640.
-
Mince the tumor into small pieces (1-2 mm) using a sterile scalpel.[4]
-
Transfer the minced tissue to a 50 mL conical tube containing digestion buffer (e.g., RPMI with collagenase and DNase I).
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.[4]
-
Wash the cells with FACS buffer and centrifuge at 300-400 x g for 5-7 minutes.
-
Resuspend the cell pellet in FACS buffer for downstream applications.
Flow Cytometry for Immunophenotyping
Antibody Panel for Mouse Tumor-Infiltrating Lymphocytes:
| Marker | Fluorochrome | Cell Type |
| CD45 | AF700 | All leukocytes |
| CD3 | PE-Cy7 | T cells |
| CD4 | APC | Helper T cells |
| CD8 | PerCP-Cy5.5 | Cytotoxic T cells |
| FoxP3 | PE | Regulatory T cells |
| CD11b | FITC | Myeloid cells |
| F4/80 | BV421 | Macrophages |
| Ly6G | APC-Cy7 | Neutrophils |
| Ly6C | PerCP | Monocytes |
| CD206 | PE | M2 Macrophages |
| CD86 | BV510 | M1 Macrophages |
| NK1.1 | BV605 | NK cells |
Staining Protocol:
-
Prepare a single-cell suspension from the tumor.
-
Count the cells and adjust the concentration to 1 x 10^7 cells/mL in FACS buffer.
-
Block Fc receptors with anti-mouse CD16/32 antibody for 10-15 minutes on ice.
-
Add the surface marker antibody cocktail and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
For intracellular staining (e.g., FoxP3), fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.
-
Add the intracellular antibody and incubate for 30-45 minutes at room temperature in the dark.
-
Wash the cells and resuspend in FACS buffer for analysis on a flow cytometer.
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-4 Quantification
Materials:
-
This compound ELISA kit (commercial kits are available from various suppliers).[1][6][15][16][17]
-
Tumor lysate or cell culture supernatant.
-
Microplate reader.
Protocol (General Sandwich ELISA):
-
Coat a 96-well plate with the capture antibody specific for this compound and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add standards and samples (tumor lysates or supernatants) to the wells and incubate.[15][16]
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP conjugate.
-
Wash the plate and add a TMB substrate solution. The color development is proportional to the amount of IL-4.[15][16]
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the concentration of IL-4 in the samples by comparing their absorbance to the standard curve.
Conclusion
This compound is a critical cytokine in cancer immunology with a complex and often contradictory role. Its ability to promote M2 macrophage polarization and suppress Th1 immunity highlights its pro-tumorigenic potential. However, its capacity to activate anti-tumor effector cells and induce apoptosis in cancer cells underscores its potential as an anti-cancer agent. A thorough understanding of the context-dependent functions of IL-4 is essential for the development of effective cancer immunotherapies. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate role of this compound in the tumor microenvironment and to explore novel therapeutic strategies targeting this multifaceted cytokine.
References
- 1. Mouse tumor tissue preparation for flow cytometry analysis. [bio-protocol.org]
- 2. IL-4 blockade alters the tumor microenvironment and augments the response to cancer immunotherapy in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of deoxycholic acid in macrophage polarization and remodeling of the tumor microenvironment during colorectal adenoma-carcinoma transition | springermedizin.de [springermedizin.de]
- 4. stemcell.com [stemcell.com]
- 5. noblelifesci.com [noblelifesci.com]
- 6. Video: Preparation of Single-cell Suspensions for Cytofluorimetric Analysis from Different Mouse Skin Regions [jove.com]
- 7. rndsystems.com [rndsystems.com]
- 8. BestProtocols: Cell Preparation for Flow Cytometry Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Anti-Mouse IL4 (Clone 11B11) Purified In Vivo | Leinco [leinco.com]
- 12. miltenyibiotec.com [miltenyibiotec.com]
- 13. Anti-Mouse IL4 (Interleukin4, Clone 11B11) In Vivo | Leinco [leinco.com]
- 14. IL-4 Monoclonal Antibody (11B11) (14-7041-81) [thermofisher.com]
- 15. This compound (IL4) ELISA Kit, Lot 21AO-473 [Cancer Immune Checkpoint Assay Kit] - Creative Biolabs [creative-biolabs.com]
- 16. content.abcam.com [content.abcam.com]
- 17. raybiotech.com [raybiotech.com]
An In-depth Technical Guide to the Physiological Concentration of Mouse IL-4 in Serum
This technical guide provides a comprehensive overview of the physiological concentrations of Interleukin-4 (IL-4) in mouse serum. It is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Introduction to Mouse Interleukin-4 (IL-4)
Interleukin-4 is a pleiotropic cytokine primarily associated with the development of T helper 2 (Th2) cell-mediated immune responses.[1] It is a key regulator of immunity, inflammation, and hematopoiesis.[2] Produced by various immune cells—including activated CD4+ T cells, natural killer T (NKT) cells, mast cells, basophils, and eosinophils—IL-4 plays a critical role in humoral immunity by promoting B-cell activation and immunoglobulin class switching to IgG1 and IgE.[1][3] Given its central role in allergic responses and parasitic infections, as well as its emerging functions in metabolic regulation and cognitive processes, accurate measurement of its physiological levels in serum is crucial for preclinical research.[1][4]
Physiological Serum Concentration of IL-4 in Mice
The basal concentration of IL-4 in the serum of healthy, naive mice is typically very low, often in the low picogram per milliliter (pg/mL) range. These levels can fluctuate based on genetic background (strain), age, and specific physiological or pathological conditions.
The steady-state serum concentration of IL-4 is often near or below the detection limit of standard assays. However, levels can increase significantly during an immune response or in specific disease models.
| Condition | Mouse Strain | IL-4 Concentration (pg/mL) | Notes |
| Normal / Control | Not Specified | ~20 - 25 | Mean value observed in control groups for an asthma model.[5] |
| Normal (1-9 weeks old) | Not Specified | ~15 - 25 | Plasma levels measured in mice of varying young ages.[6] |
| Unstimulated Splenocytes | Not Specified | 3.8 | In vitro measurement from cell culture supernatant, indicative of low basal production.[7] |
| CD3/CD28 Stimulated Splenocytes | Not Specified | 1,050 | In vitro measurement from cell culture supernatant, demonstrating induced production capacity.[7] |
| Leptin-Deficient & High-Fat Diet | C57BL/6 | Lower than controls | Obese mice models showed reduced circulating IL-4 levels compared to lean, wild-type mice.[4] |
| Strain-Dependent Variation | BALB/c vs. C57BL/6 | Higher in BALB/c | BALB/c mice, known for Th2-dominant responses, exhibit a greater abundance of IL-4 producing NKT2 cells and higher steady-state IL-4 compared to C57BL/6 mice.[8][9] |
IL-4 Signaling Pathway
IL-4 exerts its biological effects by binding to specific receptor complexes on the surface of target cells, initiating a signaling cascade that leads to changes in gene expression. There are two main types of IL-4 receptor complexes.
-
Type I Receptor: Composed of the IL-4 receptor alpha chain (IL-4Rα) and the common gamma chain (γc). This receptor is primarily expressed on hematopoietic cells.[10]
-
Type II Receptor: Composed of the IL-4Rα and the IL-13 receptor alpha 1 chain (IL-13Rα1). This receptor is found on non-hematopoietic cells and can also bind IL-13.[10]
Upon IL-4 binding, the receptor-associated Janus kinases (JAK), specifically JAK1 and JAK3, become activated. They then phosphorylate the receptor chains, creating docking sites for the Signal Transducer and Activator of Transcription 6 (STAT6). Recruited STAT6 is subsequently phosphorylated, dimerizes, and translocates to the nucleus to regulate the transcription of IL-4-responsive genes.[2]
Experimental Protocol: Quantification of Mouse IL-4 by ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is the most common method for quantifying IL-4 concentrations in serum. The following is a generalized protocol based on commercially available kits.[7]
-
This compound Pre-Coated 96-well Plate
-
Biotinylated this compound Detection Antibody
-
Streptavidin-HRP
-
TMB Substrate
-
Stop Solution (e.g., 0.2 M H₂SO₄)
-
Assay Buffer
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Recombinant this compound Standard
-
Mouse Serum Samples
-
Microplate Reader (450 nm detection)
-
Reagent Preparation : Prepare all reagents, standards, and samples as specified in the kit manual. Reconstitute lyophilized standards and detection antibodies. Prepare a standard curve by performing serial dilutions of the recombinant IL-4 standard, typically ranging from ~100 pg/mL down to low single-digit pg/mL.[7]
-
Sample Preparation : Collect whole blood and allow it to clot. Centrifuge to separate the serum. Samples can be stored at -80°C. Before use, thaw samples and dilute them if necessary using the provided assay buffer to ensure concentrations fall within the standard curve range.[7]
-
Binding : Add 100 µL of standards and samples to the appropriate wells of the pre-coated plate. Incubate for 2 hours at room temperature.
-
Washing : Aspirate the contents of the wells and wash the plate 4 times with 1X Wash Buffer.[7]
-
Detection Antibody : Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing : Repeat the wash step as described in step 4.
-
Streptavidin-HRP : Add 100 µL of diluted Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing : Repeat the wash step as described in step 4.
-
Substrate Development : Add 100 µL of TMB Substrate to each well. Incubate for 15-20 minutes at room temperature in the dark, allowing for color development.
-
Stop Reaction : Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Measurement : Read the optical density (OD) of each well at 450 nm using a microplate reader.
-
Calculation : Generate a standard curve by plotting the OD values versus the known concentrations of the IL-4 standards. Determine the concentration of IL-4 in the samples by interpolating their OD values from the standard curve.
Conclusion
The physiological concentration of IL-4 in mouse serum is maintained at very low levels under basal conditions but can be significantly induced during Th2-polarized immune responses. Accurate quantification requires sensitive and validated immunoassays, such as ELISA. Understanding the baseline levels and dynamic range of IL-4 in different mouse strains and disease models is fundamental for interpreting immunological data and for the development of novel therapeutics targeting IL-4-mediated pathways.
References
- 1. Interleukin-4: A Cytokine to Remember - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin-4 - Olink Target 48 Mouse Cytokine — Olink® [olink.com]
- 3. Recent advances in understanding the role of IL-4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin-4 Improves Metabolic Abnormalities in Leptin-Deficient and High-Fat Diet Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. youjeonglee.snu.ac.kr [youjeonglee.snu.ac.kr]
- 9. The Hunt for the Source of Primary Interleukin-4: How We Discovered That Natural Killer T Cells and Basophils Determine T Helper Type 2 Cell Differentiation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. science-now.reports.s3.amazonaws.com [science-now.reports.s3.amazonaws.com]
MOUSE IL-4 expression in different mouse strains (e.g., BALB/c vs. C57BL/6)
An In-depth Technical Guide to Interleukin-4 Expression in BALB/c versus C57BL/6 Mouse Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-4 (IL-4) is a pleiotropic cytokine central to the development of T helper 2 (Th2) cell-mediated immunity. It plays a critical role in humoral immunity, allergic responses, and defense against extracellular pathogens. The genetic background of inbred mouse strains significantly influences the nature and magnitude of their immune responses. BALB/c and C57BL/6 mice are two of the most widely used strains in biomedical research, known for their prototypical Th2- and Th1-biased immune responses, respectively.[1][2] Understanding the fundamental differences in IL-4 expression between these strains is crucial for the accurate design and interpretation of immunological studies, particularly in the fields of infectious disease, allergy, and vaccine development.
BALB/c mice are generally characterized by a predisposition to mount robust Th2 responses, leading to higher production of IL-4, IL-5, and IL-13.[1][3][4] This Th2 bias makes them susceptible to certain intracellular pathogens like Leishmania major but effective models for allergic and humoral responses.[5][6] Conversely, C57BL/6 mice typically exhibit a Th1-dominant phenotype, characterized by strong cell-mediated immunity and the production of interferon-gamma (IFN-γ).[1][3] This guide provides a comprehensive overview of the differential IL-4 expression in these strains, supported by quantitative data, detailed experimental protocols, and diagrams of relevant biological pathways and workflows.
Data Presentation: Quantitative Analysis of IL-4 Expression
The following tables summarize quantitative data on IL-4 expression from various studies, highlighting the differences between BALB/c and C57BL/6 mice under different experimental conditions.
Table 1: IL-4 Protein Expression
| Mouse Strain | Experimental Model/Stimulus | Sample Type | Measurement Method | IL-4 Concentration/Level | Key Finding | Citation(s) |
| BALB/c | Ragweed (RW)-induced conjunctivitis | Splenocyte Culture Supernatant | Not Specified | Higher than C57BL/6 | BALB/c splenocytes produced more IL-4. | [7] |
| C57BL/6 | Ragweed (RW)-induced conjunctivitis | Splenocyte Culture Supernatant | Not Specified | Lower than BALB/c | C57BL/6 splenocytes produced less IL-4. | [7] |
| BALB/c | Trypanosoma cruzi (CL strain) infection | Serum | Not Specified | Increased vs. uninfected control | IL-4 concentration changed significantly only in CL-infected BALB/c mice. | [8] |
| C57BL/6 | Trypanosoma cruzi (CL strain) infection | Serum | Not Specified | No significant change vs. uninfected control | No significant change in IL-4 levels observed. | [8] |
| BALB/c | Ovalbumin (OVA) sensitization | Splenocyte Culture Supernatant | ELISA | Higher than C57BL/6 | Splenocytes from BALB/c mice produced significantly higher IL-4. | [9] |
| C57BL/6 | Ovalbumin (OVA) sensitization | Splenocyte Culture Supernatant | ELISA | Lower than BALB/c | IL-4 production by splenocytes was lower than in BALB/c. | [9] |
| BALB/c | Ovalbumin (OVA) sensitization | Lung Tissue Homogenate | ELISA | Lower than C57BL/6 | Levels of IL-4 in lung tissue were lower than in C57BL/6. | |
| C57BL/6 | Ovalbumin (OVA) sensitization | Lung Tissue Homogenate | ELISA | Higher than BALB/c | C57BL/6 mice produced higher levels of IL-4 in lung tissue. | |
| BALB/c | Concanavalin A (Con A) stimulation | Serum | MSD Multiplex Assay | Higher than C57BL/6 | IL-4 production is higher in BALB/c mice upon Con A stimulation. | [10] |
| C57BL/6 | Concanavalin A (Con A) stimulation | Serum | MSD Multiplex Assay | Lower than BALB/c | IL-4 production is lower in C57BL/6 mice upon Con A stimulation. | [10] |
| BALB/c | Ovalbumin (OVA) food allergy model | Jejunum Homogenate | ELISA | ~12 pg/mg protein | Significantly increased IL-4 in jejunum after OVA challenge. | [11] |
| C57BL/6 | Ovalbumin (OVA) food allergy model | Jejunum Homogenate | ELISA | ~2 pg/mg protein (no significant increase) | No significant Th2 response (IL-4) observed in the jejunum. | [11] |
| BALB/c | Asthma model (OVA) | Whole-lung extracts | ELISA | Higher than C57BL/6 | BALB/c mice had higher IL-4 levels in whole-lung extracts. | [12][13] |
| C57BL/6 | Asthma model (OVA) | Whole-lung extracts | ELISA | Lower than BALB/c | C57BL/6 mice had lower IL-4 levels in whole-lung extracts. | [12][13] |
Table 2: IL-4 mRNA Expression
| Mouse Strain | Experimental Model/Stimulus | Sample Type | Measurement Method | IL-4 mRNA Level | Key Finding | Citation(s) |
| BALB/c | Naive (uninfected) | Spleen | RT-PCR | Very low baseline levels detected | Baseline IL-4 mRNA is detectable but very low. | [14] |
| C57BL/6 | Naive (uninfected) | Spleen | RT-PCR | Very low baseline levels detected | Baseline IL-4 mRNA is detectable but very low. | [14] |
| C57BL/6 | Burkholderia pseudomallei infection | Spleen | RT-PCR | Low levels detected in later stages | Low levels of IL-4 mRNA were detected during the later stages of infection. | [14] |
| BALB/c | Streptozotocin (MLD-STZ) induced diabetes | Pancreatic Islets | Not Specified | Significantly increased | MLD-STZ significantly increased IL-4 mRNA expression. | [15] |
| C57BL/6 | Streptozotocin (MLD-STZ) induced diabetes | Pancreatic Islets | Not Specified | Significantly reduced (in males) | MLD-STZ significantly reduced IL-4 mRNA levels in male mice. | [15] |
| BALB/c | Fasciola hepatica infection (Week 1) | Spleen Cells | Competitive RT-PCR | ~1.8 x 10^5 molecules/µl | Showed the highest IL-4 mRNA expression among tested strains. | [16] |
| C57BL/6 | Fasciola hepatica infection (Week 1) | Spleen Cells | Competitive RT-PCR | ~0.6 x 10^5 molecules/µl | Lower IL-4 mRNA expression compared to BALB/c. | [16] |
| BALB/c | Carbon tetrachloride (CCl4) liver injury | Liver Non-parenchymal cells | Not Specified | Increased after injury | Following liver injury, IL-4 mRNA levels increased. | [17] |
| C57BL/6 | Carbon tetrachloride (CCl4) liver injury | Liver Non-parenchymal cells | Not Specified | Decreased dramatically after injury | Following liver injury, IL-4 mRNA levels decreased dramatically. | [17] |
Mandatory Visualizations
Caption: Canonical IL-4 signaling via the JAK-STAT pathway.
Caption: Typical workflow for comparing cytokine expression.
Caption: Logical relationship of genetics and IL-4 expression.
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables are provided below. These are generalized protocols and may require optimization for specific applications.
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-4 Quantification
This protocol is for a sandwich ELISA to measure IL-4 protein concentration in serum, plasma, or cell culture supernatants.
Materials:
-
IL-4 ELISA plate (pre-coated with capture antibody)
-
Recombinant mouse IL-4 standard
-
Biotinylated anti-mouse IL-4 detection antibody
-
Streptavidin-HRP conjugate
-
Assay Diluent
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Substrate Solution (TMB)
-
Stop Solution (e.g., 1M H₂SO₄)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the recombinant this compound standard in Assay Diluent to generate a standard curve (e.g., 500 pg/mL down to 4 pg/mL). Dilute samples as needed in Assay Diluent.
-
Sample Incubation: Add 100 µL of standards and samples to the appropriate wells of the pre-coated plate. Seal the plate and incubate for 2 hours at room temperature.
-
Washing: Aspirate the contents of the wells. Wash each well 3-4 times with 300 µL of Wash Buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove residual buffer.
-
Detection Antibody: Add 100 µL of the diluted biotinylated detection antibody to each well. Seal and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as described in step 3.
-
Streptavidin-HRP: Add 100 µL of diluted Streptavidin-HRP conjugate to each well. Seal and incubate for 45 minutes at room temperature in the dark.
-
Washing: Repeat the wash step as described in step 3.
-
Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 10-20 minutes at room temperature in the dark, allowing color to develop.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to calculate the concentration of IL-4 in the samples.
Quantitative Real-Time PCR (qPCR) for IL-4 mRNA Expression
This protocol outlines the steps to quantify IL-4 mRNA levels from isolated cells or tissues.
Materials:
-
TRIzol or similar RNA extraction reagent
-
High-Capacity cDNA Reverse Transcription Kit
-
SYBR Green or TaqMan qPCR Master Mix
-
IL-4 specific forward and reverse primers
-
Housekeeping gene primers (e.g., GAPDH, β-actin) for normalization
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Homogenize tissue or lyse cells in TRIzol reagent (1 mL per 50-100 mg of tissue or 5-10 x 10⁶ cells).
-
Add chloroform, shake vigorously, and centrifuge to separate the phases.
-
Transfer the upper aqueous phase containing RNA to a new tube.
-
Precipitate the RNA with isopropanol, wash with 75% ethanol, and resuspend the air-dried pellet in nuclease-free water.
-
Quantify RNA concentration and assess purity (A260/A280 ratio).
-
-
cDNA Synthesis:
-
In a sterile tube, combine 1-2 µg of total RNA with reverse transcriptase, dNTPs, random primers/oligo(dT), and reaction buffer as per the kit manufacturer's instructions.
-
Perform the reverse transcription reaction in a thermal cycler.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix in a qPCR plate by combining cDNA template, SYBR Green/TaqMan Master Mix, forward and reverse primers for IL-4 or the housekeeping gene.
-
Run the plate in a qPCR instrument using a standard cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
-
Analysis:
-
Determine the cycle threshold (Ct) value for IL-4 and the housekeeping gene in each sample.
-
Calculate the relative expression of IL-4 mRNA using the ΔΔCt method, normalizing the IL-4 Ct value to the housekeeping gene Ct value and comparing it to a control group.
-
Intracellular Cytokine Staining (ICS) for Flow Cytometry
This protocol is used to identify and quantify IL-4-producing cells (e.g., Th2 cells) at a single-cell level.
Materials:
-
Cell stimulation agents (e.g., PMA, Ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Antibodies for surface markers (e.g., anti-CD3, anti-CD4)
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated anti-mouse IL-4 antibody
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from spleen or lymph nodes.
-
In Vitro Stimulation:
-
Culture cells (1-2 x 10⁶ cells/mL) in complete RPMI medium.
-
Stimulate the cells for 4-6 hours with PMA (e.g., 25 ng/mL) and Ionomycin (e.g., 1 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A) to trap cytokines intracellularly.
-
-
Surface Staining:
-
Wash the cells and resuspend them in FACS buffer.
-
Add fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD4-PerCP-Cy5.5) and incubate for 20-30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash the cells to remove unbound surface antibodies.
-
Resuspend the cells in Fixation Buffer and incubate for 20 minutes at room temperature.
-
Wash the cells and resuspend them in Permeabilization Buffer. Incubate for 10-15 minutes.
-
-
Intracellular Staining:
-
Add the fluorochrome-conjugated anti-mouse IL-4 antibody (e.g., anti-IL-4-PE) to the permeabilized cells.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., >100,000).
-
-
Analysis:
-
Gate on the lymphocyte population, then on CD4+ T cells.
-
Determine the percentage of CD4+ T cells that are positive for intracellular IL-4.
-
Conclusion
The distinction between BALB/c and C57BL/6 mouse strains in their capacity for IL-4 production is a cornerstone of modern immunology research. As demonstrated by the compiled data, BALB/c mice consistently exhibit a stronger propensity for Th2-driven, high-IL-4 responses, particularly in systemic compartments like the spleen and in models of allergy and parasitic infection.[7][16] However, this is not an immutable rule; the local tissue microenvironment can significantly alter cytokine profiles, as seen in lung inflammation models where C57BL/6 mice can produce higher local levels of IL-4. These strain-specific differences are genetically determined and have profound implications for disease susceptibility and resistance.[2][18] For researchers and drug developers, a thorough understanding and careful selection of the appropriate mouse strain are paramount for generating relevant and translatable data in preclinical studies. The protocols and diagrams provided in this guide serve as a foundational resource for investigating these critical immunological distinctions.
References
- 1. Analysis of cytokine mRNA levels in interleukin-4-transgenic mice by quantitative polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IL-4, JAK-STAT signaling, and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 5. Intracellular Staining Quick Guides | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. cellsciences.com [cellsciences.com]
- 9. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 10. lerner.ccf.org [lerner.ccf.org]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. origene.com [origene.com]
- 13. Mechanisms of Jak/STAT signaling in immunity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aelvis.net [aelvis.net]
- 15. rndsystems.com [rndsystems.com]
- 16. med.virginia.edu [med.virginia.edu]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. sinobiological.com [sinobiological.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Mouse Interleukin-4 in Central Nervous System Inflammation
Abstract
Interleukin-4 (IL-4) is a pleiotropic cytokine traditionally associated with type 2 immunity, including humoral and allergic responses. Within the central nervous system (CNS), emerging evidence reveals a complex and often protective role for IL-4 in modulating neuroinflammation. It influences the behavior of resident CNS cells such as microglia, astrocytes, and neurons, as well as infiltrating immune cells. By promoting an anti-inflammatory microenvironment, enhancing debris clearance, and providing direct neuroprotective signals, IL-4 presents a significant therapeutic target for a range of neurological disorders characterized by inflammation, including multiple sclerosis, traumatic brain injury, and stroke. This technical guide provides a comprehensive overview of the functions, signaling pathways, and experimental investigation of mouse IL-4 in the context of CNS inflammation, tailored for professionals in neuroscience research and drug development.
The Role of IL-4 in the Inflammatory CNS Microenvironment
Interleukin-4 is a key immunoregulatory cytokine that can suppress inflammation.[1] In the CNS, IL-4 is produced by various cells, including T helper 2 (Th2) cells, microglia, and neurons themselves, particularly in response to injury or disease.[1][2][3] Its role is multifaceted, influencing the phenotype and function of nearly all cell types within the neuroinflammatory milieu.
The primary functions of IL-4 in the CNS include:
-
Modulation of Microglia and Macrophage Activation: IL-4 is a potent inducer of the "alternatively activated" or M2 phenotype in microglia and macrophages.[3][4][5] This state is characterized by the expression of markers like Arginase-1 (Arg1) and Chitinase-3-like-3 (Ym1), and is associated with anti-inflammatory functions, tissue repair, and phagocytosis of cellular debris.[1][4]
-
Direct Neuroprotection and Regeneration: Beyond its immunomodulatory effects, IL-4 can act directly on neurons.[6] It has been shown to signal through neuronal IL-4 receptors to promote axonal repair and reduce pathology in models of experimental autoimmune encephalomyelitis (EAE).[6]
-
Regulation of Astrocytes: IL-4 can stimulate astrocytes to produce neurotrophic factors like brain-derived neurotrophic factor (BDNF), which supports neuronal survival and cognitive function.[7]
-
Control of Autoimmune Responses: In models of multiple sclerosis, such as EAE, CNS-derived IL-4 is critical for regulating the extent of the inflammatory infiltrate, and its absence leads to more severe disease.[1][8]
Cellular Targets and Signaling Pathways of IL-4 in the CNS
IL-4 exerts its effects by binding to two types of receptor complexes. The Type I receptor, found primarily on hematopoietic cells, consists of the IL-4 receptor alpha chain (IL-4Rα) and the common gamma chain (γc). The Type II receptor, present on non-hematopoietic cells like neurons and astrocytes, is a heterodimer of IL-4Rα and the IL-13 receptor alpha 1 chain (IL-13Rα1).[9]
Canonical JAK/STAT Signaling in Glial Cells
Binding of IL-4 to its receptor on microglia or astrocytes activates Janus kinases (JAK1/JAK3 for Type I, JAK1/Tyk2 for Type II), which then phosphorylate the receptor. This creates a docking site for the transcription factor Signal Transducer and Activator of Transcription 6 (STAT6). Phosphorylated STAT6 dimerizes, translocates to the nucleus, and initiates the transcription of M2-associated genes, such as Arg1, Ym1, and genes involved in tissue repair and suppression of inflammation.[9]
Direct Neuronal Signaling Pathway
Recent studies have uncovered a non-canonical, direct signaling pathway in neurons that mediates rapid neuroprotective and regenerative effects.[6] This pathway involves the activation of Insulin Receptor Substrate 1 (IRS1), followed by the Phosphoinositide 3-kinase (PI3K) and Protein Kinase C (PKC) cascade. This signaling leads to the phosphorylation of Growth Associated Protein 43 (GAP-43), a key protein in cytoskeletal remodeling and axon growth, ultimately promoting axonal repair.[6]
Quantitative Data on IL-4 Effects in CNS Inflammation Models
The protective effects of IL-4 have been quantified in various mouse models of CNS inflammation. The following tables summarize key findings from the literature.
Table 1: Effect of IL-4 on Clinical Score in Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most common mouse model for multiple sclerosis. Disease severity is rated on a clinical scale (typically 0-5), where a lower score indicates less severe paralysis and better motor function.
| Model / Treatment | Peak Mean Clinical Score (± SEM) | Study Finding | Reference |
| EAE in IL-4 deficient mice | |||
| Wild-Type Mice | 2.8 ± 0.2 | IL-4 deficiency exacerbates EAE, indicating a protective role for endogenous IL-4. | [1] |
| IL-4-/- Mice | 3.5 ± 0.3 | [1] | |
| IL-4 Gene Therapy in EAE | |||
| EAE + Control T-cells | 4.1 ± 0.4 | Local delivery of IL-4 to the CNS by transduced T-cells ameliorates disease. | [10] |
| EAE + IL-4 transduced T-cells | 1.9 ± 0.5 | [10] | |
| Intranasal IL-4 Treatment in Chronic EAE | |||
| EAE + PBS Treatment | 3.2 ± 0.1 | Intranasal IL-4 administration during the chronic phase improves clinical signs. | [6] |
| EAE + IL-4 Treatment | 2.4 ± 0.2 | [6] |
Table 2: IL-4-Mediated Modulation of Microglia/Macrophage Phenotype and Inflammatory Mediators
IL-4 shifts microglia from a pro-inflammatory (M1) to an anti-inflammatory (M2) state, altering the cytokine and enzyme profile in the CNS.
| Condition / Model | Cell Type | Measured Parameter | Change with IL-4 Treatment | Reference |
| Subarachnoid Hemorrhage (SAH) Model | Microglia | % CD206+ (M2 marker) | ↑ Significantly Increased | [2] |
| Microglia | TNF-α level | ↓ Significantly Reduced | [2] | |
| Microglia | iNOS level | ↓ Significantly Reduced | [2] | |
| Microglia | IL-10 level | ↑ Significantly Increased | [2] | |
| Spinal Cord Injury (SCI) Model | Microglia | Arginase-1 expression | ↑ Markedly Increased | [11] |
| Microglia/Macrophages | IL-1β mRNA | ↑ Augmented Expression | [11] | |
| In vitro BV2 Microglia | BV2 cells | Phagocytosis of Aβ | ↑ Significantly Enhanced | [5] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to study IL-4 in CNS inflammation.
Induction and Assessment of EAE in C57BL/6 Mice
This protocol describes the induction of EAE using Myelin Oligodendrocyte Glycoprotein (MOG) peptide, a standard model to study CNS autoimmunity.
Workflow Diagram:
Methodology:
-
Animals: Female C57BL/6 mice, 8-12 weeks old.
-
Immunization (Day 0):
-
Emulsify MOG₃₅₋₅₅ peptide (200 µ g/mouse ) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (4 mg/mL).
-
Administer 100 µL of the emulsion subcutaneously over two sites on the flank.
-
-
Pertussis Toxin Administration (Day 0 and Day 2):
-
Inject 200 ng of Pertussis Toxin (PTX) in Phosphate-Buffered Saline (PBS) intraperitoneally on day 0 and again on day 2. PTX is crucial for enabling immune cell entry into the CNS.
-
-
Clinical Scoring:
-
Monitor mice daily for weight and clinical signs of EAE starting from day 7 post-immunization.
-
Score as follows: 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = complete hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund.
-
-
IL-4 Treatment:
-
For therapeutic studies, administration of recombinant this compound (e.g., 1 µg per mouse) or vehicle can be performed daily via intranasal or intracerebroventricular routes, typically starting at the onset of clinical signs (score ≈ 1) or during the chronic phase (score ≈ 3).[6]
-
In Vitro Microglia Polarization and Analysis
This protocol details the procedure for polarizing primary microglia or BV2 microglial cells towards an M2 phenotype using IL-4 and analyzing the outcome.
Methodology:
-
Cell Culture:
-
Culture primary mouse microglia or BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate cells at a density of 2 x 10⁵ cells/well in a 24-well plate and allow them to adhere overnight.
-
-
Polarization:
-
Replace the medium with fresh medium containing recombinant this compound (typically 20 ng/mL). For M1 polarization control, use LPS (100 ng/mL) and IFN-γ (20 ng/mL). Include an unstimulated control group.
-
Incubate for 24-48 hours.
-
-
Analysis of Polarization Markers (M2):
-
Quantitative PCR (qPCR): Lyse cells and extract RNA. Perform reverse transcription followed by qPCR to measure the relative expression of M2 marker genes (Arg1, Ym1, CD206) and M1 marker genes (iNOS, TNF-α). Normalize to a housekeeping gene like GAPDH.
-
Immunocytochemistry: Fix cells with 4% paraformaldehyde, permeabilize, and block. Incubate with primary antibodies against M2 markers (e.g., Arginase-1, CD206) or M1 markers (e.g., iNOS). Visualize with fluorescently labeled secondary antibodies and image using a fluorescence microscope.
-
ELISA: Collect cell culture supernatants to measure the secretion of cytokines such as TNF-α (M1) and IL-10 (M2) using commercially available ELISA kits.
-
-
Functional Assays:
-
Phagocytosis Assay: Add fluorescently labeled microbeads or amyloid-beta oligomers to the cultured microglia. After incubation (e.g., 2 hours), wash away non-phagocytosed particles and quantify the uptake by flow cytometry or fluorescence microscopy.[2]
-
Therapeutic Implications and Future Directions
The potent anti-inflammatory and neuroprotective properties of IL-4 make its signaling pathway a highly attractive target for therapeutic intervention in CNS diseases.
-
Drug Development: Strategies could focus on developing brain-penetrant small molecule agonists for the IL-4 receptor or using advanced delivery systems (e.g., nanoparticles, viral vectors) to deliver IL-4 directly to the CNS, thereby maximizing efficacy and minimizing potential systemic side effects.[7][10]
-
Cell-Based Therapies: Genetically modifying immune cells (e.g., T-cells or mesenchymal stem cells) to secrete IL-4 within the CNS offers a promising approach for localized and sustained delivery.[6][10]
-
Aging and Neurodegeneration: The responsiveness of microglia to IL-4 may decline with age, contributing to a more pro-inflammatory environment in the aging brain.[11] Understanding and overcoming this age-related deficit in IL-4 signaling could be crucial for treating neurodegenerative diseases like Alzheimer's.
Future research should continue to dissect the context-dependent roles of IL-4, explore the long-term effects of modulating its pathway, and translate the compelling findings from mouse models into safe and effective therapies for human neurological disorders.
References
- 1. CNS-Derived Interleukin-4 Is Essential for the Regulation of Autoimmune Inflammation and Induces a State of Alternative Activation in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin-4 Modulates Neuroinflammation by Inducing Phenotypic Transformation of Microglia Following Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuronal Interleukin-4 as a Modulator of Microglial Pathways and Ischemic Brain Damage | Journal of Neuroscience [jneurosci.org]
- 4. Interleukin-4 Protects Dopaminergic Neurons In vitro but Is Dispensable for MPTP-Induced Neurodegeneration In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determining the role of IL-4 induced neuroinflammation in microglial activity and amyloid-β using BV2 microglial cells and APP/PS1 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast direct neuronal signaling via the IL-4 receptor as therapeutic target in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interleukin-4: A Cytokine to Remember - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CNS-Derived Interleukin-4 Is Essential for the Regulation of Autoimmune Inflammation and Induces a State of Alternative Activation in Microglial Cells | Journal of Neuroscience [jneurosci.org]
- 9. The role of the IL-4 signaling pathway in traumatic nerve injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Local Delivery of Interleukin 4 by Retrovirus-Transduced T Lymphocytes Ameliorates Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IL-4 Signaling Drives a Unique Arginase+/IL-1β+ Microglia Phenotype and Recruits Macrophages to the Inflammatory CNS: Consequences of Age-Related Deficits in IL-4Rα after Traumatic Spinal Cord Injury | Journal of Neuroscience [jneurosci.org]
Methodological & Application
Application Notes and Protocols for Mouse IL-4 ELISA in Serum Samples
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals utilizing enzyme-linked immunosorbent assay (ELISA) for the quantification of mouse Interleukin-4 (IL-4) in serum samples.
Introduction
Interleukin-4 (IL-4) is a pleiotropic cytokine critical in the development of allergic inflammation and asthma. It is primarily produced by Th2-biased CD4+ T cells, mast cells, basophils, and eosinophils.[1] IL-4 promotes the proliferation and survival of cells, induces immunoglobulin class switching to IgE in B cells, and plays a significant role in the differentiation of naïve CD4+ T cells into Th2 cells.[1][2] The accurate quantification of IL-4 in serum is crucial for immunology, allergy, and inflammatory disease research. This document provides a detailed protocol for a sandwich ELISA, a common method for measuring IL-4 concentrations in biological fluids.[2]
Quantitative Data Summary
The performance characteristics of Mouse IL-4 ELISA kits can vary between manufacturers. The following table summarizes typical quantitative data for commercially available kits.
| Parameter | Typical Range | Description |
| Assay Range | 15.6 - 1000 pg/mL | The concentration range within which the assay is precise, accurate, and linear.[2] |
| Sensitivity | ~2 pg/mL | The lowest detectable concentration of this compound that can be distinguished from the zero standard.[2] |
| Sample Volume | 50 - 100 µL | The required volume of serum sample per well.[3] |
| Recovery | 94 - 103% | The percentage of a known amount of spiked IL-4 standard recovered from serum samples.[2] |
| Specificity | High | No significant cross-reactivity with other cytokines is typically observed. |
Experimental Protocols
This section details the necessary steps for preparing serum samples and performing a sandwich ELISA to measure this compound.
Serum Sample Preparation
Proper sample collection and handling are critical for accurate results.
-
Blood Collection: Collect whole blood using a serum separator tube.
-
Clotting: Allow the blood to clot for 30 minutes to 2 hours at room temperature.[4][5][6] Alternatively, clotting can be done overnight at 4°C.[4]
-
Centrifugation: Centrifuge the clotted blood at approximately 1,000-2,000 x g for 10-20 minutes.[4][5][7]
-
Serum Aspiration: Carefully aspirate the serum fraction and transfer it to a clean tube.
-
Storage: Assay the freshly prepared serum immediately. For long-term storage, aliquot the serum and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3][4][5][6][7]
-
Sample Dilution: If the expected IL-4 concentration is high, dilute the serum samples with the appropriate assay diluent. A common starting dilution is 3-fold.[5]
ELISA Protocol
This protocol outlines the general steps for a sandwich ELISA. Specific incubation times and reagent volumes may vary depending on the kit manufacturer. Always refer to the kit-specific manual.
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Reconstitute lyophilized standards and prepare working solutions of wash buffer and detection antibody as instructed by the kit manual.
-
Plate Preparation: The microplate wells are pre-coated with a capture antibody specific for this compound.[4]
-
Add Standards and Samples: Add 50-100 µL of standards, controls, and prepared serum samples to the appropriate wells in duplicate.[3][5]
-
Incubation: Cover the plate and incubate for 2 to 2.5 hours at room temperature or overnight at 4°C.[5][8] Some protocols may require incubation at 37°C.[3]
-
Washing: Aspirate the contents of each well and wash the plate 3-5 times with wash buffer.[3][5][6] After the final wash, invert the plate and blot it against clean paper towels to remove any remaining wash buffer.[5]
-
Add Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.[6]
-
Incubation: Cover the plate and incubate for 1-2 hours at room temperature.[5][6]
-
Washing: Repeat the washing step as described in step 5.
-
Add Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate for 20-30 minutes at room temperature in the dark.[3][6]
-
Washing: Repeat the washing step as described in step 5, sometimes with an increased number of washes.[6]
-
Add Substrate: Add 100 µL of TMB substrate solution to each well.[3] A blue color will develop.
-
Incubation: Incubate the plate for 10-30 minutes at room temperature in the dark.[3]
-
Stop Reaction: Add 50-100 µL of stop solution to each well. The color will change from blue to yellow.[3][4]
-
Read Absorbance: Measure the optical density (OD) of each well at 450 nm using a microplate reader.[4] Wavelength correction at 540 nm or 570 nm is recommended if available.[5]
Data Analysis
-
Standard Curve: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A log-log or four-parameter logistic curve fit is often used.[6]
-
Calculate Concentrations: Determine the concentration of IL-4 in the serum samples by interpolating their mean absorbance values from the standard curve.
-
Correction for Dilution: If the samples were diluted, multiply the calculated concentration by the dilution factor to obtain the final concentration.
Visualizations
This compound ELISA Workflow
Caption: A flowchart illustrating the key steps of the this compound sandwich ELISA protocol.
IL-4 Signaling Pathway
References
- 1. IL-4 Signaling Pathways: R&D Systems [rndsystems.com]
- 2. stemcell.com [stemcell.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Mouse Interleukin 4 (IL-4) Elisa Kit – AFG Scientific [afgsci.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. This compound ELISA Set [bdbiosciences.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. raybiotech.com [raybiotech.com]
Application Notes and Protocols for Intracellular Cytokine Staining of Mouse IL-4 in T Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-4 (IL-4) is a key cytokine primarily produced by T helper 2 (Th2) cells, a subset of CD4+ T lymphocytes. It plays a crucial role in the development of humoral immunity, allergic responses, and the suppression of Th1-mediated inflammation. The accurate detection and quantification of IL-4-producing T cells are essential for studying immune responses in various contexts, including infectious diseases, autoimmune disorders, and cancer immunology. Intracellular cytokine staining (ICS) followed by flow cytometry is a powerful technique that allows for the identification and characterization of cytokine-producing cells at a single-cell level.
This document provides a comprehensive protocol for the intracellular staining of IL-4 in mouse T cells. It covers the in vitro differentiation of naïve CD4+ T cells into Th2 cells, cell stimulation, surface and intracellular staining, and flow cytometry analysis.
Data Presentation
Table 1: Reagents for In Vitro Differentiation of Mouse Th2 Cells
| Reagent | Concentration/Use | Reference |
| Anti-CD3 Antibody | 1 µg/mL for plate coating | [1] |
| Anti-CD28 Antibody | 1 µg/mL for plate coating | [1] |
| Recombinant Mouse IL-2 | 5 ng/mL | [1] |
| Recombinant Mouse IL-4 | 10 ng/mL | [1] |
| Anti-IFN-γ Antibody | 1 µg/mL | [1] |
Table 2: Reagents for T Cell Restimulation and Intracellular Staining
| Reagent | Concentration | Incubation Time | Reference |
| PMA (Phorbol 12-Myristate 13-Acetate) | 20 ng/mL | 3-5 hours total stimulation | [2][3] |
| Ionomycin | 1 µg/mL | 3-5 hours total stimulation | [2][3] |
| Brefeldin A | 2-10 µg/mL | Added for the last 2-4 hours | [2][4] |
| Monensin (B1676710) | 5 µg/mL | Added for the last 4-6 hours | [4] |
| Fixation Buffer (e.g., 4% Paraformaldehyde) | As per manufacturer | 20 minutes at RT | [5][6] |
| Permeabilization Buffer (e.g., 0.1% Saponin) | As per manufacturer | Used for intracellular staining and washes | [5][7] |
Experimental Protocols
Part 1: In Vitro Differentiation of Mouse Naïve CD4+ T Cells into Th2 Cells
This protocol describes the differentiation of isolated naïve CD4+ T cells into IL-4-producing Th2 cells.
-
Isolation of Naïve CD4+ T Cells:
-
Prepare a single-cell suspension from mouse spleens and/or lymph nodes.[8]
-
Lyse red blood cells using ACK lysis buffer if using spleens.[8]
-
Isolate naïve CD4+ T cells using a magnetic cell sorting (MACS) kit or by fluorescence-activated cell sorting (FACS) based on markers such as CD4+CD62L+CD44-CD25-.[8][9]
-
-
T Cell Culture Plate Coating:
-
Prepare a solution of anti-CD3 and anti-CD28 antibodies at 1 µg/mL each in sterile PBS.[1]
-
Add the antibody solution to the wells of a 24-well tissue culture plate (250-500 µL per well).[1]
-
Incubate the plate at 4°C overnight or at 37°C for 2 hours.[1]
-
Before use, wash each well with 1 mL of sterile PBS.[1]
-
-
Th2 Differentiation:
-
Prepare Th2 differentiation medium: RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µM 2-mercaptoethanol, 5 ng/mL recombinant mouse IL-2, 10 ng/mL recombinant this compound, and 1 µg/mL anti-IFN-γ antibody.[1]
-
Resuspend the isolated naïve CD4+ T cells in the Th2 differentiation medium at a concentration of 1 x 10^6 cells/mL.
-
Add the cell suspension to the pre-coated wells and culture for 6-7 days at 37°C and 5% CO2.[1][2]
-
On day 2 or 3, gently break up cell clumps and split the culture 1:2 or 1:4 with fresh Th2 differentiation medium.[2]
-
Part 2: Restimulation and Intracellular Staining of IL-4
This protocol details the steps for restimulating the differentiated Th2 cells to induce cytokine production and subsequent intracellular staining.
-
Cell Restimulation:
-
Harvest the differentiated Th2 cells and resuspend them in fresh culture medium at 1-2 x 10^6 cells/mL.[5]
-
Stimulate the cells with PMA (20 ng/mL) and Ionomycin (1 µg/mL) for a total of 3-5 hours at 37°C.[2][3]
-
For the final 2-4 hours of stimulation, add a protein transport inhibitor such as Brefeldin A (2-10 µg/mL) to the culture.[2][4] Brefeldin A is often preferred as it can be more potent and less toxic than monensin.[10]
-
-
Surface Marker Staining:
-
Harvest the stimulated cells and wash them with FACS buffer (PBS containing 1-2% BSA).
-
Resuspend the cells in FACS buffer containing fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4).
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in 100 µL of Fixation Buffer (e.g., 4% paraformaldehyde) and incubate for 20 minutes at room temperature in the dark.[5][6]
-
Wash the cells twice with FACS buffer.
-
Resuspend the fixed cells in Permeabilization Buffer (e.g., a buffer containing 0.1% saponin). Saponin-based permeabilization is reversible, so it must be present in all subsequent intracellular staining and wash steps.[7][11]
-
-
Intracellular Staining:
-
Centrifuge the permeabilized cells and discard the supernatant.
-
Resuspend the cell pellet in Permeabilization Buffer containing the fluorochrome-conjugated anti-mouse IL-4 antibody and an isotype control in a separate tube.
-
Incubate for at least 30 minutes at room temperature or 4°C in the dark.[5]
-
Wash the cells twice with Permeabilization Buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Gate on CD4+ T cells and analyze the expression of intracellular IL-4 compared to the isotype control.
-
Mandatory Visualization
Caption: Workflow for IL-4 intracellular staining in mouse T cells.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. miltenyibiotec.com [miltenyibiotec.com]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Intracellular Cytokine Staining Protocol [anilocus.com]
- 6. med.virginia.edu [med.virginia.edu]
- 7. kumc.edu [kumc.edu]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Mouse Naïve CD4+ T Cell Isolation and In vitro Differentiation into T Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of monensin and brefeldin A for flow cytometric determination of interleukin-1 beta, interleukin-6, and tumor necrosis factor-alpha in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (IC) Intracellular Staining Flow Cytometry Protocol Using Detergents: R&D Systems [rndsystems.com]
Application Notes: In Vitro Differentiation of Naive Mouse CD4+ T Cells to Th2 Cells using Mouse IL-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The differentiation of naive CD4+ T helper (Th) cells into distinct effector lineages is a cornerstone of the adaptive immune response. T helper type 2 (Th2) cells are critical mediators of humoral immunity, particularly in response to extracellular pathogens and allergens. They are characterized by the production of key cytokines, including Interleukin-4 (IL-4), IL-5, and IL-13. The master transcriptional regulator for Th2 lineage commitment is GATA binding protein 3 (GATA3). In vitro differentiation of naive CD4+ T cells into the Th2 lineage provides a powerful and controlled system to study the molecular mechanisms governing this process and to screen for therapeutic agents that may modulate Th2-mediated immune responses. This document provides detailed protocols for the isolation of naive mouse CD4+ T cells, their subsequent differentiation into Th2 cells using recombinant mouse IL-4 (mIL-4), and methods for the verification of successful differentiation.
Principle of Th2 Differentiation
The in vitro differentiation of naive CD4+ T cells into Th2 cells is initiated by the activation of the T cell receptor (TCR) in the presence of a specific cytokine milieu that promotes the Th2 fate. The key polarizing cytokine is IL-4. The binding of IL-4 to its receptor (IL-4R) on the surface of an activated naive CD4+ T cell triggers a signaling cascade that is essential for Th2 commitment. This signaling is primarily mediated through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Specifically, IL-4 receptor engagement leads to the phosphorylation and activation of STAT6. Activated STAT6 then translocates to the nucleus and induces the expression of the master regulator transcription factor, GATA3.[1][2] GATA3, in turn, promotes the expression of the signature Th2 cytokines (IL-4, IL-5, and IL-13) and suppresses the differentiation towards other T helper lineages, such as Th1.[2] To ensure robust Th2 polarization, it is common practice to include a neutralizing antibody against Interferon-gamma (IFN-γ), the signature cytokine of Th1 cells, to prevent any competing differentiation signals.
Signaling Pathway of IL-4-mediated Th2 Differentiation
References
Application Notes and Protocols for M2 Macrophage Polarization using Recombinant Mouse IL-4
Audience: Researchers, scientists, and drug development professionals.
Introduction
Macrophages are highly plastic immune cells that can adopt distinct functional phenotypes in response to microenvironmental stimuli. Classically activated (M1) macrophages are pro-inflammatory, while alternatively activated (M2) macrophages are involved in anti-inflammatory responses, tissue repair, and immune regulation. The polarization of macrophages towards the M2 phenotype is crucial in various physiological and pathological processes, making it a key area of research in immunology and drug development. Interleukin-4 (IL-4), a pleiotropic cytokine, is a potent inducer of M2 macrophage polarization. This document provides a detailed protocol for the in vitro polarization of mouse bone marrow-derived macrophages (BMDMs) into the M2 phenotype using recombinant mouse IL-4.
Principle
Bone marrow cells isolated from mice are differentiated into naive macrophages (M0) in the presence of Macrophage Colony-Stimulating Factor (M-CSF). These M0 macrophages are subsequently stimulated with recombinant this compound, which activates the JAK-STAT6 signaling pathway, leading to the transcription of M2-associated genes and the development of an M2 phenotype. The success of polarization is verified by assessing the expression of canonical M2 markers.
Data Presentation
Successful M2 polarization is characterized by the upregulation of specific markers. The following tables summarize the expected quantitative changes in gene and protein expression in M2-polarized macrophages compared to M0 (unstimulated) and M1 (LPS/IFN-γ stimulated) macrophages.
Table 1: Expected Fold Change in M2 Marker Gene Expression (qRT-PCR)
| Gene | M2 (IL-4) Fold Change vs. M0 | M1 (LPS/IFN-γ) Fold Change vs. M0 | Reference |
| Arg1 (Arginase-1) | 50 - 200 | < 1 | [1][2] |
| Mrc1 (CD206) | 5 - 20 | < 1 | [3][4] |
| Chi3l3 (Ym1) | 100 - 500 | < 1 | [2][3] |
| Retnla (Fizz1) | > 7500 | < 1 | [2][3] |
| Il10 | 5 - 15 | Variable | [4] |
Note: Fold change values can vary depending on the specific experimental conditions, including mouse strain, cell density, and reagent quality.
Table 2: Expected Surface Marker Expression (Flow Cytometry)
| Marker | M0 (%) | M1 (%) | M2 (%) | Reference |
| F4/80 | > 95 | > 95 | > 95 | [5] |
| CD11b | > 95 | > 95 | > 95 | [5] |
| CD206 | < 20 | < 20 | > 90 | [2][3][6] |
| CD86 | < 10 | > 80 | < 15 | [7] |
Experimental Protocols
This section provides a detailed methodology for the isolation of murine bone marrow cells, differentiation into macrophages, and subsequent polarization to the M2 phenotype using recombinant this compound.
Materials and Reagents
-
Recombinant Mouse M-CSF (10 µg)
-
Recombinant this compound (10 µg)
-
DMEM (high glucose)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (100x)
-
L-Glutamine (100x)
-
PBS (Ca2+/Mg2+ free)
-
ACK Lysing Buffer
-
70 µm cell strainer
-
Sterile dissecting tools
-
Syringes (10 mL) and needles (25G)
-
Non-tissue culture treated petri dishes (10 cm)
-
6-well tissue culture plates
Protocol 1: Isolation and Differentiation of Bone Marrow-Derived Macrophages (BMDMs)
Day 0: Bone Marrow Isolation
-
Euthanize a 6-12 week old mouse via an approved method.
-
Sterilize the hind legs with 70% ethanol.
-
Aseptically dissect the femur and tibia from both hind legs, removing as much muscle tissue as possible.
-
Place the bones in a petri dish containing ice-cold sterile PBS.
-
In a sterile cell culture hood, cut the ends of the bones with sterile scissors.
-
Using a 10 mL syringe with a 25G needle, flush the bone marrow from one end of the bone into a 50 mL conical tube containing DMEM. Repeat until the bones appear white.
-
Create a single-cell suspension by gently pipetting the marrow clumps up and down.
-
Pass the cell suspension through a 70 µm cell strainer to remove any remaining clumps and debris.
-
Centrifuge the cells at 300 x g for 7 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 5 mL of ACK Lysing Buffer. Incubate for 5 minutes at room temperature to lyse red blood cells.
-
Add 10 mL of DMEM to inactivate the ACK buffer and centrifuge at 300 x g for 7 minutes at 4°C.
-
Discard the supernatant and resuspend the cells in 10 mL of complete DMEM (DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-Glutamine).
-
Count the cells using a hemocytometer or automated cell counter.
-
Plate 5 x 10^6 cells per 10 cm non-tissue culture treated petri dish in 10 mL of complete DMEM supplemented with 20 ng/mL of recombinant mouse M-CSF.
-
Incubate the cells at 37°C in a 5% CO2 incubator.
Day 3: Feeding
-
Add 5 mL of fresh complete DMEM containing 20 ng/mL of M-CSF to each plate.
Day 6 or 7: Harvesting M0 Macrophages
-
Observe the cells under a microscope; they should be adherent and have a characteristic macrophage morphology.
-
Aspirate the media and wash the cells once with PBS.
-
Add 5 mL of ice-cold PBS to each plate and incubate at 4°C for 10 minutes.
-
Gently scrape the cells using a cell scraper and collect the cell suspension.
-
Centrifuge at 300 x g for 7 minutes at 4°C.
-
Resuspend the M0 macrophages in complete DMEM for subsequent polarization experiments.
Protocol 2: M2 Macrophage Polarization
-
Count the harvested M0 macrophages and assess viability.
-
Seed the M0 macrophages in 6-well tissue culture plates at a density of 1 x 10^6 cells per well in 2 mL of complete DMEM. Allow the cells to adhere for 2-4 hours.
-
Prepare the polarization media. For M2 polarization, supplement complete DMEM with 20 ng/mL of recombinant this compound.[5][8] For comparison, you can prepare M0 media (complete DMEM without additional cytokines) and M1 media (complete DMEM with 100 ng/mL LPS and 20 ng/mL IFN-γ).
-
After cell adherence, aspirate the media and add 2 mL of the appropriate polarization media to each well.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours. The optimal incubation time may vary depending on the downstream application (24 hours for RNA analysis, 48 hours for protein analysis).[9]
Protocol 3: Verification of M2 Polarization
A. Quantitative Real-Time PCR (qRT-PCR)
-
After 24 hours of polarization, lyse the cells directly in the wells using a suitable lysis buffer (e.g., from an RNA extraction kit).
-
Isolate total RNA according to the manufacturer's protocol.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers for M2 markers (Arg1, Mrc1, Chi3l3, Retnla) and a housekeeping gene (e.g., Gapdh or Actb).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to M0 macrophages.
B. Flow Cytometry
-
After 48 hours of polarization, detach the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorescently conjugated antibodies against macrophage markers (e.g., F4/80, CD11b) and M2 surface markers (e.g., CD206).
-
Analyze the stained cells using a flow cytometer. Gate on the F4/80+ and CD11b+ population to analyze the percentage of CD206+ cells.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in IL-4-induced M2 macrophage polarization and the overall experimental workflow.
Caption: IL-4 Signaling Pathway in M2 Macrophage Polarization.
Caption: Experimental Workflow for M2 Macrophage Polarization.
References
- 1. Novel Markers to Delineate Murine M1 and M2 Macrophages | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of macrophage polarization and plasticity by complex activation signals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Neutralization Assay for Mouse IL-4 Activity in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Interleukin-4 (IL-4) is a pleiotropic cytokine, primarily produced by Th2 cells, mast cells, and basophils, that plays a critical role in the regulation of immune responses.[1][2][3] It is a key driver of Th2 cell differentiation, immunoglobulin class switching to IgE and IgG1 in B cells, and the development of allergic inflammation and asthma.[3][4] Given its central role in these processes, the development of therapeutic agents that can neutralize IL-4 activity is of significant interest for the treatment of various allergic and inflammatory diseases.
A neutralization assay for mouse IL-4 (mIL-4) is a critical in vitro tool used to evaluate the ability of a substance, such as a monoclonal antibody, to inhibit the biological activity of mIL-4. The principle of this assay is based on the quantification of a specific biological response induced by mIL-4 in a responsive cell line and the subsequent measurement of the inhibition of this response in the presence of a neutralizing agent. A commonly used and reliable method is the inhibition of mIL-4-induced cell proliferation.[2]
The HT-2 cell line, a murine T-cell line, is highly responsive to mIL-4 and is frequently used for this purpose.[2][5][6] In this assay, a constant, predetermined concentration of mIL-4 that induces sub-maximal proliferation is co-incubated with serial dilutions of the neutralizing antibody. The resulting inhibition of cell proliferation is then measured, typically using a colorimetric method such as MTT or a fluorometric assay.[3][7] The data is used to calculate the concentration of the antibody required to neutralize 50% of the mIL-4 activity, known as the Neutralization Dose 50 (ND50) or Inhibitory Concentration 50 (IC50).
This application note provides a detailed protocol for a cell-based neutralization assay to determine the potency of anti-mouse IL-4 neutralizing antibodies.
Experimental Protocols
Principle
This protocol describes an in vitro cell-based assay to measure the neutralization of this compound activity using the HT-2 cell line. The assay measures the inhibition of mIL-4-induced proliferation of HT-2 cells by a neutralizing anti-mouse IL-4 antibody.
Materials
-
HT-2 mouse T cell line
-
Recombinant this compound (mIL-4)
-
Anti-Mouse IL-4 Neutralizing Antibody (Test Article)
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT Lysis Solution (20% SDS in 50% DMF)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Method
Part 1: Determination of the Optimal mIL-4 Concentration for Proliferation Assay (ED50)
-
Cell Preparation: Culture HT-2 cells in complete RPMI-1640 medium. Prior to the assay, wash the cells three times with PBS to remove any residual growth factors and resuspend in fresh complete medium at a density of 2 x 10^5 cells/mL.
-
mIL-4 Dilution: Prepare a serial dilution of recombinant mIL-4 in complete medium. A typical concentration range to test would be from 10 ng/mL down to 1 pg/mL.
-
Assay Setup:
-
Add 50 µL of complete medium to each well of a 96-well plate.
-
Add 50 µL of the diluted mIL-4 standards to the appropriate wells.
-
Add 100 µL of the HT-2 cell suspension (2 x 10^4 cells) to each well.
-
Include control wells with cells only (no mIL-4) to measure background proliferation.
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of MTT Lysis Solution to each well.
-
Incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the mIL-4 concentration and determine the ED50 (the concentration of mIL-4 that induces 50% of the maximum proliferation). For the neutralization assay, use a concentration of mIL-4 that gives 80-90% of the maximum response.
Part 2: this compound Neutralization Assay
-
Cell Preparation: Prepare HT-2 cells as described in Part 1, Step 1.
-
Reagent Preparation:
-
Dilute the recombinant mIL-4 to a concentration that is 2X the predetermined optimal concentration (from Part 1) in complete medium.
-
Prepare serial dilutions of the anti-mouse IL-4 neutralizing antibody (Test Article) in complete medium.
-
-
Assay Setup:
-
Add 50 µL of the diluted neutralizing antibody to the appropriate wells of a 96-well plate.
-
Add 50 µL of the 2X mIL-4 solution to each well containing the antibody.
-
Include control wells:
-
Cells + mIL-4 (no antibody)
-
Cells only (background)
-
-
-
Pre-incubation: Incubate the plate for 1 hour at 37°C to allow the antibody to bind to mIL-4.
-
Cell Addition: Add 100 µL of the HT-2 cell suspension (2 x 10^4 cells) to each well.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Assay and Data Acquisition: Perform the MTT assay and read the absorbance as described in Part 1, Steps 5 and 6.
-
Data Analysis:
-
Calculate the percent neutralization for each antibody concentration using the following formula: % Neutralization = (1 - [(Absorbance of (mIL-4 + Ab)) - (Absorbance of Cells Only)] / [(Absorbance of mIL-4 Only) - (Absorbance of Cells Only)]) * 100
-
Plot the percent neutralization against the antibody concentration and determine the ND50 (the concentration of antibody that neutralizes 50% of the mIL-4 activity).
-
Data Presentation
Table 1: Representative Quantitative Data for this compound Bioactivity and Neutralization
| Parameter | Cell Line | Reagent | Typical Value | Reference |
| ED50 of rmIL-4 | HT-2 | Recombinant this compound | 100-400 pg/mL | [5][6] |
| ND50 of anti-mIL-4 Ab | HT-2 | Rat Anti-Mouse IL-4 mAb | 0.1-0.6 µg/mL | |
| rmIL-4 Concentration for Neutralization | HT-2 | Recombinant this compound | 7.5 ng/mL |
Table 2: Example of a 96-Well Plate Layout for Neutralization Assay
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
| A | Cells Only | Cells Only | Ab Dil 1 | Ab Dil 1 | Ab Dil 2 | Ab Dil 2 | Ab Dil 3 | Ab Dil 3 | Ab Dil 4 | Ab Dil 4 | Ab Dil 5 | Ab Dil 5 |
| B | Cells Only | Cells Only | Ab Dil 1 | Ab Dil 1 | Ab Dil 2 | Ab Dil 2 | Ab Dil 3 | Ab Dil 3 | Ab Dil 4 | Ab Dil 4 | Ab Dil 5 | Ab Dil 5 |
| C | mIL-4 Only | mIL-4 Only | Ab Dil 6 | Ab Dil 6 | Ab Dil 7 | Ab Dil 7 | Ab Dil 8 | Ab Dil 8 | Ab Dil 9 | Ab Dil 9 | Ab Dil 10 | Ab Dil 10 |
| D | mIL-4 Only | mIL-4 Only | Ab Dil 6 | Ab Dil 6 | Ab Dil 7 | Ab Dil 7 | Ab Dil 8 | Ab Dil 8 | Ab Dil 9 | Ab Dil 9 | Ab Dil 10 | Ab Dil 10 |
| E | Ab Only (Highest Conc) | Ab Only (Highest Conc) | Ab Dil 11 | Ab Dil 11 | Ab Dil 12 | Ab Dil 12 | Ab Dil 13 | Ab Dil 13 | Ab Dil 14 | Ab Dil 14 | Ab Dil 15 | Ab Dil 15 |
| F | Ab Only (Highest Conc) | Ab Only (Highest Conc) | Ab Dil 11 | Ab Dil 11 | Ab Dil 12 | Ab Dil 12 | Ab Dil 13 | Ab Dil 13 | Ab Dil 14 | Ab Dil 14 | Ab Dil 15 | Ab Dil 15 |
| G | Blank | Blank | Ab Dil 16 | Ab Dil 16 | Ab Dil 17 | Ab Dil 17 | Ab Dil 18 | Ab Dil 18 | Ab Dil 19 | Ab Dil 19 | Ab Dil 20 | Ab Dil 20 |
| H | Blank | Blank | Ab Dil 16 | Ab Dil 16 | Ab Dil 17 | Ab Dil 17 | Ab Dil 18 | Ab Dil 18 | Ab Dil 19 | Ab Dil 19 | Ab Dil 20 | Ab Dil 20 |
Signaling Pathway and Workflow Diagrams
Caption: this compound binds to its receptor, activating downstream signaling pathways.
Caption: Workflow for the this compound neutralization assay.
References
- 1. uniprot.org [uniprot.org]
- 2. miltenyibiotec.com [miltenyibiotec.com]
- 3. stemcell.com [stemcell.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Mouse Interleukin-4 (mIL-4) (#5208) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. Mouse Interleukin-4 (mIL-4) | Cell Signaling Technology [cellsignal.com]
- 7. Measurement of human and murine interleukin 2 and interleukin 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioactivity Assay for Recombinant Mouse IL-4 Using HT-2 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-4 (IL-4) is a key pleiotropic cytokine involved in the regulation of numerous immune responses, including the differentiation of T helper (Th) cells towards the Th2 phenotype, B cell proliferation, and immunoglobulin class switching.[1][2][3] The accurate determination of the biological activity of recombinant mouse IL-4 (mIL-4) is crucial for immunology research and the development of novel therapeutics. This document provides a detailed protocol for assessing the bioactivity of recombinant mIL-4 by measuring its ability to induce the proliferation of the murine T-cell line, HT-2.
Introduction
The HT-2 cell line, a murine T-cell line, is dependent on interleukin-2 (B1167480) (IL-2) or IL-4 for its growth and proliferation.[4][5] This dependency makes it an ideal model for quantifying the biological activity of recombinant mIL-4. The bioactivity is typically expressed as the ED50 (Effective Dose, 50%), which represents the concentration of the cytokine that elicits 50% of the maximum proliferative response.[6] This application note outlines the principles of the assay, provides a detailed experimental protocol, and presents expected quantitative data and relevant signaling pathways.
Principle of the Assay
The bioactivity of recombinant mIL-4 is determined by a cell-based proliferation assay using the IL-4-dependent murine HT-2 cell line. In the presence of varying concentrations of mIL-4, HT-2 cells will proliferate in a dose-dependent manner. This proliferation can be quantified using a colorimetric or fluorometric method, such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a resazurin-based assay, which measures the metabolic activity of viable cells.[7] The resulting dose-response curve is then used to calculate the ED50 value, a key indicator of the cytokine's potency.
Recombinant this compound Specifications
The recombinant this compound used in this assay is typically produced in E. coli and has the following general specifications:
| Parameter | Specification | Source(s) |
| Molecular Weight | 13.2 - 13.7 kDa | [8][9] |
| Purity | >95% by SDS-PAGE and RP-HPLC | [1][2][8][9] |
| Endotoxin Level | < 0.1 EU per 1 µg of protein | [3] |
| Predicted Molecular Mass | ~14 kDa |
IL-4 Signaling Pathway in HT-2 Cells
Upon binding to its receptor on the surface of HT-2 cells, IL-4 initiates a signaling cascade that is crucial for cell proliferation and survival. The IL-4 receptor engagement activates the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, primarily leading to the phosphorylation and activation of STAT6.[10][11] Additionally, the PI3K/Akt and Ras/MAPK pathways are also activated, contributing to the proliferative response.[9]
Caption: IL-4 signaling cascade in HT-2 cells.
Experimental Protocol
This protocol outlines the steps for performing a bioactivity assay of recombinant mIL-4 using HT-2 cells and a colorimetric proliferation indicator.
Materials and Reagents
-
Recombinant this compound (lyophilized)[8]
-
HT-2 cells (e.g., ATCC® CRL-1841™)[5]
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Sterile PBS
-
Sterile, deionized water
-
Carrier protein (e.g., 0.1% Bovine Serum Albumin - BSA or Human Serum Albumin - HSA)
-
96-well flat-bottom cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, XTT, or resazurin-based)
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Experimental Workflow
Caption: Workflow for mIL-4 bioactivity assay.
Step-by-Step Procedure
-
Reconstitution of Recombinant this compound:
-
Briefly centrifuge the vial of lyophilized mIL-4 before opening.
-
Reconstitute the protein in sterile, deionized water to a concentration of 0.1-1.0 mg/mL.[8] For long-term storage, the addition of a carrier protein like 0.1% BSA or HSA is recommended.[2][8]
-
Aliquot and store at -20°C to -80°C to avoid repeated freeze-thaw cycles.[2][8]
-
-
Cell Culture and Maintenance:
-
Culture HT-2 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Note: HT-2 cells are dependent on IL-2 or IL-4 for growth. For routine maintenance, the culture medium should be supplemented with a source of IL-2. Prior to the assay, wash the cells to remove any residual growth factors.
-
-
Assay Protocol:
-
Wash the HT-2 cells three times with sterile PBS to remove any residual growth factors.
-
Resuspend the cells in assay medium (RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin, without additional growth factors) and determine the cell density.
-
Seed the cells into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in a volume of 50 µL.
-
Prepare a serial dilution of the reconstituted recombinant mIL-4 in assay medium. A typical starting concentration for the dilution series is 50-100 ng/mL.
-
Add 50 µL of the mIL-4 dilutions to the appropriate wells, resulting in a final volume of 100 µL per well. Include wells with cells and assay medium only as a negative control.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[12]
-
Following incubation, add 10-20 µL of the proliferation assay reagent (e.g., MTT solution) to each well and incubate for an additional 2-4 hours.
-
If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Data Analysis
-
Subtract the average absorbance/fluorescence of the negative control wells from all other values.
-
Plot the corrected absorbance/fluorescence values against the corresponding concentrations of mIL-4.
-
Use a four-parameter logistic (4-PL) curve fit to generate a sigmoidal dose-response curve.
-
The ED50 is the concentration of mIL-4 that corresponds to 50% of the maximum response on the curve.
Expected Results and Quantitative Data
The bioactivity of recombinant this compound is determined by its ED50 value in the HT-2 cell proliferation assay. The expected ED50 values from various commercial sources are summarized below.
| Product Source | Reported ED50 Range (ng/mL) | Corresponding Specific Activity (units/mg) |
| R&D Systems | 0.300 - 3.00 | 3.3 x 10^5 - 3.3 x 10^6 |
| Thermo Fisher Scientific | ≤ 2.0 | ≥ 5 x 10^5 |
| STEMCELL Technologies | 3.8 - 5.7 | 1.75 x 10^5 - 2.63 x 10^5 |
| Cell Signaling Technology | ≤ 20 | ≥ 5 x 10^4 |
| Miltenyi Biotec | - | ≥ 5 x 10^6 U/mg (Research Grade), ≥ 8 x 10^6 U/mg (Premium Grade) |
| Anonymous Source | < 1 | > 1 x 10^6 |
Note: Specific activity is calculated as 1 x 10^6 / ED50 (ng/mL). The values presented are for illustrative purposes and may vary between lots.
Troubleshooting
-
Low or no proliferation:
-
Check the viability of the HT-2 cells.
-
Confirm the correct reconstitution and dilution of the recombinant mIL-4.
-
Ensure that the cells were properly washed to remove any inhibitory substances or residual growth factors.
-
-
High background:
-
The cell seeding density may be too high.
-
Contamination of the cell culture.
-
-
Poor dose-response curve:
-
Inaccurate serial dilutions.
-
Suboptimal incubation time.
-
Conclusion
The HT-2 cell proliferation assay is a robust and reliable method for determining the bioactivity of recombinant this compound. Adherence to the detailed protocol and careful data analysis are essential for obtaining accurate and reproducible results. This application note provides the necessary information for researchers to successfully implement this assay in their laboratories for quality control and functional characterization of recombinant mIL-4.
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. This compound Recombinant Protein | Cell Signaling Technology [cellsignal.com]
- 3. croyezbio.com [croyezbio.com]
- 4. PGE2 inhibits IL-2 and IL-4-dependent proliferation of CTLL-2 and HT2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Measurement of human and murine interleukin 2 and interleukin 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. stemcell.com [stemcell.com]
- 10. Combinatorial Signal Transduction Responses Mediated by Interleukin-2 and -4 Receptors in a Helper TH2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Measuring Mouse IL-4 in Bronchoalveolar Lavage Fluid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the accurate measurement of mouse Interleukin-4 (IL-4) in bronchoalveolar lavage (BAL) fluid. IL-4 is a key cytokine in the development of allergic inflammation and asthma, making its quantification in lung-specific samples like BAL fluid crucial for respiratory research.[1][2]
Introduction
Interleukin-4 (IL-4) is a pleiotropic cytokine primarily associated with the differentiation of T helper type 2 (Th2) lymphocytes, which orchestrate humoral immune responses.[1][3] In the context of respiratory diseases, particularly allergic asthma, IL-4 plays a pivotal role by inducing IgE isotype switching in B cells, promoting the expression of adhesion molecules on endothelial cells, and contributing to eosinophil recruitment, mucus hypersecretion, and airway hyperresponsiveness.[1][4][5]
Bronchoalveolar lavage (BAL) is a minimally invasive procedure used to sample the cellular and acellular components of the lung's lower respiratory tract.[6][7] The analysis of BAL fluid (BALF) provides a valuable snapshot of the inflammatory and immunological processes occurring within the airways.[6][8] Therefore, the accurate measurement of IL-4 in murine BALF is a fundamental technique for preclinical studies investigating allergic asthma, infectious lung diseases, and the efficacy of novel therapeutics.
Experimental Protocols
Bronchoalveolar Lavage (BAL) Fluid Collection in Mice
This protocol describes a standard method for obtaining BAL fluid from anesthetized mice.
Materials:
-
Anesthetic (e.g., ketamine/xylazine cocktail, Avertin)
-
Surgical scissors and forceps
-
Suture thread
-
Tracheal cannula (e.g., 20-22 gauge catheter)
-
1 mL syringe
-
Ice-cold, sterile Phosphate-Buffered Saline (PBS) with 0.1 mM EDTA or a protease inhibitor cocktail[9][10]
-
Microcentrifuge tubes
-
Ice bucket
Procedure:
-
Anesthetize the mouse via intraperitoneal injection of a suitable anesthetic.[9]
-
Once the mouse is deeply anesthetized, place it in a supine position and surgically expose the trachea.
-
Carefully make a small incision in the trachea and insert the cannula. Secure the cannula in place with a suture.[9]
-
Using a 1 mL syringe, slowly instill 0.8-1.0 mL of ice-cold PBS into the lungs.[9][11] The chest should visibly rise.
-
Gently aspirate the fluid back into the syringe. Massaging the thorax can help maximize recovery.[6] Expect to recover 70-90% of the instilled volume.[7]
-
Place the collected BALF in a pre-chilled microcentrifuge tube on ice.
-
Repeat the lavage process 2-4 more times with fresh aliquots of PBS, pooling the recovered fluid.[9][12]
-
Centrifuge the pooled BALF at 400-600 x g for 5-10 minutes at 4°C to pellet the cells.[7][9][12]
-
Carefully collect the supernatant, which contains the soluble cytokines, and transfer it to a new tube.
-
Aliquot the BALF supernatant and store at -80°C until analysis to avoid degradation of cytokines due to repeated freeze-thaw cycles.[6][13]
Experimental Workflow for BAL Fluid Collection and Processing
Caption: Workflow for mouse BAL fluid collection and processing.
Quantification of Mouse IL-4 by Enzyme-Linked Immunosorbent Assay (ELISA)
A sandwich ELISA is the most common method for quantifying IL-4 in BALF. Commercially available kits are recommended for their reliability and standardized protocols. The following is a general protocol based on typical sandwich ELISA kits.[14][15][16]
Materials:
-
This compound ELISA kit (containing capture antibody, detection antibody, recombinant standard, streptavidin-HRP, substrate, and stop solution)
-
96-well microplate
-
Wash buffer
-
Assay diluent
-
BALF samples
-
Microplate reader
Procedure:
-
Plate Preparation:
-
Dilute the capture antibody in an appropriate buffer and coat the wells of a 96-well plate.
-
Incubate overnight at 4°C or as recommended by the kit manufacturer.
-
Wash the plate multiple times with wash buffer.
-
Block the plate with a blocking buffer to prevent non-specific binding.
-
-
Standard and Sample Incubation:
-
Prepare a serial dilution of the recombinant this compound standard to generate a standard curve.[15]
-
Add 100 µL of standards and BALF samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate.
-
Add the biotinylated detection antibody to each well.
-
Incubate for 1-2 hours at room temperature.[14]
-
-
Streptavidin-HRP Incubation:
-
Wash the plate.
-
Add streptavidin-HRP conjugate to each well.
-
Incubate for 20-45 minutes at room temperature in the dark.[16]
-
-
Signal Development and Measurement:
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of IL-4 in the BALF samples by interpolating their absorbance values on the standard curve.
-
Data Presentation
The concentration of IL-4 in mouse BALF can vary significantly depending on the mouse strain, the experimental model (e.g., allergen challenge), and the specific time point of measurement.
Table 1: Representative IL-4 Concentrations in Mouse BAL Fluid
| Experimental Model | Mouse Strain | Treatment Group | Mean IL-4 Concentration (pg/mL) ± SEM | Reference |
| Ovalbumin (OVA)-induced Allergic Asthma (Preventive) | BALB/c | OVA | 191.70 | [17] |
| Ovalbumin (OVA)-induced Allergic Asthma (Preventive) | BALB/c | OVA + IL-27 | 92.81 | [17] |
| Ovalbumin (OVA)-induced Allergic Asthma | C57BL/6 | OVA/OVA | ~150 | [18] |
| Ovalbumin (OVA)-induced Allergic Asthma | C57BL/6 | PBS/OVA | Undetectable | [18] |
| House Dust Mite (HDM)-induced Allergic Airway Disease | BALB/c | HDM | ~40 | (Hypothetical) |
| House Dust Mite (HDM)-induced Allergic Airway Disease | BALB/c | Saline Control | Undetectable | (Hypothetical) |
Note: The hypothetical data is for illustrative purposes to demonstrate the expected range of values.
IL-4 Signaling Pathway in Allergic Airway Inflammation
IL-4 exerts its effects by binding to a receptor complex, which leads to the activation of downstream signaling pathways, primarily the STAT6 pathway.[2] This signaling cascade is central to the pathophysiology of allergic asthma.
IL-4 Signaling Pathway
Caption: Simplified IL-4 signaling pathway in airway cells.
In the lung, IL-4 can signal through two types of receptor complexes.[19] The Type I receptor, consisting of the IL-4 receptor alpha chain (IL-4Rα) and the common gamma chain (γc), is primarily found on hematopoietic cells. The Type II receptor, composed of IL-4Rα and the IL-13 receptor alpha 1 chain (IL-13Rα1), is expressed on non-hematopoietic cells like epithelial cells.[19] Binding of IL-4 to its receptor activates Janus kinases (JAKs), which in turn phosphorylate and activate the Signal Transducer and Activator of Transcription 6 (STAT6).[2] Activated STAT6 dimerizes, translocates to the nucleus, and induces the transcription of genes involved in allergic inflammation, such as those encoding for IgE and mucins.[1][2]
Conclusion
The quantification of IL-4 in mouse BAL fluid is a critical tool for understanding the immunopathology of respiratory diseases and for evaluating the efficacy of potential therapeutic interventions. The protocols outlined in this document provide a robust framework for the collection and analysis of BALF, ensuring reliable and reproducible results. Careful adherence to these methods will enable researchers to accurately assess the role of IL-4 in their experimental models.
References
- 1. Th2 cytokines and asthma — Interleukin-4: its role in the pathogenesis of asthma, and targeting it for asthma treatment with interleukin-4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Inhibition of the IL-4 Cytokine Pathway for the Treatment of Allergen-Induced Asthma [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. IL-4 induces IL-13-independent allergic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. en.bio-protocol.org [en.bio-protocol.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. scispace.com [scispace.com]
- 11. Murine Bronchoalveolar Lavage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cincinnatichildrens.org [cincinnatichildrens.org]
- 13. cdn-links.lww.com [cdn-links.lww.com]
- 14. This compound ELISA Kit (ab100710) | Abcam [abcam.com]
- 15. file.elabscience.com [file.elabscience.com]
- 16. raybiotech.com [raybiotech.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. IL-4 and IL-13 Signaling in Allergic Airway Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MOUSE IL-4 Transgenic Mouse Models in Allergy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-4 (IL-4) is a pleiotropic cytokine that plays a pivotal role in the initiation and progression of allergic diseases. It is a key driver of T helper 2 (Th2) cell differentiation, which in turn orchestrates the allergic inflammatory cascade. IL-4 promotes immunoglobulin class switching to IgE in B cells, enhances the survival and proliferation of mast cells, and induces the chemotaxis of eosinophils and basophils.[1][2] Given its central role in allergic inflammation, mouse models with genetic modifications in the IL-4 pathway are invaluable tools for understanding disease pathogenesis and for the preclinical evaluation of novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the use of MOUSE IL-4 transgenic mouse models in allergy research. These models, which typically overexpress IL-4, spontaneously develop phenotypes that mimic human allergic conditions such as atopic dermatitis, allergic asthma, and food allergies.[3][4][5]
IL-4 Signaling Pathway
The IL-4 signaling cascade is central to the development of allergic responses. IL-4 initiates signal transduction by binding to one of two receptor complexes: the type I receptor, expressed on hematopoietic cells, or the type II receptor, found on non-hematopoietic cells.[1] The type I receptor consists of the IL-4 receptor alpha (IL-4Rα) and the common gamma chain (γc), while the type II receptor is composed of IL-4Rα and the IL-13 receptor alpha 1 (IL-13Rα1).[1][6] Upon ligand binding, Janus kinases (JAKs) associated with the receptor chains are activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription 6 (STAT6).[7][8] Phosphorylated STAT6 dimerizes and translocates to the nucleus, where it acts as a transcription factor to regulate the expression of genes involved in allergic inflammation.[6][7][8]
References
- 1. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration [jove.com]
- 2. file.elabscience.com [file.elabscience.com]
- 3. Research Techniques Made Simple: Mouse models of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of IL-4 in aversion induced by food allergy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. en.bio-protocol.org [en.bio-protocol.org]
- 7. Murine Bronchoalveolar Lavage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of the Il4 Gene in Murine Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-4 (IL-4) is a pleiotropic cytokine central to the development of T helper 2 (Th2) cell differentiation, B cell activation and class switching to IgE, and the alternative activation of macrophages.[1][2] Given its significant role in allergic inflammation and other immune responses, the murine Il4 gene is a frequent target for functional studies. The CRISPR/Cas9 system offers a powerful and precise tool for generating Il4 knockout (KO) in various murine cell lines, enabling detailed investigation of its downstream signaling pathways and cellular functions.[3][4]
These application notes provide a comprehensive guide for the CRISPR/Cas9-mediated knockout of the Il4 gene in murine cell lines. Included are detailed protocols for experimental execution, from single guide RNA (sgRNA) design to validation of gene knockout, alongside structured data presentation and visual workflows to facilitate experimental success.
Data Presentation: Quantitative Overview of CRISPR/Cas9-Mediated Knockout
Achieving high knockout efficiency is critical for the successful generation of knockout cell lines. The efficiency of CRISPR/Cas9-mediated gene editing can vary depending on the cell line, delivery method, and the specific sgRNA sequence used. The following tables summarize representative knockout efficiencies and the downstream effects observed upon Il4 gene disruption in murine cell lines.
| Table 1: Representative CRISPR/Cas9 Knockout Efficiencies in Murine Immune Cells | |||
| Murine Cell Type | Target Gene | Delivery Method | Knockout Efficiency (%) |
| Primary T cells | Various surface markers | Retroviral transduction of sgRNA into Cas9-expressing cells | ~80%[1] |
| Primary CD4+ T cells | CD90, CTLA4 | RNP electroporation | 85-98%[5] |
| Bone Marrow-Derived Macrophages (BMDMs) | B2M | RNP nucleofection | ~72.5%[3] |
| RAW264.7 Macrophages | Various | Plasmid electroporation | ~90% (of clones tested)[6] |
| Table 2: Expected Downstream Effects of Il4 Gene Knockout in Murine Cell Lines | ||
| Cell Type | Key Downstream Molecule/Process | Expected Effect of Il4 Knockout |
| B cells | IgE class switching | Significant reduction or abolishment of IgE production.[7][8] |
| T helper cells | STAT6 Phosphorylation | Absence of IL-4-induced STAT6 phosphorylation.[9][10] |
| Macrophages | Alternative (M2) activation markers (e.g., Arg1, CD206) | Reduced expression of M2 markers upon stimulation.[11] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in generating and validating Il4 knockout murine cell lines.
Protocol 1: sgRNA Design and Construction
-
sgRNA Design:
-
Utilize online CRISPR design tools (e.g., GenScript's gRNA design tool, CHOPCHOP) to identify potential sgRNA sequences targeting an early exon of the murine Il4 gene.
-
Select sgRNAs with high predicted on-target efficiency and low off-target scores.
-
Ensure the target sequence is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).
-
-
sgRNA Cloning into Expression Vector:
-
Synthesize complementary oligonucleotides corresponding to the chosen sgRNA sequence with appropriate overhangs for cloning into a Cas9-expressing vector (e.g., pX458, which also contains a GFP reporter).
-
Anneal the complementary oligonucleotides to form a double-stranded DNA insert.
-
Ligate the annealed insert into the linearized expression vector.
-
Transform the ligation product into competent E. coli and select for positive colonies.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
Protocol 2: Delivery of CRISPR/Cas9 Components into Murine Cell Lines
The choice of delivery method depends on the specific murine cell line being used. Electroporation of ribonucleoprotein (RNP) complexes is often highly efficient for primary cells, while lipid-based transfection is a common method for cell lines.[5]
A. Electroporation of Cas9/sgRNA Ribonucleoprotein (RNP) Complexes (Recommended for Primary Cells and Hard-to-Transfect Lines)
-
RNP Complex Formation:
-
Synthesize or purchase high-quality, chemically modified sgRNA targeting the Il4 gene.
-
Incubate the purified Cas9 nuclease with the sgRNA at a specific molar ratio (e.g., 1:3) to form the RNP complex.[5]
-
-
Cell Preparation:
-
Harvest the murine cells and wash them with sterile PBS.
-
Resuspend the cells in an appropriate electroporation buffer at the desired concentration.
-
-
Electroporation:
-
Add the pre-formed RNP complexes to the cell suspension.
-
Transfer the mixture to an electroporation cuvette and apply an optimized electrical pulse using an electroporation system (e.g., Lonza 4D-Nucleofector).[5]
-
Immediately transfer the electroporated cells to pre-warmed culture medium.
-
B. Lipid-Based Transfection of All-in-One Plasmid (Suitable for many adherent cell lines)
-
Cell Seeding:
-
Plate the murine cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.
-
-
Transfection:
-
Dilute the Il4-targeting CRISPR/Cas9 plasmid DNA in a serum-free medium.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine 3000) in serum-free medium.
-
Combine the diluted DNA and transfection reagent and incubate to allow complex formation.
-
Add the DNA-lipid complexes to the cells and incubate.
-
Protocol 3: Single-Cell Cloning
To obtain a clonal population of knockout cells, single-cell isolation is necessary.
-
Enrichment of Edited Cells (Optional but Recommended):
-
If using a vector with a fluorescent reporter (e.g., GFP), use fluorescence-activated cell sorting (FACS) to isolate the transfected cells 48-72 hours post-transfection.
-
-
Single-Cell Plating:
-
Serially dilute the enriched or total cell population to a concentration of approximately 1 cell per 100-200 µL.
-
Dispense the cell suspension into a 96-well plate, aiming for one cell per well.
-
Alternatively, use FACS to directly sort single cells into individual wells of a 96-well plate.
-
-
Colony Expansion:
-
Culture the single cells in conditioned medium or medium supplemented with growth factors to promote survival and proliferation.
-
Monitor the plates for colony formation over 1-3 weeks.
-
Once colonies are visible, expand them into larger culture vessels.
-
Protocol 4: Validation of Il4 Gene Knockout
Validation should be performed at both the genomic and protein levels to confirm successful knockout.
A. Genotypic Analysis
-
Genomic DNA Extraction:
-
Harvest a portion of the expanded cell clones.
-
Extract genomic DNA using a commercial kit or a direct lysis buffer.
-
-
PCR Amplification and Sequencing:
-
Design PCR primers that flank the sgRNA target site in the Il4 gene.
-
Amplify the target region from the genomic DNA of each clone.
-
Analyze the PCR products by Sanger sequencing to identify insertions or deletions (indels) resulting from non-homologous end joining (NHEJ).
-
Sequence deconvolution tools (e.g., TIDE, ICE) can be used to analyze the sequencing chromatograms from mixed populations to estimate editing efficiency.
-
B. Protein Level Validation
-
Western Blot:
-
Prepare total cell lysates from wild-type and potential knockout clones.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for murine IL-4, followed by a secondary antibody.
-
The absence of a band at the expected molecular weight for IL-4 in the knockout clones confirms successful protein ablation.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Culture the wild-type and knockout cell clones under conditions that induce IL-4 secretion (if applicable).
-
Collect the cell culture supernatant.
-
Use a commercially available mouse IL-4 ELISA kit to quantify the concentration of secreted IL-4. A significant reduction or absence of IL-4 in the supernatant from knockout clones confirms functional knockout.
-
Mandatory Visualizations
IL-4 Signaling Pathway
Caption: IL-4 signaling pathway initiated by ligand binding.
Experimental Workflow for Il4 Knockout
Caption: Workflow for generating Il4 knockout murine cell lines.
References
- 1. Efficient CRISPR-mediated mutagenesis in primary immune cells using CrispRGold and a C57BL/6 Cas9 transgenic mouse line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient gene knockout in primary human and murine myeloid cells by non-viral delivery of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient CRISPR/Cas9-Mediated Mutagenesis in Primary Murine T Lymphocytes: CRISPR-mediated gene-disruption in murine T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. An efficient and cost-effective method for disrupting genes in RAW264.7 macrophages using CRISPR-Cas9 | PLOS One [journals.plos.org]
- 6. Regulation of IgG1 and IgE synthesis by interleukin 4 in mouse B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of IL-4 in persistent IgE formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IL-4 induces serine phosphorylation of the STAT6 transactivation domain in B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IL-4-induced activation of the Stat6 pathway contributes to the suppression of cell-mediated immunity and death in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Note: siRNA-Mediated Knockdown of Mouse Interleukin-4 (IL-4) Expression in vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction Interleukin-4 (IL-4) is a pleiotropic cytokine central to the development of T helper 2 (Th2) cell-mediated immune responses.[1][2] Produced primarily by activated Th2 cells, mast cells, and basophils, IL-4 plays a key role in humoral and adaptive immunity.[2][3][4] It stimulates the proliferation of activated B-cells and T-cells, induces B-cell class switching to IgE, and is implicated in allergic inflammation and asthma.[2][4] Understanding the precise role of IL-4 in various physiological and pathological processes requires tools to modulate its expression. Small interfering RNA (siRNA) offers a powerful and specific method for post-transcriptional gene silencing, enabling researchers to investigate the functional consequences of reduced IL-4 expression in a controlled in vitro environment.[5][6] This application note provides detailed protocols for the siRNA-mediated knockdown of mouse IL-4 in primary T cells, including cell differentiation, transfection, and subsequent analysis of mRNA and protein levels.
IL-4 Signaling Pathway
The canonical IL-4 signaling cascade is initiated by the binding of IL-4 to its receptor, which can be a Type I or Type II receptor.[2] This binding event activates Janus kinases (JAKs), which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription 6 (STAT6).[2][7] Phosphorylated STAT6 dimerizes and translocates to the nucleus, where it binds to specific DNA sequences to regulate the transcription of IL-4 target genes.[7]
Caption: IL-4 signaling cascade via the JAK/STAT pathway.
Experimental Workflow for IL-4 Knockdown
The overall process involves isolating naïve CD4+ T cells from a mouse, differentiating them into the IL-4-producing Th2 lineage, transfecting these cells with IL-4-specific siRNA, and finally, quantifying the knockdown efficiency at both the mRNA and protein levels.
Caption: Workflow for siRNA-mediated knockdown of IL-4.
Experimental Protocols
Protocol 1: Culture and Differentiation of Mouse Naïve CD4+ T Cells to Th2 Phenotype
This protocol is adapted from established methods for polarizing naïve T cells.[8][9]
-
Preparation:
-
Prepare complete RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Coat a 24-well tissue culture plate with anti-mouse CD3 antibody (e.g., clone 145-2C11) at 1-2 µg/mL in sterile PBS overnight at 4°C.
-
-
Cell Isolation:
-
Isolate spleens from BALB/c mice and prepare a single-cell suspension.
-
Isolate naïve CD4+ T cells using a magnetic cell separation kit following the manufacturer's instructions. Purity should be >90%.
-
-
Differentiation:
-
Wash the anti-CD3 coated plate twice with sterile PBS.
-
Resuspend naïve CD4+ T cells at 1 x 10^6 cells/mL in complete RPMI medium.
-
To the medium, add the following Th2-polarizing supplements:
-
Anti-mouse CD28 antibody (2 µg/mL)
-
Recombinant this compound (20 ng/mL)
-
Recombinant mouse IL-2 (10 ng/mL)
-
Anti-IFN-γ antibody (10 µg/mL)
-
-
Plate 1 mL of the cell suspension into each well of the anti-CD3 coated plate.
-
Incubate at 37°C, 5% CO2 for 3 days.
-
-
Cell Expansion:
-
On day 3, gently collect the cells.
-
Split the cells 1:4 into new, uncoated wells with fresh medium containing IL-2 and IL-4 (without CD3/CD28 stimulation).[8]
-
Continue incubation for an additional 3 days. Differentiated Th2 cells are ready for use on day 6.
-
Protocol 2: siRNA Transfection of Differentiated Th2 Cells
Transfection of primary T cells can be challenging; therefore, optimization is critical.[6][10] Nucleofection or specialized lipid-based reagents are recommended.[6][10]
-
Preparation:
-
On day 6 of differentiation, harvest Th2 cells and count them. Ensure cell viability is >90%.
-
Resuspend cells in an appropriate transfection buffer or serum-free medium as recommended by the transfection reagent manufacturer.[11]
-
Prepare siRNA solutions: a validated IL-4 specific siRNA and a non-targeting (scrambled) control siRNA at a working concentration (typically 10-100 nM).[11][12]
-
-
Transfection Complex Formation:
-
For each transfection, dilute the required amount of siRNA into serum-free medium.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) into serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form.[12]
-
-
Transfection:
-
Add the siRNA-lipid complexes to the resuspended Th2 cells (1-2 x 10^6 cells per transfection).
-
Plate the mixture in a 12-well plate and incubate at 37°C, 5% CO2.
-
After 6-8 hours, add an equal volume of complete growth medium (with 2x serum and antibiotics) without removing the transfection complexes.[12]
-
Continue to incubate for 48 to 72 hours before analysis. The optimal time should be determined empirically.[6]
-
Protocol 3: Quantification of IL-4 mRNA by qRT-PCR
-
RNA Isolation:
-
Harvest cells 48 hours post-transfection by centrifugation.
-
Lyse the cell pellet and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's protocol.
-
Treat the extracted RNA with DNase I to remove any genomic DNA contamination.[13]
-
-
cDNA Synthesis:
-
Quantify the RNA concentration and assess its purity (A260/A280 ratio ~2.0).
-
Synthesize first-strand cDNA from 500-1000 ng of total RNA using a reverse transcription kit with oligo(dT) or random primers.[13]
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing: SYBR Green Master Mix, forward and reverse primers for this compound (Il4) and a housekeeping gene (e.g., Actb, Gapdh), cDNA template, and nuclease-free water.
-
Use validated primer sequences for mouse Il4 (e.g., RefSeq: NM_021283).[14]
-
Perform the qPCR reaction using a standard thermal cycling program.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in IL-4 mRNA expression, normalized to the housekeeping gene and relative to the non-targeting control siRNA group.[15]
-
Protocol 4: Quantification of IL-4 Protein by ELISA
-
Sample Collection:
-
Harvest the cell culture supernatant 72 hours post-transfection by centrifuging the cell suspension and collecting the top liquid layer.
-
Samples can be stored at -80°C until analysis.
-
-
ELISA Procedure:
-
Use a commercial this compound sandwich ELISA kit and follow the manufacturer's protocol precisely.[3][16][17]
-
Briefly, the general steps are:
-
Add standards and samples to the wells of a microplate pre-coated with an anti-mouse IL-4 capture antibody. Incubate for 2-2.5 hours.[16][18]
-
Wash the wells to remove unbound substances.
-
Add a biotinylated detection antibody specific for this compound. Incubate for 1 hour.[18]
-
Wash the wells and add streptavidin-HRP conjugate. Incubate for 45 minutes.[18]
-
Wash again and add a TMB substrate solution to develop color in proportion to the amount of IL-4 bound.[16]
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.[16][17]
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Calculate the concentration of IL-4 in the samples by interpolating their absorbance values from the standard curve.
-
Data Presentation
The following tables show representative data for IL-4 knockdown experiments. Successful knockdown is typically characterized by a significant reduction in both mRNA and protein levels compared to the non-targeting control.[5][6]
Table 1: Representative Quantitative Data of IL-4 mRNA Knockdown
| Treatment Group | Target Gene | Normalized Ct (Mean ± SD) | ΔCt (vs. Housekeeping) | ΔΔCt (vs. Control) | Fold Change (2^-ΔΔCt) | % Knockdown |
| Untreated Cells | Il4 | 24.5 ± 0.3 | 4.5 | 0.05 | 0.97 | N/A |
| Control siRNA | Il4 | 24.4 ± 0.2 | 4.4 | 0.00 | 1.00 | 0% |
| IL-4 siRNA | Il4 | 27.2 ± 0.4 | 7.2 | 2.80 | 0.14 | 86% |
Table 2: Representative Quantitative Data of Secreted IL-4 Protein
| Treatment Group | IL-4 Concentration (pg/mL) (Mean ± SD) | % of Control | % Knockdown |
| Untreated Cells | 185.4 ± 15.2 | 98.1% | N/A |
| Control siRNA | 189.0 ± 12.5 | 100% | 0% |
| IL-4 siRNA | 45.1 ± 8.8 | 23.9% | 76.1% |
References
- 1. stemcell.com [stemcell.com]
- 2. Mouse Interleukin-4 (mIL-4) (#5208) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. stemcell.com [stemcell.com]
- 4. file.elabscience.com [file.elabscience.com]
- 5. Small interfering RNAs targeted to interleukin-4 and respiratory syncytial virus reduce airway inflammation in a mouse model of virus-induced asthma exacerbation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RNA interference-mediated gene silencing in murine T cells: in vitro and in vivo validation of proinflammatory target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. researchgate.net [researchgate.net]
- 11. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. escholarship.org [escholarship.org]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. Analysis of cytokine mRNA levels in interleukin-4-transgenic mice by quantitative polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound ELISA Kit (ab100710) | Abcam [abcam.com]
- 17. This compound ELISA Kit (BMS613) - Invitrogen [thermofisher.com]
- 18. raybiotech.com [raybiotech.com]
Application Notes and Protocols for In Vivo Use of Mouse IL-4/anti-IL-4 Antibody Complex
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-4 (IL-4) is a pleiotropic cytokine that plays a critical role in the development of Th2-mediated immune responses. It is involved in B cell proliferation, differentiation, and immunoglobulin class switching to IgG1 and IgE. In vivo administration of recombinant IL-4 is often limited by its short half-life. To overcome this, IL-4 can be complexed with a neutralizing anti-IL-4 monoclonal antibody. This complex acts as a carrier, significantly extending the in vivo half-life and enhancing the biological activity of IL-4. These complexes have been shown to effectively stimulate T cell proliferation and B cell activation. This document provides detailed protocols for the preparation and in vivo administration of mouse IL-4/anti-IL-4 antibody complexes, along with methods for analyzing the subsequent immunological effects.
Data Presentation
The following tables summarize quantitative data from in vivo studies using this compound/anti-IL-4 antibody complexes.
Table 1: In Vivo Administration Parameters for this compound/anti-IL-4 Antibody Complex
| Parameter | Details | Reference |
| Mouse Strain | BALB/c, C57BL/6 | [1][2] |
| Recombinant this compound | 1.5 µg per injection | [2] |
| Anti-Mouse IL-4 Antibody (clone 11B11) | 7.5 µg per injection | [2] |
| Vehicle | Phosphate-Buffered Saline (PBS) | [2] |
| Injection Volume | 200 µL | [2] |
| Route of Administration | Intraperitoneal (i.p.) | [1][2] |
| Dosing Schedule | Daily for 7 days | [2] |
Table 2: Immunological Effects of In Vivo Administration of this compound/anti-IL-4 Antibody Complex
| Application | Mouse Strain | Dosage (IL-4/Ab) | Key Findings | Reference |
| T Cell Proliferation | BALB/c | 1 µg / 5 µg (low ratio) | Significant increase in CD4+ and CD8+ T cell proliferation in the spleen. | [1] |
| T Cell Proliferation | BALB/c | 1 µg / 5000 µg (high ratio) | No significant increase in T cell proliferation. | [1] |
| B Cell Activation | BALB/c | 1 µg / 5 µg (low ratio) | Upregulation of MHC class II (Ia) expression on B cells. | [1] |
| Antiviral Immunity | C57BL/6 | 1.5 µg / 7.5 µg daily for 7 days | Protected mice from lethal influenza infection; increased numbers of antigen-specific and bystander CD8+ T cells in the lungs. | [2][3] |
| Immune Cell Phenotyping | C57BL/6 | 1.5 µg / 7.5 µg daily for 7 days | Increased numbers of CD44hiCXCR3+ and CD44lowCXCR3+ CD8 T cells in the blood. | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound/anti-IL-4 Antibody Complex
This protocol describes the preparation of the IL-4/anti-IL-4 antibody complex for in vivo administration.
Materials:
-
Recombinant this compound (carrier-free)
-
Anti-mouse IL-4 monoclonal antibody (clone 11B11, low endotoxin, functional grade)
-
Sterile, endotoxin-free Phosphate-Buffered Saline (PBS)
-
Sterile, low-protein binding microcentrifuge tubes
Procedure:
-
Reconstitution of Reagents: Reconstitute lyophilized recombinant this compound and anti-mouse IL-4 antibody according to the manufacturer's instructions using sterile PBS.
-
Dilution of IL-4 and Antibody:
-
Dilute the recombinant this compound stock solution with sterile PBS to a final concentration of 7.5 µg/mL.
-
Dilute the anti-mouse IL-4 antibody (clone 11B11) stock solution with sterile PBS to a final concentration of 37.5 µg/mL.
-
-
Complex Formation:
-
In a sterile microcentrifuge tube, combine the diluted recombinant this compound and anti-mouse IL-4 antibody. For a final injection volume of 200 µL containing 1.5 µg of IL-4 and 7.5 µg of antibody, mix 20 µL of the 7.5 µg/mL IL-4 solution with 20 µL of the 37.5 µg/mL antibody solution.
-
Add 160 µL of sterile PBS to bring the total volume to 200 µL.
-
Gently mix by pipetting.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for complex formation.
-
-
Administration: The complex is now ready for in vivo administration. Use the complex immediately after preparation.
Protocol 2: In Vivo Administration of the Complex
This protocol outlines the procedure for administering the prepared IL-4/anti-IL-4 antibody complex to mice.
Materials:
-
Prepared IL-4/anti-IL-4 antibody complex
-
Appropriate mouse strain (e.g., BALB/c or C57BL/6)
-
Sterile 1 mL syringes with a 27-gauge needle
-
Animal handling and restraint equipment
Procedure:
-
Animal Handling: Handle mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Injection:
-
Draw up 200 µL of the prepared IL-4/anti-IL-4 antibody complex into a sterile 1 mL syringe.
-
Administer the complex via intraperitoneal (i.p.) injection.
-
-
Dosing Schedule: For sustained effects, administer the complex daily for the duration of the experiment (e.g., 7 days) as described in the literature.[2]
-
Control Groups: Include appropriate control groups in your experimental design, such as mice injected with PBS, IL-4 alone, or anti-IL-4 antibody alone.
Protocol 3: Preparation of Single-Cell Suspension from Mouse Spleen for Flow Cytometry
This protocol describes the isolation of splenocytes for downstream analysis.
Materials:
-
Mouse spleen
-
Sterile PBS or Hank's Balanced Salt Solution (HBSS)
-
70 µm cell strainer
-
50 mL conical tubes
-
3 mL syringe plunger
-
Red Blood Cell (RBC) Lysis Buffer
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Centrifuge
Procedure:
-
Spleen Harvest: Aseptically harvest the spleen from a euthanized mouse and place it in a petri dish containing cold PBS or HBSS.
-
Mechanical Dissociation:
-
Place a 70 µm cell strainer over a 50 mL conical tube.
-
Transfer the spleen to the cell strainer.
-
Using the plunger of a 3 mL syringe, gently mash the spleen through the mesh of the strainer into the conical tube.
-
Rinse the strainer with PBS to ensure all cells are collected.
-
-
Centrifugation: Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C. Discard the supernatant.
-
RBC Lysis:
-
Resuspend the cell pellet in 1-2 mL of RBC Lysis Buffer and incubate for 3-5 minutes at room temperature.
-
Add 10 mL of PBS to neutralize the lysis buffer and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
-
Final Preparation: Discard the supernatant and resuspend the splenocyte pellet in Flow Cytometry Staining Buffer. Perform a cell count and assess viability. The cells are now ready for antibody staining.
Protocol 4: Preparation of Single-Cell Suspension from Mouse Lung for Flow Cytometry
This protocol details the isolation of immune cells from lung tissue.
Materials:
-
Mouse lungs
-
Digestion Buffer: RPMI 1640 with 1.5 mg/mL Collagenase D, 0.5 mg/mL DNase I, and 5% FBS
-
70 µm cell strainer
-
50 mL conical tubes
-
Sterile surgical instruments
-
Centrifuge
Procedure:
-
Lung Perfusion and Harvest: Perfuse the lungs with PBS through the right ventricle to remove blood. Aseptically harvest the lungs and place them in cold PBS.
-
Tissue Mincing: Mince the lung tissue into small pieces using sterile scissors or a scalpel.
-
Enzymatic Digestion:
-
Transfer the minced tissue to a 50 mL conical tube containing 5 mL of pre-warmed Digestion Buffer.
-
Incubate at 37°C for 30-45 minutes with gentle agitation.
-
-
Mechanical Dissociation:
-
Following incubation, further dissociate the tissue by gently pipetting up and down.
-
Pass the cell suspension through a 70 µm cell strainer into a new 50 mL conical tube.
-
-
Centrifugation and Washing:
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet with PBS.
-
-
RBC Lysis (Optional): If significant red blood cell contamination is present, perform RBC lysis as described in Protocol 3.
-
Final Preparation: Resuspend the final cell pellet in Flow Cytometry Staining Buffer. Perform a cell count and assess viability. The cells are now ready for antibody staining.
Mandatory Visualization
Caption: IL-4 Signaling Pathway.
Caption: Experimental Workflow.
References
Humanized IL-4/IL-4RA Mouse Models: Application Notes and Protocols for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of humanized Interleukin-4 (IL-4) and Interleukin-4 Receptor Alpha (IL-4RA) mouse models in preclinical research. These models are invaluable tools for studying the in vivo efficacy and mechanism of action of therapeutic agents targeting the human IL-4/IL-4RA signaling axis, which is central to the pathophysiology of Type 2 inflammatory diseases such as asthma and atopic dermatitis.
Introduction
Interleukin-4 (IL-4) and its receptor, IL-4RA, are key mediators of the Type 2 immune response, which is implicated in a variety of allergic and inflammatory diseases.[1] Therapeutic development targeting this pathway has been challenged by the species-specificity of IL-4 and its receptor; human-specific therapeutics often do not cross-react with their murine counterparts.[2][3] To overcome this limitation, humanized mouse models have been developed where the murine Il4 and Il4ra genes are replaced with their human counterparts.[1][4] These models allow for the in vivo evaluation of human-specific antibodies and other biologics in a system that recapitulates key aspects of human disease.
Model Generation and Validation
Humanized IL-4/IL-4RA mouse models are generated by replacing the exons of the murine Il4 and Il4ra genes with the corresponding human exons.[4] For instance, in one commercially available model, exons 1-4 of the mouse Il4 gene and exons 4-7 of the mouse Il4ra gene (encoding the extracellular domain) are replaced by the respective human sequences.[4][5] This results in the exclusive expression of human IL-4 and IL-4RA proteins, which has been validated at both the mRNA and protein levels using techniques like ELISA and flow cytometry.[1][4] Importantly, these mice maintain normal immune cell profiles, including comparable percentages of CD4+, CD8+, and Treg cells in lymph nodes when compared to wild-type mice.
Validation Data Summary
| Validation Parameter | Method | Result in Humanized Mice | Result in Wild-Type Mice | Reference |
| IL-4 Expression | ELISA (serum) | Human IL-4 detectable | Mouse Il4 detectable | [4] |
| IL-4RA Expression | Flow Cytometry (splenocytes) | Human IL-4RA detectable | Mouse Il4ra detectable | [4] |
| mRNA Expression | RT-PCR | Human IL-4 & IL-4RA mRNA | Mouse Il4 & Il4ra mRNA | [4] |
| Immune Cell Profile | Flow Cytometry | Normal T cell populations | Normal T cell populations | [4] |
IL-4/IL-4RA Signaling Pathway
The binding of IL-4 to IL-4RA initiates a signaling cascade that is crucial for Type 2 immune responses. This pathway involves the activation of the STAT6 transcription factor, leading to the expression of genes that promote B cell class switching to IgE, differentiation of T helper 2 (Th2) cells, and the recruitment of eosinophils.[6][7]
References
- 1. The establishment of humanized IL-4/IL-4RA mouse model by gene editing and efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocytogen.com [biocytogen.com]
- 3. US9565841B2 - Humanized IL-4 and IL-4Rα animals - Google Patents [patents.google.com]
- 4. biocytogen.com [biocytogen.com]
- 5. biocytogen.com [biocytogen.com]
- 6. Preclinical Development of SHR-1819, a Potent Humanized IL-4Rα Antibody for Treating Type 2 Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting IL-4 for the Treatment of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Mouse IL-4 Producing Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-4 (IL-4) is a pleiotropic cytokine central to the development of T helper 2 (Th2) cell differentiation and the regulation of humoral and adaptive immunity.[1] Produced primarily by mast cells, Th2 cells, eosinophils, and basophils, IL-4 plays a critical role in allergic responses and immunity against extracellular pathogens.[1] The analysis of IL-4 producing cells by flow cytometry is a powerful tool for dissecting immune responses in various disease models and for evaluating the efficacy of novel therapeutics. This document provides detailed protocols for the identification and quantification of IL-4 producing mouse cells by intracellular cytokine staining and flow cytometry.
Key Principles of Intracellular Cytokine Staining
The detection of intracellular cytokines by flow cytometry requires a multi-step process. Since cytokines are typically secreted, a protein transport inhibitor, such as Brefeldin A or Monensin, is used to block the secretion pathway, causing the cytokines to accumulate within the cell.[2] The cells are then stained for surface markers, followed by fixation and permeabilization to allow anti-cytokine antibodies to access the intracellular targets.
Data Presentation
Table 1: Reagents and Typical Working Concentrations for In Vitro Stimulation of Mouse Splenocytes
| Reagent | Stock Concentration | Working Concentration | Incubation Time | Reference |
| Phorbol 12-Myristate 13-Acetate (PMA) | 1 mg/mL in DMSO | 20-50 ng/mL | 4-6 hours | [3][4][5] |
| Ionomycin | 1 mg/mL in DMSO | 500 ng/mL - 1 µg/mL | 4-6 hours | [3][4][5] |
| Brefeldin A | 1 mg/mL in Ethanol or DMSO | 1-10 µg/mL | Final 4-6 hours of stimulation | [2][6] |
| Monensin | 2 mM in Ethanol | 2 µM | Final 6 hours of stimulation | [7] |
Table 2: Expected Frequencies of IL-4+ CD4+ T Cells in Mouse Spleen After In Vitro Stimulation
| Stimulation Condition | Mouse Strain | Percentage of IL-4+ cells in CD4+ Population | Reference |
| PMA (50 ng/mL) + Ionomycin (1 µg/mL) for 5 hours | Wild-type | Low, but detectable | [5] |
| In vitro Th2 polarization followed by restimulation | BALB/c | > 40% | [8] |
| Concanavalin A, followed by IL-2 and IL-4 culture and restimulation | Not specified | Variable | [8] |
Experimental Protocols
Protocol 1: Short-Term In Vitro Stimulation of Mouse Splenocytes for IL-4 Detection
This protocol is designed for the rapid, non-antigen-specific stimulation of cytokine production in mixed cell populations like splenocytes.
Materials:
-
Single-cell suspension of mouse splenocytes
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
-
PMA (Phorbol 12-Myristate 13-Acetate)
-
Ionomycin
-
Brefeldin A Solution
-
FACS tubes (5 mL polystyrene round-bottom tubes)
-
Cell staining buffer (e.g., PBS with 2% FBS)
-
Fixable Viability Dye
-
Fluorochrome-conjugated antibodies for surface markers (e.g., anti-mouse CD3, anti-mouse CD4)
-
Fixation/Permeabilization Buffer
-
Permeabilization/Wash Buffer
-
Fluorochrome-conjugated anti-mouse IL-4 antibody and corresponding isotype control
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of mouse splenocytes. Red blood cell lysis is recommended. Resuspend cells in complete RPMI-1640 medium and adjust the cell concentration to 1-2 x 10^6 cells/mL.[9]
-
Cell Stimulation:
-
Add 1 mL of the cell suspension to each FACS tube.
-
Add PMA and Ionomycin to final concentrations of 50 ng/mL and 1 µg/mL, respectively.[4][5]
-
For the final 4-5 hours of culture, add Brefeldin A to a final concentration of 1-10 µg/mL.[2][10]
-
Incubate the cells for a total of 4-6 hours at 37°C in a 5% CO2 incubator.[4][5]
-
-
Surface Staining:
-
Wash the cells with cell staining buffer.
-
Stain with a fixable viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.
-
Wash the cells and then stain with fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4) for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with cell staining buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in 100-200 µL of Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with Permeabilization/Wash buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in the Permeabilization/Wash buffer containing the fluorochrome-conjugated anti-mouse IL-4 antibody or isotype control.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization/Wash buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in cell staining buffer or PBS.
-
Acquire the samples on a flow cytometer. Be sure to include appropriate controls, such as unstained cells, single-color controls for compensation, and Fluorescence Minus One (FMO) controls.
-
Protocol 2: In Vitro Differentiation of Naïve CD4+ T cells into Th2 Cells and IL-4 Staining
This protocol describes the polarization of naïve CD4+ T cells into IL-4-producing Th2 cells.
Materials:
-
Naïve CD4+ T cells isolated from mouse spleen or lymph nodes
-
Complete RPMI-1640 medium
-
Anti-mouse CD3ε antibody (plate-bound)
-
Anti-mouse CD28 antibody (soluble)
-
Recombinant mouse IL-2
-
Recombinant mouse IL-4[11]
-
Anti-mouse IFN-γ antibody (neutralizing)[11]
-
Reagents for restimulation and intracellular staining as described in Protocol 1
Procedure:
-
Plate Coating: Coat a 24-well tissue culture plate with anti-mouse CD3ε antibody (e.g., 1-10 µg/mL in PBS) overnight at 4°C. Wash the wells with sterile PBS before use.
-
T Cell Culture:
-
Plate naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in the anti-CD3 coated wells.
-
Add soluble anti-mouse CD28 antibody (e.g., 1-2 µg/mL).
-
To drive Th2 differentiation, add recombinant this compound (e.g., 10-50 ng/mL), recombinant mouse IL-2 (e.g., 20 ng/mL), and a neutralizing anti-mouse IFN-γ antibody (e.g., 10 µg/mL).[8][11]
-
Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Restimulation and Intracellular Staining:
-
On the day of analysis, harvest the differentiated Th2 cells.
-
Restimulate the cells with PMA and Ionomycin in the presence of Brefeldin A for 4-6 hours as described in Protocol 1, step 2.
-
Proceed with surface staining, fixation, permeabilization, and intracellular IL-4 staining as outlined in Protocol 1, steps 3-6.
-
Mandatory Visualization
IL-4 Signaling Pathway
The binding of IL-4 to its receptor complex initiates a signaling cascade that is crucial for Th2 cell differentiation and function. The Type I IL-4 receptor, found on hematopoietic cells, is a heterodimer of the IL-4 receptor alpha chain (IL-4Rα) and the common gamma chain (γc).[12][13] This interaction leads to the activation of Janus kinases (JAK1 and JAK3), which in turn phosphorylate the IL-4Rα chain.[14] This creates docking sites for Signal Transducer and Activator of Transcription 6 (STAT6), which is then phosphorylated, dimerizes, and translocates to the nucleus to regulate the transcription of IL-4 target genes, including GATA3, the master regulator of Th2 differentiation.[14][15]
Caption: IL-4 signaling cascade leading to Th2 differentiation.
Experimental Workflow for Intracellular IL-4 Staining
The following diagram outlines the key steps for the analysis of IL-4 producing cells from mouse splenocytes.
Caption: Key steps for intracellular IL-4 flow cytometry analysis.
References
- 1. Interleukin 4 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Item - Cytokine secretion by splenocytes following PMA/ionomycin stimulation. - Public Library of Science - Figshare [plos.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 7. Th2 Polarization of Mouse CD4+ Cells [protocols.io]
- 8. Th2 Polarization of Mouse CD4+ Cells [protocols.io]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. Intracellular Staining Quick Guides | Thermo Fisher Scientific - AU [thermofisher.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. IL-4 Signaling Pathways: R&D Systems [rndsystems.com]
- 13. IL-4: an important cytokine in determining the fate of T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. science-now.reports.s3.amazonaws.com [science-now.reports.s3.amazonaws.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantitative PCR of Mouse IL-4 mRNA in Tissues
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantification of mouse Interleukin-4 (IL-4) mRNA expression in various tissues using Quantitative Polymerase Chain Reaction (qPCR). IL-4 is a key cytokine involved in the regulation of immune responses, and its accurate quantification is crucial in many areas of biomedical research, including immunology, inflammation, and drug development.
Introduction
Interleukin-4 is a pleiotropic cytokine that plays a critical role in the differentiation of T helper (Th) cells towards the Th2 phenotype, the regulation of B cell proliferation and differentiation, and the modulation of inflammatory responses. The quantification of IL-4 mRNA expression in tissues can provide valuable insights into the local immune status and the effects of therapeutic interventions. Real-time quantitative PCR (qPCR) is a highly sensitive and specific method for measuring mRNA levels. This protocol outlines the necessary steps for tissue collection, RNA extraction, reverse transcription, and qPCR analysis to accurately determine the relative expression of mouse IL-4 mRNA.
Experimental Protocols
Tissue Collection and Preservation
Proper tissue handling is critical for preserving RNA integrity.
-
Materials:
-
RNase-free instruments (forceps, scalpels)
-
RNase-free tubes
-
RNAlater® or liquid nitrogen
-
Sterile, RNase-free phosphate-buffered saline (PBS)
-
-
Procedure:
-
Euthanize the mouse according to approved animal care protocols.
-
Dissect the target tissue (e.g., spleen, lung, liver, lymph nodes) as quickly as possible to minimize RNA degradation.
-
Rinse the tissue briefly in ice-cold, sterile, RNase-free PBS to remove any contaminants.
-
For immediate RNA extraction, proceed to the next step. For storage, either:
-
Submerge the tissue in an appropriate volume of RNAlater® and store at 4°C overnight, then transfer to -80°C for long-term storage.
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
-
RNA Extraction from Tissues
High-quality total RNA is essential for accurate qPCR results. This protocol utilizes a common TRIzol-based method.[1][2]
-
Materials:
-
TRIzol® reagent or similar
-
75% Ethanol (B145695) (prepared with RNase-free water)
-
RNase-free water
-
Homogenizer (e.g., bead-based or rotor-stator)
-
RNase-free centrifuge tubes
-
Spectrophotometer (e.g., NanoDrop)
-
-
Procedure:
-
Add 1 ml of TRIzol® reagent per 50-100 mg of tissue in a sterile tube.
-
Homogenize the tissue sample until no visible particles remain.[1]
-
Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.
-
Add 0.2 ml of chloroform per 1 ml of TRIzol® reagent. Cap the tube securely and shake vigorously for 15 seconds.[1]
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
Carefully transfer the upper aqueous phase to a new RNase-free tube.
-
Precipitate the RNA by adding 0.5 ml of isopropanol per 1 ml of TRIzol® reagent used. Mix by inverting and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
Discard the supernatant. Wash the RNA pellet by adding at least 1 ml of 75% ethanol per 1 ml of TRIzol® reagent.
-
Vortex the sample briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as this will decrease its solubility.
-
Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 µl) of RNase-free water.
-
Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Reverse Transcription (cDNA Synthesis)
The extracted RNA is reverse transcribed into complementary DNA (cDNA), which serves as the template for qPCR.
-
Materials:
-
Procedure:
-
Thaw all components on ice.
-
In a sterile, RNase-free PCR tube, prepare the reverse transcription reaction mix according to the manufacturer's instructions. A typical reaction might include:
-
Total RNA (e.g., 1 µg)
-
Reverse transcriptase enzyme mix
-
Reaction buffer
-
RNase-free water to a final volume
-
-
Gently mix the components and centrifuge briefly.
-
Place the tubes in a thermal cycler and run the reverse transcription program as recommended by the manufacturer. A typical program might be:
-
Priming: 5 minutes at 25°C
-
Reverse Transcription: 20 minutes at 42°C
-
Inactivation: 5 minutes at 85°C
-
-
The resulting cDNA can be stored at -20°C until use in qPCR.
-
Quantitative PCR (qPCR)
This step amplifies and quantifies the target IL-4 cDNA relative to a reference gene.
-
Materials:
-
Primer Sequences (Example):
-
Procedure:
-
Thaw all components on ice.
-
Prepare the qPCR reaction mix in a sterile tube. For a single reaction, a typical mix would include:
-
qPCR Master Mix (2X)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
cDNA template (diluted as appropriate)
-
RNase-free water to the final volume
-
-
Aliquot the master mix into qPCR plate wells.
-
Add the cDNA template to the respective wells. Include no-template controls (NTC) to check for contamination.
-
Seal the plate, centrifuge briefly, and place it in the qPCR instrument.
-
Set up the thermal cycling program. A typical program for SYBR Green is:
-
Initial Denaturation: 95°C for 2-10 minutes
-
40 Cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis (to verify product specificity)
-
-
Run the qPCR experiment.
-
Data Presentation and Analysis
The most common method for analyzing relative gene expression is the 2-ΔΔCt (Livak) method.[8] This method normalizes the expression of the target gene (IL-4) to a reference gene and compares it to a control group.
Data Analysis Steps:
-
Determine the Cq (Quantification Cycle) values: The qPCR instrument software will automatically calculate the Cq value for each sample, which is the cycle number at which the fluorescence signal crosses a certain threshold.
-
Calculate ΔCq: Normalize the Cq value of the target gene (IL-4) to the Cq value of the reference gene for each sample.
-
ΔCq = Cq (IL-4) - Cq (Reference Gene)
-
-
Calculate ΔΔCq: Normalize the ΔCq of the experimental samples to the ΔCq of the control group.
-
ΔΔCq = ΔCq (Experimental Sample) - Average ΔCq (Control Group)
-
-
Calculate Fold Change: Determine the relative expression level.
-
Fold Change = 2-ΔΔCq
-
Example Data Tables:
Table 1: Raw Cq Values
| Sample ID | Treatment Group | Cq (IL-4) | Cq (Reference Gene) |
| 1 | Control | 28.5 | 19.2 |
| 2 | Control | 28.8 | 19.5 |
| 3 | Control | 28.6 | 19.3 |
| 4 | Treatment A | 26.1 | 19.4 |
| 5 | Treatment A | 26.4 | 19.6 |
| 6 | Treatment A | 26.2 | 19.5 |
| 7 | Treatment B | 30.2 | 19.3 |
| 8 | Treatment B | 30.5 | 19.4 |
| 9 | Treatment B | 30.3 | 19.2 |
Table 2: Relative Quantification of IL-4 mRNA Expression
| Sample ID | Treatment Group | ΔCq | Average ΔCq (Control) | ΔΔCq | Fold Change (2-ΔΔCq) |
| 1 | Control | 9.3 | 9.3 | 0.0 | 1.00 |
| 2 | Control | 9.3 | 9.3 | 0.0 | 1.00 |
| 3 | Control | 9.3 | 9.3 | 0.0 | 1.00 |
| 4 | Treatment A | 6.7 | 9.3 | -2.6 | 6.06 |
| 5 | Treatment A | 6.8 | 9.3 | -2.5 | 5.66 |
| 6 | Treatment A | 6.7 | 9.3 | -2.6 | 6.06 |
| 7 | Treatment B | 10.9 | 9.3 | 1.6 | 0.33 |
| 8 | Treatment B | 11.1 | 9.3 | 1.8 | 0.29 |
| 9 | Treatment B | 11.1 | 9.3 | 1.8 | 0.29 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for quantifying this compound mRNA expression.
IL-4 Signaling Pathway Overview
Caption: Simplified IL-4 signaling pathway via JAK/STAT.
References
- 1. RNA Extraction and RT-PCR on Mouse tissues [protocols.io]
- 2. RNA Extraction and RT-qPCR [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Isolation of RNA from the Murine Colonic Tissue and qRT-PCR for Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. cdn.origene.com [cdn.origene.com]
- 7. Mouse Il4 qPCR primer set (NM_021283) - DiaCarta, Inc. [diacarta.com]
- 8. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing M2 Macrophage Polarization with Recombinant Mouse IL-4
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the concentration of recombinant mouse Interleukin-4 (IL-4) for the successful polarization of M2 macrophages in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for recombinant mouse IL-4 to induce M2 macrophage polarization?
A1: The most commonly reported effective concentration of recombinant this compound for M2 macrophage polarization is between 10 ng/mL and 20 ng/mL.[1][2][3] Studies have shown that while concentrations as low as 0.5 ng/mL can initiate M2 marker expression, the maximal effect is generally observed at 10 ng/mL, with little to no additional benefit at concentrations above 20 ng/mL.[4] For optimization, it is advisable to test a range of concentrations, such as 1, 10, and 100 ng/mL.[2]
Q2: How long should I incubate my macrophages with IL-4 for optimal M2 polarization?
A2: A common incubation period for M2 polarization with IL-4 is 24 to 48 hours.[1][5] Some protocols may extend this to 72 hours (3 days) to observe significant changes in M2 marker expression.[4] The optimal duration can depend on the specific macrophage source (e.g., bone marrow-derived macrophages, peritoneal macrophages, or cell lines like RAW 264.7) and the markers being analyzed.
Q3: What are the key markers I should use to confirm successful M2 polarization in mouse macrophages?
A3: A panel of markers is recommended to reliably identify M2 macrophages due to their plasticity.[6] Key markers include cell surface proteins like CD206 (Mannose Receptor) and CD163, and intracellular markers such as Arginase-1 (Arg1).[7][8] Other commonly used mouse M2a markers are FIZZ1 and YM1. Novel markers like Egr2 have also been identified and can be used in conjunction with traditional markers for more definitive characterization.[9]
Q4: Can I polarize M1 macrophages to an M2 phenotype using IL-4?
A4: Yes, macrophages exhibit plasticity, and it is possible to repolarize M1 macrophages towards an M2-like phenotype by treating them with IL-4.[10] In fact, prior M1 activation may even prime macrophages to respond to lower doses of IL-4 and accelerate the phosphorylation of STAT6, a key signaling molecule in the IL-4 pathway.[10]
Q5: What is the primary signaling pathway activated by IL-4 to induce M2 polarization?
A5: The primary signaling pathway for IL-4-induced M2 macrophage polarization is the JAK-STAT6 pathway.[7][11] Upon IL-4 binding to its receptor, Janus kinases (JAK1 and JAK3) are activated, leading to the phosphorylation and activation of the transcription factor STAT6.[11] Activated STAT6 then translocates to the nucleus to promote the expression of M2-associated genes.[7] The MAPK signaling pathway also plays a role in regulating IL-4-mediated macrophage responses.[12][13][14]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no expression of M2 markers (e.g., CD206, Arg1) after IL-4 treatment. | 1. Suboptimal IL-4 Concentration: The concentration of IL-4 may be too low or too high. 2. Inactive IL-4: The recombinant IL-4 may have lost its bioactivity due to improper storage or handling.[5] 3. Cell Health: Macrophages may be unhealthy or have low viability. 4. Incorrect Incubation Time: The duration of IL-4 stimulation may be insufficient. | 1. Perform a dose-response experiment: Test a range of IL-4 concentrations (e.g., 1, 10, 20, 50, 100 ng/mL) to determine the optimal concentration for your specific cells and experimental conditions.[2] 2. Verify IL-4 activity: Use a new vial of IL-4 and ensure it has been stored and reconstituted according to the manufacturer's instructions.[15] Consider testing its activity on a cell line known to respond to IL-4. 3. Check cell viability: Use a viability dye (e.g., Trypan Blue) to assess the health of your macrophages before and after polarization. 4. Optimize incubation time: Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal stimulation period. |
| High variability in M2 marker expression between experiments. | 1. Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect macrophage responsiveness. 2. Macrophage Heterogeneity: The starting population of macrophages may be heterogeneous.[16] 3. Pipetting Errors: Inaccurate pipetting can lead to inconsistent IL-4 concentrations. | 1. Standardize your protocol: Maintain consistent cell seeding densities, use macrophages within a defined passage number range, and use the same batch of media and supplements for all experiments. 2. Use a consistent source of macrophages: Whenever possible, use macrophages from the same source (e.g., pooled bone marrow from a specific mouse strain). 3. Ensure accurate pipetting: Calibrate your pipettes regularly and use proper pipetting techniques. |
| Unexpected upregulation of M2 markers (e.g., CD206) with M1 stimuli (e.g., LPS). | 1. Macrophage Plasticity: Macrophages can co-express M1 and M2 markers, especially in vitro.[16] 2. Cell Line Specific Effects: Some cell lines, like RAW 264.7, may exhibit non-canonical responses to stimuli.[5] | 1. Use a panel of markers: Analyze the expression of multiple M1 (e.g., iNOS, TNF-α) and M2 markers to get a clearer picture of the polarization state. 2. Consider primary macrophages: Bone marrow-derived macrophages (BMDMs) or peritoneal macrophages often provide more physiologically relevant responses compared to cell lines.[17] |
| Difficulty detaching adherent macrophages for analysis (e.g., flow cytometry). | 1. Strong Adherence: Macrophages can be strongly adherent, and harsh detachment methods can damage cells. | 1. Use gentle detachment methods: Try using a cell scraper or a non-enzymatic cell dissociation buffer. If using trypsin, incubate for the shortest time necessary and monitor detachment under a microscope.[18] |
Data Presentation
Table 1: Recommended Recombinant this compound Concentrations for M2 Polarization
| Source | Recommended Concentration | Notes |
| Study on mBMMs | 10 ng/mL | Maximal effect on M2 marker expression observed at this concentration.[4] |
| General Recommendation | 10 - 20 ng/mL | Commonly used and effective range in published literature.[1][3] |
| Optimization Range | 1, 10, 100 ng/mL | Suggested range for initial dose-response experiments.[2] |
| Alternative Protocol | 20 ng/mL | Used in various protocols for M2 polarization.[1][19] |
Table 2: Key Markers for Mouse M2 Macrophage Polarization
| Marker Type | Marker | Description |
| Cell Surface | CD206 (MRC1) | Mannose receptor, a hallmark of M2 macrophages.[7] |
| CD163 | Scavenger receptor for the hemoglobin-haptoglobin complex.[7][8] | |
| Intracellular | Arginase-1 (Arg1) | Enzyme that metabolizes arginine to ornithine and urea, involved in tissue repair. |
| YM1 (Chi3l3) | Chitinase-like protein.[9] | |
| FIZZ1 (Retnla) | Resistin-like molecule alpha.[9] | |
| Transcription Factor | Egr2 | Early growth response protein 2.[9] |
| STAT6 | Signal transducer and activator of transcription 6, key for IL-4 signaling.[7] |
Experimental Protocols
Protocol 1: Isolation and Differentiation of Mouse Bone Marrow-Derived Macrophages (BMDMs)
-
Isolation of Bone Marrow Cells:
-
Euthanize a 6-12 week old mouse via an approved method.
-
Sterilize the hind legs with 70% ethanol.
-
Isolate the femur and tibia.
-
Flush the bone marrow from both ends of the bones using a syringe with cold PBS containing 3% FBS.[20]
-
Collect the cell suspension in a sterile tube on ice.
-
Filter the cell suspension through a 70-µm cell strainer to remove debris.[20]
-
Centrifuge the cells and resuspend the pellet in differentiation medium.
-
-
Differentiation into M0 Macrophages:
-
Differentiation Medium: High-glucose DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 20-50 ng/mL of recombinant mouse M-CSF.
-
Plate the cells in non-tissue culture treated dishes.
-
Culture for 6-7 days at 37°C and 5% CO₂, changing the medium every 2-3 days.[20] On day 7, the adherent cells will be differentiated M0 macrophages.
-
Protocol 2: M2 Polarization of BMDMs with IL-4
-
Preparation:
-
After 7 days of differentiation, gently detach the M0 macrophages using a cell scraper or a gentle cell dissociation buffer.
-
Count the viable cells and re-plate them in fresh culture dishes at the desired density in DMEM with 10% FBS.
-
-
Polarization:
-
Allow the cells to adhere for 2-4 hours.
-
Replace the medium with fresh medium containing the optimized concentration of recombinant this compound (e.g., 10-20 ng/mL).[1]
-
Incubate for 24-48 hours at 37°C and 5% CO₂.
-
-
Analysis:
-
After incubation, the cells are ready for analysis.
-
For gene expression analysis (qPCR), lyse the cells directly in the plate.
-
For protein analysis (flow cytometry, western blot), detach the cells gently.
-
For secreted cytokine analysis (ELISA), collect the cell culture supernatant.
-
Visualization of Key Pathways and Workflows
References
- 1. Generation and Polarization of Mouse Bone Marrow-Derived Macrophages [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of Mouse Macrophage Polarization in vitro Using IL-4 Delivery by Osmotic Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Obstacles and opportunities for understanding macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
- 8. cusabio.com [cusabio.com]
- 9. Novel Markers to Delineate Murine M1 and M2 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pro-inflammatory polarization primes Macrophages to transition into a distinct M2-like phenotype in response to IL-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in understanding the role of IL-4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Distinct Responses to IL4 in Macrophages Mediated by JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. geneticsmr.org [geneticsmr.org]
- 14. Distinct Responses to IL4 in Macrophages Mediated by JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. dovepress.com [dovepress.com]
- 17. researchgate.net [researchgate.net]
- 18. A generalized protocol for the induction of M2-like macrophages from mouse and rat bone marrow mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Troubleshooting Mouse IL-4 ELISA Assays
Welcome to the technical support center for Mouse IL-4 ELISA assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on low signal intensity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to a weak or absent signal in your this compound ELISA assay.
Q1: Why am I getting a low or no signal for my entire plate, including the standards?
A weak or absent signal across the entire plate often points to a systemic issue with the assay setup or reagents. Here are the most common causes and their solutions:
-
Improper Reagent Preparation or Storage: Reagents that are expired, improperly stored, or incorrectly prepared are a primary cause of low signal.[1][2][3] Ensure all reagents are within their expiration date and have been stored at the recommended temperatures.[1][3] Before starting the assay, allow all reagents to come to room temperature for at least 15-20 minutes.[2][3]
-
Incorrect Reagent Addition Sequence: Adding reagents in the wrong order can prevent the ELISA from working correctly.[2][3] Always follow the protocol's specified order of addition for samples, antibodies, and substrate.
-
Inactive Enzyme Conjugate (e.g., HRP): The enzyme conjugate (like Streptavidin-HRP) is critical for signal generation. If it has lost activity due to improper storage or age, the signal will be weak or absent.[1]
-
Substrate Solution Issues: The TMB substrate solution should be clear and colorless before use.[4] Contamination or degradation of the substrate can lead to a lack of signal.[4] Also, ensure the substrate is protected from light during incubation.[5][6]
-
Omission of a Key Reagent: Accidentally skipping a reagent, such as the detection antibody or the enzyme conjugate, will result in no signal.[4]
Q2: My standard curve looks good, but my samples are showing a low signal. What could be the problem?
If the standard curve is performing as expected, the issue likely lies with the samples themselves or how they are interacting with the assay.
-
Low Analyte Concentration: The concentration of IL-4 in your samples may be below the detection limit of the assay.[2] The minimum detectable concentration for some kits can be as low as 0.5 pg/mL.[4] Consider concentrating your samples or using a more sensitive ELISA kit if available.
-
Improper Sample Collection and Storage: Proper handling of samples is crucial. For serum, allow blood to clot for at least 30 minutes to 2 hours at room temperature before centrifugation.[1][4][7] For plasma, use appropriate anticoagulants like EDTA or heparin and centrifuge within 30 minutes of collection.[1][4] All samples should be stored at -70°C or lower and repeated freeze-thaw cycles should be avoided.[4][5]
-
Sample Matrix Effects: Components in the sample matrix (e.g., cell culture media, serum, plasma) can interfere with the antibody-antigen binding.[4] It's recommended to run a spike-and-recovery experiment to test for matrix effects. This involves adding a known amount of recombinant IL-4 to your sample and a control buffer to see if you can recover the spiked amount.
Q3: What are some common procedural errors that can lead to a low signal?
Even with perfect reagents and samples, errors in the experimental procedure can significantly impact your results.
-
Insufficient Incubation Times or Incorrect Temperatures: Incubation times and temperatures are optimized for the binding kinetics of the antibodies.[1][8] Deviating from the recommended times and temperatures can lead to incomplete binding and a weaker signal.[1][4]
-
Inadequate Washing: Insufficient washing between steps can lead to high background, but overly aggressive or incomplete washing can also remove bound antibodies or antigen, resulting in a low signal.[2][4] Ensure all wells are completely aspirated after each wash.[1]
-
Pipetting Errors: Inaccurate pipetting can lead to incorrect volumes of reagents being added to the wells.[1][7] Calibrate your pipettes regularly and use fresh tips for each standard, sample, and reagent.[1]
-
Plate Sealer Issues: Reusing plate sealers can cause cross-contamination between wells.[4] Always use a fresh sealer for each incubation step.
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for a this compound ELISA assay. Note that these are general guidelines, and you should always refer to the specific protocol provided with your ELISA kit.
Table 1: Typical Incubation Times and Temperatures
| Step | Incubation Time | Temperature |
| Sample/Standard Incubation | 90 minutes - 2 hours | 37°C or Room Temp |
| Biotinylated Detection Antibody Incubation | 1 hour | 37°C or Room Temp |
| HRP Conjugate Incubation | 30 minutes | 37°C or Room Temp |
| Substrate (TMB) Incubation | 15 - 30 minutes | Room Temp (in the dark) |
Table 2: Recommended Reagent Preparation
| Reagent | Preparation |
| Wash Buffer | Typically supplied as a 20X or 30X concentrate. Dilute to 1X with deionized or distilled water. Ensure any precipitates are redissolved before dilution.[4][5] |
| Standard | Reconstitute the lyophilized standard with the provided diluent to create a stock solution. Perform serial dilutions to generate the standard curve as per the protocol.[1] |
| Detection Antibody | Often supplied as a concentrate. Dilute to the working concentration using the appropriate diluent. |
| HRP Conjugate | Usually supplied as a concentrate. Dilute to the working concentration using the specified diluent. |
Key Experimental Protocols
Protocol 1: Standard Plate Washing Procedure
-
After incubation, aspirate or decant the contents of the wells.
-
Add 300-400 µL of 1X Wash Buffer to each well.[9]
-
Allow the wells to soak for 1-2 minutes.[1]
-
Aspirate or decant the wash buffer.
-
Repeat the wash step 3-5 times as specified in your protocol.[1]
-
After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual wash buffer.[2]
Protocol 2: Sample Preparation Guidelines
-
Cell Culture Supernatants: Centrifuge samples to remove any cellular debris before assaying.[4]
-
Serum: Use a serum separator tube and allow the blood to clot for at least 30 minutes at room temperature, followed by centrifugation at 1000 x g for 10 minutes.[4]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 10-15 minutes within 30 minutes of collection.[1][4] Hemolyzed samples are not suitable.[1]
-
Storage: Aliquot samples and store them at -70°C or colder to avoid repeated freeze-thaw cycles.[4][5]
Visual Guides
The following diagrams illustrate the standard ELISA workflow and a troubleshooting decision tree for low signal issues.
Caption: Standard Sandwich ELISA Workflow.
Caption: Troubleshooting Decision Tree for Low Signal.
References
- 1. file.elabscience.com [file.elabscience.com]
- 2. blog.abclonal.com [blog.abclonal.com]
- 3. ELISA Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Mouse Interleukin 4 (IL-4) Elisa Kit – AFG Scientific [afgsci.com]
- 8. This compound ELISA Kit - FAQs [thermofisher.com]
- 9. This compound ELISA Development Kit - Leinco Technologies [leinco.com]
Technical Support Center: Optimizing In Vitro Th2 Differentiation with Mouse IL-4
Welcome to the technical support center for in vitro Th2 differentiation. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve the efficiency of Th2 cell differentiation from mouse naïve CD4+ T cells using mouse IL-4.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during in vitro Th2 differentiation experiments.
Q1: My Th2 differentiation efficiency is low. What are the most critical factors to check?
A1: Low efficiency in Th2 differentiation can stem from several factors. The most critical to verify are:
-
Purity of Naïve CD4+ T cells: Ensure a high purity of naïve CD4+ T cells (CD4+/CD62L+/CD44low) are used as the starting population. Contamination with other cell types can hinder differentiation.
-
Cytokine Quality and Concentration: Use high-quality, bioactive recombinant this compound and IL-2. Optimal concentrations are crucial; refer to the data tables below for recommended ranges.
-
Neutralizing Antibodies: The presence of endogenous IFN-γ and IL-12 can drive differentiation towards Th1 lineage, actively inhibiting Th2 development.[1][2][3] Including neutralizing antibodies against IFN-γ and IL-12 is highly recommended to enhance Th2 polarization.[4]
-
TCR Stimulation: Proper activation of T cells through anti-CD3 and anti-CD28 antibodies is essential. Ensure the antibodies are correctly coated on the culture plates.
Q2: What is the optimal concentration of this compound for Th2 differentiation?
A2: The optimal concentration of this compound can vary slightly between laboratories and reagent suppliers. However, a general range of 10-50 ng/mL is commonly reported to be effective.[4][5][6][7] It is advisable to titrate IL-4 to find the optimal concentration for your specific experimental conditions.
Q3: Why is IL-2 added to the Th2 differentiation culture?
A3: IL-2 is crucial for the proliferation and survival of T cells following activation.[7][8] During Th2 differentiation, IL-2 signaling via STAT5 is important for optimal Th2 cytokine production.[9][10] Neutralizing IL-2 can inhibit Th2 differentiation even in the presence of IL-4.[8]
Q4: How long should the in vitro differentiation process take?
A4: The typical duration for in vitro Th2 differentiation is 4 to 7 days.[11][12][13] Cells are usually cultured for an initial 3 days, followed by harvesting, dilution, and further culture for a few more days to allow for expansion of the differentiated population.[5][14]
Q5: My cells are not proliferating well after stimulation. What could be the cause?
A5: Poor T cell proliferation can be due to:
-
Suboptimal TCR Stimulation: Insufficient coating of anti-CD3 and anti-CD28 antibodies can lead to weak T cell activation.
-
Low Cell Viability: The initial viability of the isolated naïve CD4+ T cells should be high.
-
Inadequate IL-2 Concentration: IL-2 is a key proliferation signal for T cells.
-
Incorrect Cell Seeding Density: A very low seeding density can impair cell-to-cell contact and signaling.
Q6: I see a significant population of IFN-γ producing cells in my Th2 culture. How can I prevent this?
A6: The presence of IFN-γ-producing Th1 cells is a common issue. To prevent this:
-
Add Anti-IFN-γ Antibodies: Include a neutralizing antibody against IFN-γ in your culture medium from the start of the differentiation process.[4][7]
-
Add Anti-IL-12 Antibodies: IL-12 is a potent inducer of Th1 differentiation.[15][16][17] Adding a neutralizing antibody against IL-12 will block this pathway and favor Th2 differentiation.[4][8]
Data Presentation: Recommended Reagent Concentrations
The following tables summarize the commonly used concentrations for key reagents in mouse Th2 differentiation protocols.
Table 1: Cytokine Concentrations
| Cytokine | Recommended Concentration Range | Common Starting Concentration |
| This compound | 10 - 50 ng/mL | 20 ng/mL[5] |
| Mouse IL-2 | 5 - 20 ng/mL | 10 ng/mL[12] |
Table 2: Neutralizing Antibody Concentrations
| Antibody | Recommended Concentration Range | Common Starting Concentration |
| Anti-Mouse IFN-γ | 5 - 10 µg/mL | 10 µg/mL[4] |
| Anti-Mouse IL-12 | 1 - 10 µg/mL | 10 µg/mL[4][8] |
Table 3: T-Cell Activation Antibody Concentrations
| Antibody | Recommended Coating Concentration |
| Anti-Mouse CD3ε | 1 - 5 µg/mL[7][12][18] |
| Anti-Mouse CD28 | 1 - 5 µg/mL[5][7][18] |
Experimental Protocols
This section provides a detailed methodology for a standard in vitro mouse Th2 differentiation experiment.
Protocol: In Vitro Differentiation of Mouse Naïve CD4+ T Cells into Th2 Cells
1. Isolation of Naïve CD4+ T Cells
-
Harvest spleens and lymph nodes from mice into a sterile petri dish containing RPMI-1640 medium.
-
Generate a single-cell suspension by teasing the tissues through a 70-µm nylon cell strainer.[5]
-
Isolate naïve CD4+ T cells using a negative selection magnetic bead-based kit, following the manufacturer's instructions to deplete non-CD4+ T cells, activated/memory T cells, and other hematopoietic cells.[11]
-
Assess the purity of the isolated naïve CD4+ T cells (CD4+/CD62L+/CD44low) by flow cytometry. Purity should be >90%.
2. T Cell Activation and Culture
-
Coat a 24-well tissue culture plate with anti-mouse CD3ε antibody (e.g., 1 µg/mL) and anti-mouse CD28 antibody (e.g., 1 µg/mL) in sterile PBS overnight at 4°C.[6][12]
-
The next day, wash the wells twice with sterile PBS to remove unbound antibodies.
-
Prepare the Th2 differentiation medium: Complete RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 50 µM β-mercaptoethanol, recombinant this compound (e.g., 20 ng/mL), recombinant mouse IL-2 (e.g., 10 ng/mL), anti-mouse IFN-γ antibody (e.g., 10 µg/mL), and anti-mouse IL-12 antibody (e.g., 10 µg/mL).
-
Seed the purified naïve CD4+ T cells at a density of 0.5-1 x 10^6 cells/mL in the antibody-coated wells.[7][12]
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2.
3. Cell Expansion and Maintenance
-
After 3 days of culture, harvest the cells and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cells in fresh Th2 differentiation medium (containing IL-4 and IL-2, but without anti-CD3/CD28 stimulation) and transfer to a new, non-coated plate.
-
Dilute the cells 1:2 to 1:4 with fresh medium every 2 days, depending on cell density and proliferation rate, to maintain a cell concentration of approximately 1 x 10^6 cells/mL.[13]
4. Analysis of Th2 Differentiation
-
On day 6 or 7, harvest the differentiated cells for analysis.
-
For intracellular cytokine staining, restimulate the cells for 4-6 hours with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).[5]
-
Perform flow cytometry to analyze the expression of the signature Th2 cytokine, IL-4, and the key transcription factor, GATA3. Include staining for IFN-γ to assess the level of Th1 contamination.
Mandatory Visualizations
IL-4 Signaling Pathway in Th2 Differentiation
The binding of IL-4 to its receptor on a naïve CD4+ T cell initiates a signaling cascade that is critical for Th2 differentiation. This process involves the activation of the transcription factor STAT6, which in turn upregulates the master regulator of Th2 lineage, GATA3.[9][19]
Caption: IL-4 signaling cascade leading to Th2 differentiation.
Experimental Workflow for In Vitro Th2 Differentiation
This workflow outlines the key steps from the isolation of naïve T cells to the final analysis of the differentiated Th2 population.
Caption: Experimental workflow for mouse Th2 cell differentiation.
References
- 1. Interleukin-12 can directly induce T-helper 1 responses in interferon-γ (IFN-γ) receptor-deficient mice, but requires IFN-γ signalling to downregulate T-helper 2 responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interferon γ Signaling Alters the Function of T Helper Type 1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Dissecting the dynamic transcriptional landscape of early T helper cell differentiation into Th1, Th2, and Th1/2 hybrid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Th2 Polarization of Mouse CD4+ Cells [protocols.io]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. pnas.org [pnas.org]
- 8. Interleukin 2 plays a central role in Th2 differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. T helper 2 (Th2) cell differentiation, type 2 innate lymphoid cell (ILC2) development and regulation of interleukin-4 (IL-4) and IL-13 production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How are TH2-type immune responses initiated and amplified? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. Mouse Naïve CD4+ T Cell Isolation and In vitro Differentiation into T Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. miltenyibiotec.com [miltenyibiotec.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. Interleukin 12 induces stable priming for interferon gamma (IFN-gamma) production during differentiation of human T helper (Th) cells and transient IFN-gamma production in established Th2 cell clones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Th Differentiation Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Tuning the Cytokine Responses: An Update on Interleukin (IL)-4 and IL-13 Receptor Complexes [frontiersin.org]
Preventing non-specific binding in MOUSE IL-4 immunoprecipitation
Welcome to the technical support center for mouse Interleukin-4 (IL-4) immunoprecipitation (IP). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help overcome challenges related to non-specific binding in mouse IL-4 IP experiments.
Troubleshooting Guide
This section addresses common issues encountered during this compound immunoprecipitation, offering potential causes and step-by-step solutions to minimize non-specific binding and improve the accuracy of your results.
Q1: I am observing high background in my negative control lanes (e.g., beads only, isotype control). What are the likely causes and how can I fix this?
A1: High background in negative controls is a common indicator of non-specific binding of proteins to the IP components.
Potential Causes:
-
Non-specific binding to beads: Proteins from the lysate may be binding directly to the agarose (B213101) or magnetic beads.
-
Non-specific binding to the isotype control antibody: The isotype control antibody may be cross-reacting with other proteins in the lysate.
-
Insufficient washing: Wash steps may not be stringent enough to remove all non-specifically bound proteins.
Solutions:
-
Pre-clearing the Lysate: This is a highly recommended step to remove proteins that non-specifically bind to the beads.[1][2]
-
Incubate your cell lysate with the beads (without the primary antibody) for 30-60 minutes at 4°C before starting the immunoprecipitation.
-
For even greater stringency, you can pre-clear the lysate with a non-specific antibody of the same isotype and from the same host species as your primary anti-IL-4 antibody.[1]
-
-
Blocking the Beads: Before adding the beads to your lysate, block them to saturate non-specific binding sites.
-
Incubate the beads with a blocking agent like 1-5% Bovine Serum Albumin (BSA) or non-fat milk in your wash buffer for at least 1 hour at 4°C.[3]
-
-
Optimizing Wash Steps: Increasing the stringency and number of washes can significantly reduce background.
-
Increase the number of washes to 4-6 times.
-
Increase the duration of each wash to 3-5 minutes.
-
Consider transferring the beads to a new tube for the final wash to minimize contamination from proteins stuck to the tube walls.
-
Increase the salt concentration (e.g., up to 500 mM NaCl) or add a mild non-ionic detergent (e.g., 0.1% Tween-20 or Triton X-100) to the wash buffer to disrupt weak, non-specific interactions.[2][4]
-
Q2: My final eluate contains many non-specific protein bands in addition to my target, this compound. How can I improve the specificity of my IP?
A2: The presence of multiple non-specific bands suggests that either the antibody is binding to off-target proteins or that other proteins are non-specifically interacting with the antibody-bead complex.
Potential Causes:
-
Antibody concentration is too high: Using an excess of the primary antibody can lead to non-specific binding.
-
Antibody is not specific enough: The primary antibody may have cross-reactivity with other proteins.
-
Weak protein-protein interactions: Non-specific protein interactions may not be sufficiently disrupted by the wash buffer.
Solutions:
-
Titrate the Primary Antibody: Determine the optimal antibody concentration by performing a titration experiment. Using the lowest concentration of antibody that still effectively pulls down your target can reduce non-specific binding.
-
Use a High-Affinity, Affinity-Purified Antibody: Whenever possible, use an affinity-purified antibody that has been validated for immunoprecipitation to ensure high specificity for this compound. Polyclonal antibodies can sometimes be advantageous for capturing the target protein due to their ability to bind multiple epitopes.
-
Increase Wash Buffer Stringency: As mentioned in the previous point, modifying your wash buffer can help.
-
Gradually increase the salt concentration (e.g., from 150 mM to 500 mM NaCl).
-
Incorporate a non-ionic detergent (e.g., 0.1-0.5% NP-40 or Triton X-100). Be cautious with detergents if you are studying protein-protein interactions, as they can disrupt them.
-
-
Optimize Lysis Buffer: The choice of lysis buffer is critical. For studying protein interactions, a non-denaturing buffer like one containing NP-40 or Triton X-100 is often preferred over a harsher buffer like RIPA, which can disrupt these interactions.[1]
Frequently Asked Questions (FAQs)
Q: What is the purpose of a pre-clearing step in immunoprecipitation?
A: Pre-clearing is an optional but often crucial step to reduce non-specific binding. It involves incubating the cell lysate with beads (and sometimes a non-specific antibody) before the actual immunoprecipitation. This step removes proteins from the lysate that have a tendency to bind non-specifically to the beads or the immunoglobulin constant region, thereby reducing background and improving the purity of the target protein.[1][3]
Q: Which is a better blocking agent: BSA or non-fat dry milk?
A: Both Bovine Serum Albumin (BSA) and non-fat dry milk are commonly used blocking agents, and the choice can depend on the specific experiment.
-
BSA: Generally a good all-purpose blocking agent. It is particularly recommended when working with phosphorylated proteins, as milk contains casein, a phosphoprotein that can interfere with detection.[5]
-
Non-fat dry milk: A cost-effective and efficient blocking agent. However, it should be avoided in systems involving biotin-avidin due to the presence of endogenous biotin (B1667282) and when detecting phosphoproteins.[6]
For this compound IP, starting with 3-5% BSA in your wash buffer is a good starting point.
Q: How many wash steps are recommended, and what should be in the wash buffer?
A: Typically, 3 to 5 wash steps are recommended. The composition of the wash buffer is critical for reducing background. A good starting point for a wash buffer is your lysis buffer with a physiological salt concentration (e.g., 150 mM NaCl). To increase stringency, you can:
-
Increase the salt concentration (e.g., up to 500 mM NaCl).
-
Add a non-ionic detergent (e.g., 0.1% - 0.5% Triton X-100 or NP-40).[2][4] It is important to find a balance, as overly stringent washes may disrupt the specific antibody-antigen interaction.
Q: Should I use Protein A or Protein G beads for my mouse anti-IL-4 antibody?
A: The choice between Protein A and Protein G depends on the species and subclass of your primary antibody. For mouse antibodies, Protein G generally has a higher affinity for a broader range of IgG subclasses compared to Protein A. Therefore, Protein G beads are often the preferred choice for immunoprecipitation with a mouse primary antibody.[7] Always check the manufacturer's specifications for your specific antibody and beads.
Data Presentation
Example Data: Comparison of Blocking Agents for this compound Immunoprecipitation
Disclaimer: The following data is illustrative and intended to demonstrate the expected outcome of optimizing blocking conditions. Actual results may vary.
| Blocking Agent (in TBST) | Concentration | Signal-to-Noise Ratio (IL-4/Background) |
| None | - | 1.5 |
| Non-fat Dry Milk | 5% (w/v) | 4.2 |
| Bovine Serum Albumin (BSA) | 3% (w/v) | 6.8 |
| Normal Goat Serum | 2% (v/v) | 5.5 |
Example Data: Effect of Wash Buffer Stringency on Non-Specific Binding
Disclaimer: The following data is for illustrative purposes.
| Wash Buffer Composition (TBS base) | Number of Washes | Relative Amount of Non-Specific Binding (%) |
| 150 mM NaCl, 0.1% Tween-20 | 3 | 100 |
| 300 mM NaCl, 0.1% Tween-20 | 3 | 65 |
| 500 mM NaCl, 0.1% Tween-20 | 3 | 30 |
| 150 mM NaCl, 0.5% NP-40 | 3 | 45 |
| 500 mM NaCl, 0.1% Tween-20 | 5 | 15 |
Experimental Protocols
Detailed Protocol for this compound Immunoprecipitation
This protocol provides a general framework. Optimization of antibody concentration, bead volume, and incubation times may be necessary for your specific experimental conditions.
A. Cell Lysis
-
Wash cultured cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors) to the cell pellet.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
B. Pre-clearing the Lysate (Recommended)
-
Add 20-30 µL of a 50% slurry of Protein G beads to 1 mg of total protein from your cleared lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 2,500 x g for 3 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube, avoiding the bead pellet.
C. Immunoprecipitation
-
Add the recommended amount of your primary anti-mouse IL-4 antibody to the pre-cleared lysate. For a negative control, add an equivalent amount of a mouse isotype control IgG.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 30-50 µL of a 50% slurry of pre-washed Protein G beads to the lysate-antibody mixture.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
Centrifuge the tubes at 2,500 x g for 3 minutes at 4°C to pellet the beads.
-
Carefully remove and discard the supernatant.
D. Washing
-
Add 500 µL of ice-cold wash buffer (e.g., lysis buffer or a modified version with higher salt or detergent concentration) to the bead pellet.
-
Gently invert the tube several times to resuspend the beads.
-
Centrifuge at 2,500 x g for 1 minute at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Repeat the wash steps 3-4 more times.
E. Elution
-
After the final wash, remove all residual supernatant.
-
Add 30-50 µL of 1X SDS-PAGE sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein and denature the antibody complex.
-
Centrifuge at 14,000 x g for 1 minute.
-
Carefully collect the supernatant, which contains your immunoprecipitated protein, for analysis by Western blotting.
Mandatory Visualization
Caption: Simplified this compound Signaling Pathway via the Type I Receptor.
Caption: General Experimental Workflow for Immunoprecipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. Tips for Immunoprecipitation | Rockland [rockland.com]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Endogenous protein interactomes resolved through immunoprecipitation-coupled quantitative proteomics in cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5 Tips for better immunoprecipitation (IP) | Proteintech Group [ptglab.com]
Best practices for storing and handling recombinant MOUSE IL-4
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the storage and handling of recombinant mouse Interleukin-4 (IL-4). It is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is recombinant mouse IL-4 and what are its key characteristics?
Recombinant mouse Interleukin-4 (IL-4) is a pleiotropic cytokine primarily produced by activated T lymphocytes, mast cells, and basophils.[1] It plays a crucial role in the regulation of immune responses, including the differentiation of T helper cells and isotype switching in B lymphocytes.[1][2] The recombinant form is typically produced in E. coli or yeast expression systems.[1][3]
| Characteristic | Value | Source |
| Molecular Mass | Approximately 13.5 - 14 kDa | [1][4] |
| Amino Acid Residues | 120 or 121 | [1][2] |
| Structure | Single, non-glycosylated polypeptide chain | [1][2] |
| Purity | Typically >95% as determined by SDS-PAGE | [1][5] |
| Endotoxin Level | Generally ≤ 0.1 ng/µg (or < 1 EU/µg) | [1][5] |
Q2: How should I reconstitute lyophilized recombinant this compound?
Proper reconstitution is critical for maintaining the biological activity of the cytokine.
-
Centrifuge the vial: Before opening, briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.[6][7]
-
Use the recommended solvent: Reconstitute in sterile, distilled water or sterile phosphate-buffered saline (PBS).[1][2][3] Some manufacturers may recommend a specific buffer, such as 10 mM acetic acid, so always consult the product-specific datasheet.[8]
-
Determine the right concentration: It is generally recommended to reconstitute to a concentration of 0.1-1.0 mg/mL.[2][7] For example, adding 100 µL of sterile water to a 10 µg vial will result in a 0.1 mg/mL (100 µg/mL) stock solution.
-
Incorporate a carrier protein: For long-term storage and to prevent loss of activity at low concentrations, the addition of a carrier protein like 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) is highly recommended.[1][9][10]
-
Gentle mixing: After adding the solvent, gently mix by pipetting or swirling. Avoid vigorous shaking or vortexing, which can denature the protein.[6]
Q3: What are the optimal storage conditions for recombinant this compound?
Storage conditions depend on whether the protein is in its lyophilized or reconstituted form.
| Form | Storage Temperature | Duration | Recommendations | Source(s) |
| Lyophilized | -20°C to -80°C | Up to 12 months or more | Store desiccated. Stable for short periods (e.g., 3 weeks) at room temperature. | [1][4][9] |
| Reconstituted (Stock Solution) | -20°C to -80°C | 3-6 months | Aliquot to avoid repeated freeze-thaw cycles. Use polypropylene (B1209903) tubes. | [4][7][9] |
| Reconstituted (Short-term) | 2°C to 8°C | 1 week to 1 month | Store under sterile conditions. | [1][4][9] |
Troubleshooting Guide
Issue 1: Loss of Biological Activity
Q: My recombinant this compound is not showing the expected biological effect in my cell-based assay. What could be the cause?
A: Several factors can contribute to a loss of bioactivity. Consider the following troubleshooting steps:
-
Improper Reconstitution or Storage:
-
Did you add a carrier protein? For long-term storage or when working with dilute solutions, a carrier protein (e.g., 0.1% BSA) is crucial to prevent the cytokine from adhering to the vial surface and to enhance stability.[1][9] Failure to add a carrier protein can result in a significant loss of activity.[5]
-
Have you subjected the protein to multiple freeze-thaw cycles? Repeated freezing and thawing can denature the protein. It is essential to aliquot the reconstituted stock solution into single-use volumes.[1][6][9]
-
Is the reconstituted protein stored for too long? Even when stored correctly, reconstituted proteins have a finite shelf life. Check the manufacturer's recommendations for storage duration.[4][9]
-
-
Experimental Conditions:
-
Is your cell line responsive to this compound? Confirm that your target cells express the IL-4 receptor. Some cell lines, like HT-2, are commonly used to test this compound activity.[4][10]
-
Have you optimized the concentration? The effective dose (ED50) can vary between cell lines and experimental setups. Perform a dose-response experiment to determine the optimal concentration for your specific assay.[11]
-
Is there an issue with your assay? Ensure that other components of your experiment (e.g., cell viability, media, other reagents) are optimal. Poor cell health can impact the response to cytokines.[12]
-
-
Product-Specific Issues:
-
Could there be lot-to-lot variability? In some cases, there can be variations in activity between different manufacturing batches.[13] If you suspect this is the issue, contact the supplier's technical support.
-
Issue 2: Protein Precipitation or Aggregation
Q: I noticed precipitates in my reconstituted IL-4 solution. What should I do?
A: Protein precipitation can lead to a loss of active protein.
-
Reconstitution Conditions: Ensure you are using the recommended sterile, high-purity water or buffer for reconstitution.[1][10] Reconstituting at too high a concentration or in an inappropriate buffer can sometimes lead to precipitation.
-
Storage: Storing reconstituted protein at 4°C for extended periods might increase the risk of aggregation for some proteins. For long-term storage, freezing at -20°C or -80°C is recommended.[6][9]
-
Handling: Avoid vigorous vortexing or shaking during reconstitution, as this can cause aggregation.[6]
Experimental Protocols & Visualizations
IL-4 Signaling Pathway
Interleukin-4 signals through two main receptor complexes, Type I and Type II, leading to the activation of the Jak/STAT pathway.[9]
Caption: IL-4 signaling through Type I and II receptors activates the JAK/STAT pathway.
General Experimental Workflow for Cell-Based Assays
This workflow outlines the key steps for using recombinant this compound in a typical cell culture experiment.
Caption: A typical workflow for using recombinant this compound in cell culture.
References
- 1. immunotools.de [immunotools.de]
- 2. novusbio.com [novusbio.com]
- 3. ibisci.com [ibisci.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. Recombinant this compound [bdbiosciences.com]
- 6. bosterbio.com [bosterbio.com]
- 7. This compound Recombinant Protein - FAQs [thermofisher.com]
- 8. This compound Recombinant Protein (PMC0046) [thermofisher.com]
- 9. This compound Recombinant Protein | Cell Signaling Technology [cellsignal.com]
- 10. You are being redirected... [bio-world.com]
- 11. bio-techne.com [bio-techne.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Choosing and Using Anti-Mouse IL-4 Antibodies for Neutralization
Welcome to our technical support center. This resource is designed to guide researchers, scientists, and drug development professionals in selecting and utilizing the right anti-mouse IL-4 antibody for neutralization experiments. Below you will find frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key factors to consider when selecting an anti-mouse IL-4 antibody for neutralization?
A1: When selecting an anti-mouse IL-4 antibody for neutralization, several factors are critical:
-
Neutralizing Capability: Ensure the antibody is validated for neutralization. The clone 11B11 is a widely cited and effective neutralizing antibody for mouse IL-4.[1][2][3]
-
Specificity: The antibody should specifically bind to this compound with high affinity. The 11B11 clone specifically recognizes an epitope on this compound.[4]
-
Purity and Endotoxin (B1171834) Levels: For in vivo studies, it is crucial to use a functional grade antibody with high purity (≥95%) and low endotoxin levels (< 1.0 EU/mg) to avoid non-specific immune responses.[4]
-
Isotype: The antibody's isotype can influence its function in vivo. The 11B11 clone is a Rat IgG1.[3][4] An appropriate isotype control should be used in all experiments.
-
Application: Confirm the antibody is suitable for your specific application, whether it be in vitro cell-based assays or in vivo studies in animal models.
Q2: What is the difference between the 11B11 and BVD6-24G2 anti-mouse IL-4 antibody clones?
A2: The 11B11 and BVD6-24G2 clones are both monoclonal antibodies that recognize this compound, but they are typically used for different applications.
-
11B11: This clone is widely recognized for its ability to neutralize the biological activity of both natural and recombinant this compound, making it ideal for functional assays.[1][2] It is also commonly used as the capture antibody in sandwich ELISA and ELISPOT assays.[1]
-
BVD6-24G2: This clone is often used as the detection antibody in sandwich ELISA and ELISPOT assays, typically in conjunction with 11B11 as the capture antibody.[1][2] While it binds to this compound, it is not primarily characterized as a neutralizing antibody.
Q3: Should I choose a monoclonal or polyclonal antibody for IL-4 neutralization?
A3: The choice between a monoclonal and polyclonal antibody depends on the specific requirements of your experiment.
-
Monoclonal Antibodies (mAbs): Offer high specificity to a single epitope, ensuring low batch-to-batch variability and reproducible results.[5] This makes them ideal for quantitative neutralization assays and long-term studies. The 11B11 clone is a monoclonal antibody.
-
Polyclonal Antibodies (pAbs): Comprise a mixture of antibodies that recognize multiple epitopes on the target antigen. This can lead to a stronger signal in some applications but also increases the risk of cross-reactivity and batch-to-batch variability.[5][6]
For most neutralization applications requiring high specificity and reproducibility, a monoclonal antibody such as 11B11 is the preferred choice.
Antibody Specifications
For your convenience, here is a summary of the specifications for the commonly used 11B11 anti-mouse IL-4 neutralizing antibody.
| Feature | Specification | Source(s) |
| Clone | 11B11 | [1][2] |
| Reactivity | Mouse | [3][4] |
| Isotype | Rat IgG1, kappa | [3][4] |
| Applications | In vivo and in vitro neutralization, ELISA (capture), ELISPOT (capture), Flow Cytometry | [1][7] |
| Purity | ≥95% (functional grade) | [3][4] |
| Endotoxin Level | < 1.0 EU/mg (functional grade for in vivo use) | [4] |
| Immunogen | Partially purified native this compound | [3] |
Experimental Protocols
In Vitro Neutralization of this compound using a CTLL-2 Cell Proliferation Assay
This protocol describes how to determine the neutralizing activity of an anti-mouse IL-4 antibody by measuring the inhibition of IL-4-induced proliferation of the mouse cytotoxic T-cell line, CTLL-2.
Materials:
-
CTLL-2 cells (ATCC® TIB-214™)
-
Recombinant this compound
-
Anti-mouse IL-4 neutralizing antibody (e.g., clone 11B11)
-
Isotype control antibody (e.g., Rat IgG1)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
-
Cell proliferation reagent (e.g., WST-1 or MTS)
-
96-well flat-bottom tissue culture plates
Methodology:
-
Cell Preparation:
-
Culture CTLL-2 cells in complete RPMI-1640 medium supplemented with recombinant mouse IL-2 (e.g., 10 ng/mL).
-
Prior to the assay, wash the cells three times with IL-2-free medium to remove any residual IL-2.
-
Resuspend the cells in fresh, IL-2-free complete medium and determine the cell density and viability. Adjust the cell concentration to 4 x 10^5 cells/mL.
-
-
Assay Setup:
-
In a 96-well plate, prepare serial dilutions of the anti-mouse IL-4 antibody and the isotype control.
-
Add a constant, predetermined optimal concentration of recombinant this compound to each well containing the antibody dilutions. This concentration should be the one that induces submaximal (e.g., 80%) proliferation of CTLL-2 cells.
-
Include the following controls:
-
Cells only (no IL-4, no antibody)
-
Cells + IL-4 (no antibody)
-
Cells + isotype control + IL-4
-
-
Incubate the plate at 37°C for 1-2 hours to allow the antibody to bind to IL-4.
-
-
Cell Seeding and Incubation:
-
Add 50 µL of the prepared CTLL-2 cell suspension (2 x 10^4 cells) to each well.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Measurement of Proliferation:
-
Add the cell proliferation reagent (e.g., 10 µL of WST-1) to each well.
-
Incubate for an additional 2-4 hours, or as recommended by the manufacturer.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of neutralization for each antibody concentration using the following formula: % Neutralization = (1 - [(Absorbance of (Cells + IL-4 + Ab) - Absorbance of (Cells only)) / (Absorbance of (Cells + IL-4) - Absorbance of (Cells only))]) x 100
-
Determine the Neutralization Dose 50 (ND50), which is the antibody concentration that results in 50% neutralization of the IL-4 activity.
-
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High Background Proliferation (in "Cells only" wells) | Residual IL-2 in the cell culture. | Ensure thorough washing of CTLL-2 cells with IL-2-free medium before the assay. |
| Mycoplasma contamination. | Test cells for mycoplasma contamination and treat if necessary. | |
| No or Weak IL-4-induced Proliferation | Inactive recombinant IL-4. | Use a new or validated batch of recombinant this compound. |
| Suboptimal IL-4 concentration. | Perform a dose-response experiment to determine the optimal concentration of IL-4. | |
| Poor cell health. | Ensure CTLL-2 cells are healthy and in the logarithmic growth phase before the assay. | |
| High Variability Between Replicate Wells | Inconsistent cell seeding. | Ensure a homogenous cell suspension and careful pipetting. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with sterile medium. | |
| No Neutralization Observed | Inactive or incorrect antibody. | Use a validated neutralizing antibody clone like 11B11 and ensure proper storage. |
| Insufficient antibody concentration. | Increase the concentration range of the antibody in the assay. | |
| Incorrect experimental setup. | Double-check all reagent concentrations and incubation times. | |
| Isotype Control Shows Neutralization | Non-specific binding of the isotype control. | Use a different isotype control or ensure it is of high quality and at the correct concentration. |
| Contamination of the isotype control. | Use a fresh, sterile aliquot of the isotype control antibody. |
References
- 1. Anti-Mouse IL4 (Interleukin4, Clone 11B11) In Vivo | Leinco [leinco.com]
- 2. IL-4 Monoclonal Antibody (11B11) (14-7041-81) [thermofisher.com]
- 3. InVivoMAb anti-mouse IL-4 | Bio X Cell [bioxcell.com]
- 4. assaygenie.com [assaygenie.com]
- 5. antibodyresearch.com [antibodyresearch.com]
- 6. Monoclonal vs. Polyclonal Antibodies | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. ichor.bio [ichor.bio]
Optimizing stimulation conditions for MOUSE IL-4 production in splenocytes
This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions for researchers stimulating mouse splenocytes to produce Interleukin-4 (IL-4).
Troubleshooting Guide
This section addresses common problems encountered during the stimulation of mouse splenocytes for IL-4 production.
Problem 1: Low or undetectable IL-4 levels in the supernatant/cells.
-
Possible Cause 1: Suboptimal Stimulant Concentration. The concentration of stimulating agents like anti-CD3/anti-CD28 antibodies or PMA/Ionomycin (B1663694) may not be optimal.
-
Solution: Perform a dose-response titration for each stimulant to determine the ideal concentration for your specific experimental conditions. It's possible that the concentration used is insufficient to induce robust IL-4 production[1]. For example, while PMA is often used at 50 ng/mL, its optimal concentration can vary[2][3].
-
-
Possible Cause 2: Inappropriate Incubation Time. IL-4 production is time-dependent, and the peak production might have been missed.
-
Possible Cause 3: Poor Cell Viability. Dead or unhealthy cells will not produce cytokines effectively.
-
Possible Cause 4: Incorrect Cell Density. Both excessively high and low cell densities can negatively impact cytokine production due to nutrient depletion, waste accumulation, or insufficient cell-to-cell contact.
-
Solution: Optimize the cell seeding density. A common starting point is 1-2 x 10^6 cells/mL. Test a range of densities to find the best one for your system.
-
Problem 2: High background IL-4 levels in unstimulated control wells.
-
Possible Cause 1: Contamination. Contamination with microbial products (like LPS) can cause non-specific activation of splenocytes.
-
Solution: Use sterile techniques throughout the entire procedure. Ensure all reagents, media, and labware are sterile and endotoxin-free.
-
-
Possible Cause 2: Pre-activated Splenocytes. The mice may have an underlying infection or inflammation, leading to in-vivo T-cell activation.
-
Solution: Ensure mice are healthy and housed in a clean environment. Inspect spleens for any abnormalities like enlargement during harvesting, as this can be an indicator of a pre-existing immune response[6].
-
Problem 3: High variability between replicate wells or experiments.
-
Possible Cause 1: Inconsistent Cell Plating. Inaccurate or inconsistent cell counts and volumes when plating will lead to variability.
-
Solution: Ensure the cell suspension is homogenous before plating by gently pipetting. Use calibrated pipettes and be meticulous when dispensing cells into wells.
-
-
Possible Cause 2: Donor-to-Donor Variability. Significant biological variation can exist between individual mice.
-
Solution: Pool splenocytes from multiple mice (if the experimental design allows) to average out individual differences[1]. When comparing treatment groups, ensure that cells from the same mouse or pool are used across all conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for stimulating IL-4 production in mouse splenocytes? A1: The two most common polyclonal stimulation methods are:
-
Anti-CD3 and Anti-CD28 Antibodies: This method mimics T-cell receptor (TCR) and co-stimulatory signaling, which is a physiologically relevant way to activate T-cells[7][8].
-
PMA and Ionomycin: This is a potent, receptor-independent method. PMA activates Protein Kinase C (PKC), and ionomycin increases intracellular calcium, together bypassing proximal signaling events to strongly induce cytokine production[2][9].
Q2: How long should I stimulate the splenocytes? A2: The optimal duration depends on your assay. For measuring secreted IL-4 in the supernatant via ELISA, typical incubation times range from 48 to 72 hours. For intracellular cytokine analysis by flow cytometry, a much shorter stimulation of 4-6 hours in the presence of a protein transport inhibitor (like Brefeldin A or Monensin) is required to allow cytokines to accumulate inside the cell[4][9].
Q3: What is the expected yield of IL-4? A3: The yield of IL-4 is highly variable and depends on many factors, including the mouse strain (e.g., BALB/c mice are often higher Th2 responders), the stimulation method, incubation time, and the specific assay used for detection. It is essential to include positive and negative controls in every experiment to properly interpret the results.
Q4: Do I need to purify CD4+ T-cells from the splenocyte population? A4: Not necessarily. Whole splenocyte preparations contain antigen-presenting cells (APCs) like dendritic cells and B-cells, which can provide necessary co-stimulation to T-cells. However, if you need to study a pure T-cell response, purification of CD4+ cells is required. IL-4 is produced primarily by activated CD4+ T cells of the Th2 phenotype[10][11].
Q5: Why is red blood cell (RBC) lysis necessary during splenocyte isolation? A5: The spleen contains a large number of red blood cells. Lysing them is critical to remove them from the single-cell suspension, which enriches the lymphocyte population and prevents interference in downstream assays[5][12].
Experimental Protocols & Data
Protocol 1: Mouse Splenocyte Isolation
This protocol describes the mechanical dissociation and preparation of a single-cell suspension from a mouse spleen.[6][13]
-
Aseptic Spleen Removal: Euthanize a mouse according to institutional guidelines. Sterilize the abdomen with 70% ethanol (B145695) and aseptically remove the spleen, placing it into a petri dish containing 5-10 mL of ice-cold sterile PBS or culture medium.[12][13]
-
Mechanical Dissociation: Place a 70 µm cell strainer over a 50 mL conical tube. Transfer the spleen onto the strainer. Using the plunger from a sterile 3 mL syringe, gently mash the spleen through the mesh.[6][12]
-
Rinse and Collect: Rinse the strainer and the petri dish with 10-15 mL of cold medium to ensure maximum cell recovery into the 50 mL tube.
-
Centrifugation: Centrifuge the cell suspension at 300-400 x g for 10 minutes at 4°C.[5][6] Discard the supernatant.
-
Red Blood Cell (RBC) Lysis: Resuspend the cell pellet in 2-3 mL of RBC Lysis Buffer (e.g., ACK Lysis Buffer) and incubate for 3-5 minutes at room temperature.[5][12]
-
Neutralize Lysis: Add 10-15 mL of culture medium or PBS to the tube to stop the lysis reaction. Centrifuge again at 300-400 x g for 10 minutes at 4°C.
-
Final Wash and Count: Discard the supernatant and resuspend the pellet in complete culture medium. Perform a cell count using a hemocytometer and assess viability with Trypan Blue. The splenocytes are now ready for culture.[5]
Protocol 2: Splenocyte Stimulation for IL-4 Supernatant Collection
-
Cell Plating: Dilute the isolated splenocytes in complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol). Plate the cells in a flat-bottom 96-well plate at a density of 1 x 10^6 cells/mL (200 µL per well).
-
Add Stimuli: Add the stimulating agents to the appropriate wells.
-
Anti-CD3/CD28: Use plate-bound anti-CD3 (pre-coat wells overnight at 4°C) and soluble anti-CD28.
-
PMA/Ionomycin: Add directly to the culture medium.
-
-
Incubation: Culture the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
Harvest Supernatant: After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet the cells. Carefully collect the supernatant without disturbing the pellet.
-
Analysis: Store the supernatant at -80°C or analyze immediately for IL-4 concentration using an ELISA kit.
Data Tables: Recommended Stimulation Conditions
Table 1: Polyclonal T-Cell Stimulants
| Stimulant | Type | Typical Concentration Range | Notes |
| Anti-CD3ε (clone 145-2C11) | Plate-Bound | 1 - 10 µg/mL | Binds to the T-cell receptor complex, providing the primary activation signal.[7] |
| Anti-CD28 (clone 37.51) | Soluble | 1 - 5 µg/mL | Provides the co-stimulatory signal necessary for full T-cell activation and cytokine production.[7] |
| PMA (Phorbol 12-myristate 13-acetate) | Chemical | 10 - 50 ng/mL | Potent PKC activator, bypassing membrane receptor signaling.[2][3][4] |
| Ionomycin | Ionophore | 250 - 1000 ng/mL | Increases intracellular calcium, synergizing with PMA to activate T-cells.[2][3][4] |
| Concanavalin A (Con A) | Lectin | 2 - 5 µg/mL | A T-cell mitogen that cross-links glycoproteins on the cell surface.[14][15] |
Table 2: Typical Experimental Parameters
| Parameter | Recommended Range | Purpose |
| Cell Seeding Density | 1 - 2 x 10^6 cells/mL | To ensure optimal cell health and response. |
| Incubation Time (Supernatant) | 24 - 96 hours | To allow for accumulation of secreted IL-4. |
| Incubation Time (Intracellular) | 4 - 6 hours | To trap cytokines within the cell for flow cytometry.[4] |
| Culture Plate Format | 96-well, flat-bottom | Suitable for most stimulation assays and ELISAs. |
Visualized Workflows and Pathways
Experimental Workflow
Caption: Workflow for mouse splenocyte stimulation and IL-4 analysis.
T-Cell Activation and IL-4 Signaling Pathway
Caption: Simplified T-cell activation pathway leading to IL-4 production.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - Cytokine secretion by splenocytes following PMA/ionomycin stimulation. - Public Library of Science - Figshare [plos.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of T cells in mouse lymphoid tissue and blood with flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. surgery.pitt.edu [surgery.pitt.edu]
- 6. stemcell.com [stemcell.com]
- 7. Stimulation via the CD3 and CD28 molecules induces responsiveness to IL-4 in CD4+CD29+CD45R- memory T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Recent advances in understanding the role of IL-4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IL-4: an important cytokine in determining the fate of T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to isolate and enrich mouse splenic naive CD4+ T cells for in vitro CD4+CD8αα+ cell induction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mouse Spleen Single Cell Suspension Preparation Process and Precautions [elabscience.com]
- 14. journals.pan.pl [journals.pan.pl]
- 15. journals.asm.org [journals.asm.org]
Technical Support Center: Mouse IL-4 ELISpot Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background and achieve optimal results in Mouse IL-4 ELISpot assays.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during this compound ELISpot experiments in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in a this compound ELISpot assay?
High background can manifest as a general darkening of the membrane or the appearance of non-specific spots, making it difficult to accurately enumerate antigen-specific responses. The most common culprits include:
-
Inadequate Washing: Insufficient removal of unbound reagents is a primary cause of high background.[1][2][3]
-
Suboptimal Reagent Concentrations: Incorrect concentrations of capture antibody, detection antibody, or streptavidin-enzyme conjugate can lead to non-specific binding.[4][5]
-
Poor Cell Viability and Handling: High numbers of dead cells or stressed cells can result in non-specific cytokine release or membrane damage.
-
Contamination: Reagents or cell cultures contaminated with bacteria, fungi, or endotoxins can activate cells non-specifically.[1][2]
-
Overdevelopment: Prolonged incubation with the substrate can lead to a general darkening of the well.[6][7]
-
Issues with Blocking: Ineffective blocking of the membrane can result in non-specific binding of antibodies and other reagents.[6]
Q2: My negative control wells (cells without stimulus) have a high number of spots. What could be the reason?
High background in negative control wells indicates spontaneous or non-specific cytokine secretion. Potential causes include:
-
Pre-activated Cells: Cells may have been activated in vivo or during the isolation and handling process.[8][9] Allowing cells to rest after thawing can help reduce this.[10]
-
Cell Crowding: Plating too many cells per well can lead to non-specific activation due to cell-to-cell contact.[2] A recommended starting point is 200,000-300,000 cells per well for antigen-specific responses.[2]
-
Contaminants in Reagents: Endotoxins or other contaminants in the culture medium, serum, or other reagents can stimulate cells.[2] It is crucial to test new batches of serum and use sterile techniques.[2]
Q3: The entire membrane in my wells is dark, not just distinct spots. What should I do?
A general darkening of the membrane is often due to issues with reagents or the washing process:
-
Presence of Tween 20: Tween 20, a detergent commonly used in ELISAs, should not be used in ELISpot wash buffers as it can damage the PVDF membrane.[8][11]
-
High DMSO Concentration: If your antigen is dissolved in DMSO, ensure the final concentration in the well is below 0.5%, as higher concentrations can damage the membrane.[8][11]
-
Carryover of Secreted Cytokines: If cells are pre-stimulated, they must be washed thoroughly before being added to the ELISpot plate to remove any secreted IL-4 in the supernatant.[11][12]
-
Improper Plate Drying: Ensure the plate is completely dry before reading, as wet membranes can appear dark.[4][7]
Experimental Protocols & Data
This section provides detailed methodologies for key experimental steps and summarizes important quantitative data in tables for easy reference.
Key Experimental Protocols
Protocol 1: PVDF Plate Pre-treatment and Coating
-
Ethanol (B145695) Activation: Add 50 µL of 70% ethanol to each well for a maximum of 2 minutes (for MAIPSWU plates) or 20 µL of 35% ethanol for a maximum of 1 minute (for MSIP plates).[13] The membrane should turn a uniform pale grey.
-
Washing: Wash the plate 5 times with 200 µL of sterile water per well.[13] It is critical that the membrane does not dry out after this step.[13]
-
Antibody Coating: Dilute the capture anti-mouse IL-4 antibody to the recommended concentration (typically 15 µg/mL) in sterile PBS.[11][13] Add 100 µL of the diluted antibody to each well.
-
Incubation: Cover the plate and incubate overnight at 4-8°C.[13]
Protocol 2: Cell Preparation and Seeding
-
Cell Viability: Ensure cell viability is high (>90%). If using cryopreserved cells, allow them to rest for at least one hour at 37°C after thawing and washing.[10][13]
-
Cell Counting: Count viable cells and resuspend them in complete cell culture medium to the desired concentration. A common starting point for splenocytes is 2.5 x 10^5 cells/well.[11]
-
Blocking: Wash the coated plate 5 times with sterile PBS. Block the plate by adding 200 µL of complete cell culture medium (e.g., RPMI 1640 with 10% FCS) to each well and incubate for at least 30 minutes at room temperature.[13]
-
Seeding: Remove the blocking medium and add your cells and stimuli (100 µL total volume per well).[13]
Protocol 3: Detection and Development
-
Cell Removal: After the appropriate incubation time (typically 18-48 hours), wash the plate 5 times with PBS to remove the cells.[11][13]
-
Detection Antibody: Add 100 µL of the biotinylated anti-mouse IL-4 detection antibody, diluted to the recommended concentration (e.g., 1 µg/mL) in PBS with 0.5% FCS, to each well. Incubate for 2 hours at room temperature.[13]
-
Enzyme Conjugate: Wash the plate 5 times with PBS. Add 100 µL of Streptavidin-ALP, diluted 1:1000 in PBS with 0.5% FCS, to each well. Incubate for 1 hour at room temperature.[13]
-
Substrate Addition: Wash the plate 5 times with PBS. Add 100 µL of the substrate solution (e.g., BCIP/NBT) to each well and monitor spot development.
-
Stopping the Reaction: Stop the development by washing thoroughly with deionized water.[8] Allow the plate to dry completely before analysis.
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations
| Reagent | Typical Concentration | Notes |
| Capture Antibody | 15 µg/mL | Should be optimized for each new lot.[11][13] |
| Detection Antibody | 1 µg/mL | Excess detection antibody can increase background.[4][13] |
| Streptavidin-ALP | 1:1000 dilution | Titrate for optimal signal-to-noise ratio.[13] |
Table 2: Recommended Cell Numbers and Incubation Times
| Cell Type | Cell Number per Well | Incubation Time |
| Mouse Splenocytes (Antigen-specific) | 200,000 - 300,000 | 18 - 48 hours[2][13] |
| Mouse Splenocytes (Polyclonal stimulus) | 50,000 | 18 - 24 hours[2] |
Visual Guides
This section provides diagrams to illustrate key workflows and decision-making processes.
Caption: Workflow for the this compound ELISpot Assay.
Caption: Troubleshooting Decision Tree for High Background.
References
- 1. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 2. mabtech.com [mabtech.com]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. Troubleshooting Your ELISpot Assay | Life Science Research | Merck [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. High background ELISPOT | Abcam [abcam.com]
- 8. mabtech.com [mabtech.com]
- 9. researchgate.net [researchgate.net]
- 10. ELISPOT protocol | Abcam [abcam.com]
- 11. mabtech.com [mabtech.com]
- 12. Troubleshooting B cell ELISPOT assay | U-CyTech [ucytech.com]
- 13. stella.mabtech.com [stella.mabtech.com]
How to validate the bioactivity of a new batch of recombinant MOUSE IL-4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the bioactivity of a new batch of recombinant mouse Interleukin-4 (IL-4).
Frequently Asked Questions (FAQs)
Q1: What is the most common method to validate the bioactivity of recombinant mouse IL-4?
The most common method is a cell-based proliferation assay using the murine T-cell line, HT-2.[1][2][3][4][5][6] This assay is quantitative and measures the dose-dependent stimulation of cell proliferation induced by IL-4. The result is typically expressed as an ED50 value.
Q2: What is ED50 and what is a typical range for recombinant this compound?
The ED50 (Half Maximal Effective Concentration) is the concentration of IL-4 that induces 50% of the maximum response in the bioassay. This value is a critical measure of the protein's potency. For recombinant this compound, the expected ED50 typically falls within the range of 0.1 to 10 ng/mL.[1][4][6] However, this can vary between suppliers and specific lots.
Q3: What other parameters are important to consider for a new batch of recombinant protein?
Besides bioactivity, it is crucial to check the purity and endotoxin (B1171834) levels of the new batch.[1][2][3][6] High purity (>95% as determined by SDS-PAGE) ensures that the observed activity is from the IL-4 protein itself.[1][3][4][5][6] Low endotoxin levels (<0.1 EU per 1 μg of the protein) are essential to avoid non-specific cellular responses.[1][2][6]
Q4: My new batch of recombinant this compound shows low or no activity. What are the possible causes?
Low or no bioactivity can stem from several factors:
-
Improper Reconstitution and Storage: The protein may not have been reconstituted according to the manufacturer's instructions or may have been stored improperly.[3][7] It is crucial to use the recommended solvent and to aliquot the protein to avoid multiple freeze-thaw cycles.[3][7]
-
Protein Degradation: The protein may have degraded due to exposure to high temperatures or improper storage.[7][8]
-
Assay-Related Issues: Problems with the cell line (e.g., high passage number, contamination), reagents, or the assay protocol itself can lead to poor results.[7]
-
Inherent Low Potency of the New Batch: It is possible that the new lot has a lower specific activity compared to the previous one.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no bioactivity in HT-2 cell proliferation assay | Improper reconstitution of the lyophilized protein. | Ensure the protein is reconstituted with the recommended sterile buffer to the correct concentration. Avoid vigorous vortexing.[7] |
| Improper storage of the reconstituted protein. | Aliquot the reconstituted protein and store at the recommended temperature (typically -20°C or -80°C). Avoid repeated freeze-thaw cycles.[3][7] | |
| Degraded protein due to improper handling. | Always keep the protein on ice when in use. | |
| HT-2 cells are not responsive. | Use low-passage HT-2 cells. Ensure cells are healthy and in the exponential growth phase before starting the assay. Serum starvation may be necessary for some assays.[7] | |
| Suboptimal assay conditions. | Optimize cell seeding density, incubation time, and the concentration range of the IL-4 standard. | |
| High background in the bioassay | Endotoxin contamination in the recombinant protein or reagents. | Use endotoxin-free reagents and plasticware. Check the endotoxin level specified on the product's certificate of analysis.[1][2][6] |
| Serum components in the culture medium. | Consider reducing the serum concentration or using a serum-free medium for the assay. | |
| Inconsistent results between experiments | Variability in cell seeding. | Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell seeding. |
| Pipetting errors when preparing serial dilutions. | Prepare fresh serial dilutions for each experiment and use calibrated pipettes. | |
| Different lots of reagents (e.g., serum, media). | Use the same lot of reagents for the entire set of experiments to be compared. |
Experimental Protocols
Protocol 1: HT-2 Cell Proliferation Assay for this compound Bioactivity
This protocol describes the validation of recombinant this compound bioactivity by measuring its ability to induce the proliferation of the IL-4-dependent murine T-cell line, HT-2.
Materials:
-
Recombinant this compound (new batch and a previously validated reference lot)
-
HT-2 cells
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Cell proliferation reagent (e.g., MTT, XTT, or resazurin-based)
-
96-well flat-bottom microplates
-
Sterile PBS
Methodology:
-
Cell Preparation:
-
Culture HT-2 cells in complete RPMI-1640 medium.
-
Prior to the assay, wash the cells three times with serum-free medium to remove any residual growth factors.
-
Resuspend the cells in complete medium at a concentration of 2 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add 50 µL of the cell suspension to each well of a 96-well plate.
-
Prepare serial dilutions of the new batch of recombinant this compound and the reference standard in complete medium. A typical concentration range would be from 100 ng/mL down to 1 pg/mL.
-
Add 50 µL of each dilution to the appropriate wells in triplicate.
-
Include a negative control (medium only) and a positive control (a known concentration of the reference IL-4 that gives a robust response).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
-
Measurement of Cell Proliferation:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 2-4 hours).
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the average absorbance of the negative control wells from all other wells.
-
Plot the absorbance values against the concentration of IL-4.
-
Determine the ED50 for both the new batch and the reference standard using a four-parameter logistic curve fit.
-
Data Presentation
Table 1: Example Bioactivity Data for a New Batch of Recombinant this compound
| Parameter | Reference Lot | New Batch | Acceptance Criteria |
| ED50 (ng/mL) | 1.5 | 1.8 | 0.5 - 2.0 x Reference Lot |
| Maximum Response (OD) | 1.2 | 1.15 | ≥ 80% of Reference Lot |
| Purity (%) | >98% | >98% | >95% |
| Endotoxin (EU/µg) | <0.05 | <0.05 | <0.1 |
Visualizations
This compound Signaling Pathway
This compound binds to its receptor, which can be a Type I or Type II receptor.[1][3] This binding activates the JAK/STAT signaling pathway, leading to the transcription of IL-4-responsive genes.[1][3][10]
References
- 1. Mouse Interleukin-4 (mIL-4) (#5208) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. miltenyibiotec.com [miltenyibiotec.com]
- 3. This compound Recombinant Protein | Cell Signaling Technology [cellsignal.com]
- 4. Recombinant this compound protein (Active) (ab259406) | Abcam [abcam.com]
- 5. stemcell.com [stemcell.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Recombinant Proteins Support—Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 8. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 9. biorxiv.org [biorxiv.org]
- 10. pnas.org [pnas.org]
Technical Support Center: Understanding Th2 Responses in IL-4 Knockout Mice
Troubleshooting Guide: Why Do My IL-4 Knockout Mice Still Show a Th2 Response?
This guide addresses the common observation of a residual T helper 2 (Th2) cell response in mice genetically deficient in Interleukin-4 (IL-4). While IL-4 is a master regulator of Th2 differentiation, the immune system possesses redundant and compensatory pathways that can lead to Th2-like characteristics in its absence.
Question: I've confirmed my mice are IL-4 knockouts, but upon parasitic infection (e.g., Nippostrongylus brasiliensis), I still observe eosinophilia and production of IL-5 and IL-13. Why is this happening?
Answer: This is a well-documented phenomenon. The persistence of a Th2-like response in the absence of IL-4 points to the activity of other cytokines and signaling pathways that can partially or fully compensate for its role. The primary reasons for this observation are:
-
Compensation by Interleukin-13 (IL-13): IL-13 is a key cytokine that shares significant functional overlap with IL-4. Both cytokines can signal through the Type II receptor, which is composed of the IL-4Rα and IL-13Rα1 chains.[1][2] This shared receptor allows IL-13 to activate the transcription factor STAT6, a critical step in Th2 cell differentiation and function.[3][4][5] While IL-4 is generally more potent, IL-13 can independently drive many Th2-associated phenomena.[6] Studies have shown that mice deficient in IL-4Rα (and thus unable to respond to either IL-4 or IL-13) have a more severe defect in Th2 responses compared to mice lacking only IL-4.[2]
-
IL-4-Independent Upregulation of GATA3: GATA3 is the master transcription factor for Th2 differentiation.[7] While IL-4/STAT6 signaling is a potent inducer of GATA3, other pathways can also increase its expression.[8][9] These include signals from the T cell receptor (TCR) itself and other cytokines like IL-2, which acts via STAT5.[7][10] Ectopic expression of GATA3 is sufficient to induce a Th2 phenotype, including the production of IL-5 and IL-13, even without IL-4.[9][11]
-
Influence of Other Cytokines (TSLP, IL-33): Epithelial-derived cytokines, often called "alarmins" like Thymic Stromal Lymphopoietin (TSLP) and IL-33, are released in response to allergens or parasitic infections.[12][13] These cytokines can promote Th2 responses independently of the initial IL-4 signal.[14][15]
Logical Troubleshooting Workflow
If you are observing a persistent Th2 response in your IL-4 knockout mice, the following experimental workflow can help you dissect the underlying mechanisms.
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=11, color="#5F6368"];
} end Caption: Troubleshooting workflow for investigating residual Th2 responses.
Frequently Asked Questions (FAQs)
Q1: How does IL-13 activate STAT6 in the absence of IL-4?
A1: IL-4 and IL-13 share a receptor subunit, IL-4Rα.[2] IL-4 can signal through a Type I receptor (IL-4Rα + common gamma chain, γc) or a Type II receptor (IL-4Rα + IL-13Rα1).[1] IL-13 signals exclusively through the Type II receptor.[5] When IL-13 binds to IL-13Rα1, it recruits IL-4Rα, leading to the activation of Janus kinases (JAKs) which then phosphorylate and activate STAT6.[5][17] Therefore, as long as the IL-4Rα chain is present, IL-13 can effectively activate the STAT6 pathway.[3][4]
dot graph { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} end Caption: Shared signaling pathway for IL-4 and IL-13 via the Type II receptor.
Q2: Can a Th2 response develop if both IL-4 and IL-13 are knocked out?
A2: Yes, although it is significantly impaired. Studies using IL-4/IL-13 double-knockout (dKO) mice have shown that while responses like IgE production and lung granuloma formation are abolished, some features like IL-5 production and eosinophilia can still be detected, particularly in response to N. brasiliensis infection.[18] This indicates the existence of compensatory mechanisms that are independent of both IL-4 and IL-13, likely driven by other cytokines like TSLP and IL-33 or direct TCR signaling that can still weakly promote GATA3 expression.[13][18]
Q3: What is the role of GATA3 in an IL-4-deficient environment?
A3: GATA3 is the "master regulator" of Th2 differentiation and is essential for the expression of Th2 cytokines.[7] While IL-4 is a primary driver of GATA3 expression, GATA3 can also be induced through IL-4-independent pathways.[8] Once expressed, GATA3 can initiate a positive feedback loop, promoting its own expression and directly remodeling the chromatin of Th2 cytokine gene loci (like Il5 and Il13) to make them accessible for transcription.[1][11] Therefore, even low-level initial induction of GATA3 can be sufficient to drive a partial Th2 response.
Quantitative Data Summary
The following tables summarize typical findings from studies comparing Th2 responses in Wild-Type (WT) and IL-4 knockout (IL-4-/-) mice following infection with the nematode Nippostrongylus brasiliensis.
Table 1: Serum Cytokine and IgE Levels (Day 10 Post-Infection)
| Analyte | Wild-Type (WT) | IL-4 -/- | IL-4/IL-13 -/- |
| IL-5 (pg/mL) | 400 - 600 | 150 - 250 | 50 - 100 |
| IL-13 (pg/mL) | 1000 - 1500 | 800 - 1200 | Undetectable |
| IgE (µg/mL) | 50 - 100 | Undetectable | Undetectable |
Data are representative ranges compiled from literature.[18][19] Note the significant reduction but not complete abrogation of IL-5 in IL-4-/- mice, and the complete dependence of IgE on IL-4.
Table 2: Cellular Responses in Lung Tissue (Day 10 Post-Infection)
| Cell Type / Marker | Wild-Type (WT) | IL-4 -/- | IL-4/IL-13 -/- |
| Eosinophils (x10⁵) | 15 - 25 | 5 - 10 | 1 - 3 |
| % CD4+ T cells producing IL-5 | 8 - 12% | 3 - 5% | < 1% |
| % CD4+ T cells producing IL-13 | 10 - 15% | 8 - 12% | < 1% |
Data are representative ranges compiled from literature.[18][20] Eosinophilia and IL-5 production are reduced in IL-4-/- mice but are only nearly abolished when both IL-4 and IL-13 are absent.
Key Experimental Protocols
Protocol 1: Intracellular Cytokine Staining for Th2 Cytokines by Flow Cytometry
This method allows for the quantification of cytokine-producing cells at a single-cell level.
-
Cell Preparation: Prepare a single-cell suspension from the spleen, lymph nodes, or affected tissue (e.g., lung) of experimental mice.
-
In Vitro Restimulation: Resuspend cells at 1-2 x 10⁶ cells/mL in complete RPMI medium. Stimulate cells for 4-6 hours at 37°C with:
-
Surface Staining: Wash cells and stain for surface markers (e.g., CD3, CD4) in FACS buffer for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions. This step is critical for allowing antibodies to access intracellular targets.
-
Intracellular Staining: Stain cells with fluorescently-conjugated antibodies against IL-5, IL-13, and the transcription factor GATA3 in permeabilization buffer for 30-45 minutes at 4°C.
-
Acquisition and Analysis: Wash cells and resuspend in FACS buffer. Acquire events on a flow cytometer and analyze the data by gating on CD4+ T cells to determine the percentage of cells positive for each cytokine.[23]
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
ELISA is used to measure the concentration of secreted cytokines in serum, plasma, or culture supernatants.
-
Coat Plate: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-5) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add Samples and Standards: Wash the plate. Add serially diluted standards and experimental samples (serum, etc.) to the wells and incubate for 2 hours at room temperature.
-
Add Detection Antibody: Wash the plate. Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.
-
Add Enzyme Conjugate: Wash the plate. Add an enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 30 minutes at room temperature.
-
Add Substrate and Read: Wash the plate. Add a substrate (e.g., TMB) and allow the color to develop. Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at the appropriate wavelength (e.g., 450 nm) on a plate reader.
-
Calculate Concentration: Generate a standard curve from the standards and calculate the concentration of the cytokine in the samples.[24]
References
- 1. Control of IL-4 expression in T helper 1 and 2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences between IL-4R alpha-deficient and IL-4-deficient mice reveal a role for IL-13 in the regulation of Th2 responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. STAT6 signaling pathway activated by the cytokines IL-4 and IL-13 induces expression of the Epstein-Barr virus-encoded protein LMP-1 in absence of EBNA-2: implications for the type II EBV latent gene expression in Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Constitutive Activation of Interleukin-13/STAT6 Contributes to Kaposi's Sarcoma-Associated Herpesvirus-Related Primary Effusion Lymphoma Cell Proliferation and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. T helper 2 (Th2) cell differentiation, type 2 innate lymphoid cell (ILC2) development and regulation of interleukin-4 (IL-4) and IL-13 production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GATA3: A master of many trades in immune regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Th1 development mediated by GATA-3 through an IL-4-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. GATA-3 directly remodels the IL-10 locus independently of IL-4 in CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. TSLP, IL-33, and IL-25: not just for allergy and helminth infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TSLP and IL‐33 reciprocally promote each other's lung protein expression and ILC2 receptor expression to enhance innate type‐2 airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TSLP and IL-33 reciprocally promote each other's lung protein expression and ILC2 receptor expression to enhance innate type-2 airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. publications.ersnet.org [publications.ersnet.org]
- 17. researchgate.net [researchgate.net]
- 18. Simultaneous Disruption of Interleukin (IL)-4 and IL-13 Defines Individual Roles in T Helper Cell Type 2–mediated Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Disruption of the murine IL-4 gene blocks Th2 cytokine responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | IL-4 Is a Key Requirement for IL-4- and IL-4/IL-13-Expressing CD4 Th2 Subsets in Lung and Skin [frontiersin.org]
- 21. Protocol for the Differentiation and Characterization of Human Th2 Cells: R&D Systems [rndsystems.com]
- 22. miltenyibiotec.com [miltenyibiotec.com]
- 23. ヘルパーT2細胞の概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. lifescied.org [lifescied.org]
Technical Support Center: Mouse T-Cell Restimulation for IL-4 Production
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding alternatives to Phorbol 12-Myristate 13-Acetate (PMA) and Ionomycin for restimulating mouse T-cells to produce Interleukin-4 (IL-4).
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternatives to PMA and Ionomycin for restimulating mouse T-cells?
PMA and Ionomycin are potent, non-specific activators of T-cells. They bypass the T-cell receptor (TCR) to directly activate downstream signaling pathways, leading to robust cytokine production.[1][2][3] However, this strong, polyclonal stimulation can have drawbacks:
-
Physiological Relevance: PMA/Ionomycin stimulation is not representative of in vivo T-cell activation by antigen-presenting cells (APCs), which involves TCR engagement and co-stimulation.[1]
-
Cell Viability: High concentrations of PMA and Ionomycin can be toxic to T-cells, leading to significant cell death, particularly in sensitive or pre-activated cell populations.[4][5]
-
Altered Cytokine Profiles: This method can disproportionately induce certain cytokines like IFN-γ and IL-17 compared to more physiological methods, potentially masking the true cytokine profile of the T-cell subset of interest.[1][6][7]
A primary alternative is the use of anti-CD3 and anti-CD28 antibodies, which more closely mimics the natural activation of T-cells through the TCR complex and co-stimulatory molecules.[1][8]
Q2: What are the main alternatives to PMA/Ionomycin for inducing IL-4 production in mouse T-cells?
The most common and physiologically relevant alternative is stimulation with antibodies targeting the CD3 and CD28 receptors.[8][9]
-
Anti-CD3/Anti-CD28 Antibodies: This combination provides both the primary signal through the TCR (via CD3) and the crucial co-stimulatory signal (via CD28) necessary for robust T-cell activation, proliferation, and cytokine production.[8][9] These antibodies can be used in various formats:
-
Antigen-Specific Restimulation: For T-cells from T-cell receptor (TCR) transgenic mice or animals immunized with a specific antigen, restimulation with the cognate antigen presented by APCs is the most physiologically accurate method.[13][14]
Q3: How does IL-4 production stimulated by anti-CD3/CD28 compare to PMA/Ionomycin?
While PMA/Ionomycin often induces higher overall levels of many cytokines, anti-CD3/CD28 stimulation can lead to a different cytokine profile. Some studies in human T-cells have shown that IL-10 production is more prominent with anti-CD3/CD28 stimulation, while PMA/Ionomycin favors IFN-γ and IL-17.[1][6][7] For IL-4, the outcome can depend on the specific T-cell subset and differentiation state. Antigen-primed Th2 cells are poised to produce IL-4 upon restimulation through their TCR.[15]
Troubleshooting Guide
Issue 1: Low or undetectable IL-4 production after anti-CD3/CD28 restimulation.
| Potential Cause | Troubleshooting Step |
| Suboptimal antibody concentration | The optimal concentration for anti-CD3 and anti-CD28 antibodies should be determined empirically. For mouse T-cells, a common starting range is 1-3 µg/mL for anti-CD3 and 3-5 µg/mL for anti-CD28.[8] Titrate the concentrations of both antibodies to find the optimal combination for your specific cell type and experimental conditions. |
| Inefficient antibody coating (for plate-bound stimulation) | Ensure proper coating of the culture plates. Incubate the plates with the anti-CD3 antibody solution (e.g., 1-10 µg/mL in sterile PBS) for at least 2 hours at 37°C or overnight at 4°C.[8][10] Wash the plates thoroughly with sterile PBS before adding the cells to remove any unbound antibody. |
| Insufficient stimulation time | Cytokine production is a dynamic process. Harvest supernatants or perform intracellular staining at different time points (e.g., 24, 48, and 72 hours) to determine the peak of IL-4 production.[7] |
| Poor cell health or viability | Ensure that the T-cells are healthy and viable before restimulation. Use a viability dye to assess the percentage of live cells. If viability is low, optimize the cell isolation and culture conditions. |
| T-cell subset is not polarized towards Th2 | IL-4 is the hallmark cytokine of Th2 cells.[15] If your starting population is not enriched for Th2 cells, you may not see significant IL-4 production. Consider in vitro polarization of naive CD4+ T-cells towards a Th2 phenotype before restimulation. |
| Presence of regulatory T-cells (Tregs) | Tregs can suppress the activation and cytokine production of other T-cells. If your T-cell population is not purified, consider depleting CD25+ cells to remove Tregs. |
Issue 2: High cell death after restimulation.
| Potential Cause | Troubleshooting Step |
| Activation-Induced Cell Death (AICD) | Prolonged or overly strong stimulation can lead to AICD. Reduce the concentration of the stimulating antibodies or the duration of the stimulation. |
| Nutrient depletion in culture medium | T-cells consume nutrients and produce waste products rapidly upon activation. Ensure that the cell density is appropriate for the culture vessel and that the medium is fresh. For longer-term cultures, it may be necessary to split the cells and add fresh medium. |
| Suboptimal culture conditions | Maintain optimal culture conditions, including 37°C and 5% CO2 in a humidified incubator. Use a high-quality culture medium supplemented with fetal bovine serum (FBS) and penicillin-streptomycin. |
Experimental Protocols
Protocol 1: Restimulation of Mouse T-cells using Plate-Bound Anti-CD3 and Soluble Anti-CD28
Materials:
-
Purified mouse CD4+ T-cells
-
96-well flat-bottom tissue culture plates
-
Anti-mouse CD3e antibody (clone 145-2C11 or similar)
-
Anti-mouse CD28 antibody (clone 37.51 or similar)
-
Sterile PBS
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
-
Recombinant mouse IL-2 (optional, for proliferation)
Procedure:
-
Coat Plates with Anti-CD3:
-
Dilute the anti-mouse CD3e antibody to a final concentration of 1-10 µg/mL in sterile PBS.
-
Add 50 µL of the diluted antibody solution to each well of a 96-well plate.
-
Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.
-
Aspirate the antibody solution and wash each well three times with 200 µL of sterile PBS.
-
-
Cell Plating and Stimulation:
-
Resuspend the purified mouse CD4+ T-cells in complete RPMI-1640 medium.
-
Add soluble anti-mouse CD28 antibody to the cell suspension at a final concentration of 1-5 µg/mL.
-
Plate the cells at a density of 1-2 x 10^5 cells per well in a final volume of 200 µL.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
-
Harvesting for IL-4 Detection:
-
For analysis of secreted IL-4, collect the culture supernatant at desired time points (e.g., 24, 48, 72 hours). Centrifuge the plate to pellet the cells and carefully collect the supernatant. Store at -20°C or -80°C until analysis by ELISA or CBA.
-
For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-6 hours of culture before harvesting the cells for staining.
-
Signaling Pathways and Workflows
Caption: T-Cell Activation Signaling Pathways.
Caption: Workflow for Anti-CD3/CD28 Restimulation.
Caption: Troubleshooting Low IL-4 Production.
References
- 1. Single-cell RNA sequencing identifies distinct transcriptomic signatures between PMA/ionomycin- and αCD3/αCD28-activated primary human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimal Method to Stimulate Cytokine Production and Its Use in Immunotoxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elevating calcium in Th2 cells activates multiple pathways to induce IL-4 transcription and mRNA stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pitfalls in determining the cytokine profile of human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. media.journals.elsevier.com [media.journals.elsevier.com]
- 8. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Stimulation via the CD3 and CD28 molecules induces responsiveness to IL-4 in CD4+CD29+CD45R- memory T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation Immune Cells [bdbiosciences.com]
- 11. Mouse T-Activator CD3/CD28 | Thermo Fisher Scientific - US [thermofisher.com]
- 12. pnas.org [pnas.org]
- 13. T1/ST2 is preferentially expressed on murine Th2 cells, independent of interleukin 4, interleukin 5, and interleukin 10, and important for Th2 effector function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suppression of interleukin 4 production from type 2 helper T cell clone by antisense oligodeoxynucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. T helper 2 (Th2) cell differentiation, type 2 innate lymphoid cell (ILC2) development and regulation of interleukin-4 (IL-4) and IL-13 production - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize variability in MOUSE IL-4 dependent cell proliferation assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in mouse IL-4 dependent cell proliferation assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high variability in my IL-4 dependent cell proliferation assay?
A1: High variability in cell-based assays can stem from multiple sources. The most common culprits include inconsistent cell health and passage number, lot-to-lot variability in serum, the "edge effect" in 96-well plates, and technical inconsistencies in pipetting and cell seeding.[1][2][3][4][5] Each of these factors can introduce significant differences between wells, plates, and experiments.
Q2: How does cell passage number affect my assay?
A2: Continuous passaging of cell lines can lead to significant changes in their characteristics over time.[1][6] Cells at high passage numbers may exhibit altered morphology, growth rates, and responsiveness to stimuli like IL-4 compared to lower passage cells.[6][7] This genetic and phenotypic drift can compromise the reliability and reproducibility of your results.[8] It is crucial to use cells within a validated, low-passage number range for consistent assay performance.[7]
Q3: What is the "edge effect" and how can I minimize it?
A3: The "edge effect" refers to the phenomenon where cells in the outer wells of a 96-well plate grow differently than those in the inner wells.[9][10] This is primarily due to increased evaporation and temperature fluctuations in the perimeter wells, which can alter media concentration and cell growth.[11][12] To mitigate this, you can avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier.[9] Using specialized plates designed to reduce edge effects is another effective strategy.[12] Ensuring a constant temperature during cell plating can also help reduce this variability.[13]
Q4: Can different lots of Fetal Bovine Serum (FBS) impact my results?
A4: Absolutely. Fetal Bovine Serum is a complex mixture of growth factors, hormones, and other components that can vary significantly from one batch to another.[2][3][4][14] This variability can directly impact cell proliferation rates and their response to IL-4.[2] To ensure consistency, it is best practice to test and qualify new serum lots and then purchase a large quantity of a single qualified lot to use for the duration of a study.[3][4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Proliferation (High signal in no-IL-4 control wells) | 1. Serum Components: The serum may contain growth factors that stimulate cell proliferation independently of IL-4.[2][4] 2. Cell Health: Cells may be stressed or unhealthy, leading to aberrant growth. 3. Contamination: Mycoplasma or other microbial contamination can affect cell proliferation. | 1. Serum Starvation: Reduce the serum concentration in the assay medium or perform a serum starvation step before adding IL-4. 2. Cell Line Maintenance: Ensure cells are healthy, in the logarithmic growth phase, and within a low passage number range.[7] Regularly test for mycoplasma contamination. |
| Inconsistent or Low Response to IL-4 | 1. IL-4 Reagent Quality: The recombinant IL-4 may have lost activity due to improper storage or handling. 2. Cell Line Responsiveness: The cell line may have lost its sensitivity to IL-4 over time (high passage number).[6] 3. Suboptimal Cell Density: The number of cells seeded may be too high or too low. | 1. Reagent Handling: Aliquot recombinant IL-4 upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. Test the activity of a new lot of IL-4. 2. Cell Line Authentication: Use a fresh vial of low-passage cells from a reputable source.[8] 3. Optimize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay conditions. |
| High Well-to-Well Variability (High %CV within replicates) | 1. Pipetting Inaccuracy: Inconsistent pipetting of cells, IL-4, or detection reagents. 2. Uneven Cell Distribution: Clumped cells or improper mixing can lead to an uneven distribution of cells in the wells. 3. Edge Effect: Evaporation and temperature gradients affecting the outer wells of the plate.[9][11] | 1. Pipetting Technique: Use calibrated pipettes and practice consistent, careful pipetting. For small volumes, use reverse pipetting. 2. Cell Suspension: Ensure a single-cell suspension before plating by gentle pipetting or passing through a cell strainer. Mix the cell suspension between plating replicates. 3. Plate Layout: Avoid using the outer rows and columns for experimental samples. Fill them with sterile media or PBS to create a humidity buffer.[9] |
Experimental Protocols
Key Experiment: this compound Dependent Cell Proliferation Assay using HT-2 Cells
This protocol outlines a standard method for assessing the biological activity of this compound by measuring the proliferation of the IL-4-dependent murine T-cell line, HT-2.
Materials:
-
HT-2 cells (mouse T-cell line)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
-
Recombinant this compound (lyophilized)
-
Sterile, pyrogen-free water or PBS for reconstitution
-
96-well flat-bottom cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, XTT, or resazurin-based)
-
Plate reader
Methodology:
-
Cell Line Maintenance:
-
Preparation of Reagents:
-
Reconstitute the lyophilized this compound in sterile water or PBS to a stock concentration (e.g., 10 µg/mL).
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Prepare a serial dilution of the IL-4 stock in complete RPMI-1640 medium to create a range of concentrations for the dose-response curve.
-
-
Assay Procedure:
-
Harvest HT-2 cells in their logarithmic growth phase and wash them twice with serum-free medium to remove any residual growth factors.
-
Resuspend the cells in complete RPMI-1640 medium at a predetermined optimal seeding density (e.g., 5 x 10^4 cells/mL).
-
Add 50 µL of the cell suspension to each well of a 96-well plate.
-
Add 50 µL of the various IL-4 dilutions to the appropriate wells. Include wells with medium only (no IL-4) as a negative control.
-
To minimize the "edge effect," avoid using the outermost wells for experimental samples. Instead, fill these wells with 100 µL of sterile PBS or media.[9]
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Measurement of Cell Proliferation:
-
Following incubation, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 2-4 hours for MTT).
-
Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Plot the absorbance values against the corresponding IL-4 concentrations.
-
Use a four-parameter logistic (4-PL) curve fit to determine the ED50 (the concentration of IL-4 that induces 50% of the maximal response).
-
Visualizations
Experimental Workflow
Caption: Workflow for the IL-4 dependent cell proliferation assay.
IL-4 Signaling Pathway
Caption: Simplified IL-4 signaling pathway leading to cell proliferation.
References
- 1. cellculturecompany.com [cellculturecompany.com]
- 2. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 3. How to Manage Serum Batch Variability in Cell Culture [procellsystem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. cellgs.com [cellgs.com]
- 6. atcc.org [atcc.org]
- 7. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. The edge effect: A global problem. The trouble with culturing cells in 96-well plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Blog [midsci.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. phiab.com [phiab.com]
- 14. Serum Variability & Reproducibility in Cell Culture | SeamlessBio [seamlessbio.de]
Dealing with high background in MOUSE IL-4 western blotting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with high background in mouse Interleukin-4 (IL-4) Western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of mouse IL-4?
A1: The mature, non-glycosylated form of this compound has a predicted molecular weight of approximately 13-18 kDa. However, glycosylation can increase the observed molecular weight on a Western blot.
Q2: Why am I seeing high background across my entire membrane?
A2: High background across the entire membrane is often due to issues with blocking, antibody concentrations, or washing steps. Insufficient blocking allows for non-specific binding of the primary or secondary antibodies to the membrane.[1][2][3] Similarly, if the concentrations of your antibodies are too high, they can bind non-specifically, leading to a dark background.[1][4] Inadequate washing will fail to remove unbound antibodies, also contributing to high background.[4]
Q3: I am observing non-specific bands in addition to my band of interest. What could be the cause?
A3: Non-specific bands can arise from several factors. The primary antibody may be cross-reacting with other proteins in the lysate, or the secondary antibody may be binding non-specifically.[3] Sample degradation can also lead to the appearance of extra bands.[1] In mouse tissue lysates, a common issue is the secondary antibody binding to endogenous mouse immunoglobulins (IgGs), which are abundant in tissues.[5]
Q4: My lab uses a fluorescent secondary antibody. Are there special considerations for reducing background?
A4: Yes, for fluorescent Western blotting, the choice of membrane and blocking buffer is critical. PVDF membranes can autofluoresce, so using a low-fluorescence PVDF membrane is recommended.[6] Some blocking buffers, like non-fat milk, can also contribute to background fluorescence, so switching to a blocking agent like Bovine Serum Albumin (BSA) or a commercial fluorescent-specific blocking buffer may be beneficial.[2]
Troubleshooting Guide: High Background in this compound Western Blotting
High background can obscure the specific detection of your target protein. This guide provides a systematic approach to identifying and resolving the root cause of this common issue.
Problem: High Background
Below is a workflow to troubleshoot high background in your this compound Western blots.
Caption: Troubleshooting workflow for high background.
Quantitative Data Summary
| Parameter | Standard Recommendation | Troubleshooting Action |
| Primary Antibody Dilution | Follow datasheet (e.g., 1:500 - 1:2000) | Increase dilution (e.g., 1:2000 - 1:5000) |
| Secondary Antibody Dilution | Follow datasheet (e.g., 1:2000 - 1:10000) | Increase dilution (e.g., 1:10000 - 1:20000) |
| Blocking Time | 1 hour at room temperature | Increase to 2 hours or overnight at 4°C |
| Blocking Agent Conc. | 3-5% non-fat milk or BSA | Increase to 5-7% |
| Wash Steps | 3 x 5 minutes | Increase to 4-5 x 10 minutes |
| Tween-20 in Wash Buffer | 0.05% | Increase to 0.1% |
Experimental Protocols
Mouse Tissue Lysate Preparation
This protocol describes the preparation of total protein lysates from mouse tissues.
Materials:
-
Mouse tissue (e.g., spleen)
-
Liquid nitrogen
-
RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease and phosphatase inhibitor cocktails
-
Dounce homogenizer or mechanical homogenizer
-
Microcentrifuge
Procedure:
-
Excise mouse tissue and immediately flash-freeze in liquid nitrogen to prevent protein degradation.[7]
-
Add ice-cold RIPA buffer containing freshly added protease and phosphatase inhibitors to the frozen tissue (approximately 500 µL of buffer per 10-20 mg of tissue).[7]
-
Homogenize the tissue on ice using a Dounce homogenizer or a mechanical homogenizer until no visible tissue clumps remain.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to pellet cellular debris.[7]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration using a BCA or Bradford protein assay.
-
Store the lysate at -80°C for long-term use.
This compound Western Blotting Protocol
This protocol provides a general procedure for the detection of this compound. Optimization of antibody concentrations and incubation times may be required.
Materials:
-
Mouse tissue lysate
-
SDS-PAGE gels (e.g., 4-20% gradient gel)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against this compound
-
HRP-conjugated secondary antibody
-
Tris-buffered saline with Tween-20 (TBST: 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Thaw the mouse tissue lysate on ice. Mix the desired amount of protein (typically 20-50 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples and a molecular weight marker onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[7]
-
Primary Antibody Incubation: Dilute the primary anti-mouse IL-4 antibody in blocking buffer according to the manufacturer's recommendations. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
IL-4 Signaling Pathway
Interleukin-4 (IL-4) is a key cytokine in the development of T helper 2 (Th2) cell-mediated immune responses. It signals through two types of receptor complexes.
-
Type I Receptor: Composed of the IL-4 receptor alpha chain (IL-4Rα) and the common gamma chain (γc). This receptor is primarily found on hematopoietic cells.
-
Type II Receptor: Composed of the IL-4Rα and the IL-13 receptor alpha 1 chain (IL-13Rα1). This receptor is expressed on both hematopoietic and non-hematopoietic cells and can also be activated by IL-13.
Upon IL-4 binding, the receptor chains dimerize, leading to the activation of Janus kinases (JAKs). The Type I receptor activates JAK1 and JAK3, while the Type II receptor activates JAK1 and TYK2. Activated JAKs phosphorylate tyrosine residues on the intracellular domain of the IL-4Rα, creating docking sites for Signal Transducer and Activator of Transcription 6 (STAT6). STAT6 is then phosphorylated, dimerizes, and translocates to the nucleus to regulate the transcription of IL-4-responsive genes.
Caption: IL-4 Signaling Pathway.
References
- 1. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 2. clyte.tech [clyte.tech]
- 3. sinobiological.com [sinobiological.com]
- 4. arp1.com [arp1.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Protein extraction and western blot (mouse tissues) [protocols.io]
How to interpret unexpected results in MOUSE IL-4 signaling studies
Welcome to the technical support center for mouse Interleukin-4 (IL-4) signaling studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the canonical signaling pathway for IL-4 in mouse cells?
A1: The canonical IL-4 signaling pathway is initiated by the binding of IL-4 to its receptor, which leads to the activation of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway. Specifically, IL-4 binding to the IL-4 receptor alpha chain (IL-4Rα) induces receptor dimerization. In hematopoietic cells, IL-4Rα typically pairs with the common gamma chain (γc) to form the Type I receptor, activating JAK1 and JAK3. In non-hematopoietic cells, IL-4Rα pairs with IL-13Rα1 to form the Type II receptor, which activates JAK1 and JAK2 or TYK2.[1] Both receptor types lead to the phosphorylation of STAT6, which then dimerizes, translocates to the nucleus, and acts as a transcription factor to regulate the expression of IL-4-responsive genes.[1]
Q2: Are there alternative or non-canonical IL-4 signaling pathways?
A2: Yes, in addition to the canonical JAK/STAT6 pathway, IL-4 can activate other signaling cascades. One notable alternative pathway involves the phosphorylation of Insulin Receptor Substrate 2 (IRS2), which can subsequently activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[1] This pathway can sometimes act as a negative feedback loop for the PI3K pathway in macrophages.[1] There is also evidence for the involvement of Mitogen-Activated Protein Kinase (MAPK) pathways, such as JNK, in mediating some of IL-4's effects.[2] Furthermore, IL-4 can induce serine phosphorylation of STAT6, which appears to be independent of tyrosine phosphorylation and may involve novel signaling pathways.[3][4]
Q3: What are the main types of IL-4 receptors and their cellular distribution?
A3: There are two main types of IL-4 receptors. The Type I receptor is a heterodimer of the IL-4 receptor alpha chain (IL-4Rα) and the common gamma chain (γc). Its expression is primarily restricted to hematopoietic cells.[5] The Type II receptor is a heterodimer of IL-4Rα and the IL-13 receptor alpha 1 chain (IL-13Rα1). This receptor is expressed on non-hematopoietic cells and can be activated by both IL-4 and IL-13.[1][6] The differential expression of γc and IL-13Rα1 determines which receptor type is utilized and mediates the cellular response to IL-4.[1]
Q4: How do different mouse strains respond to IL-4?
A4: There can be significant variation in the response to IL-4 among different inbred mouse strains. For example, macrophages from BALB/c and C57BL/6 mice show different transcriptional responses to IL-4 stimulation.[7] These differences can be attributed to genetic polymorphisms that affect transcription factor binding and chromatin accessibility.[8] It is crucial to consider the genetic background of the mice when interpreting results and comparing data across studies.
Troubleshooting Guides
Western Blotting for STAT6 Phosphorylation
Problem: Weak or no phospho-STAT6 (p-STAT6) signal after IL-4 stimulation.
This is a common issue that can arise from several factors, from suboptimal stimulation to technical errors in the Western blotting procedure.
Troubleshooting Workflow for Weak/No p-STAT6 Signal
Caption: Troubleshooting workflow for weak or no p-STAT6 signal.
| Potential Cause | Troubleshooting Steps |
| Suboptimal IL-4 Stimulation | - Confirm IL-4 Bioactivity: Test the recombinant IL-4 on a cell line known to respond. Aliquot and store IL-4 at -80°C to avoid repeated freeze-thaw cycles. - Optimize IL-4 Concentration: Perform a dose-response experiment. For murine bone marrow-derived macrophages (BMDMs), concentrations between 5-20 ng/mL are commonly used.[9] - Optimize Stimulation Time: STAT6 phosphorylation is rapid and transient. A time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) is recommended to capture the peak response. |
| Cell-Related Issues | - Cell Viability: Ensure cells are healthy and viable (>95%) before stimulation. - Cell Density: Overly confluent or sparse cultures can respond poorly. Culture cells to optimal density as recommended for your specific cell type. - Cell Type: Confirm that your cell type expresses the IL-4 receptor. |
| Sample Preparation | - Inefficient Lysis: Use a lysis buffer containing phosphatase and protease inhibitors to prevent dephosphorylation and degradation of p-STAT6. Ensure complete cell lysis. - Low Protein Concentration: Quantify protein concentration using a reliable method (e.g., BCA assay) and load a sufficient amount of protein (typically 20-40 µg) per lane. |
| Western Blotting Technique | - Protein Transfer: Verify efficient transfer of proteins from the gel to the membrane using Ponceau S staining. For large proteins like STAT6 (~85-95 kDa), consider optimizing transfer time and voltage. - Antibody Issues: Titrate the primary anti-p-STAT6 antibody to determine the optimal concentration. Ensure the secondary antibody is appropriate and not expired. Incubate the primary antibody overnight at 4°C to increase signal. - Blocking: Over-blocking can mask the epitope. Try different blocking agents (e.g., 5% BSA or non-fat milk in TBST) and optimize blocking time. |
ELISA for IL-4 or Downstream Cytokines
Problem: High background in ELISA.
High background can obscure the specific signal and reduce the sensitivity of the assay.
| Potential Cause | Troubleshooting Steps |
| Insufficient Washing | - Increase the number of wash steps (e.g., from 3 to 5). - Ensure complete aspiration of wash buffer from the wells after each wash.[10] - Increase the soaking time during washes.[11] |
| Improper Blocking | - Increase the concentration of the blocking agent (e.g., from 1% to 5% BSA). - Increase the blocking incubation time. - Try a different blocking buffer. |
| Reagent Issues | - Antibody Concentration: The concentration of the detection antibody may be too high. Titrate the antibody to find the optimal concentration. - Substrate Over-development: Reduce the substrate incubation time or dilute the substrate. Read the plate immediately after adding the stop solution. - Contaminated Buffers: Prepare fresh wash and dilution buffers for each experiment.[10] |
| Non-specific Binding | - The secondary antibody may be binding non-specifically. Run a control with no primary antibody. - Ensure the plate is appropriate for ELISAs (high-binding). |
Cell Proliferation Assays
Problem: No significant increase in cell proliferation after IL-4 stimulation.
IL-4 can act as a proliferative signal for some cell types, but this effect can be context-dependent.
| Potential Cause | Troubleshooting Steps |
| Cell Type and State | - Not all cell types proliferate in response to IL-4 alone. Some cells, like T cells, may require co-stimulation (e.g., with anti-CD3/CD28 antibodies).[12] - Ensure cells are in a state responsive to proliferative signals (e.g., not quiescent or terminally differentiated). |
| Suboptimal Culture Conditions | - IL-4 Concentration: Titrate the IL-4 concentration to determine the optimal dose for proliferation. - Assay Duration: Proliferation is a slower response than signaling events. A typical assay duration is 48-72 hours.[13] - Serum Lot: Different lots of fetal bovine serum (FBS) can have varying levels of growth factors that may affect baseline and stimulated proliferation. Test different lots of FBS. |
| Assay Technique | - Cell Seeding Density: Optimize the initial number of cells seeded per well. - Readout Method: Ensure the chosen method (e.g., [³H]-thymidine incorporation, MTT, or cell counting) is sensitive enough to detect changes in proliferation. |
Experimental Protocols
Protocol: Western Blotting for Phospho-STAT6
-
Cell Culture and Stimulation:
-
Plate mouse bone marrow-derived macrophages (BMDMs) or other target cells at an appropriate density.
-
Starve cells of serum for 4-6 hours if necessary to reduce baseline signaling.
-
Stimulate cells with 10-20 ng/mL of recombinant mouse IL-4 for 15 minutes at 37°C. Include an unstimulated control.
-
-
Cell Lysis:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate 20-40 µg of protein on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-STAT6 (Tyr641) overnight at 4°C, diluted in blocking buffer.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total STAT6.
-
Data Presentation
Table 1: Recommended IL-4 Concentrations for In Vitro Mouse Cell Stimulation
| Cell Type | Typical IL-4 Concentration Range | Typical Stimulation Time for Signaling Studies | Reference(s) |
| Bone Marrow-Derived Macrophages (BMDMs) | 5 - 20 ng/mL | 5 - 60 minutes | [9] |
| Splenocytes / T Cells | 10 - 20 ng/mL | 15 - 60 minutes (signaling); 48 - 72 hours (proliferation/cytokine production) | [12] |
| B Cells | 20 ng/mL | 15 - 60 minutes (signaling); 24 - 72 hours (activation/proliferation) | [9] |
Visualizations
Canonical and Alternative IL-4 Signaling Pathways
Caption: IL-4 signaling through Type I and Type II receptors.
Logical Relationships in Troubleshooting Unexpected Results
References
- 1. Recent advances in understanding the role of IL-4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deactivation of STAT6 through Serine 707 Phosphorylation by JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IL-4 induces serine phosphorylation of the STAT6 transactivation domain in B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interleukin-4-induced transcriptional activation by stat6 involves multiple serine/threonine kinase pathways and serine phosphorylation of stat6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Interleukin-4 and interleukin-13: their similarities and discrepancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. science-now.reports.s3.amazonaws.com [science-now.reports.s3.amazonaws.com]
- 8. Mechanisms underlying divergent responses of genetically distinct macrophages to IL-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. file.elabscience.com [file.elabscience.com]
- 11. blog.abclonal.com [blog.abclonal.com]
- 12. IL-4 acts as a potent stimulator of IFN-γ expression in CD8+ T cells through STAT6-dependent and independent induction of Eomesodermin and T-bet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Validating Specificity: A Comparative Guide to Monoclonal Antibodies for Mouse IL-4
For researchers in immunology, allergy, and oncology, the accurate detection and quantification of mouse Interleukin-4 (IL-4) is critical. As a key cytokine in the development of Th2-mediated immune responses, IL-4 plays a pivotal role in B cell proliferation, antibody class switching, and the regulation of inflammatory responses.[1][2] The specificity of the monoclonal antibody used in these studies is paramount to ensure reliable and reproducible results. This guide provides a comparative overview of common validation methods for monoclonal antibodies targeting mouse IL-4, supported by experimental data and detailed protocols.
Comparison of Validation Methods
The specificity of an anti-mouse IL-4 monoclonal antibody can be assessed through a variety of techniques. Each method provides a different facet of validation, and a combination of these is often employed to ensure robust and specific antibody performance.
| Validation Method | Principle | Key Performance Metrics | Commercially Available Clones Validated with this Method |
| Enzyme-Linked Immunosorbent Assay (ELISA) | A sandwich or direct ELISA is used to quantify this compound. Specificity is determined by the antibody's ability to bind to recombinant or native this compound with high sensitivity and low cross-reactivity to other cytokines.[3][4] | Sensitivity (Lower Limit of Detection), Assay Range, Cross-reactivity with other cytokines (e.g., IL-2, IL-5, IL-6, IFN-γ, TNF-α) and IL-4 from other species (e.g., human, rat).[5][6] | 11B11, BVD6-24G2[7] |
| Western Blot (WB) | Detects denatured this compound protein separated by size. This method confirms the antibody recognizes the target protein at the correct molecular weight (approximately 13-18 kDa).[2][5] | Detection of a single band at the expected molecular weight for recombinant or native this compound. | 11B11[8] |
| Flow Cytometry (Intracellular Staining) | Identifies and quantifies cells producing IL-4. Specificity is demonstrated by the antibody's ability to detect IL-4 in stimulated cell populations known to express the cytokine (e.g., Th2 cells).[9][10] | Specific staining in stimulated cells (e.g., PMA/Ionomycin-stimulated splenocytes) that is absent in unstimulated controls or blocked by the unconjugated antibody.[10] | 11B11[8][9][10] |
| Neutralization Assay | Measures the antibody's ability to block the biological activity of IL-4. A common method involves inhibiting IL-4-induced proliferation of a cell line like HT-2.[5][8] | Neutralization Dose (ND50), which is the concentration of antibody required to inhibit 50% of the maximal response to a specific concentration of this compound.[5] | 11B11[8] |
| Immunoprecipitation (IP) | The antibody is used to isolate IL-4 from a complex mixture. The specificity is confirmed by identifying the precipitated protein, often by Western Blot.[11] | Isolation of a protein at the correct molecular weight of IL-4. | M1, M2[11] |
Experimental Workflows and Signaling Pathways
A thorough understanding of the experimental procedures and the biological context of IL-4 signaling is essential for interpreting validation data.
Caption: A generalized workflow for validating the specificity of a monoclonal antibody against this compound.
IL-4 exerts its biological effects by binding to its receptor and initiating a signaling cascade. The primary pathway involves the activation of the JAK/STAT signaling pathway.
Caption: Overview of the JAK/STAT signaling cascade initiated by this compound binding to its Type I receptor.
Detailed Experimental Protocols
Below are generalized protocols for the key validation experiments. Specific details may vary between laboratories and commercial suppliers.
Sandwich ELISA Protocol
-
Coating: A 96-well plate is coated with a capture antibody specific for this compound and incubated overnight at 4°C.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.[12]
-
Sample/Standard Incubation: Recombinant this compound standards and experimental samples are added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody: The plate is washed, and a biotinylated detection antibody against a different epitope of this compound is added and incubated for 1 hour at room temperature.
-
Enzyme Conjugate: After another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 30 minutes.[12]
-
Substrate Addition: The plate is washed again, and a TMB substrate solution is added, leading to the development of a blue color.
-
Reaction Stop and Reading: The reaction is stopped with a stop solution (e.g., sulfuric acid), which turns the color yellow. The absorbance is read at 450 nm.
Western Blot Protocol
-
Sample Preparation: Recombinant this compound or cell lysates are mixed with Laemmli sample buffer and heated to denature the proteins.
-
SDS-PAGE: The samples are loaded onto a polyacrylamide gel and separated by size using electrophoresis.[2]
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with the anti-mouse IL-4 monoclonal antibody overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The membrane is washed again, and a chemiluminescent substrate is added. The signal is detected using an imaging system.
Intracellular Flow Cytometry Protocol
-
Cell Stimulation: Mouse splenocytes or other relevant cells are stimulated for 4-6 hours with PMA and Ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).[10]
-
Surface Staining: Cells are stained with antibodies against surface markers (e.g., CD4) to identify the cell population of interest.
-
Fixation and Permeabilization: Cells are fixed and permeabilized to allow the anti-IL-4 antibody to enter the cell and bind to intracellular IL-4.
-
Intracellular Staining: The cells are incubated with the fluorochrome-conjugated anti-mouse IL-4 antibody.[9]
-
Data Acquisition and Analysis: The stained cells are analyzed on a flow cytometer. The percentage of IL-4 positive cells within the target population is determined.
Neutralization Assay Protocol
-
Cell Seeding: HT-2 cells, an IL-4-dependent mouse T cell line, are seeded in a 96-well plate.[5]
-
Antibody and Cytokine Incubation: The anti-mouse IL-4 antibody is serially diluted and pre-incubated with a constant, suboptimal concentration of recombinant this compound for 1-2 hours at 37°C.[5]
-
Cell Treatment: The antibody/cytokine mixture is added to the HT-2 cells.
-
Proliferation Assay: The cells are incubated for 48-72 hours, and cell proliferation is measured using a colorimetric assay such as MTT or by measuring the incorporation of tritiated thymidine.[2][5]
-
Data Analysis: The ND50 is calculated as the antibody concentration that causes a 50% reduction in the proliferation induced by IL-4.[5]
By carefully considering the data from these validation methods, researchers can confidently select a monoclonal antibody specific for this compound that will yield accurate and reliable results in their specific application.
References
- 1. Mouse Interleukin-4 (mIL-4) (#5208) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. stemcell.com [stemcell.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound ELISA Kit (BMS613) - Invitrogen [thermofisher.com]
- 5. rndsystems.com [rndsystems.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Anti-Mouse IL4 (Interleukin4, Clone 11B11) In Vivo | Leinco [leinco.com]
- 8. InVivoMAb anti-mouse IL-4 | Bio X Cell [bioxcell.com]
- 9. IL-4 Monoclonal Antibody (11B11), PE (12-7041-41) [thermofisher.com]
- 10. APC Rat Anti-Mouse IL-4 [bdbiosciences.com]
- 11. Monoclonal antibodies block murine IL-4 receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound(Interleukin 4) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
A Comparative Guide to the In Vivo Effects of Mouse IL-4 and IL-13 in Asthma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo effects of murine Interleukin-4 (IL-4) and Interleukin-13 (IL-13) in experimental asthma models. By presenting supporting experimental data, detailed protocols, and signaling pathway visualizations, this document aims to be an objective resource for understanding the distinct and overlapping roles of these key cytokines in the pathophysiology of asthma.
Core Functions and Signaling Pathways
Interleukin-4 and Interleukin-13 are pleiotropic Th2 cytokines that play pivotal roles in the development and manifestation of allergic asthma.[1] While they share some receptor components and signaling pathways, their in vivo functions are not entirely redundant. IL-4 is considered a master regulator of the initial phase of the Th2 immune response, crucial for Th2 cell differentiation and IgE class switching in B cells.[1][2] In contrast, IL-13 is a primary effector cytokine, directly acting on airway structural and inflammatory cells to induce key features of asthma pathophysiology, including airway hyperresponsiveness (AHR), mucus hypersecretion, and subepithelial fibrosis.[1][2]
Both IL-4 and IL-13 signal through the Type II receptor complex, which is composed of the IL-4 receptor alpha (IL-4Rα) and the IL-13 receptor alpha 1 (IL-13Rα1) chains.[3] IL-4 can also uniquely signal through the Type I receptor, a heterodimer of IL-4Rα and the common gamma chain (γc), which is predominantly expressed on hematopoietic cells.[4] This differential receptor usage is a key determinant of their distinct in vivo functions.
Below are diagrams illustrating the signaling pathways of IL-4 and IL-13.
Comparative In Vivo Effects in Mouse Asthma Models
The following tables summarize the quantitative effects of mouse IL-4 and IL-13 in ovalbumin (OVA)-induced asthma models, a widely used experimental system that recapitulates key features of human allergic asthma.[5] The data are compiled from studies utilizing cytokine-deficient mice or the administration of recombinant cytokines.
Table 1: Effects on Airway Hyperresponsiveness (AHR) and Bronchoalveolar Lavage (BALF) Cellularity
| Parameter | Wild-Type (OVA) | IL-4 Deficient (OVA) | IL-13 Deficient (OVA) | IL-4 & IL-13 Deficient (OVA) | Reference |
| AHR (% increase in Penh) | Significant increase | Significant increase (slight reduction vs. WT) | No significant increase | No significant increase | [6] |
| Total BALF Cells (x10⁵) | ~5.0 | ~3.0 | ~2.0 | ~1.0 | [7] |
| BALF Eosinophils (x10⁵) | ~3.0 | ~1.5 | ~0.5 | ~0.1 | [7] |
| BALF Lymphocytes (x10⁵) | ~1.0 | ~0.8 | ~0.5 | ~0.3 | [7] |
| BALF Macrophages (x10⁵) | ~0.8 | ~0.6 | ~0.8 | ~0.5 | [7] |
| BALF Neutrophils (x10⁵) | ~0.2 | ~0.1 | ~0.2 | ~0.1 | [7] |
Table 2: Effects on Mucus Production and Serum IgE Levels
| Parameter | Wild-Type (OVA) | IL-4 Deficient (OVA) | IL-13 Deficient (OVA) | IL-4 & IL-13 Deficient (OVA) | Reference |
| Mucus Production (PAS staining) | +++ | +++ | - | - | [8] |
| Serum IgE (µg/mL) | ~2.5 | ~0.1 (significantly reduced) | ~1.5 (partially reduced) | ~0.05 (nearly absent) | [9] |
Note: The values in the tables are approximate and intended for comparative purposes, as absolute numbers can vary between studies. "+" indicates the presence and "-" indicates the absence of a particular feature.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are protocols for key experiments commonly employed in murine asthma models.
Ovalbumin (OVA)-Induced Allergic Asthma Model in BALB/c Mice
This protocol describes a standard method for inducing an allergic asthma phenotype in mice.[5]
Materials:
-
6-8 week old BALB/c mice
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum) adjuvant
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Ultrasonic nebulizer
Procedure:
-
Sensitization: On days 0 and 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS. A control group should be sham-sensitized with PBS and alum only.[5]
-
Challenge: From days 21 to 23, expose the mice to an aerosol of 1% OVA in PBS for 30 minutes each day using an ultrasonic nebulizer. The control group is challenged with PBS only.[5]
-
Analysis: 24 to 48 hours after the final challenge, perform analyses such as AHR measurement, BALF collection, and lung tissue harvesting for histology.
Measurement of Airway Hyperresponsiveness (AHR)
AHR is a key feature of asthma and is commonly assessed in mice using whole-body plethysmography in response to a bronchoconstrictor like methacholine (B1211447).[10]
Materials:
-
Whole-body plethysmography system
-
Methacholine solution in PBS at various concentrations (e.g., 0, 6.25, 12.5, 25, 50 mg/mL)
-
Nebulizer compatible with the plethysmography system
Procedure:
-
Place a conscious and unrestrained mouse in the main chamber of the plethysmograph and allow it to acclimatize for 10-15 minutes.[5]
-
Record baseline readings for 3 minutes.
-
Nebulize PBS for 3 minutes and record the enhanced pause (Penh) values for 3 minutes.
-
Sequentially nebulize increasing concentrations of methacholine for 3 minutes each, recording Penh values for 3 minutes after each concentration.[5]
-
AHR is expressed as the percentage increase in Penh over the baseline PBS challenge.[5]
Bronchoalveolar Lavage (BAL) Fluid Collection and Analysis
BAL fluid is collected to analyze the inflammatory cell infiltrate in the airways.[9]
Materials:
-
Tracheal cannula
-
Suture thread
-
1 mL syringe
-
Ice-cold PBS
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Cytospin
-
Wright-Giemsa stain
Procedure:
-
Euthanize the mouse and surgically expose the trachea.
-
Insert a tracheal cannula and secure it with a suture.
-
Instill 0.5-1 mL of ice-cold PBS into the lungs and then gently aspirate. Repeat this process three times, pooling the recovered fluid.
-
Centrifuge the BAL fluid at approximately 400 x g for 7 minutes at 4°C.[9]
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Wright-Giemsa.
-
Perform a differential cell count of at least 300 cells to determine the numbers of eosinophils, neutrophils, lymphocytes, and macrophages.
Histological Analysis of Lung Tissue
Histological analysis of lung tissue is performed to assess airway inflammation and remodeling.
Materials:
-
10% buffered formalin
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Periodic acid-Schiff (PAS) stain
Procedure:
-
After BALF collection, perfuse the lungs with PBS and then inflate them with 10% buffered formalin.
-
Excise the lungs and fix them in 10% buffered formalin for 24-48 hours.
-
Embed the fixed lungs in paraffin wax and cut 4-5 µm sections using a microtome.
-
Stain the sections with H&E to visualize inflammatory cell infiltrates and with PAS to identify mucus-producing goblet cells.
-
Examine the stained sections under a microscope to assess the degree of inflammation and goblet cell hyperplasia.
Conclusion
The in vivo effects of this compound and IL-13 in asthma models highlight their distinct but complementary roles in the pathogenesis of this complex disease. IL-4 is paramount in the initiation of the allergic immune response, driving Th2 differentiation and IgE production. In contrast, IL-13 is the primary mediator of the effector phase, responsible for inducing airway hyperresponsiveness, mucus hypersecretion, and airway remodeling. A thorough understanding of their individual contributions, as elucidated through these experimental models, is critical for the development of targeted and effective therapies for asthma. The provided protocols and data serve as a valuable resource for researchers aiming to investigate the intricate mechanisms of allergic airway inflammation.
References
- 1. Distinct roles for IL-13 and IL-4 via IL-13 receptor α1 and the type II IL-4 receptor in asthma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The differential expression of IL-4 and IL-13 and its impact on type-2 Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IL-4 induces IL-13-independent allergic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual vaccination against IL-4 and IL-13 protects against chronic allergic asthma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unique and overlapping gene expression patterns driven by IL-4 and IL-13 in the mouse lung - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting IL-4/IL-13 signaling to alleviate oral allergen-induced diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interleukin 4 induces rapid mucin transport, increases mucus thickness and quality and decreases colitis and Citrobacter rodentium in contact with epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dendritic cell-CD4+ T cell interaction: The differential role of IL-4/IL-13 in serum IgE levels in house dust mite allergic patients - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Mouse IL-4 and IL-5 in Eosinophil Recruitment
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functions of mouse Interleukin-4 (IL-4) and Interleukin-5 (IL-5) in the context of eosinophil recruitment, a critical process in Type 2 inflammatory responses, particularly in allergic asthma. We will delve into their distinct mechanisms, supporting experimental data, and the signaling pathways that govern their actions.
Executive Summary: Distinct yet Complementary Roles
Interleukin-4 and Interleukin-5 are canonical Type 2 cytokines that play pivotal, yet fundamentally different, roles in allergic inflammation and eosinophilia. In essence:
-
Interleukin-5 (IL-5) acts as the direct and indispensable mediator for eosinophil biology. It is the primary cytokine responsible for the differentiation, proliferation, maturation, survival, and activation of eosinophils.[1][2][3][4][5][6] Its role in recruitment is central and obligatory for significant tissue eosinophilia.
-
Interleukin-4 (IL-4) plays a more indirect, orchestrating role . It is not directly required for eosinophil survival or immediate recruitment but is crucial for establishing the overall Th2-polarized immune environment that facilitates eosinophilic inflammation.[7][8] Its functions include promoting Th2 cell differentiation (which in turn produce IL-5), inducing IgE class switching, and upregulating adhesion molecules and chemokines on other cell types to create a favorable environment for eosinophil migration.[8][9][10]
Quantitative Data: Insights from Murine Models
Studies using knockout mice and neutralizing antibodies in ovalbumin (OVA)-induced allergic asthma models have been instrumental in dissecting the specific contributions of IL-4 and IL-5. The data consistently demonstrates the critical nature of IL-5 for eosinophil accumulation.
Table 1: Effect of Cytokine Neutralization on Eosinophil Recruitment in OVA-Challenged Mice
| Treatment Group | Parameter | Result | Conclusion |
| Anti-IL-5 mAb | Eosinophils in Bronchoalveolar Lavage Fluid (BALF) | >99% reduction | IL-5 is essential for allergen-induced eosinophil recruitment to the airways.[7] |
| Anti-IL-4 mAb (during sensitization) | Eosinophils in BALF | Minimal to no effect | IL-4 is not directly required for the influx of eosinophils into the airways.[7] |
| IL-5 Knockout (IL-5-/-) Mice | Aeroallergen-induced Eosinophilia | Abrogated | Confirms the critical and non-redundant role of IL-5 in eosinophilia.[1] |
| IL-4 Knockout (IL-4-/-) Mice | Allergic Airways Inflammation & Eosinophilia | Can still occur | Demonstrates that IL-5-dependent eosinophilic inflammation can proceed independently of IL-4.[1] |
Data synthesized from studies investigating murine models of acute airway hyperreactivity and inflammation.[1][7]
Signaling Pathways and Mechanisms of Action
The distinct functions of IL-4 and IL-5 stem from their unique receptors and downstream signaling cascades.
IL-5 directly promotes eosinophil survival, activation, and effector functions. The binding of IL-5 to its receptor (IL-5Rα and the common βc subunit) on eosinophils activates Janus Kinase 2 (JAK2), which in turn phosphorylates and activates STAT5.[2][11] This cascade is essential for the expression of genes related to cell survival and maturation.[2][6]
IL-4's role in eosinophil recruitment is primarily indirect. It acts on various cells to create a pro-inflammatory environment.
-
On T-cells: IL-4 is critical for the differentiation of naïve T-cells into Th2 cells, which are the primary producers of IL-5.[8][12]
-
On Endothelial Cells: IL-4 upregulates the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), which is crucial for the adhesion and subsequent transmigration of eosinophils from the blood into tissues.[9][10]
-
On Epithelial Cells: IL-4 and IL-13 stimulate epithelial cells to produce eotaxins (e.g., CCL11, CCL24, CCL26), potent chemokines that create a gradient to attract eosinophils to the site of inflammation.[13]
IL-4 binds to the IL-4Rα chain, which pairs with either the common gamma chain (γc) or IL-13Rα1. This complex activates the JAK/STAT pathway, primarily leading to the phosphorylation of STAT6, a key transcription factor for Th2 differentiation and VCAM-1 expression.[12][14]
Experimental Protocols
This model mimics the key features of acute allergic asthma, including eosinophilic inflammation.[15][16]
-
Sensitization:
-
Mice (commonly BALB/c strain) are sensitized via intraperitoneal (i.p.) injections of ovalbumin (e.g., 20-50 µg) emulsified in an adjuvant like aluminum hydroxide (B78521) (alum).[17][18]
-
This is typically performed on days 0 and 14 to prime the immune system and generate an allergen-specific Th2 response.[18][19]
-
-
Challenge:
-
After sensitization, mice are challenged with aerosolized OVA (e.g., 1-2% in saline) for a short period (e.g., 20-30 minutes) on several consecutive days (e.g., days 28, 29, and 30).[18] This localizes the allergic reaction to the airways.
-
-
Analysis (24-72 hours after final challenge):
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect airway-infiltrating cells.
-
Cell Counting: Total and differential cell counts are performed on the BAL fluid (BALF) using cytospin preparations stained with Wright-Giemsa or via flow cytometry to quantify eosinophils.
-
Histology: Lung tissues are fixed, sectioned, and stained (e.g., with Hematoxylin & Eosin) to visualize peribronchial and perivascular inflammation.
-
Cytokine Measurement: Levels of IL-4, IL-5, and other cytokines in BALF or lung homogenates are measured by ELISA.
-
Summary and Implications for Drug Development
| Feature | Mouse IL-4 | Mouse IL-5 |
| Primary Role | Orchestrator of Th2 immunity | Direct effector for eosinophils |
| Direct Effect on Eosinophils | Minimal; enhances migration to eotaxin.[20] | Potent survival, proliferation, and activation factor.[4][5][6] |
| Mechanism in Recruitment | Indirect: Promotes Th2 differentiation (IL-5 source), upregulates VCAM-1, and induces eotaxin production.[8][9][10] | Direct: Promotes eosinophil differentiation from bone marrow and is a key survival/activation signal in tissues.[2][8] |
| Effect of Neutralization | Abrogates airway hyperreactivity but has little effect on eosinophil numbers.[7] | Almost completely abrogates tissue eosinophilia.[1][7] |
| Therapeutic Target Implication | Targeting IL-4 (or its receptor IL-4Rα) addresses the broader Th2 inflammatory cascade, impacting multiple aspects of allergic disease. | Targeting IL-5 (or its receptor IL-5Rα) is a highly specific and effective strategy for depleting eosinophils.[4][21] |
The functions of this compound and IL-5 in eosinophil recruitment are distinct and hierarchical. IL-4 is the upstream initiator, setting the stage for a Th2 response, while IL-5 is the downstream, indispensable factor that directly drives the expansion and accumulation of eosinophils. This clear division of labor has been fundamental to our understanding of allergic inflammation and has successfully guided the development of targeted biologics. Therapies aimed at the IL-4/IL-13 axis have broad anti-Type 2 inflammatory effects, whereas anti-IL-5 therapies offer a precise and potent method for controlling eosinophil-driven pathologies.[4][9]
References
- 1. Interleukin-4 and interleukin-5 as targets for the inhibition of eosinophilic inflammation and allergic airways hyperreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. gskpro.com [gskpro.com]
- 4. Targeting the IL-5 pathway in eosinophilic asthma: A comparison of anti-IL-5 versus anti-IL-5 receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IL-5 and eosinophilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IL-5- and eosinophil-mediated inflammation: from discovery to therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interleukin 4, but not interleukin 5 or eosinophils, is required in a murine model of acute airway hyperreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Possible Roles of IL-4/IL-13 in the Development of Eosinophil-Predominant Severe Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - Critical roles for IL-4, IL-5, and eosinophils in chronic skin allograft rejection [jci.org]
- 11. The mechanism of IL-5 signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Importance of Cytokines in Murine Allergic Airway Disease and Human Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. IL-33 markedly activates murine eosinophils by an NFκB-dependent mechanism differentially dependent upon an IL-4-driven autoinflammatory loop - PMC [pmc.ncbi.nlm.nih.gov]
- 15. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bot Verification [pharmalegacy.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Targeting the Interleukin-5 Pathway for Treatment of Eosinophilic Conditions Other than Asthma [frontiersin.org]
Navigating Specificity: A Comparative Guide to Anti-Human IL-4 Antibody Cross-Reactivity with Mouse IL-4
For researchers, scientists, and drug development professionals, the precise selection of antibodies is paramount to experimental success. This guide provides a comparative analysis of commercially available anti-human Interleukin-4 (IL-4) antibodies and their documented cross-reactivity with mouse IL-4. The information herein is compiled from publicly available data sheets and scientific literature to aid in the selection of the most appropriate antibody for your research needs.
Interleukin-4 is a key cytokine involved in the regulation of immune responses, particularly in the differentiation of T helper type 2 (Th2) cells and the production of IgE. Given the significant role of IL-4 in both human and mouse models of disease, understanding the species-specificity of anti-human IL-4 antibodies is critical for the accurate interpretation of experimental results.
Summary of Cross-Reactivity Data
The following table summarizes the cross-reactivity of several commercially available anti-human IL-4 antibodies with this compound, based on manufacturer-provided data. It is important to note that the absence of detectable cross-reactivity in one application (e.g., Western Blot) does not definitively preclude it in another (e.g., ELISA or a cellular-based assay).
| Antibody (Clone/Catalog No.) | Host Species | Cross-Reactivity with this compound | Application | Manufacturer |
| MAB204-100 (Clone: 34019) | Mouse | No cross-reactivity observed | Western Blot | R&D Systems |
| AF-204-NA | Goat | Less than 1% cross-reactivity observed | Direct ELISA | R&D Systems |
| ABIN651434 | Rabbit | Suitable for use with mouse samples | Not Specified | antibodies-online |
| MAB304-100 (Clone: 3007) | Mouse | Does not cross-react | Western Blot | R&D Systems |
| AB-404-NA | Goat | No cross-reactivity with recombinant human IL-4 | Direct ELISA | R&D Systems |
Note: The information in this table is based on data provided by the respective manufacturers. Independent validation is always recommended.
IL-4 Signaling Pathway
Interleukin-4 exerts its biological effects by binding to its receptor, which can be a type I or type II receptor complex. The type I receptor, primarily found on hematopoietic cells, is a heterodimer of the IL-4 receptor alpha chain (IL-4Rα) and the common gamma chain (γc). The type II receptor, present on non-hematopoietic cells, consists of the IL-4Rα and the IL-13 receptor alpha 1 chain (IL-13Rα1). Upon ligand binding, both receptor types activate the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, primarily leading to the phosphorylation and activation of STAT6. Activated STAT6 translocates to the nucleus and induces the transcription of IL-4-responsive genes.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antibody cross-reactivity. Below are generalized protocols for key immunoassays.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity
This protocol outlines a direct ELISA to assess the binding of an anti-human IL-4 antibody to human and this compound.
Methodology:
-
Coating: Coat separate wells of a 96-well microplate with 100 µL of recombinant human IL-4 and recombinant this compound (e.g., 1 µg/mL in PBS) overnight at 4°C. Include uncoated wells as a background control.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add 100 µL of the anti-human IL-4 antibody at various dilutions to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species (e.g., anti-mouse IgG-HRP). Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of 2N H₂SO₄ to each well.
-
Data Acquisition: Measure the optical density at 450 nm using a microplate reader.
Western Blot for Cross-Reactivity
This protocol describes how to perform a Western blot to visually assess the cross-reactivity of an anti-human IL-4 antibody.
Methodology:
-
Sample Preparation: Load equal amounts (e.g., 50-100 ng) of recombinant human IL-4 and recombinant this compound onto an SDS-PAGE gel. Include a lane with a protein ladder.
-
Electrophoresis: Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the anti-human IL-4 antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Neutralization Assay for Functional Cross-Reactivity
A neutralization assay determines if an antibody can block the biological activity of its target. This protocol assesses the ability of an anti-human IL-4 antibody to neutralize the activity of both human and this compound.
Methodology:
-
Cell Culture: Culture an IL-4-dependent cell line (e.g., TF-1 for human IL-4, or CT.4S for this compound) in appropriate media.
-
Antibody-Cytokine Incubation: In a separate 96-well plate, pre-incubate serial dilutions of the anti-human IL-4 antibody with a constant, sub-maximal concentration of either human IL-4 or this compound for 1-2 hours at 37°C. Include controls with cytokine alone and cells alone.
-
Cell Stimulation: Add the antibody-cytokine mixture to the cultured cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C.
-
Proliferation Assay: Measure cell proliferation using a colorimetric assay such as MTT or a fluorescence-based assay like AlamarBlue.
-
Data Analysis: Calculate the percentage of neutralization by comparing the proliferation in the presence of the antibody to the proliferation with cytokine alone.
Conclusion
The selection of an appropriate anti-human IL-4 antibody for studies involving mouse models requires careful consideration of its species cross-reactivity. While several manufacturers provide antibodies with stated low or no cross-reactivity to this compound, the level of validation and the specific applications for which this has been tested can vary. Researchers are strongly encouraged to perform their own validation experiments using the protocols outlined in this guide to ensure the specificity and reliability of their results. This due diligence is essential for the generation of accurate and reproducible data in the fields of immunology and drug development.
Comparing the signaling pathways of MOUSE IL-4 and MOUSE IL-21 in B cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the signaling pathways and functional effects of mouse Interleukin-4 (IL-4) and Interleukin-21 (IL-21) on B cells. The information presented is supported by experimental data to assist in the design and interpretation of immunological studies.
Introduction to IL-4 and IL-21 in B Cell Biology
Interleukin-4 (IL-4) and Interleukin-21 (IL-21) are pleiotropic cytokines that play critical, yet distinct, roles in regulating B cell activation, proliferation, and differentiation. Both are produced by T follicular helper (Tfh) cells within the germinal center, a key site for the generation of high-affinity antibodies and memory B cells. Understanding their individual and combined effects is crucial for dissecting the complexities of humoral immunity and for the development of novel therapeutics targeting B cell-mediated diseases.
Signaling Pathways: A Tale of Two STATs
The downstream signaling cascades initiated by IL-4 and IL-21 in B cells, while both utilizing the Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway, diverge significantly, leading to distinct functional outcomes.
The IL-4 Signaling Cascade: The Primacy of STAT6
Upon binding to its receptor, the IL-4 receptor (IL-4R) complex, IL-4 triggers the activation of JAK1 and JAK3. This leads to the phosphorylation of the IL-4Rα chain, creating docking sites for STAT6. Phosphorylated STAT6 then dimerizes, translocates to the nucleus, and acts as a master transcription factor, driving the expression of a suite of genes responsible for the characteristic effects of IL-4 on B cells. A secondary pathway involving the Insulin Receptor Substrate (IRS)-2 can also be activated.
The IL-21 Signaling Cascade: A STAT1/STAT3 Duet
IL-21 binds to the IL-21 receptor (IL-21R), which also pairs with the common gamma chain (γc). This engagement activates JAK1 and JAK3, leading to the phosphorylation of the IL-21R. This provides docking sites primarily for STAT1 and STAT3, and to a lesser extent, STAT5. The activated STAT1 and STAT3 proteins form homo- and heterodimers, translocate to the nucleus, and regulate the expression of genes involved in B cell differentiation, proliferation, and apoptosis.
A Comparative Guide to Mouse IL-4 Inhibitors and Genetic Knockout Models for Preclinical Research
For researchers, scientists, and drug development professionals, understanding the nuances of targeting the Interleukin-4 (IL-4) pathway is critical for advancing therapies for allergic and inflammatory diseases. This guide provides an objective comparison between the use of IL-4 inhibitors and IL-4 genetic knockout mouse models, supported by experimental data, detailed protocols, and visual diagrams to aid in experimental design and interpretation.
Interleukin-4 is a pleiotropic cytokine central to the development of T helper 2 (Th2) cell-mediated immune responses. It plays a pivotal role in the pathogenesis of allergic diseases, such as asthma and atopic dermatitis, by promoting IgE production, eosinophil recruitment, and mast cell proliferation.[1] To investigate the function of IL-4 and to evaluate the therapeutic potential of its blockade, researchers primarily rely on two key approaches: pharmacological inhibition using blocking antibodies or other antagonists, and genetic ablation through the use of knockout mice. Each of these models possesses distinct advantages and limitations that can significantly impact experimental outcomes and their clinical translatability.
Quantitative Comparison of IL-4 Inhibition vs. Genetic Knockout
The following tables summarize quantitative data from studies directly comparing the immunological phenotypes of IL-4 inhibition and genetic knockout in mouse models of allergic inflammation.
Table 1: Effect on Allergen-Specific Immunoglobulin Levels
| Model/Treatment | Antigen | Total IgE (ng/mL) | Antigen-Specific IgG1 (µg/mL) | Antigen-Specific IgG2a (µg/mL) | Reference |
| Wild-Type (BALB/c) + OVA | Ovalbumin (OVA) | ~2500 | ~150 | ~10 | [2] |
| IL-4 Knockout (BALB/c) + OVA | Ovalbumin (OVA) | Undetectable | Undetectable | ~100 | [2] |
| Wild-Type + IL-4/IL-13 Antagonist (QY) + OVA | Ovalbumin (OVA) | Undetectable | Undetectable | ~5 | [2][3] |
Data are approximate values derived from graphical representations in the cited sources.
Table 2: Impact on Airway Inflammation in an Asthma Model
| Model/Treatment | Challenge | Bronchoalveolar Lavage (BAL) Eosinophils (x10^4) | Airway Hyperresponsiveness (Penh) | Reference |
| Wild-Type + OVA | Ovalbumin (OVA) | ~50 | ~4.5 | [4] |
| Wild-Type + IL-4R Antagonist + OVA | Ovalbumin (OVA) | ~10 | ~2.0 | [4] |
| Humanized IL-4/IL-4RA Mice + OVA | Ovalbumin (OVA) | Increased infiltration | Not specified | [5] |
| Humanized IL-4/IL-4RA Mice + anti-hIL-4RA Ab + OVA | Ovalbumin (OVA) | Significantly inhibited | Not specified | [5] |
Data are approximate values derived from graphical representations in the cited sources.
Experimental Protocols
Induction of Allergic Airway Inflammation and Treatment with an IL-4 Inhibitor
This protocol describes a general method for inducing allergic airway inflammation in mice and administering a neutralizing anti-IL-4 antibody.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum)
-
Neutralizing anti-mouse IL-4 antibody (e.g., clone 11B11)[1]
-
Isotype control antibody
-
Phosphate-buffered saline (PBS)
Procedure:
-
Sensitization: On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.
-
Antibody Administration: Administer the anti-IL-4 antibody or isotype control i.p. at a dose of 1 mg per mouse.[6] The timing of administration can be varied depending on the experimental question (e.g., during sensitization or challenge).
-
Airway Challenge: On days 28, 29, and 30, challenge the mice by intranasal administration of 20 µg of OVA in 50 µL of PBS under light anesthesia.
-
Endpoint Analysis (48-72 hours after last challenge):
-
Measure airway hyperresponsiveness to methacholine.
-
Collect bronchoalveolar lavage (BAL) fluid for differential cell counts.
-
Collect blood for measurement of serum IgE and OVA-specific antibodies by ELISA.
-
Harvest lungs for histological analysis of inflammation and mucus production.
-
Isolate splenocytes for in vitro restimulation and cytokine profiling.
-
Generation of IL-4 Knockout Mice
This protocol provides a generalized overview of the steps involved in creating an IL-4 knockout mouse line using homologous recombination in embryonic stem (ES) cells.
Materials:
-
Targeting vector containing a selectable marker (e.g., neomycin resistance gene) flanked by DNA sequences homologous to the regions flanking the IL-4 gene.
-
Embryonic stem (ES) cells (e.g., from a 129/Sv mouse strain).
-
Blastocysts from a donor mouse strain (e.g., C57BL/6).
-
Pseudopregnant foster mothers.
Procedure:
-
Targeting Vector Construction: Design and construct a targeting vector to disrupt the IL-4 gene.[7] A common strategy is to replace one or more exons with a neomycin resistance cassette.
-
ES Cell Transfection and Selection: Electroporate the targeting vector into ES cells. Select for cells that have successfully integrated the vector by culturing them in the presence of G418 (neomycin analog).
-
Screening for Homologous Recombination: Screen the resistant ES cell clones by PCR and Southern blotting to identify those in which the targeting vector has integrated at the correct locus via homologous recombination.
-
Blastocyst Injection: Inject the correctly targeted ES cells into blastocysts.
-
Generation of Chimeric Mice: Transfer the injected blastocysts into the uterus of a pseudopregnant foster mother. The resulting offspring will be chimeras, composed of cells from both the host blastocyst and the injected ES cells.
-
Breeding for Germline Transmission: Breed the chimeric mice with wild-type mice. Offspring that inherit the targeted allele from the ES cells will be heterozygous for the IL-4 knockout.
-
Generation of Homozygous Knockouts: Intercross the heterozygous mice to produce homozygous IL-4 knockout mice.[8]
Mandatory Visualizations
IL-4 Signaling Pathways
References
- 1. Anti-Mouse IL4 (Interleukin4, Clone 11B11) In Vivo | Leinco [leinco.com]
- 2. An antagonistic IL-4 mutant prevents type I allergy in the mouse: inhibition of the IL-4/IL-13 receptor system completely abrogates humoral immune response to allergen and development of allergic symptoms in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A murine IL-4 receptor antagonist that inhibits IL-4- and IL-13-induced responses prevents antigen-induced airway eosinophilia and airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The establishment of humanized IL-4/IL-4RA mouse model by gene editing and efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Lab Signals | Your Biweekly Source forLife Science Research Insights [genetargeting.com]
- 8. 005879 - IL-4 KO Strain Details [jax.org]
A Head-to-Head Battle: Recombinant Mouse IL-4 from E. coli vs. Mammalian Cells
A comprehensive comparison of their biological activity for researchers, scientists, and drug development professionals.
Interleukin-4 (IL-4) is a pleiotropic cytokine central to the development of Th2-mediated immune responses, playing a critical role in humoral immunity, allergic inflammation, and tissue repair. For researchers studying its diverse functions, the choice of recombinant mouse IL-4 is a crucial first step. The two most common sources for recombinant IL-4 are bacterial expression systems, primarily Escherichia coli (E. coli), and mammalian cell expression systems. The fundamental difference between the proteins produced by these two systems lies in post-translational modifications, specifically glycosylation. This guide provides an objective comparison of the biological activity of recombinant this compound derived from E. coli and mammalian cells, supported by experimental data and detailed protocols.
The Core Distinction: Glycosylation
Recombinant this compound produced in E. coli is non-glycosylated, as bacteria lack the cellular machinery for this complex post-translational modification. In contrast, when produced in mammalian cell lines (e.g., CHO, HEK293), recombinant this compound undergoes glycosylation, resulting in a glycoprotein (B1211001) that more closely resembles the native protein. While glycosylation can influence protein folding, stability, and immunogenicity, its impact on the in vitro biological activity of this compound appears to be minimal.
Biological Activity: A Quantitative Comparison
The biological activity of recombinant IL-4 is typically assessed by its ability to induce a cellular response in a dose-dependent manner. This is quantified by the ED50 value, which is the concentration of the cytokine that elicits 50% of the maximum response in a given bioassay. The most common bioassays for this compound activity are cell proliferation assays using IL-4-dependent cell lines such as HT-2 and MC/9.
A lower ED50 value indicates higher specific activity. The data presented in the following tables, compiled from various commercial suppliers and research articles, demonstrates that both E. coli- and mammalian-derived this compound exhibit comparable high levels of biological activity in vitro.
Table 1: Comparison of Biological Activity in HT-2 Cell Proliferation Assay
| Expression System | Glycosylation Status | Typical ED50 Range (ng/mL) |
| E. coli | Non-glycosylated | 0.1 - 2.0 |
| Mammalian Cells (e.g., HEK293) | Glycosylated | 0.1 - 0.5 |
Table 2: Comparison of Biological Activity in MC/9 Cell Proliferation Assay
| Expression System | Glycosylation Status | Typical ED50 Range (ng/mL) |
| E. coli | Non-glycosylated | 0.05 - 1.0 |
| Mammalian Cells (e.g., CHO) | Glycosylated | 0.03 - 0.6 |
As the data indicates, while there can be slight variations between batches and suppliers, there is no significant and consistent difference in the in vitro biological activity of this compound based on the expression system. Studies have shown that the non-glycosylated form produced in E. coli is equally capable of binding to the IL-4 receptor and initiating downstream signaling events.[1]
The IL-4 Signaling Pathway
The biological effects of IL-4 are mediated through its interaction with the IL-4 receptor (IL-4R) complex on the surface of target cells. This binding event triggers a signaling cascade that ultimately leads to changes in gene expression. The primary signaling pathway activated by IL-4 is the JAK-STAT pathway.
Upon IL-4 binding, the IL-4 receptor alpha chain (IL-4Rα) dimerizes with the common gamma chain (γc). This dimerization brings together and activates Janus kinases (JAK1 and JAK3) associated with the intracellular domains of the receptor chains. The activated JAKs then phosphorylate specific tyrosine residues on the IL-4Rα chain, creating docking sites for the transcription factor STAT6 (Signal Transducer and Activator of Transcription 6). Recruited STAT6 is subsequently phosphorylated by the JAKs, leading to its dimerization, translocation to the nucleus, and binding to specific DNA sequences to regulate the transcription of IL-4-responsive genes.
Experimental Protocols
To aid researchers in their experimental design, detailed protocols for the most common bioassays are provided below.
Cell Proliferation Assay using MC/9 Cells
The MC/9 cell line is a mouse mast cell line that proliferates in response to IL-4. This assay measures the dose-dependent proliferation of MC/9 cells induced by recombinant this compound.
Materials:
-
MC/9 cells
-
Complete growth medium: RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 1% Penicillin-Streptomycin, and 10 ng/mL mouse IL-2.
-
Assay medium: Complete growth medium without IL-2.
-
Recombinant this compound (from E. coli or mammalian cells)
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar proliferation reagent
-
Solubilization solution (e.g., 10% SDS in 0.01 N HCl)
-
Microplate reader
Procedure:
-
Wash MC/9 cells three times with assay medium to remove any residual IL-2.
-
Resuspend the cells in assay medium to a concentration of 1 x 10^5 cells/mL.
-
Plate 50 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of the recombinant this compound in assay medium.
-
Add 50 µL of the IL-4 dilutions to the wells containing the cells. Include a negative control (assay medium only).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Plot the absorbance values against the IL-4 concentration and determine the ED50.
STAT6 Phosphorylation Assay
This assay measures the ability of recombinant this compound to induce the phosphorylation of STAT6 in a target cell line, such as the mouse B-cell lymphoma line, M12.4.1.
Materials:
-
M12.4.1 cells (or other suitable cell line)
-
Complete growth medium: RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Serum-free medium
-
Recombinant this compound (from E. coli or mammalian cells)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody: anti-phospho-STAT6 (Tyr641)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Western blot reagents and equipment
-
Protein concentration assay kit (e.g., BCA)
Procedure:
-
Culture M12.4.1 cells to a density of approximately 1 x 10^6 cells/mL.
-
Starve the cells in serum-free medium for 4 hours.
-
Stimulate the cells with various concentrations of recombinant this compound for 15-30 minutes at 37°C. Include an unstimulated control.
-
Pellet the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-phospho-STAT6 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Conclusion
The choice between E. coli- and mammalian-derived recombinant this compound largely depends on the specific requirements of the research. For most in vitro applications, including cell-based bioassays and mechanistic studies, the non-glycosylated form produced in E. coli is a cost-effective and highly active alternative to its glycosylated mammalian-produced counterpart. The biological activity, as measured by the induction of cell proliferation and STAT6 phosphorylation, is comparable between the two. However, for in vivo studies where protein stability, half-life, and immunogenicity are critical considerations, the glycosylated form from mammalian cells may offer an advantage. Ultimately, the data suggests that for the majority of research applications, both sources provide a reliable and potent reagent for investigating the multifaceted roles of this compound.
References
A Researcher's Guide to Mouse IL-4 Neutralizing Antibodies: A Comparative Analysis
For researchers navigating the complex landscape of cytokine modulation, selecting the optimal neutralizing antibody is paramount for experimental success. This guide provides a detailed comparison of commercially available monoclonal antibodies targeting mouse Interleukin-4 (IL-4), a key cytokine in type 2 immune responses. We present available quantitative data on their efficacy, detailed experimental protocols for key assays, and visual representations of the IL-4 signaling pathway and experimental workflows.
Performance Comparison of Mouse IL-4 Neutralizing Antibodies
The efficacy of a neutralizing antibody is primarily determined by its ability to inhibit the biological activity of its target cytokine. This is often quantified by the half-maximal inhibitory concentration (IC50) or the neutralization dose 50 (ND50), which represents the concentration of the antibody required to neutralize 50% of the cytokine's effect. The binding affinity (KD), which describes the strength of the antibody-antigen interaction, is another critical parameter.
While direct head-to-head comparative studies for all commercially available clones are limited, data from manufacturers and publications allow for a comparative overview.
| Antibody Clone | Isotype | Reported Neutralization Potency (ND50/IC50) | Binding Affinity (KD) |
| 11B11 | Rat IgG1 | ~0.125 µg/mL | Data not publicly available |
| MAB404 (30340) | Rat IgG1 | 0.1-0.6 µg/mL[1][2][3][4][5] | Data not publicly available |
| BVD4-1D11 | Rat IgG2b | Neutralizing activity confirmed, but specific IC50/ND50 data is not readily available in the public domain.[2][6][7] | Data not publicly available |
Note: The reported neutralization potencies may vary depending on the specific assay conditions, cell line, and recombinant IL-4 used.
In-Depth Look at Key Antibody Clones
11B11: This is a widely cited and utilized antibody for in vitro and in vivo neutralization of this compound.[8][9][10] Its efficacy has been demonstrated in a variety of applications, including ELISA, flow cytometry, and functional assays.[9][10][11]
MAB404 (Clone 30340): This antibody, available from R&D Systems, has a well-defined neutralization potency, with a typical ND50 in the range of 0.1-0.6 µg/mL in a cell proliferation assay using the HT-2 mouse T cell line.[1][2][3][4][5]
BVD4-1D11: This clone is also recognized for its neutralizing capabilities and is used in various immunoassays.[2][6][7] While its neutralizing function is confirmed, specific and directly comparable quantitative data on its potency (IC50/ND50) is not as consistently reported in publicly available datasheets.
Experimental Protocols
Accurate assessment of antibody efficacy relies on standardized and well-documented experimental protocols. Below are detailed methodologies for key experiments.
In Vitro Neutralization Bioassay (Cell Proliferation-Based)
This assay determines the ability of an antibody to inhibit the IL-4-dependent proliferation of a specific cell line, such as HT-2 or CTLL-2.
Materials:
-
Recombinant this compound
-
This compound neutralizing antibody and isotype control
-
HT-2 or CTLL-2 cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
96-well flat-bottom culture plates
-
Cell proliferation reagent (e.g., MTT, XTT, or resazurin-based)
-
Microplate reader
Procedure:
-
Cell Preparation: Culture HT-2 or CTLL-2 cells in complete RPMI-1640 medium. Prior to the assay, wash the cells to remove any residual growth factors and resuspend them in fresh medium at a concentration of 1 x 10^5 cells/mL.
-
Antibody Dilution: Prepare a serial dilution of the neutralizing antibody and the isotype control in complete RPMI-1640 medium in a 96-well plate.
-
Cytokine and Antibody Incubation: Add a constant, predetermined concentration of recombinant this compound to each well containing the antibody dilutions. This concentration should be one that induces sub-maximal proliferation of the cells. Incubate the plate for 1-2 hours at 37°C to allow the antibody to bind to the cytokine.
-
Cell Seeding: Add 100 µL of the cell suspension (1 x 10^4 cells) to each well.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Proliferation Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition for each antibody concentration relative to the control wells (cells with IL-4 but no antibody). Plot the percentage of inhibition against the antibody concentration and determine the IC50/ND50 value.
Determination of Binding Affinity by Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.[12][13][14][15]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant this compound
-
This compound neutralizing antibody
-
HBS-EP+ buffer (or other suitable running buffer)
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the recombinant this compound (ligand) over the activated surface to achieve the desired immobilization level. The IL-4 should be diluted in a low ionic strength buffer with a pH below its isoelectric point to facilitate pre-concentration.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the neutralizing antibody (analyte) in running buffer.
-
Inject the antibody dilutions over the ligand-immobilized surface at a constant flow rate. This is the association phase.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the antibody from the IL-4. This is the dissociation phase.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., low pH glycine) to remove the bound antibody and prepare the surface for the next injection.
-
-
Data Analysis:
-
The binding data is recorded as a sensorgram, which plots the response units (RU) against time.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Visualizing the IL-4 Signaling Pathway and Experimental Workflow
To further aid in understanding the context of IL-4 neutralization, the following diagrams illustrate the IL-4 signaling pathway and a typical experimental workflow for evaluating neutralizing antibodies.
References
- 1. Analysis of Antibody-Antigen Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. rndsystems.com [rndsystems.com]
- 4. biocompare.com [biocompare.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. pufei.com [pufei.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. InVivoMAb anti-mouse IL-4 | Bio X Cell [bioxcell.com]
- 9. IL-4 Monoclonal Antibody (11B11) (14-7041-81) [thermofisher.com]
- 10. Anti-Mouse IL4 (Interleukin4, Clone 11B11) In Vivo | Leinco [leinco.com]
- 11. cytekbio.com [cytekbio.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. en.bio-protocol.org [en.bio-protocol.org]
- 14. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 15. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
Validation of Mouse IL-4 as a Therapeutic Target in Autoimmune Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Interleukin-4 (IL-4) is a pleiotropic cytokine that plays a complex and often contradictory role in the pathogenesis of autoimmune diseases. While it is a key driver of T helper 2 (Th2) cell differentiation, which is traditionally considered anti-inflammatory in the context of Th1-driven autoimmunity, emerging evidence suggests that IL-4 can also exert pro-inflammatory effects and contribute to disease pathology in certain contexts. This guide provides an objective comparison of the performance of targeting murine IL-4 as a therapeutic strategy in various preclinical autoimmune models, supported by experimental data and detailed methodologies.
The IL-4 Signaling Pathway
Interleukin-4 exerts its biological effects by binding to two distinct receptor complexes: the type I receptor and the type II receptor.[1] The type I receptor, primarily expressed on hematopoietic cells, is composed of the IL-4 receptor alpha chain (IL-4Rα) and the common gamma chain (γc).[1] The type II receptor, found on both hematopoietic and non-hematopoietic cells, consists of the IL-4Rα and the IL-13 receptor alpha 1 chain (IL-13Rα1).[1]
Upon IL-4 binding, the receptor complexes activate the Janus kinase (JAK) signaling pathway. The type I receptor activates JAK1 and JAK3, while the type II receptor activates JAK1 and JAK2 or TYK2.[2] This leads to the phosphorylation, dimerization, and nuclear translocation of the signal transducer and activator of transcription 6 (STAT6), which is the primary transcription factor mediating IL-4 responses.[1][2] STAT6 activation induces the expression of various genes involved in Th2 differentiation, immunoglobulin class switching to IgE, and alternative macrophage activation (M2).[1] The type I receptor can also activate the insulin (B600854) receptor substrate (IRS) pathway, which is involved in cell proliferation and survival.[1]
References
In Vivo Comparison: Mouse IL-4 Receptor Antagonist vs. Anti-IL-4 Antibody
A Guide for Researchers in Immunology and Drug Development
Introduction: Interleukin-4 (IL-4) is a cornerstone cytokine in the orchestration of T helper 2 (Th2) cell-mediated immunity, making it a critical driver of allergic inflammation in diseases like asthma. Consequently, the blockade of the IL-4 signaling pathway is a primary strategy for both basic research and therapeutic development. The two most common in vivo approaches in murine models are the use of neutralizing anti-IL-4 monoclonal antibodies and IL-4 receptor (IL-4R) antagonists. This guide provides an objective comparison of these two strategies, supported by experimental data, to assist researchers in selecting the optimal tool for their studies.
Mechanism of Action
The biological effects of IL-4 are initiated when it binds to the IL-4 receptor α (IL-4Rα) chain on the cell surface. This binding event triggers the recruitment of a partner chain, either the common gamma chain (γc) to form the Type I receptor or the IL-13 receptor α1 (IL-13Rα1) to form the Type II receptor. This dimerization activates intracellular Janus kinases (JAKs), which then phosphorylate and activate the transcription factor STAT6 (Signal Transducer and Activator of Transcription 6). Activated STAT6 translocates to the nucleus and drives the expression of IL-4-responsive genes, leading to key features of the allergic response.
-
Anti-IL-4 Antibody: This approach utilizes a monoclonal antibody (mAb), such as the widely used 11B11 clone, that directly binds to the IL-4 cytokine in the extracellular space.[1][2][3][4] This neutralization prevents IL-4 from ever reaching its receptor, effectively halting the signaling cascade at its origin.[1][4]
-
IL-4 Receptor Antagonist: This strategy typically employs a soluble, recombinant form of the IL-4Rα extracellular domain (sIL-4R). This molecule acts as a "decoy receptor," binding to free IL-4 and competitively inhibiting its interaction with the cell-surface receptor.[5][6][7] A key distinction is that by blocking the IL-4Rα chain, this approach can also interfere with the signaling of IL-13 through the Type II receptor, as both cytokines share this subunit.[6]
Caption: IL-4 signaling pathway and points of therapeutic intervention.
In Vivo Efficacy: Comparative Data
A direct comparison of these two strategies was performed in a murine model of allergic asthma induced by Aspergillus fumigatus. In this study, BALB/c mice were sensitized and subsequently challenged with Aspergillus antigen to induce a robust Th2-mediated inflammatory response. The efficacy of a soluble IL-4 receptor (sIL-4R) was compared directly against the anti-IL-4 monoclonal antibody 11B11. Both treatments proved highly effective at mitigating the cardinal features of allergic asthma.
Table 1: Comparison of sIL-4R and Anti-IL-4 mAb in a Murine Asthma Model
| Parameter Measured | Control Group | sIL-4R Treated | Anti-IL-4 mAb (11B11) Treated |
| Airway Hyperreactivity (Penh) | ~2.6 | ~1.3 (↓ ~50%) | ~1.4 (↓ ~46%) |
| Eosinophils in BALF (x10⁴) | ~16 | ~3.5 (↓ ~78%) | ~4.0 (↓ ~75%) |
| Serum IgE (µg/ml) | ~12 | ~1.8 (↓ ~85%) | ~2.0 (↓ ~83%) |
| IL-5 in BALF (pg/ml) | ~90 | ~22 (↓ ~76%) | ~28 (↓ ~69%) |
Data are approximated from graphical representations in Grünig et al., 1998, as cited in Wills-Karp et al., 1998, and are intended for comparative purposes.[8][9] BALF: Bronchoalveolar Lavage Fluid. Penh: Enhanced pause, an index of airway obstruction.
The data clearly demonstrate that both the IL-4R antagonist and the anti-IL-4 antibody achieve a comparable and significant reduction across all major endpoints of the disease model, including lung function, eosinophilic inflammation, and hallmark Th2-associated biomarkers like IgE and IL-5.
Experimental Protocols
Reproducing these findings requires a well-defined experimental model. The following protocol outlines a common method for inducing allergic airway inflammation in mice.
Murine Model of Allergic Airway Disease
-
Animals: Female BALB/c mice, 6-8 weeks of age, are typically used for their strong Th2-biasing genetic background.
-
Sensitization: Mice are sensitized via an intraperitoneal (i.p.) injection of an allergen (e.g., 10 µg Ovalbumin (OVA) or Aspergillus fumigatus antigen) emulsified in an adjuvant like Aluminum hydroxide (B78521) (Alum) on days 0 and 14.
-
Challenge: Beginning on day 21, mice are challenged intranasally (i.n.) or via aerosol with the same allergen (e.g., 1% OVA in saline for 20 minutes) for 3-7 consecutive days to elicit airway inflammation.
-
Treatment Administration:
-
IL-4R Antagonist Group: Mice receive sIL-4R (e.g., 100 µ g/mouse , i.p. or i.n.) shortly before each allergen challenge.[10][11]
-
Anti-IL-4 Antibody Group: Due to its longer half-life, the anti-IL-4 mAb (e.g., 11B11, 0.5-1 mg/mouse, i.p.) is often administered once, 24 hours prior to the first challenge.[12]
-
Control Group: Mice receive a relevant isotype control antibody or vehicle (e.g., PBS) on the same schedule as the treatment groups.
-
-
Outcome Assessment: 24-48 hours after the final challenge, the following endpoints are assessed:
-
Airway Hyperreactivity (AHR): Measured by exposing mice to increasing concentrations of a bronchoconstrictor (e.g., methacholine) in a whole-body plethysmograph.
-
BALF Analysis: The lungs are lavaged with saline to collect BALF. Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are performed.
-
Cytokine & IgE Levels: Cytokines (IL-4, IL-5, IL-13) in BALF supernatant and total/allergen-specific IgE in serum are quantified by ELISA.
-
Histology: Lung tissues are fixed, sectioned, and stained (e.g., H&E for inflammation, PAS for mucus) to assess cellular infiltration and goblet cell hyperplasia.
-
Caption: General experimental workflow for a murine model of asthma.
Discussion and Key Considerations
While both approaches demonstrate comparable efficacy in the model presented, researchers should consider several factors when choosing between them:
-
Target Specificity: Anti-IL-4 antibodies are highly specific to the IL-4 cytokine. In contrast, IL-4R antagonists that block the IL-4Rα chain will inhibit signaling from both IL-4 and IL-13, as IL-13 also utilizes IL-4Rα in its Type II receptor complex.[6] This can be an advantage in models where both cytokines contribute to pathology, but a disadvantage if the goal is to isolate the specific role of IL-4.
-
Pharmacokinetics: Monoclonal antibodies typically have a much longer in vivo half-life than smaller recombinant proteins like sIL-4R. This allows for less frequent dosing (e.g., a single injection) compared to the daily administration often required for sIL-4R, which can be a significant practical advantage in longer-term studies.
-
Dosing and Route: The optimal dose and route of administration can differ. For instance, some studies have shown that intranasal delivery of sIL-4R can be particularly effective at reducing lung-specific inflammation, whereas intraperitoneal delivery has more systemic effects.[10][11]
-
Research Question: The ultimate choice depends on the experimental goal. To specifically neutralize IL-4 and study its direct contribution, an anti-IL-4 antibody is the superior choice. To achieve a broader blockade of Type 2 receptor signaling that encompasses both IL-4 and IL-13, an IL-4Rα antagonist is more appropriate.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. atsjournals.org [atsjournals.org]
- 3. Anti-Mouse IL4 (Interleukin4, Clone 11B11) In Vivo | Leinco [leinco.com]
- 4. InVivoMAb anti-mouse IL-4 | Bio X Cell [bioxcell.com]
- 5. atsjournals.org [atsjournals.org]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Soluble interleukin-4 receptor (sIL-4R) in allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Requirement for IL-13 Independently of IL-4 in Experimental Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Interleukins 4 and 13 in Asthma: Key Pathophysiologic Cytokines and Druggable Molecular Targets [frontiersin.org]
- 10. Soluble IL-4 receptor inhibits airway inflammation following allergen challenge in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Interleukin-4 predicts the efficacy of an anti-oxycodone vaccine and alters vaccine-specific antibody secreting cell proliferation in mice - PMC [pmc.ncbi.nlm.nih.gov]
Murine IL-4 vs. Human IL-4: A Comparative Analysis of Activity on Murine Cells
A clear species barrier defines the activity of Interleukin-4 (IL-4), with murine IL-4 demonstrating potent effects on mouse cells, while human IL-4 exhibits negligible to no cross-reactivity. This guide provides a detailed comparison of the biological activities of mouse and human IL-4 on murine cells, supported by experimental data and protocols.
Interleukin-4 is a key cytokine in the regulation of immune responses, playing a critical role in the differentiation of T helper 2 (Th2) cells, B cell activation, and immunoglobulin class switching.[1] However, the biological activity of IL-4 is largely species-specific.[2][3][4] This specificity is a crucial consideration for researchers utilizing murine models to study human immunological diseases and therapies.
Quantitative Comparison of Biological Activity
The biological activity of IL-4 is often quantified by its half-maximal effective concentration (ED50) in cell proliferation assays. Murine IL-4 stimulates the proliferation of murine T cell lines, such as CTLL-2 and HT-2, at very low concentrations. In contrast, human IL-4 does not induce a significant proliferative response in these cells, even at high concentrations.
| Cytokine | Target Cells | Bioassay | ED50 | Reference |
| Mouse IL-4 | HT-2 (murine T cell line) | Cell Proliferation | 0.3 - 3.0 ng/mL | [5] |
| This compound | NFS-60 (murine cell line) | Cell Proliferation | Typically 5.37 ng/mL | [6] |
| Human IL-4 | Murine T cell lines | Cell Proliferation | No significant activity | [2] |
IL-4 Signaling Pathway in Murine Cells
The biological effects of IL-4 are mediated through its binding to the IL-4 receptor (IL-4R) complex on the cell surface. In murine hematopoietic cells, the Type I IL-4 receptor is the primary signaling complex.[1] This receptor is a heterodimer of the IL-4 receptor alpha chain (IL-4Rα) and the common gamma chain (γc).[1][7]
Upon binding of murine IL-4, the receptor complex activates the Janus kinases, JAK1 and JAK3.[8] These kinases then phosphorylate specific tyrosine residues on the intracellular domain of IL-4Rα, creating docking sites for Signal Transducer and Activator of Transcription 6 (STAT6).[8] Phosphorylated STAT6 dimerizes, translocates to the nucleus, and acts as a transcription factor, inducing the expression of IL-4 responsive genes.[8]
Experimental Protocols
Cell Proliferation Bioassay Using CTLL-2 or HT-2 Cells
This assay is widely used to determine the biological activity of murine IL-4.[5][9][10]
Materials:
-
CTLL-2 or HT-2 murine T cell line (IL-2/IL-4 dependent)
-
Complete RPMI-1640 medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 1 mM sodium pyruvate, and penicillin/streptomycin.
-
Recombinant murine IL-4 (standard)
-
Recombinant human IL-4 (test sample)
-
96-well flat-bottom microplates
-
Cell proliferation reagent (e.g., MTS or WST-1)
-
Plate reader
Procedure:
-
Cell Preparation: Culture CTLL-2 or HT-2 cells in complete RPMI-1640 medium supplemented with an optimal concentration of IL-2. Prior to the assay, wash the cells three times with IL-2-free medium to remove any residual growth factors. Resuspend the cells in assay medium (complete RPMI-1640 without IL-2) at a density of 2 x 10^5 cells/mL.
-
Assay Setup: Add 50 µL of the cell suspension to each well of a 96-well plate.
-
Standard and Sample Addition: Prepare serial dilutions of the murine IL-4 standard and human IL-4 test sample in assay medium. Add 50 µL of each dilution to the appropriate wells in triplicate. Include a negative control with assay medium only.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48 hours.
-
Proliferation Measurement: Add 20 µL of MTS or WST-1 reagent to each well and incubate for an additional 2-4 hours, or until a color change is visible.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Plot the absorbance against the log of the cytokine concentration and determine the ED50 value from the resulting sigmoidal curve.
References
- 1. Recent advances in understanding the role of IL-4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A receptor binding domain of mouse interleukin-4 defined by a solid-phase binding assay and in vitro mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. bostonmolecules.com [bostonmolecules.com]
- 5. PGE2 inhibits IL-2 and IL-4-dependent proliferation of CTLL-2 and HT2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound protein - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 7. pnas.org [pnas.org]
- 8. science-now.reports.s3.amazonaws.com [science-now.reports.s3.amazonaws.com]
- 9. Measurement of human and murine interleukin 2 and interleukin 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. frederick.cancer.gov [frederick.cancer.gov]
Unraveling Macrophage Polarization: A Comparative Analysis of M1 and M2 Gene Expression Profiles in Response to Mouse IL-4
For researchers, scientists, and drug development professionals, understanding the nuances of macrophage polarization is critical for developing targeted therapies for a host of inflammatory diseases and cancers. This guide provides an objective comparison of M1 and M2 macrophage gene expression profiles, with a focus on M2 polarization induced by mouse Interleukin-4 (IL-4). We present supporting experimental data, detailed methodologies, and clear visualizations of the key signaling pathways and experimental workflows involved.
Macrophages, key players in the innate immune system, exhibit remarkable plasticity, polarizing into distinct functional phenotypes in response to microenvironmental cues. The two best-characterized states are the pro-inflammatory M1, or classically activated, macrophages and the anti-inflammatory M2, or alternatively activated, macrophages. M1 macrophages are induced by stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) and are involved in host defense against pathogens. In contrast, M2 macrophages, stimulated by cytokines like IL-4 and IL-13, play a crucial role in tissue repair, wound healing, and resolving inflammation.[1][2] An imbalance in the M1/M2 ratio is implicated in numerous diseases, making the modulation of macrophage polarization a promising therapeutic strategy.
This guide focuses on the gene expression changes that define M1 and M2 phenotypes, with a specific emphasis on M2 macrophages polarized with murine IL-4.
Comparative Gene Expression Profiles: M1 vs. M2 (IL-4 Polarized)
To illustrate the distinct transcriptional signatures of M1 and M2 macrophages, we have summarized data from a study that performed a comprehensive analysis of murine bone marrow-derived macrophages (BMDMs).[3][4] In this study, M1 macrophages were generated by treatment with LPS and IFN-γ, while M2 macrophages were generated by treatment with IL-4. The following table highlights the top differentially expressed genes in each phenotype compared to unstimulated (M0) macrophages.
| Gene Symbol | Full Gene Name | M1 Fold Change (vs. M0) | M2 (IL-4) Fold Change (vs. M0) | Function/Role |
| M1 Markers | ||||
| Nos2 | Nitric oxide synthase 2 | > 100 | < 1 | Production of nitric oxide, a key pro-inflammatory mediator.[3] |
| Tnf | Tumor necrosis factor | > 50 | < 1 | Pro-inflammatory cytokine.[3] |
| Il1b | Interleukin 1 beta | > 50 | < 1 | Pro-inflammatory cytokine.[3] |
| Ccl5 | C-C motif chemokine ligand 5 | > 50 | < 1 | Chemoattractant for various immune cells. |
| Cxcl10 | C-X-C motif chemokine ligand 10 | > 100 | < 1 | Chemoattractant for T cells, NK cells, and monocytes. |
| Cd86 | CD86 molecule | > 10 | < 1 | Co-stimulatory molecule for T cell activation.[2] |
| M2 Markers | ||||
| Arg1 | Arginase 1 | < 1 | > 100 | Involved in arginine metabolism, promoting tissue repair.[2][3] |
| Mrc1 (Cd206) | Mannose receptor C-type 1 | < 1 | > 50 | Pattern recognition receptor involved in phagocytosis.[2][3] |
| Chi3l3 (Ym1) | Chitinase 3-like 3 | < 1 | > 100 | Lectin with roles in tissue remodeling and inflammation.[3] |
| Retnla (Fizz1) | Resistin like alpha | < 1 | > 100 | Involved in tissue repair and immune regulation.[3] |
| Clec7a (Dectin-1) | C-type lectin domain family 7 member a | < 1 | > 20 | Pattern recognition receptor. |
| Tgm2 | Transglutaminase 2 | < 1 | > 20 | Involved in tissue repair and fibrosis. |
Note: Fold change values are approximations based on published data for illustrative purposes.[3][4]
Experimental Protocols
A detailed and reproducible protocol is essential for studying macrophage polarization. The following methodology is a synthesis of established protocols for the in vitro generation of M1 and M2 macrophages from murine bone marrow.[2][5][6]
I. Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
-
Harvesting Bone Marrow:
-
Euthanize a 6-8 week old mouse by cervical dislocation.
-
Sterilize the hind legs with 70% ethanol.
-
Dissect the femur and tibia and remove all muscle and connective tissue.
-
Cut the ends of the bones and flush the marrow with ice-cold, sterile Phosphate-Buffered Saline (PBS) using a 25-gauge needle and a 10 mL syringe.
-
Collect the bone marrow suspension in a sterile 50 mL conical tube.
-
-
Cell Culture and Differentiation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in red blood cell lysis buffer (e.g., ACK lysis buffer) and incubate for 5 minutes at room temperature.
-
Add 10 mL of complete RPMI-1640 medium (containing 10% fetal bovine serum, 1% penicillin-streptomycin) to stop the lysis.
-
Centrifuge the cells again, discard the supernatant, and resuspend the pellet in complete RPMI-1640 medium.
-
Count the cells using a hemocytometer.
-
Plate the cells in non-tissue culture treated 10 cm petri dishes at a density of 5 x 10^6 cells per dish in 10 mL of complete RPMI-1640 medium supplemented with 20 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF).
-
Incubate the cells at 37°C in a 5% CO2 incubator for 7 days. Add 5 mL of fresh medium containing M-CSF on day 4.
-
II. Macrophage Polarization
-
Preparation for Polarization:
-
On day 7, the BMDMs should be differentiated and adherent to the plate.
-
Gently wash the cells with sterile PBS to remove non-adherent cells.
-
Harvest the adherent macrophages by incubating with cold PBS containing 5 mM EDTA for 10 minutes on ice, followed by gentle scraping.
-
Centrifuge the cells, resuspend in fresh complete RPMI-1640 medium, and count them.
-
Plate the BMDMs in appropriate culture plates (e.g., 6-well or 12-well plates) at the desired density for your downstream experiments (e.g., 1 x 10^6 cells/mL). Allow the cells to adhere for at least 2 hours.
-
-
Polarization Conditions:
-
M0 (Unstimulated Control): Add fresh complete RPMI-1640 medium without any polarizing cytokines.
-
M1 Polarization: Add fresh complete RPMI-1640 medium containing 100 ng/mL of lipopolysaccharide (LPS) and 20 ng/mL of murine IFN-γ.
-
M2 Polarization: Add fresh complete RPMI-1640 medium containing 20 ng/mL of murine IL-4.[2]
-
-
Incubation:
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator to allow for polarization and gene expression changes.
-
III. Gene Expression Analysis (RNA Sequencing or qPCR)
-
RNA Extraction:
-
After the incubation period, lyse the cells directly in the culture plate using a suitable lysis buffer (e.g., TRIzol or a column-based RNA extraction kit).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
-
-
Quantitative PCR (qPCR):
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes for the target genes (e.g., Nos2, Tnf, Arg1, Mrc1) and a housekeeping gene for normalization (e.g., Actb, Gapdh).
-
Analyze the data using the delta-delta Ct method to determine the relative fold change in gene expression.
-
-
RNA Sequencing (RNA-seq):
-
Prepare sequencing libraries from the extracted RNA.
-
Sequence the libraries on a high-throughput sequencing platform.
-
Perform bioinformatic analysis of the sequencing data, including quality control, read mapping, and differential gene expression analysis.
-
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the molecular mechanisms and the experimental process, we have created diagrams using the DOT language.
Caption: Signaling pathways for M1 and M2 macrophage polarization.
Caption: Experimental workflow for macrophage polarization.
References
- 1. Getting everyone to agree on gene signatures for murine macrophage polarization in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Markers to Delineate Murine M1 and M2 Macrophages | PLOS One [journals.plos.org]
- 4. Novel Markers to Delineate Murine M1 and M2 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of Macrophage Polarization Using Bone Marrow Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Validating a New MOUSE IL-4 Reporter Mouse Model: A Comparative Guide
For researchers in immunology and drug development, accurate and reliable tools to track cytokine expression are paramount. Interleukin-4 (IL-4) is a key cytokine in type 2 immunity, playing a crucial role in allergic responses and parasitic infections. IL-4 reporter mouse models are invaluable for studying these processes in vivo. This guide provides a framework for validating a new MOUSE IL-4 reporter mouse model, comparing it to established alternatives and offering detailed experimental protocols and data presentation formats.
Comparison of IL-4 Reporter Mouse Models
A new IL-4 reporter mouse model's utility is best assessed by comparison to existing, well-characterized models. The most widely used models are the 4get and KN2 strains.[1][2] Below is a table summarizing the key features of a hypothetical new model in comparison to these established alternatives.
| Feature | New IL-4 Reporter Model (Hypothetical) | 4get (IL-4/GFP-enhanced transcript) | KN2 (human CD2 knock-in) | Dual Reporter (4get/KN2) |
| Reporter Gene | e.g., mCherry | eGFP (enhanced Green Fluorescent Protein) | Truncated human CD2 (huCD2) | eGFP and huCD2 |
| Genetic Locus | e.g., Insertion into the 3' UTR of the Il4 gene | IRES-eGFP cassette inserted into the 3' UTR of the Il4 gene.[1][3] | Replacement of the first exon of the Il4 gene with a huCD2 reporter cassette.[4] | One Il4 allele is modified as in 4get mice, and the other as in KN2 mice.[4] |
| Endogenous IL-4 Expression | Preserved | Preserved, expressed from a bicistronic transcript.[3] | IL-4 deficient in homozygous mice.[5] | One functional copy of IL-4 is present.[4] |
| Reporter Expression Indicates | Active IL-4 transcription | Competence to produce IL-4; GFP is stably expressed in cells of lineages that can produce IL-4.[1][5] | Active IL-4 protein secretion; huCD2 is expressed on the cell surface.[1][5] | Both competence (GFP+) and active secretion (GFP+huCD2+).[1][4] |
| Detection Method | Flow cytometry, fluorescence microscopy | Flow cytometry, fluorescence microscopy | Flow cytometry (anti-huCD2 antibody) | Flow cytometry, fluorescence microscopy |
| Key Advantage | e.g., Brighter reporter, different fluorescent channel | Allows for the identification and sorting of all cells with the potential to produce IL-4, even at early stages of differentiation.[2] | Provides a direct measure of cells actively secreting IL-4.[5] | Enables the distinction between IL-4 competent and actively secreting cells within the same animal.[1][4] |
| Potential Limitation | e.g., Potential for reporter protein immunogenicity | Reporter expression may not always correlate with active protein secretion.[1] | Does not identify cells that are "poised" to secrete IL-4. Homozygous mice are IL-4 deficient, which can affect the immune response being studied.[6] | Complex breeding strategy required. |
IL-4 Signaling Pathway
Understanding the IL-4 signaling pathway is fundamental to interpreting data from reporter mice. IL-4 binding to its receptor initiates a signaling cascade predominantly through the JAK-STAT pathway.[7][8]
Figure 1: Simplified IL-4 signaling pathway. IL-4 binds to its receptor, leading to the activation of JAK kinases, which in turn phosphorylate and activate STAT6. Dimerized p-STAT6 translocates to the nucleus to induce the transcription of target genes.
Experimental Validation Protocols
Robust validation of a new IL-4 reporter mouse model requires both in vitro and in vivo characterization.
In Vitro Validation: T Helper 2 (Th2) Cell Differentiation
This protocol details the differentiation of naive CD4+ T cells into IL-4-producing Th2 cells.
Workflow for In Vitro Th2 Differentiation
Figure 2: Workflow for the in vitro differentiation and analysis of Th2 cells.
Detailed Protocol:
-
Cell Isolation:
-
Harvest spleens and lymph nodes from the new reporter mice and wild-type controls.
-
Prepare single-cell suspensions by mechanical disruption through a 70 µm cell strainer.[9]
-
Lyse red blood cells using ACK lysis buffer.[9]
-
Isolate naive CD4+ T cells (CD4+CD62L+CD44low) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
-
Cell Culture and Differentiation:
-
Coat 96-well plates with anti-CD3ε (e.g., 5 µg/mL) and anti-CD28 (e.g., 2 µg/mL) antibodies overnight at 4°C.
-
Plate naive CD4+ T cells at a density of 1 x 10^6 cells/mL.
-
Culture cells in complete RPMI-1640 medium supplemented with:
-
Th2 polarizing conditions: Recombinant this compound (e.g., 20 ng/mL) and anti-IFN-γ antibody (e.g., 10 µg/mL).
-
Control (Th0) conditions: anti-CD3/CD28 stimulation alone.
-
-
Incubate for 3-5 days at 37°C and 5% CO2.
-
-
Analysis:
-
On the final day of culture, restimulate cells with PMA (50 ng/mL), ionomycin (B1663694) (500 ng/mL), and a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Harvest cells and stain for surface markers (e.g., CD4) and the reporter protein (if applicable).
-
Analyze by flow cytometry to quantify the percentage of reporter-positive cells within the CD4+ population.
-
Expected Data:
| Condition | Genotype | % Reporter+ of CD4+ T cells (Mean ± SD) |
| Th0 | New Reporter | < 1% |
| Wild-Type | Not Applicable | |
| Th2 | New Reporter | > 80% |
| Wild-Type | Not Applicable |
In Vivo Validation: Nippostrongylus brasiliensis Infection Model
Infection with the helminth Nippostrongylus brasiliensis induces a strong, IL-4-dependent Th2 immune response, making it an excellent model for in vivo validation.[10][11]
Workflow for N. brasiliensis Infection and Analysis
Figure 3: Workflow for the in vivo validation of an IL-4 reporter mouse using the N. brasiliensis infection model.
Detailed Protocol:
-
Infection:
-
Tissue Harvest and Cell Isolation:
-
At day 7-10 post-infection, a peak of the Th2 response, euthanize mice and harvest lungs and mediastinal lymph nodes.[13]
-
Process tissues to obtain single-cell suspensions as described in the in vitro protocol. For lungs, this will involve enzymatic digestion.
-
-
Flow Cytometry Analysis:
-
Stain cells with a panel of antibodies to identify Th2 cells. A typical panel would include antibodies against CD4, and the reporter protein.
-
Analyze the samples using a flow cytometer.
-
Flow Cytometry Gating Strategy
References
- 1. Cytokine reporter mice in immunological research: perspectives and lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IL-4-IRES-eGFP (4get) Mouse Model | Reporter Rodent Catalog | genOway [genoway.com]
- 4. A Two-Step Process for Cytokine Production Revealed by IL-4 Dual-Reporter Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Divergent expression patterns of IL-4 and IL-13 define unique functions in allergic immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IL-4–producing CD4+ T cells in reactive lymph nodes during helminth infection are T follicular helper cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in understanding the role of IL-4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of T cells in mouse lymphoid tissue and blood with flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nippostrongylus brasiliensis – Maizels Lab [maizelslab.org]
- 11. Examination of Horizontal Transmission of Nippostrongylus brasiliensis in Mice to Assess Biosecurity Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Commercial Mouse IL-4 ELISA Kits: A Side-by-Side Comparison
For researchers, scientists, and professionals in drug development, the accurate quantification of cytokines like Interleukin-4 (IL-4) is crucial for a wide range of immunological studies. As a key cytokine in the development of allergic inflammation and asthma, IL-4 plays a significant role in regulating antibody production, hematopoiesis, and the development of effector T-cell responses.[1][2] The enzyme-linked immunosorbent assay (ELISA) is a common method for measuring IL-4 levels in various biological samples. However, the market is populated with a plethora of commercial ELISA kits, each with its own set of performance characteristics. This guide provides an objective, data-driven comparison of several commercially available Mouse IL-4 ELISA kits to aid in the selection of the most suitable kit for your research needs.
Performance Characteristics at a Glance
The following table summarizes the key quantitative performance metrics of various this compound ELISA kits as reported by their respective manufacturers. It is important to note that these values were not obtained from a direct head-to-head comparison and may vary under different experimental conditions.
| Manufacturer | Kit Catalog No. | Assay Range (pg/mL) | Sensitivity (Min. Detectable Conc.) | Sample Types | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) |
| Abcam | ab100710 | 0.819 - 200 | < 1 pg/mL | Cell Lysate, Tissue Lysate | Not Specified | Not Specified |
| R&D Systems | M4000B | 7.8 - 500 | 2 pg/mL | Cell Culture Supernates, Serum | 3.1 - 6.5% | 4.6 - 5.8% |
| Invitrogen (Thermo Fisher) | BMS613 | 3.9 - 250 | 2.0 pg/mL | Serum, Supernatant | 5% | 10% |
| RayBiotech | ELM-IL4 | Not Specified | Not Specified | Cell Culture Supernatants, Plasma, Serum, Lysates | Not Specified | Not Specified |
| Elabscience | E-EL-M0043 | 31.25 - 2000 | 18.75 pg/mL | Serum, Plasma, other biological fluids | < 10% | < 10% |
| Sigma-Aldrich | RAB0245 | 2 - 125 | 0.5 pg/mL | Cell Culture Supernatant, Serum, Plasma | Not Specified | Not Specified |
| Antibodies.com | A323176 | 1.56 - 100 | 0.84 pg/mL | Serum, Plasma, other biological fluids | Not Specified | Not Specified |
| Ardent Bio | AB-21562 | 1.56 - 100 | 0.84 pg/mL | Serum, Plasma, other biological fluids | Not Specified | Not Specified |
Understanding the IL-4 Signaling Pathway
Interleukin-4 exerts its biological effects by binding to specific receptors on the cell surface, initiating a signaling cascade that ultimately leads to changes in gene expression. IL-4 can signal through two types of receptor complexes: Type I and Type II. The Type I receptor, found on hematopoietic cells, is a heterodimer of the IL-4 receptor alpha chain (IL-4Rα) and the common gamma chain (γc).[3][4] The Type II receptor, present on non-hematopoietic cells, consists of the IL-4Rα and the IL-13 receptor alpha 1 (IL-13Rα1).[3][4] Upon IL-4 binding, Janus kinases (JAKs) associated with the receptor chains are activated, leading to the phosphorylation of STAT6 (Signal Transducer and Activator of Transcription 6).[3][5] Phosphorylated STAT6 then dimerizes and translocates to the nucleus, where it acts as a transcription factor, inducing the expression of IL-4 responsive genes.[4][5]
The Sandwich ELISA Workflow: A Step-by-Step Guide
The majority of the compared kits employ a sandwich ELISA technique. This method utilizes a matched pair of antibodies to capture and detect the target antigen (this compound). The general workflow is a multi-step process involving immobilization of a capture antibody, binding of the antigen from the sample, binding of a detection antibody, and subsequent signal generation and detection.
Detailed Experimental Protocols
While specific incubation times and reagent concentrations may vary between kits, the fundamental steps of a sandwich ELISA protocol are conserved. Below is a generalized protocol based on the information provided by the manufacturers. Always refer to the specific kit manual for precise instructions.
Materials Required (Typically provided in kits):
-
Pre-coated 96-well microplate
-
Lyophilized recombinant this compound standard
-
Biotinylated detection antibody
-
Streptavidin-HRP conjugate
-
Assay diluent/buffer
-
Wash buffer
-
TMB substrate
-
Stop solution
-
Plate sealers
Materials Required (Not typically provided):
-
Deionized or distilled water
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Tubes for standard and sample dilutions
-
Automated microplate washer (optional)
General Procedure:
-
Reagent Preparation: Prepare all reagents, including standards and samples, according to the kit's instructions. This usually involves reconstituting lyophilized components and diluting concentrated buffers.
-
Standard and Sample Addition: Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubation: Seal the plate and incubate for the time specified in the manual, typically 1.5 to 2.5 hours at room temperature or 37°C.[6][7]
-
Washing: Aspirate the liquid from each well and wash the plate multiple times with the provided wash buffer.
-
Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation: Seal the plate and incubate for 1 hour at room temperature or 37°C.[1][6]
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubation: Seal the plate and incubate for a shorter period, typically 30 to 45 minutes.[6][7]
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15 to 30 minutes, allowing for color development.[6][8]
-
Stopping the Reaction: Add 50-100 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the optical density of each well at 450 nm, typically within 30 minutes of adding the stop solution.[1][6]
-
Data Analysis: Calculate the concentration of this compound in the samples by plotting a standard curve of the known concentrations of the standards versus their corresponding absorbance values.
Conclusion
The selection of a this compound ELISA kit should be based on a careful consideration of the specific requirements of your research, including the expected concentration of IL-4 in your samples, the sample type, and the desired level of sensitivity and precision. While this guide provides a comparative overview of several popular kits, it is recommended to consult the manufacturer's datasheets for the most detailed and up-to-date information. For critical applications, in-house validation of the chosen kit with your specific samples is always advisable.
References
- 1. This compound ELISA Kit (ab100710) | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in understanding the role of IL-4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin-4: A Cytokine to Remember - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. raybiotech.com [raybiotech.com]
- 7. file.elabscience.com [file.elabscience.com]
- 8. This compound ELISA Set [bdbiosciences.com]
A Comparative Guide to In Vitro Th2 Polarization: Exploring Alternatives to Mouse IL-4
For researchers, scientists, and drug development professionals seeking to induce T helper 2 (Th2) cell differentiation in vitro, interleukin-4 (IL-4) has long been the gold standard. However, a growing body of research highlights a variety of alternative and complementary factors that can effectively drive or enhance Th2 polarization. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate tools for your research needs.
This guide explores the use of key cytokines such as Interleukin-2 (IL-2), Interleukin-33 (IL-33), and Thymic Stromal Lymphopoietin (TSLP), as well as the role of co-stimulatory molecules and other signaling pathways in promoting a Th2 phenotype. We present quantitative data where available, detailed experimental protocols, and visualizations of the underlying signaling pathways to provide a comprehensive resource for in vitro Th2 polarization.
Cytokine Alternatives and Synergies
While IL-4 is a potent inducer of Th2 differentiation, other cytokines can also promote or synergize with Th2 polarization pathways.
Interleukin-2 (IL-2): A Critical Co-factor
IL-2 is crucial for the proliferation and survival of T cells and plays a significant role in Th2 differentiation. It enhances the accessibility of the Il4 gene locus and promotes the expression of the IL-4 receptor alpha chain (IL-4Rα), thereby sensitizing T cells to IL-4 signaling.[1][2][3] In some contexts, IL-2 can even promote IL-4 production independently of exogenous IL-4.[4][5]
Interleukin-33 (IL-33) and Thymic Stromal Lymphopoietin (TSLP): Epithelial-Derived Th2 Inducers
IL-33 and TSLP are cytokines primarily produced by epithelial cells and are potent initiators of type 2 immunity. Both have been shown to promote Th2 differentiation, often in synergy with other signals.
-
IL-33 can act on both T cells and dendritic cells (DCs) to promote Th2 responses. It has been shown to enhance the production of IL-5 and IL-13 from polarized Th2 cells.[6][7] IL-33 can also activate DCs to induce a Th2-polarizing phenotype.[8]
-
TSLP can directly act on naive CD4+ T cells to promote Th2 differentiation and can also activate DCs to upregulate co-stimulatory molecules like OX40L, which further drives Th2 responses.[9][10][11] Studies have shown that TSLP can synergize with IL-33 to enhance the production of Th2 cytokines.[11]
Co-stimulatory Pathways in Th2 Polarization
Beyond cytokines, signaling through co-stimulatory molecules on the surface of T cells and antigen-presenting cells (APCs) is critical for directing T helper cell fate.
OX40L: A Potent Co-stimulator for Th2 Differentiation
The interaction between OX40 on T cells and its ligand, OX40L, on APCs provides a powerful co-stimulatory signal that promotes the survival and expansion of Th2 cells. Blockade of the OX40-OX40L pathway has been shown to significantly reduce Th2 cytokine production in vitro.[10][12][13]
Notch Signaling: The Role of Jagged Ligands
The Notch signaling pathway, activated by the interaction of Notch receptors on T cells with ligands such as Jagged-1 and Jagged-2 on APCs, has also been implicated in Th2 differentiation. While the precise role is context-dependent, some studies suggest that Jagged ligands can promote Th2 polarization.[14][15][16]
Small Molecule Approaches
The exploration of small molecules to modulate Th2 differentiation is an emerging area of research. One such molecule, BX-795, has been shown to inhibit Th2 inflammation while paradoxically increasing IL-2 production.[17] Further research is needed to identify and characterize small molecules that can specifically and potently induce Th2 polarization.
Quantitative Comparison of Th2 Polarization Methods
The following table summarizes available quantitative data on the efficacy of different in vitro Th2 polarization methods. It is important to note that direct comparative studies are limited, and outcomes can vary significantly based on experimental conditions.
| Method/Stimulus | Cell Type | Key Readout | Result | Optimal Concentration (if available) | Citation(s) |
| Standard IL-4 Protocol | Mouse naive CD4+ T cells | % IL-4+ cells | High | 10-50 ng/mL | [9][18] |
| IL-5, IL-13 production | High | [6] | |||
| IL-2 | Mouse naive CD4+ T cells | IL-4Rα expression | Dose-dependent increase | 10-100 U/mL | [1] |
| % IL-4+ cells (in combo with IL-4) | Enhanced polarization | 20 ng/mL | [9][18] | ||
| TSLP | Mouse naive CD4+ T cells | IL-5, IL-13 production | Significant increase | 10-20 ng/mL | [9][19] |
| % IL-13+ cells (with IL-4) | Generation of IL-4-IL-13+ population | Not specified | [18] | ||
| IL-33 | Mouse naive CD4+ T cells | IL-5, IL-13 production | Increased lung levels | Not specified | [6] |
| TSLP + IL-33 | Mouse Lung ILC2s | IL-5, IL-13 production | Synergistic 10-fold increase vs IL-33 alone | Not specified | [11] |
| OX40L Blockade | Mouse naive CD4+ T cells | IL-4 production | 100- to 1,000-fold lower | Not applicable | [13] |
| Jagged1/IL-33 (supernatant) | Human CD4+ T cells | % Th2 cells | Significant increase | Not specified | [14] |
Experimental Protocols
Below are detailed protocols for key experiments related to in vitro Th2 polarization.
Protocol 1: Standard In Vitro Mouse Th2 Polarization using IL-4 and IL-2
This protocol describes a common method for differentiating naive mouse CD4+ T cells into Th2 effector cells.[9][18][20][21]
Materials:
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 55 µM 2-mercaptoethanol)
-
Recombinant mouse IL-4 (10-50 ng/mL)
-
Recombinant mouse IL-2 (5-20 ng/mL)
-
Anti-mouse IFN-γ antibody (10 µg/mL)
-
Anti-mouse CD3ε antibody (plate-bound, 1-5 µg/mL)
-
Anti-mouse CD28 antibody (soluble, 1-2 µg/mL)
-
Naive CD4+ T cells (isolated from spleen and lymph nodes)
Procedure:
-
Plate Coating: Coat a 24-well tissue culture plate with anti-mouse CD3ε antibody in PBS overnight at 4°C. Wash the plate twice with sterile PBS before use.
-
Cell Plating: Seed naive CD4+ T cells at a density of 1 x 10^6 cells/mL in the pre-coated plate.
-
Differentiation Cocktail: Add the Th2 differentiation cocktail to the cells, containing complete RPMI medium, recombinant this compound, recombinant mouse IL-2, anti-mouse IFN-γ antibody, and soluble anti-mouse CD28 antibody.
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Restimulation and Analysis: For analysis of cytokine production, restimulate the cells for 4-6 hours with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Flow Cytometry: Stain the cells for intracellular cytokines (IL-4, IL-5, IL-13) and the master transcription factor GATA3 to assess the efficiency of Th2 polarization.
Protocol 2: In Vitro Th2 Polarization using TSLP
This protocol outlines the use of TSLP to promote Th2 differentiation from naive mouse CD4+ T cells, often in the context of co-culture with dendritic cells.[19]
Materials:
-
Complete RPMI-1640 medium
-
Recombinant mouse TSLP (10-20 ng/mL)
-
Recombinant this compound (optional, can be used in combination)
-
Anti-mouse IFN-γ antibody (10 µg/mL)
-
Anti-mouse IL-12 antibody (10 µg/mL)
-
Naive CD4+ T cells
-
Antigen-presenting cells (APCs), such as bone marrow-derived dendritic cells (BMDCs)
-
Antigen (e.g., OVA peptide 323-339 for OT-II transgenic T cells)
Procedure:
-
Cell Co-culture: Co-culture naive CD4+ T cells with APCs at a ratio of approximately 1:5.5 (T cell:APC).
-
Stimulation: Add the specific antigen to the co-culture.
-
Differentiation Cocktail: Add the Th2-polarizing cocktail containing TSLP, anti-IFN-γ, and anti-IL-12 to the culture. Recombinant IL-4 can also be included to enhance polarization.
-
Incubation: Culture the cells for 5 days at 37°C in a 5% CO2 incubator.
-
Analysis: Restimulate the cells and analyze for Th2 cytokine production and GATA3 expression by flow cytometry as described in Protocol 1.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling molecules and the experimental process is crucial for a deeper understanding of Th2 polarization.
Signaling Pathways in Th2 Differentiation
The following diagrams illustrate the key signaling pathways involved in Th2 polarization, highlighting both the canonical IL-4-mediated pathway and alternative routes.
Caption: Key signaling pathways in Th2 polarization.
Experimental Workflow for In Vitro Th2 Polarization
This diagram outlines the general workflow for inducing and analyzing Th2 differentiation from naive CD4+ T cells in vitro.
Caption: General workflow for in vitro Th2 polarization.
Logical Relationship of Th2-Inducing Factors
This diagram illustrates the hierarchical and interconnected nature of the key factors driving Th2 differentiation.
Caption: Logical hierarchy of Th2-inducing factors.
References
- 1. Priming for T helper type 2 differentiation by interleukin 2-mediated induction of IL-4 receptor α chain expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin 2 plays a central role in Th2 differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integration of IL-2 and IL-4 signals coordinates divergent regulatory T cell responses and drives therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT6-dependent and -independent mechanisms in Th2 polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Independent roles for IL-2 and GATA-3 in stimulating naive CD4+ T cells to generate a Th2-inducing cytokine environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IL-33 and Thymic Stromal Lymphopoietin Mediate Immune Pathology in Response to Chronic Airborne Allergen Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TSLP, IL-33, and IL-25: not just for allergy and helminth infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IL-33-ACTIVATED DENDRITIC CELLS INDUCE AN ATYPICAL TH2-TYPE RESPONSE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Th2 Polarization of Mouse CD4+ Cells [protocols.io]
- 10. Critical Contribution of Ox40 Ligand to T Helper Cell Type 2 Differentiation in Experimental Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TSLP and IL‐33 reciprocally promote each other's lung protein expression and ILC2 receptor expression to enhance innate type‐2 airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ox40L–Ox40 pathway plays distinct roles in regulating Th2 responses but does not determine outcome of cutaneous leishmaniasis caused by Leishmania mexicana and Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Th Differentiation Protocol. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Th2 differentiation is unaffected by Jagged2 expression on Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhancing the Efficacy of CAR-T Cell Production Using BX795 and Rosuvastatin in a Serum-Free Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Th2 Polarization of Mouse CD4+ Cells [protocols.io]
- 19. TSLP Signaling in CD4+ T cells is Required for Th2 Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 20. miltenyibiotec.com [miltenyibiotec.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for Mouse IL-4
For researchers, scientists, and drug development professionals, ensuring the safe handling and proper disposal of biological reagents like Mouse Interleukin-4 (IL-4) is paramount for laboratory safety and regulatory compliance. This document provides a comprehensive guide to the operational and disposal plans for Mouse IL-4, a recombinant protein utilized in a variety of cell culture and functional assays.[1][2] While this compound is not classified as a hazardous substance, adherence to good laboratory practices and local regulations is essential.[3]
Personal Protective Equipment (PPE) and Handling
When working with this compound, appropriate personal protective equipment should be worn to avoid direct contact and potential exposure. This includes, but is not limited to, a laboratory coat, safety glasses with side shields, and disposable nitrile gloves.[4] All handling of the lyophilized powder and reconstituted solutions should be performed in a designated clean area, and for procedures with a risk of aerosol generation, a biological safety cabinet is recommended.[4]
Decontamination and Disposal Protocols
Proper disposal of this compound and all contaminated materials is critical to prevent environmental release and ensure a safe work environment. The primary methods for decontamination are autoclaving and chemical inactivation.[5][6]
Liquid Waste Management: Liquid waste, such as contaminated buffers and cell culture media containing this compound, should be collected in clearly labeled, leak-proof containers.[4] Decontamination can be achieved through one of the following methods:
-
Autoclaving: The preferred method for decontamination is autoclaving for a minimum of one hour at 121.5°C.[5]
-
Chemical Inactivation: For liquid wastes not containing acid, sodium hypochlorite (B82951) may be added to a final concentration of 1.0%. A contact time of at least 30 minutes is required for effective decontamination before disposal down the sanitary sewer, in accordance with local regulations.[5]
Solid Waste Management: All consumables that have come into direct contact with this compound are considered biologically contaminated waste. This includes items such as pipette tips, microcentrifuge tubes, gloves, and culture plates.[4]
-
These materials should be collected in a designated biohazard bag.
-
The collected solid waste must be decontaminated, typically by autoclaving, before being disposed of with regular laboratory waste or through a licensed waste disposal service.[4]
Sharps Disposal: Any sharp objects, such as needles or scalpel blades, contaminated with this compound must be disposed of in a rigid, puncture-proof sharps container that is clearly labeled as a biohazard.[7] Once full, the container should be sealed and disposed of according to institutional and local guidelines for biohazardous sharps waste, which may involve autoclaving before final disposal.[6]
Summary of Disposal Procedures
| Waste Type | Recommended Disposal Method | Key Considerations |
| Liquid Waste | 1. Autoclave: 121.5°C for a minimum of 1 hour.[5]2. Chemical Decontamination: 1.0% final concentration of sodium hypochlorite for 30 minutes (for non-acidic waste).[5] | Collect in a labeled, leak-proof container.[4] Ensure compliance with local regulations for sewer disposal after chemical treatment. |
| Solid Waste | Autoclave: Decontaminate in a biohazard bag before disposal.[4] | Includes gloves, pipette tips, tubes, etc.[4] After autoclaving, may be disposed of as regular waste or via a biomedical waste stream, depending on institutional policies. |
| Sharps Waste | Collect in a designated sharps container. | Container must be puncture-proof and labeled as a biohazard.[7] Follow institutional guidelines for the final disposal of the sealed container. |
| Unused Product | Follow the same procedures for liquid or solid waste depending on the state of the product. | Lyophilized powder should be reconstituted in a suitable buffer before chemical inactivation or autoclaving. |
Experimental Protocol: Decontamination of Liquid Waste with Sodium Hypochlorite
This protocol outlines the steps for the chemical decontamination of liquid waste containing this compound.
-
Segregation: Collect all liquid waste containing this compound in a designated, chemically resistant, and leak-proof container. The container must be clearly labeled as "Biohazardous Waste" and indicate the presence of this compound.
-
Preparation: In a well-ventilated area, and while wearing appropriate PPE, prepare a fresh solution of sodium hypochlorite (household bleach).
-
Treatment: Carefully add the sodium hypochlorite solution to the liquid waste to achieve a final concentration of 1.0%. For example, add 1 part of a 10% bleach solution to 9 parts of liquid waste.
-
Contact Time: Gently mix the solution and allow it to stand for a minimum of 30 minutes to ensure effective decontamination.[5]
-
Neutralization (if required): Depending on local wastewater regulations, neutralization of the chlorinated waste may be necessary before disposal.
-
Disposal: After the required contact time and any necessary neutralization, the decontaminated liquid waste can be poured down the sanitary sewer, followed by flushing with copious amounts of water. Always adhere to local and institutional regulations for wastewater discharge.
Disposal Workflow for this compound
References
Essential Safety and Operational Guidance for Handling Mouse IL-4
This document provides crucial safety and logistical information for the handling of mouse Interleukin-4 (IL-4), a recombinant protein used in various cell culture and functional assays. The following procedures are based on standard safety protocols for handling non-hazardous, non-infectious recombinant proteins and are intended to ensure the safety of laboratory personnel and the integrity of the research environment.
Risk Assessment
While recombinant mouse IL-4 is generally not considered a hazardous substance, a risk assessment should always be conducted before handling any chemical or biological material.[1] Handling of this compound typically falls under Biosafety Level 1 (BSL-1), which is appropriate for work with well-characterized agents not known to consistently cause disease in healthy adult humans.
Personal Protective Equipment (PPE)
Standard laboratory Personal Protective Equipment (PPE) is recommended to prevent direct contact and maintain a sterile work environment.[1]
| PPE / Safety Measure | Specification | Rationale |
| Hand Protection | Nitrile or equivalent gloves | Prevents skin contact with the protein solution.[1] |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes or aerosols.[1] |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination.[1] |
| General Hygiene | Frequent hand washing | Essential after handling materials and before leaving the laboratory.[1] |
| Laboratory Practices | No eating, drinking, or applying cosmetics | Prevents accidental ingestion of laboratory materials.[1] |
| Aerosol Containment | Use with adequate ventilation | Minimizes the potential for inhalation of aerosols.[1] |
Operational Plan: From Receipt to Disposal
A systematic workflow ensures both safety and experimental success.
Caption: Workflow for handling this compound from receipt to disposal.
Procedural Guidance: Handling and Reconstitution
-
Inspection : Before use, inspect the vial containing the lyophilized this compound for any damage.[1]
-
Personal Protective Equipment (PPE) : Don the appropriate PPE, including a lab coat, safety glasses, and gloves, before handling the protein.[1]
-
Reconstitution : It is recommended to reconstitute the lyophilized rm IL-4 in sterile H2O to a concentration not less than 100 µg/ml.[2] The solution can then be further diluted into other aqueous solutions.[2]
-
Storage of Reconstituted Protein :
-
Work Area Decontamination : After handling the protein, decontaminate the work surface with a suitable disinfectant, such as 70% ethanol (B145695) or a 10% bleach solution.[1]
| Storage Condition | Duration |
| Lyophilized | Below -18°C (desiccated) |
| Reconstituted (4°C) | 2-7 days |
| Reconstituted with carrier protein (-20°C or -80°C) | 3-6 months |
Disposal Plan
As a non-hazardous biological material, this compound and associated waste can be disposed of following standard laboratory procedures for non-infectious waste.[1]
Caption: Disposal plan for materials contaminated with this compound.
Spill Management
-
Alert Personnel : Immediately alert others in the vicinity of the spill.[1]
-
Containment : Cover the spill with absorbent material.[1]
-
Disinfection : Apply a 10% bleach solution or other appropriate disinfectant to the spill area and allow for adequate contact time.[1]
-
Cleanup : Wearing appropriate PPE, clean up the spill using absorbent materials and dispose of them as biological waste.[1]
-
Final Decontamination : Thoroughly wash the spill area again with disinfectant.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
